molecular formula C5H8<br>C5H8<br>CH2=C(CH3)CH=CH2 B7770552 Isoprene CAS No. 9041-65-0

Isoprene

Cat. No.: B7770552
CAS No.: 9041-65-0
M. Wt: 68.12 g/mol
InChI Key: RRHGJUQNOFWUDK-UHFFFAOYSA-N
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Description

Isoprene, stabilized appears as a clear colorless liquid with a petroleum-like odor. Density 5.7 lb / gal. Flash point -65 °F. Boiling point 93 °F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Vapors heavier than air.
This compound is a hemiterpene with the formula CH2=C(CH3)CH=CH2;  the monomer of natural rubber and a common structure motif to the isoprenoids, a large class of other naturally occurring compounds. It has a role as a plant metabolite. It is an alkadiene, a hemiterpene and a volatile organic compound.
This compound is a natural product found in Maytenus acuminata, Coffea arabica, and other organisms with data available.
Natural Rubber is the natural extract of tropical rubber plants.
This compound is an unsaturated pentahydrocarbon, this compound is found in certain plants or obtained by distillation of caoutchouc or gutta-percha. In plants, it is elementary in the formation of isoprenoids, fat-soluble vitamins, carotenoids and related pigments. Isoprenes contribute to flavors and fragrances of essential oils and other plant-derived substances. (NCI04)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbuta-1,3-diene
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InChI

InChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3
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InChI Key

RRHGJUQNOFWUDK-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C=C
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Related CAS

26796-44-1, 6144-30-5, 9003-31-0
Record name 1,3-Butadiene, 2-methyl-, dimer
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DSSTOX Substance ID

DTXSID2020761
Record name Isoprene
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Molecular Weight

68.12 g/mol
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Physical Description

Colorless liquid with a mild, aromatic odor; [HSDB], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name Isoprene
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Boiling Point

34.067 °C, 34 °C
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Flash Point

-65 °F (-54 °C) (Closed cup)
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Solubility

In water, 642 mg/L at 25 °C, Practically insoluble in water, Miscible with ethanol, ethyl ether, acetone, benzene, Soluble in alcohol, ether, hydrocarbon solvents, Solubility in water, mg/l at 25 °C: 642 (very poor)
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Density

0.679 g/cu cm at 20 °C, Relative density (water = 1): 0.7
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Vapor Density

2.35 (Air = 1), Relative vapor density (air = 1): 2.4
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Vapor Pressure

550.0 [mmHg], VP: 400 mm Hg at 15.4 °C, 550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2
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Impurities

Impurities in isoprene specified for the preparation of high cis-polyisoprene include: isoprene dimer, 0.1 wt% (max); alpha olefins, 1 wt% (max); beta olefins, 2.8 wt% (max); acetylenes, 50 ppm; allenes, 50 ppm; carbonyls, 10 ppm; sulfur, 5 ppm; piperylene, 80 ppm; cyclopentadiene, 1 ppm; peroxides, 5 ppm; acetonitrile, 8 ppm
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Color/Form

Colorless volatile liquid, Colorless, watery liquid

CAS No.

78-79-5, 9006-04-6
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Melting Point

-145.95 °C, -146 °C
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Foundational & Exploratory

Isoprene Biosynthesis in Marine Phytoplankton: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isoprene (B109036), a volatile C5 hydrocarbon, is a significant biogenic compound emitted by marine phytoplankton, influencing atmospheric chemistry and climate.[1][2] Its biosynthesis in these microorganisms is a complex process, primarily occurring through the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3][4][5] This technical guide provides an in-depth examination of the core metabolic pathways, key enzymatic players, regulatory mechanisms, and experimental methodologies pertinent to the study of this compound production in marine phytoplankton. Quantitative data on production rates are systematically tabulated, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for research and development applications.

Core Biosynthetic Pathways

Isoprenoids, a vast class of natural products, are all synthesized from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[4][6] Eukaryotic phytoplankton, like plants, possess two distinct pathways for IPP and DMAPP biosynthesis, segregated into different cellular compartments.[3][4][7]

  • The 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway: Localized in the plastids of green algae and diatoms, this pathway is the primary source of IPP and DMAPP for this compound synthesis.[3][5][8][9] It begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate.[6][10] The MEP pathway is essential not only for this compound but also for the biosynthesis of other vital isoprenoids like carotenoids and the phytol (B49457) tail of chlorophyll.[5][11]

  • The Mevalonate (MVA) Pathway: This pathway operates in the cytosol and is primarily responsible for producing precursors for sterols and sesquiterpenes.[3][7][12] It starts with the condensation of three acetyl-CoA molecules.[6][10][12] While some marine algae harbor both pathways, the MEP pathway is the direct route for this compound production.[7]

There is evidence of metabolic cross-talk between the MVA and MEP pathways, allowing for the exchange of IPP and DMAPP between the cytosol and plastids, though the extent varies between species.[7]

Isoprene_Biosynthesis_Pathways Core Isoprenoid Biosynthesis Pathways in Phytoplankton cluster_cytosol Cytosol (MVA Pathway) cluster_plastid Plastid (MEP Pathway) AcetylCoA 3x Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR MVA_IPP IPP Mevalonate->MVA_IPP FPP Farnesyl-PP (Sesquiterpenes, Sterols) MVA_IPP->FPP FPPS MEP_IPP IPP MVA_IPP->MEP_IPP Crosstalk Pyruvate Pyruvate + Glyceraldehyde-3P DXP DXP Pyruvate->DXP DXS MEP MEP DXP->MEP DXR MEP->MEP_IPP MEP_DMAPP DMAPP MEP_IPP->MEP_DMAPP IDI This compound This compound MEP_DMAPP->this compound IspS GGPP Geranylgeranyl-PP (Carotenoids, Chlorophylls) MEP_DMAPP->GGPP GGPPS HMGS HMGS HMGR HMGR FPPS FPPS DXS DXS DXR DXR IDI IDI IspS IspS GGPPS GGPPS

Caption: Isoprenoid biosynthesis via MVA and MEP pathways.

Key Enzymes in this compound Biosynthesis

The synthesis of this compound is catalyzed by a specific terminal enzyme, while the supply of its precursor, DMAPP, is regulated by upstream enzymes in the MEP pathway.

  • This compound Synthase (IspS): This enzyme is the key catalyst for this compound production, converting DMAPP directly into this compound and diphosphate.[13][14][15] The activity of IspS is a critical determinant of this compound emission rates. Plant-derived IspS genes have been successfully expressed in cyanobacteria and microalgae to engineer this compound production, indicating the universality of the substrate.[13][15][16][17] The optimal catalytic activity for many this compound synthases is around 42°C, which is often higher than the optimal growth temperatures for many phytoplankton species.[13]

  • 1-deoxy-D-xylulose 5-phosphate synthase (DXS): This is the first enzyme in the MEP pathway, catalyzing the condensation of pyruvate and glyceraldehyde-3-phosphate.[6] It is considered a key rate-limiting step, and its regulation significantly impacts the flux of metabolites through the pathway.[3]

  • 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR): The second enzyme of the pathway, DXR, converts DXP to MEP.[6][11] Along with DXS, it represents a critical regulatory point in the MEP pathway.[3]

  • Isopentenyl Diphosphate Isomerase (IDI): This enzyme interconverts IPP and DMAPP, maintaining the appropriate ratio of these precursors for various downstream isoprenoid products.[10][13] Co-expression of IDI has been shown to enhance this compound titers in engineered microalgae by increasing the flux towards DMAPP.[13][15]

Regulation of this compound Biosynthesis

This compound production in marine phytoplankton is not constant and is tightly regulated by a combination of environmental factors and internal cellular states.

  • Light Intensity: this compound production is generally light-dependent, with emission rates increasing with light intensity.[2][18][19] This pattern is similar to that observed in terrestrial plants.[20] However, in some species like Phaeodactylum tricornutum, this compound emission may decrease at very high light levels, which is associated with an increase in non-photochemical quenching.[21]

  • Temperature: Temperature has a significant positive effect on this compound production rates, with an optimum temperature for production observed around 23°C in some studies.[18] The effect of temperature is often linked to the enzymatic activity of this compound synthase.[13][18] In engineered microalgae, temperature has been identified as a more influential factor than illumination intensity on this compound yield.[13][15]

  • Nutrients and CO2: Nutrient availability can influence phytoplankton growth and, consequently, this compound production.[22] Nutrient enrichment has been shown to promote phytoplankton growth and elevate this compound concentrations.[22] In some diatoms, emission rates increase under low CO2 conditions, similar to higher plants.[21]

  • Transcriptional Regulation: Studies in diatoms are beginning to uncover the transcriptional control of terpenoid biosynthesis. Transcription factors, such as Aureochrome 1b, have been identified as positive regulators of the pathway. Transcriptomic analyses in engineered cyanobacteria have revealed that this compound production can induce metabolic stress responses, indicating a complex regulatory network.

Regulatory_Influences Key Regulatory Factors on this compound Biosynthesis cluster_env Environmental Factors cluster_cell Cellular Processes & Components Light Light Intensity Photosynthesis Photosynthesis (Precursor Supply) Light->Photosynthesis + GeneExp Gene Expression (DXS, IspS, etc.) Light->GeneExp +/- Temp Temperature EnzymeAct Enzyme Activity (IspS) Temp->EnzymeAct + (up to optimum) Nutrients Nutrients (N, P, Fe) Nutrients->Photosynthesis + Photosynthesis->GeneExp IsopreneProd This compound Production Photosynthesis->IsopreneProd substrate (G3P, Pyruvate) GeneExp->EnzymeAct synthesis EnzymeAct->IsopreneProd Legend Legend: + : Positive Influence +/- : Variable Influence

Caption: Logical relationships of key regulatory factors.

Quantitative Data on this compound Production

This compound production rates vary significantly among different phytoplankton species and are influenced by environmental conditions. The following tables summarize reported production rates.

Table 1: this compound Production Rates in Various Marine Phytoplankton Species

Phytoplankton SpeciesTypeProduction Rate (mol cell⁻¹ day⁻¹)Culture ConditionsReference
ProchlorococcusCyanobacterium1 x 10⁻²¹Laboratory Culture[18][19]
SynechococcusCyanobacterium(Not specified, but produces)Laboratory Culture[19]
Micromonas pusillaPrasinophyte(In range) 1x10⁻²¹ to 4x10⁻¹⁹Laboratory Culture[19]
Pelagomonas calceolataPelagophyte(In range) 1x10⁻²¹ to 4x10⁻¹⁹Laboratory Culture[19]
Emiliania huxleyiCoccolithophore4 x 10⁻¹⁹Laboratory Culture[18][19]

Table 2: this compound Production Rates Normalized to Chlorophyll-a

Phytoplankton Group / SpeciesProduction Rate (pmol µg Chl-a⁻¹ day⁻¹)Study TypeReference
Marine Phytoplankton (General)0.72 - 32.1Laboratory Experiments[18]
Chaetoceros calcitrans (Outdoor)~12,000 (500 fmol µg Chl⁻¹ h⁻¹)Outdoor Culture[21]
Phaeodactylum tricornutum(Variable with light/CO₂)Laboratory Culture[21]
Funka Bay (in situ)1.00 - 1.75Field Observation[1]

Experimental Protocols

The accurate measurement of volatile this compound from aqueous cultures requires precise and sensitive techniques. Key methodologies are outlined below.

Phytoplankton Culturing for this compound Studies
  • Strain and Media: Obtain axenic cultures of the desired marine phytoplankton species (e.g., Emiliania huxleyi, Phaeodactylum tricornutum) from a recognized culture collection. Use an appropriate sterile, artificial seawater medium (e.g., f/2 medium).

  • Incubation: Grow cultures in sterile glass flasks or bioreactors at a constant temperature (e.g., 18-23°C) and under a defined light:dark cycle (e.g., 14:10 h) with a specific light intensity (e.g., 100 µmol photons m⁻² s⁻¹).[18][19]

  • Growth Monitoring: Monitor culture growth by measuring cell density (using a hemocytometer or flow cytometer) or chlorophyll-a fluorescence to ensure cells are in the exponential growth phase for experiments.[19]

This compound Measurement via Gas Chromatography-Mass Spectrometry (GC-MS)

This is a traditional and highly specific method for this compound quantification.[16][23]

  • Sample Incubation: Place a known volume of phytoplankton culture into a sealed, gas-tight vial with a defined headspace.

  • Headspace Sampling: After an incubation period under controlled conditions (light, temperature), collect a sample of the headspace gas using a gas-tight syringe.

  • Cryogenic Trapping (Optional but recommended): To concentrate the this compound from the gas sample, pass it through a trap cooled with liquid nitrogen. This step improves the detection limit.

  • Thermal Desorption and Injection: Rapidly heat the trap to desorb the trapped volatile compounds, which are then injected into the GC column.

  • Gas Chromatography: Use a suitable column (e.g., PLOT) to separate this compound from other volatile compounds based on their boiling points and affinity for the column material.

  • Mass Spectrometry: As compounds elute from the GC, they are ionized and fragmented in the mass spectrometer. This compound is identified by its characteristic mass-to-charge ratio (m/z) and fragmentation pattern.

  • Quantification: Calculate the concentration of this compound by comparing the peak area to a calibration curve generated using certified this compound standards.[16]

Real-Time this compound Measurement via Fast this compound Sensor (FIS)

An FIS provides real-time analysis based on a chemiluminescence reaction, allowing for high-throughput and field measurements.[23][24]

  • System Setup: A sample of phytoplankton culture is placed in a sealed purging vessel. A stream of this compound-free air is bubbled through the culture to strip the dissolved this compound into the gas phase.

  • Interference Removal: The gas stream is passed through a trap (e.g., potassium iodide) to remove potentially interfering sulfur compounds like dimethyl sulfide (B99878) (DMS), which is crucial for marine samples.[23][24]

  • Chemiluminescence Reaction: The scrubbed gas stream is mixed with ozone in a reaction cell. The reaction of this compound with ozone produces an excited-state molecule that emits light (chemiluminescence) upon relaxation.[23]

  • Detection: A photomultiplier tube detects the light emitted, and the signal intensity is proportional to the this compound concentration.

  • Calibration: The instrument is calibrated using a certified this compound gas standard to convert the detector signal into a concentration value (e.g., ppbv or nM).[23][24] The detection limit for a modified FIS system can be as low as 0.02 nM.[23][24]

Experimental_Workflow_FIS Experimental Workflow for this compound Measurement (FIS Method) Culture 1. Phytoplankton Culture (Exponential Phase) PurgeVessel 2. Transfer to Sealed Purging Vessel Culture->PurgeVessel GasStrip 3. Purge with this compound-Free Air PurgeVessel->GasStrip Scrubber 4. Scrub Gas Stream (e.g., KI trap to remove DMS) GasStrip->Scrubber Headspace Gas OzoneMix 5. Mix with Ozone in Reaction Cell Scrubber->OzoneMix Detect 6. Detect Chemiluminescence (Photomultiplier Tube) OzoneMix->Detect Light Emission Data 7. Data Acquisition & Quantification (vs. Calibration Curve) Detect->Data Signal

Caption: Workflow for Fast this compound Sensor (FIS) analysis.

Conclusion and Future Perspectives

This compound biosynthesis in marine phytoplankton is a fundamental process with significant ecological and atmospheric implications. The MEP pathway serves as the core engine for its production, regulated by a complex interplay of genetic and environmental factors. While significant progress has been made in identifying the key pathways and their regulation by light and temperature, a deeper understanding of the molecular control mechanisms, including the specific roles of transcription factors and signaling pathways, is required.[25]

For drug development professionals, the enzymes of the MEP pathway, which is absent in humans, represent potential targets for novel antimicrobial agents.[10] For bioengineers and scientists, harnessing and optimizing this natural pathway in microalgae holds promise for the sustainable production of this compound as a platform chemical for biofuels and synthetic polymers, moving away from petrochemical dependence.[16][26][27] Future research, integrating 'omics' approaches (transcriptomics, proteomics, metabolomics) with advanced analytical techniques, will be crucial to fully unravel the complexities of this compound biosynthesis and exploit its biotechnological potential.[28][29][30]

References

The Role of Isoprene in Enhancing Plant Thermotolerance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Isoprene (B109036), a volatile organic compound emitted by many plant species, plays a crucial role in protecting plants against heat stress. This technical guide provides a comprehensive overview of the mechanisms underlying this compound-mediated thermotolerance. It delves into the multifaceted functions of this compound, including its role in stabilizing cellular membranes, scavenging reactive oxygen species (ROS), and modulating signaling pathways that activate downstream defense responses. This document summarizes key quantitative data from pivotal studies, offers detailed experimental protocols for assessing this compound's effects, and presents visual diagrams of the involved signaling pathways and experimental workflows to facilitate a deeper understanding of this critical plant defense mechanism.

Core Mechanisms of this compound-Mediated Thermotolerance

Plants that emit this compound exhibit enhanced resilience to high temperatures.[1] The protective effects of this compound are not attributed to a single mechanism but rather a combination of biophysical and biochemical interactions within the plant cells. The primary mechanisms are:

  • Membrane Stabilization: this compound, being a lipophilic molecule, can partition into cellular membranes, particularly the thylakoid membranes within chloroplasts.[2][3] This integration is thought to enhance the packing of lipid acyl chains, thereby increasing membrane integrity and reducing the likelihood of heat-induced phase transitions that can lead to leakiness and dysfunction.[2][3] This stabilization is critical for maintaining the function of membrane-bound proteins, such as those involved in the photosynthetic electron transport chain, under heat stress.[4]

  • Reactive Oxygen Species (ROS) Scavenging: High temperatures can lead to an overproduction of ROS, such as singlet oxygen (¹O₂), which can cause significant oxidative damage to cellular components.[4] this compound has been shown to directly quench these ROS, thereby mitigating oxidative stress.[4][5] By reducing ROS levels, this compound helps to preserve the integrity of cellular structures and the function of enzymes that are susceptible to oxidative damage.[5]

  • Signaling and Gene Regulation: Emerging evidence suggests that this compound also functions as a signaling molecule, capable of inducing changes in gene expression that bolster plant stress responses.[1][6][7] this compound can influence signaling pathways, including those mediated by abscisic acid (ABA), and upregulate the expression of stress-related genes, such as those encoding heat shock proteins and components of the antioxidant system.[1][8] This transcriptional reprogramming enhances the plant's overall capacity to tolerate and recover from heat stress.

Quantitative Data on this compound's Protective Effects

The following tables summarize quantitative data from various studies, illustrating the significant impact of this compound on plant physiology under heat stress.

Table 1: Effect of this compound on Photosynthetic Parameters under Heat Stress

Plant SpeciesExperimental ConditionParameterThis compound-EmittingNon-Emitting/InhibitedPercent DifferenceReference
Phaseolus vulgarisRecovery after 2 min at 46°CPhotosynthesis Recovery96% (with 22 µL L⁻¹ this compound)<70%~37% increase[9]
Quercus sp. (Oak)Recovery after three 2-min heat shocks at 46°CPhotosynthesis RateSignificantly higherLowerNot specified[9]
Platanus orientalis4 hours at 38°CPhotosynthetic ActivityPreservedInhibitedNot specified[5]
KudzuHigh temperatureThermotolerance of PhotosynthesisIncreased by up to 10°CBaselineNot specified[10]

Table 2: Impact of this compound on Membrane Integrity under Heat Stress

Plant SpeciesExperimental ConditionParameterThis compound-EmittingNon-Emitting/InhibitedObservationReference
Platanus orientalis4 hours at 38°CLipid Peroxidation (TBARS)PreservedIncreasedThis compound prevents membrane damage[5]
General ModelMolecular Dynamics SimulationMembrane OrderEnhancedBaselineThis compound stabilizes lipid membranes[2][3]
VariousElectrolyte Leakage AssayIon LeakageLowerHigherThis compound maintains membrane integrity[11][12][13]

Table 3: Influence of this compound on Reactive Oxygen Species (ROS) Levels under Heat Stress

Plant SpeciesExperimental ConditionParameterThis compound-EmittingNon-Emitting/InhibitedObservationReference
Platanus orientalis4 hours at 38°CHydrogen Peroxide (H₂O₂) ContentPreservedAccumulatedThis compound reduces ROS accumulation[5]
GeneralHigh light and temperatureSinglet Oxygen (¹O₂)QuenchedHigh levelsThis compound acts as a direct ROS scavenger[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to investigate the role of this compound in plant thermotolerance.

Measurement of this compound Emission by Gas Chromatography (GC)

This protocol describes the collection and quantification of this compound emitted from plant leaves.[14][15][16]

Materials:

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Volatile collection traps (e.g., Tenax TA)

  • Leaf cuvette or enclosure system

  • Mass flow controllers

  • This compound standard for calibration

Procedure:

  • Enclose a plant leaf in a temperature-controlled cuvette.

  • Pass a stream of hydrocarbon-free air through the cuvette at a known flow rate.

  • Draw a known volume of the air exiting the cuvette through a volatile collection trap for a specified period to adsorb the emitted this compound.

  • Thermally desorb the trapped volatiles from the collection trap into the GC-FID system.

  • Separate the compounds on a suitable GC column (e.g., a non-polar or mid-polar column).

  • Identify this compound based on its retention time compared to a pure this compound standard.

  • Quantify the amount of this compound by comparing the peak area to a calibration curve generated with known concentrations of the this compound standard.

  • Calculate the this compound emission rate, typically expressed in nmol m⁻² s⁻¹.

Assessment of Membrane Stability using the Electrolyte Leakage Assay

This protocol measures the extent of membrane damage under heat stress by quantifying the leakage of electrolytes from leaf tissues.[11][12][13]

Materials:

  • Leaf tissue

  • Cork borer

  • Test tubes

  • Deionized water

  • Conductivity meter

  • Water bath

Procedure:

  • Excise leaf discs of a uniform size using a cork borer, avoiding major veins.

  • Rinse the leaf discs with deionized water to remove surface contaminants and electrolytes released during cutting.

  • Place the leaf discs in test tubes containing a known volume of deionized water.

  • Subject the test tubes to a specific heat stress treatment in a water bath (e.g., 45°C for 1 hour). Include a control group at a non-stress temperature (e.g., 25°C).

  • After the heat treatment, allow the tubes to cool to room temperature.

  • Measure the initial electrical conductivity (C1) of the solution in each tube using a conductivity meter.

  • Autoclave or boil the test tubes to induce maximum electrolyte leakage, representing 100% membrane damage.

  • After cooling to room temperature, measure the final electrical conductivity (C2) of the solution.

  • Calculate the relative electrolyte leakage (REL) as: REL (%) = (C1 / C2) x 100.

Quantification of Reactive Oxygen Species (ROS)

This protocol provides a general method for the detection and quantification of ROS in plant tissues.[17][18][19]

Materials:

Procedure:

  • Homogenize fresh plant tissue in a suitable buffer on ice.

  • Centrifuge the homogenate to obtain a clear supernatant.

  • Incubate the supernatant with an ROS-sensitive fluorescent probe in the dark. The probe will fluoresce upon oxidation by ROS.

  • Measure the fluorescence intensity using a spectrofluorometer at the appropriate excitation and emission wavelengths for the chosen probe.

  • Alternatively, for in-situ localization of ROS, infiltrate leaf discs with the fluorescent probe and visualize under a fluorescence microscope.

  • Quantify the ROS levels by comparing the fluorescence intensity to a standard curve or by relative comparison between treated and control samples.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying this compound-mediated thermotolerance.

This compound Biosynthesis and Thermotolerance Signaling Pathway

Isoprene_Thermotolerance_Pathway Heat_Stress High Temperature Stress MEP_Pathway MEP Pathway Heat_Stress->MEP_Pathway induces ROS Reactive Oxygen Species (ROS) Heat_Stress->ROS DMADP DMADP MEP_Pathway->DMADP Isoprene_Synthase This compound Synthase (IspS) DMADP->Isoprene_Synthase This compound This compound Isoprene_Synthase->this compound Membrane_Stabilization Membrane Stabilization This compound->Membrane_Stabilization ROS_Scavenging ROS Scavenging This compound->ROS_Scavenging Signaling_Cascade Signaling Cascade (e.g., Ca2+, ABA) This compound->Signaling_Cascade Thermotolerance Enhanced Thermotolerance Membrane_Stabilization->Thermotolerance ROS_Scavenging->Thermotolerance ROS_Scavenging->ROS quenches Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Gene_Expression->Thermotolerance

Caption: this compound biosynthesis and its role in thermotolerance signaling.

Experimental Workflow for Investigating this compound-Mediated Thermotolerance

Experimental_Workflow Plant_Selection Select Plant Model (Emitter vs. Non-emitter) Treatment_Groups Establish Treatment Groups (Control vs. Heat Stress) Plant_Selection->Treatment_Groups Isoprene_Manipulation Manipulate this compound Levels (e.g., fosmidomycin, fumigation) Treatment_Groups->Isoprene_Manipulation Heat_Stress_Application Apply Heat Stress Isoprene_Manipulation->Heat_Stress_Application Physiological_Measurements Physiological Measurements Heat_Stress_Application->Physiological_Measurements Gene_Expression_Analysis Gene Expression Analysis (qRT-PCR, RNA-Seq) Heat_Stress_Application->Gene_Expression_Analysis Isoprene_Emission This compound Emission (GC) Physiological_Measurements->Isoprene_Emission Photosynthesis Photosynthesis (Gas Exchange) Physiological_Measurements->Photosynthesis Membrane_Stability Membrane Stability (Ion Leakage) Physiological_Measurements->Membrane_Stability ROS_Levels ROS Levels (Fluorescence) Physiological_Measurements->ROS_Levels Data_Analysis Data Analysis and Interpretation Isoprene_Emission->Data_Analysis Photosynthesis->Data_Analysis Membrane_Stability->Data_Analysis ROS_Levels->Data_Analysis Gene_Expression_Analysis->Data_Analysis

References

isoprene as a signaling molecule in plant-pathogen interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Isoprene (B109036) as a Signaling Molecule in Plant-Pathogen Interactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a highly volatile five-carbon hydrocarbon, is the most abundant biogenic volatile organic compound (BVOC) emitted by some plant species. For decades, its primary role was considered to be the protection of photosynthetic machinery from abiotic stresses, particularly high temperatures and oxidative damage. However, a growing body of evidence has illuminated a more nuanced and complex function for this compound: that of a signaling molecule in the intricate communication networks that govern plant-pathogen interactions. This technical guide synthesizes current research to provide an in-depth understanding of this compound's role in plant defense, focusing on its influence on signaling pathways, gene expression, and induced resistance against pathogens. We present key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in plant science and related fields.

This compound-Mediated Plant Defense: Quantitative Insights

The signaling role of this compound in plant defense is substantiated by quantitative data from various experimental systems. These studies typically involve comparing this compound-emitting (IE) plants (either natural emitters or genetically engineered non-emitters) with non-emitting (NE) control plants, or by fumigating NE plants with this compound. The following tables summarize key findings on the impact of this compound on pathogen growth, phytohormone levels, and gene expression.

Table 1: Effect of this compound on Pathogen Growth

Plant SpeciesPathogenThis compound ExposurePathogen Growth Inhibition (%)Reference
Arabidopsis thalianaPseudomonas syringae pv. tomato DC3000Co-cultivation with this compound-emitting poplarSignificant reduction in bacterial titers[1]
Arabidopsis thalianaPseudomonas syringaeExposure to this compound-emitting silver birchIncreased resistance, higher emissions correlated with greater inhibition[2]
Arabidopsis thalianaPseudomonas syringae pv. tomato (Pst)3-day exposure to this compoundEnhanced resistance[3]

Table 2: Influence of this compound on Phytohormone Signaling

Plant SpeciesConditionPhytohormone MeasuredChange in this compound-Emitting vs. Non-Emitting PlantsReference
Nicotiana tabacum (Tobacco)UnstressedJasmonic Acid (JA)Upregulation of JA-biosynthetic genes[4]
Arabidopsis thalianaUnstressedJasmonic Acid (JA)Enhancement of JA-mediated defense signaling[4][5]
Arabidopsis thalianaPathogen challengeSalicylic (B10762653) Acid (SA)Resistance dependent on functional SA signaling[1][3]
Populus x canescens (Poplar)UnstressedCytokinins (CKs)Increased levels of iP and iPR in leaves[6]

Table 3: this compound-Induced Changes in Gene Expression

Plant SpeciesThis compound TreatmentKey Genes/Pathways AffectedFold Change (approximate)Reference
Arabidopsis thalianaFumigation (20 µL L⁻¹)Phenylpropanoid biosynthesis genesUp to 4-fold increase[7]
Arabidopsis thalianaTransgenic emissionJasmonic acid-mediated defense signaling genesVaries by gene[4][5]
Arabidopsis thalianaTransgenic emissionRD29B (ABA signaling)Upregulated[8]
Arabidopsis thalianaTransgenic emissionCOR15A, P5CS (Drought stress)Downregulated[8]

Signaling Pathways and Molecular Mechanisms

This compound's function as a signaling molecule is primarily exerted through its interaction with and modulation of established plant defense signaling pathways. The diagrams below illustrate the current understanding of these intricate networks.

isoprene_signaling_pathway cluster_this compound This compound Signal cluster_plant_cell Plant Cell cluster_perception Perception cluster_signaling Downstream Signaling cluster_hormones Phytohormone Crosstalk cluster_response Defense Response This compound This compound receptor Putative Receptor This compound->receptor ros ROS Homeostasis receptor->ros mapk MAPK Cascade receptor->mapk ca_signaling Ca²⁺ Signaling receptor->ca_signaling ja Jasmonic Acid (JA) Pathway mapk->ja sa Salicylic Acid (SA) Pathway mapk->sa gene_expression Defense Gene Expression (e.g., PR proteins) ja->gene_expression secondary_metabolism Secondary Metabolism (e.g., Phenylpropanoids) ja->secondary_metabolism sa->gene_expression induced_resistance Induced Systemic Resistance (ISR/SAR) gene_expression->induced_resistance secondary_metabolism->induced_resistance

This compound signaling cascade in plant defense.

experimental_workflow_pathogen_assay cluster_exposure This compound Exposure cluster_infection Pathogen Inoculation cluster_incubation Incubation cluster_quantification Quantification plant_exposure Expose Arabidopsis plants to this compound (fumigation or co-cultivation) inoculation Infiltrate leaves with Pseudomonas syringae plant_exposure->inoculation incubation Incubate plants under high humidity (2-4 days) inoculation->incubation sampling Collect leaf discs incubation->sampling homogenization Homogenize tissue sampling->homogenization plating Serial dilution and plating homogenization->plating counting Count Colony Forming Units (CFUs) plating->counting

Workflow for Pseudomonas syringae growth assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key experiments cited in the study of this compound signaling.

Protocol 1: this compound Fumigation of Arabidopsis thaliana

This protocol describes the exposure of non-isoprene-emitting plants to a controlled this compound atmosphere to study its effects on gene expression and physiology.

Materials:

  • Arabidopsis thaliana plants (e.g., Col-0 ecotype), 4-5 weeks old.

  • Glass desiccators or sealed chambers (5-10 L volume).

  • Filter paper or cotton wick.

  • Liquid this compound (≥99% purity).

  • Growth chamber with controlled light, temperature, and humidity.

Procedure:

  • Place Arabidopsis plants inside the glass desiccator.

  • Apply a calculated amount of liquid this compound to a filter paper or cotton wick placed inside the chamber, ensuring no direct contact with the plants. The amount will depend on the chamber volume to achieve the desired atmospheric concentration (e.g., 20 µL L⁻¹).[5][7]

  • Seal the chamber and place it in a growth chamber under controlled conditions (e.g., 12h light/12h dark photoperiod, 22°C).

  • Maintain a control chamber with plants but without this compound.

  • After the desired exposure period (e.g., 24 hours), open the chamber in a well-ventilated area and immediately harvest plant tissue for downstream analysis (e.g., RNA extraction, metabolite analysis).[7]

Protocol 2: Pseudomonas syringae Growth Inhibition Assay

This assay quantifies the level of plant resistance to a bacterial pathogen following this compound exposure.

Materials:

  • Arabidopsis plants (control and this compound-exposed).

  • Pseudomonas syringae pv. tomato DC3000 culture.

  • King's B medium (liquid and agar (B569324) plates) with appropriate antibiotics.

  • 10 mM MgCl₂ (sterile).

  • 1 mL needleless syringes.

  • Mortar and pestle or mechanical homogenizer.

  • Spectrophotometer.

Procedure:

  • Grow P. syringae in liquid King's B medium overnight at 28°C.

  • Pellet the bacteria by centrifugation, wash, and resuspend in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.2.

  • Prepare a final inoculum by diluting the bacterial suspension to an OD₆₀₀ of 0.001 in 10 mM MgCl₂.[9]

  • Using a 1 mL needleless syringe, infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of both control and this compound-exposed plants.[10]

  • Keep the inoculated plants at high humidity for 2-4 days.[9]

  • To quantify bacterial growth, collect leaf discs of a known area from the infiltrated leaves.

  • Homogenize the leaf discs in 10 mM MgCl₂.

  • Perform serial dilutions of the homogenate and plate on King's B agar plates with appropriate antibiotics.

  • Incubate the plates at 28°C for 2 days and count the colony-forming units (CFUs).[10]

  • Express the results as CFU per unit of leaf area (e.g., CFU/cm²).

Protocol 3: Quantification of Jasmonic Acid (JA) and Salicylic Acid (SA) by GC-MS

This protocol outlines a method for the simultaneous extraction and quantification of key defense-related phytohormones.

Materials:

  • Plant tissue (5-400 mg fresh weight).

  • Extraction solvent (e.g., 80% methanol).

  • Internal standards (e.g., deuterated JA and SA).

  • HCl/methanol for methylation.

  • Dichloromethane.

  • Super Q filters or similar solid-phase extraction cartridges.

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extract the powder with a suitable solvent containing internal standards.[11]

  • After phase partitioning, methylate the organic phase using HCl/methanol. This converts JA and SA to their more volatile methyl esters.[12]

  • Collect the volatilized methyl esters on a Super Q filter.

  • Elute the methylated compounds from the filter with dichloromethane.[12]

  • Analyze the eluate by GC-MS. The quantification is based on the comparison of the peak areas of the endogenous compounds to their respective internal standards.[11]

Protocol 4: Analysis of Volatile Organic Compounds (VOCs) by GC-MS

This protocol describes the collection and analysis of VOCs, including this compound, emitted by plants.

Materials:

  • Plant enclosure or cuvette (e.g., made of glass or Teflon).

  • VOC-free air supply.

  • Adsorbent tubes (e.g., filled with Tenax TA or a combination of adsorbents).

  • Air sampling pump with a flowmeter.

  • Thermal desorption unit coupled to a GC-MS.

Procedure:

  • Enclose the plant or a part of it (e.g., a leaf) in the cuvette.

  • Supply the cuvette with VOC-free air at a constant flow rate.

  • Pull a fraction of the air exiting the cuvette through an adsorbent tube using the sampling pump to trap the emitted VOCs.[13]

  • After a defined collection period, remove the adsorbent tube.

  • Analyze the trapped VOCs by placing the tube in a thermal desorber, which heats the tube and releases the VOCs into the GC-MS for separation and identification.[14]

  • Quantify the compounds by comparing their peak areas to those of known standards.

Conclusion and Future Directions

The evidence compellingly repositions this compound from a mere stress-protectant to a key signaling molecule in the plant's defensive arsenal. Its ability to modulate phytohormone pathways, trigger widespread transcriptomic reprogramming, and induce resistance against pathogens highlights its integral role in plant immunity. The presented data, protocols, and pathway diagrams provide a foundational framework for researchers aiming to delve deeper into this exciting field.

Future research should focus on identifying the specific receptors for this compound, which remain elusive. Unraveling the initial steps of this compound perception is critical to fully understanding the downstream signaling cascade. Furthermore, exploring the interplay between this compound signaling and other BVOCs in the complex natural environment will provide a more holistic view of plant-plant and plant-pathogen communication. For professionals in drug development, understanding these natural defense-priming mechanisms could inspire novel strategies for crop protection that are both effective and environmentally sustainable. The volatile signals of the plant world, with this compound at the forefront, hold significant promise for the future of agriculture and plant biotechnology.

References

The Contribution of Isoprene to Secondary Organic Aerosol Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isoprene (B109036), the most abundant non-methane volatile organic compound emitted into the Earth's atmosphere, plays a pivotal role in atmospheric chemistry and the formation of secondary organic aerosols (SOA).[1][2] These aerosols have significant implications for air quality, climate, and human health. This technical guide provides a comprehensive overview of the mechanisms, influencing factors, and experimental methodologies related to this compound's contribution to SOA formation. It is intended for researchers, scientists, and professionals in atmospheric science and related fields. The guide details the complex chemical pathways of this compound oxidation under varying atmospheric conditions, summarizes quantitative data on SOA yields from numerous studies, and outlines the experimental protocols employed in this area of research.

Introduction

This compound (2-methyl-1,3-butadiene) is a biogenic volatile organic compound (BVOC) primarily emitted by terrestrial vegetation.[3] With global emissions estimated at around 500-600 Tg per year, it is a major contributor to the global atmospheric organic carbon budget.[4] The atmospheric oxidation of this compound leads to the formation of a wide array of gas-phase products, some of which can partition into the aerosol phase, contributing to the formation and growth of SOA.[5] The SOA yield from this compound is influenced by a multitude of factors, including the concentration of nitrogen oxides (NOx), sulfur dioxide (SO2), the acidity of preexisting aerosols, and relative humidity.[6][7][8] Understanding these processes is crucial for accurately modeling air quality and climate.

Chemical Pathways of this compound SOA Formation

The atmospheric oxidation of this compound is primarily initiated by reaction with the hydroxyl radical (OH), ozone (O3), and the nitrate (B79036) radical (NO3).[1] The subsequent chemical cascades are highly dependent on the ambient NOx concentrations, leading to distinct SOA formation pathways under low-NOx and high-NOx conditions.

Low-NOx Pathway

Under low-NOx conditions, typically found in pristine, forested environments, the this compound peroxy radicals (ISOPOO•) primarily react with the hydroperoxyl radical (HO2). This pathway leads to the formation of this compound hydroperoxides (ISOPOOH) and subsequently this compound epoxydiols (IEPOX).[9] IEPOX are key precursors to this compound-derived SOA.[10] They can be taken up by acidic aerosols, where they undergo acid-catalyzed ring-opening reactions to form low-volatility products such as 2-methyltetrols and organosulfates, which significantly contribute to SOA mass.[8][10]

low_nox_pathway This compound This compound ISOPOO_rad This compound Peroxy Radicals (ISOPOO•) This compound->ISOPOO_rad + OH, O2 ISOPOOH This compound Hydroperoxides (ISOPOOH) ISOPOO_rad->ISOPOOH + HO2 IEPOX This compound Epoxydiols (IEPOX) ISOPOOH->IEPOX + OH SOA Secondary Organic Aerosol (SOA) IEPOX->SOA Aqueous-phase chemistry (Acid-catalyzed ring-opening)

This compound Low-NOx SOA Formation Pathway
High-NOx Pathway

In polluted environments with high concentrations of NOx, ISOPOO• radicals predominantly react with nitric oxide (NO). This reaction pathway leads to the formation of this compound alkoxy radicals (ISOPO•) and a variety of smaller, more volatile products such as methyl vinyl ketone (MVK) and methacrolein (B123484) (MACR).[9] While this pathway generally produces lower SOA yields compared to the low-NOx route, further oxidation of these products can still contribute to SOA formation.[3] A key intermediate in the high-NOx pathway is methacryloylperoxynitrate (MPAN), which can lead to the formation of 2-methylglyceric acid and its oligomers in the aerosol phase.[11]

high_nox_pathway This compound This compound ISOPOO_rad This compound Peroxy Radicals (ISOPOO•) This compound->ISOPOO_rad + OH, O2 ISOPO_rad This compound Alkoxy Radicals (ISOPO•) ISOPOO_rad->ISOPO_rad + NO MVK_MACR Methyl Vinyl Ketone (MVK) & Methacrolein (MACR) ISOPO_rad->MVK_MACR MPAN Methacryloylperoxynitrate (MPAN) MVK_MACR->MPAN + OH, NO2 SOA Secondary Organic Aerosol (SOA) MPAN->SOA Particle-phase reactions

This compound High-NOx SOA Formation Pathway

Quantitative Data on this compound SOA Yields

The SOA yield is defined as the mass of aerosol formed per mass of precursor hydrocarbon reacted. This compound SOA yields are highly variable and depend on a range of experimental conditions. The following tables summarize SOA yields from various chamber studies under different conditions.

Table 1: this compound SOA Yields under Varying NOx Conditions
StudyOxidantNOx LevelSOA Yield (%)Seed Aerosol
Kroll et al. (2006)[9]OHLow-NOx1.0 - 3.2None
Kroll et al. (2006)[9]OHHigh-NOx0.7 - 2.8None
Ng et al. (2008)NO3High-NOx4.3 - 23.8None
Surratt et al. (2010)[10]OHLow-NOx~1 (neutral)(NH4)2SO4
Surratt et al. (2010)[10]OHLow-NOxup to 29 (acidic)Acidified (NH4)2SO4
Liu et al. (2016)[12]OHLow-NOxup to 15None
Table 2: Influence of Seed Aerosol Acidity on this compound SOA Yields
StudyOxidantNOx LevelSeed AciditySOA Yield (%)
Edney et al. (2005)[9]PhotooxidationHigh-NOxAcidicEnhanced
Surratt et al. (2007)[8]PhotooxidationLow-NOxNeutral vs. AcidicSignificant enhancement with acidity
Jaoui et al. (2010)[13]PhotooxidationHigh-NOxAcidicEnhanced
Lin et al. (2012)[7]OHLow-NOxAcidicEnhanced uptake of IEPOX
Table 3: Effect of Relative Humidity (RH) on this compound SOA Yields
StudyOxidantNOx LevelRH (%)Effect on SOA Yield
Dommen et al. (2006)[7]PhotooxidationLow-NOx2 - 84Negligible
Zhang et al. (2011)[7]PhotooxidationHigh-NOxDry vs. HumidHigher under dry conditions
Nguyen et al. (2011)[7]PhotooxidationLow-NOxVariedNegligible
Riva et al. (2016)[7]OH (from ISOPOOH)Low-NOxIncreasedIncreased

Experimental Protocols

The study of this compound SOA formation is predominantly conducted in environmental simulation chambers, also known as smog chambers. These are large, inert reactors designed to simulate atmospheric conditions in a controlled laboratory setting.

Smog Chamber Setup and Operation

A typical smog chamber experiment for studying this compound SOA formation involves the following steps:

  • Chamber Cleaning and Conditioning: The chamber, typically made of FEP Teflon film, is flushed with purified air to remove any residual contaminants.[14]

  • Introduction of Reactants:

    • Seed Aerosol: If the experiment requires it, an inorganic seed aerosol, such as ammonium (B1175870) sulfate, is introduced into the chamber. The acidity of the seed can be controlled.[8]

    • This compound: A known concentration of this compound is injected into the chamber.

    • Oxidant Precursor: An oxidant precursor, such as hydrogen peroxide (H2O2) for OH radicals or ozone (O3), is introduced.[15]

    • NOx: For high-NOx experiments, a controlled amount of NO and/or NO2 is added.[9]

  • Initiation of Reaction: The reaction is initiated by turning on UV lights to photolyze the oxidant precursor and begin the photooxidation of this compound.[16]

  • Monitoring and Sampling: Throughout the experiment, a suite of instruments monitors the gas-phase and particle-phase composition.

experimental_workflow cluster_chamber_prep Chamber Preparation cluster_reactant_injection Reactant Injection cluster_reaction_monitoring Reaction and Monitoring Clean Clean and Flush Chamber Condition Condition Chamber Clean->Condition Seed Introduce Seed Aerosol (optional) Condition->Seed This compound Inject this compound Seed->this compound Oxidant Add Oxidant Precursor (e.g., H2O2, O3) This compound->Oxidant NOx Add NOx (for high-NOx experiments) Oxidant->NOx Initiate Initiate Photooxidation (UV Lights On) NOx->Initiate Monitor Monitor Gas and Particle Phase Composition Initiate->Monitor Sample Collect Samples for Offline Analysis Monitor->Sample

References

The Cornerstone of Atmospheric Chemistry: An In-Depth Technical Guide to Isoprene Oxidation in the Troposphere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoprene (B109036) (C5H8), a volatile organic compound primarily emitted by vegetation, plays a pivotal role in the chemical dynamics of the troposphere. Its atmospheric oxidation influences regional air quality, global oxidant budgets, and the formation of secondary organic aerosol (SOA), which has implications for climate and human health. This technical guide provides a comprehensive overview of the fundamental chemistry of this compound oxidation, with a focus on reaction mechanisms, experimental methodologies, and quantitative data to support advanced research and development.

Core Oxidation Pathways: A Triad of Initiators

The atmospheric degradation of this compound is predominantly initiated by three key oxidants: the hydroxyl radical (OH), ozone (O3), and the nitrate (B79036) radical (NO3). The subsequent chemical cascade is intricately dependent on the concentration of nitrogen oxides (NOx = NO + NO2), leading to vastly different product distributions and environmental impacts.

OH-Initiated Oxidation: The Dominant Daytime Pathway

During daylight hours, the reaction with the hydroxyl radical is the principal loss mechanism for this compound.[1] This process is initiated by the electrophilic addition of OH to one of the carbon-carbon double bonds in this compound, forming a suite of hydroxyalkyl radicals.[2] The subsequent reactions are heavily influenced by the ambient NOx levels.

Low-NOx Regime: In pristine environments with low NOx concentrations, the resulting this compound peroxy radicals (ISOPOO) primarily react with the hydroperoxyl radical (HO2). This pathway leads to the formation of this compound hydroxy hydroperoxides (ISOPOOH), which are key precursors to the formation of this compound epoxydiols (IEPOX).[3] IEPOX can then be taken up by acidic aerosols, contributing significantly to SOA formation.[3]

High-NOx Regime: In polluted, high-NOx environments, ISOPOO radicals predominantly react with nitric oxide (NO). This reaction pathway is a significant source of tropospheric ozone and leads to the formation of various nitrogen-containing organic compounds, including organic nitrates.[2] Under these conditions, the formation of SOA is thought to be suppressed compared to the low-NOx pathway.[3]

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OH_Initiated_Oxidation cluster_low_nox Low NOx Pathway cluster_high_nox High NOx Pathway Isoprene_low This compound ISOPOO_low This compound Peroxy Radicals (ISOPOO) Isoprene_low->ISOPOO_low + OH, O2 OH_low OH ISOPOOH This compound Hydroxy Hydroperoxides (ISOPOOH) ISOPOO_low->ISOPOOH + HO2 HO2 HO2 IEPOX This compound Epoxydiols (IEPOX) ISOPOOH->IEPOX Further Oxidation SOA_low Secondary Organic Aerosol (SOA) IEPOX->SOA_low Aerosol Uptake Isoprene_high This compound ISOPOO_high This compound Peroxy Radicals (ISOPOO) Isoprene_high->ISOPOO_high + OH, O2 OH_high OH Org_Nitrates Organic Nitrates ISOPOO_high->Org_Nitrates + NO NO NO NO2 NO2 NO->NO2 from ISOPOO reaction O3_formation Ozone (O3) Formation NO2->O3_formation hv

Caption: OH-initiated oxidation pathways of this compound under low and high NOx conditions.

Ozonolysis: A Significant Nocturnal and Daytime Contributor

The reaction of this compound with ozone is a notable oxidation pathway, contributing to the formation of key carbonyl products such as methacrolein (B123484) (MACR), methyl vinyl ketone (MVK), and formaldehyde.[1] This reaction proceeds through the formation of a primary ozonide, which rapidly decomposes to form a Criegee intermediate and a carbonyl compound. The stabilized Criegee intermediates can then react with various atmospheric species, influencing the radical budget and contributing to the formation of secondary pollutants.

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Ozonolysis_Pathway This compound This compound PrimaryOzonide Primary Ozonide This compound->PrimaryOzonide + O3 O3 Ozone (O3) CriegeeIntermediate Criegee Intermediate PrimaryOzonide->CriegeeIntermediate Carbonyls Methacrolein (MACR) Methyl Vinyl Ketone (MVK) Formaldehyde PrimaryOzonide->Carbonyls FurtherReactions Further Reactions (e.g., with H2O, SO2) CriegeeIntermediate->FurtherReactions

Caption: Simplified reaction pathway for the ozonolysis of this compound.

NO3-Initiated Oxidation: The Primary Nighttime Sink

During the nighttime, in the absence of photochemistry, the nitrate radical (NO3) becomes a significant oxidant for this compound.[1] The reaction is initiated by the addition of NO3 to a double bond, forming a nitrooxyalkyl radical. In the presence of oxygen, this radical is converted to a nitrooxy peroxy radical, which can then react with other species or undergo unimolecular reactions, leading to the formation of organic nitrates and other oxidation products.

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NO3_Initiated_Oxidation This compound This compound Nitrooxyalkyl_Radical Nitrooxyalkyl Radical This compound->Nitrooxyalkyl_Radical + NO3 NO3 Nitrate Radical (NO3) Nitrooxy_Peroxy_Radical Nitrooxy Peroxy Radical Nitrooxyalkyl_Radical->Nitrooxy_Peroxy_Radical + O2 O2 O2 Further_Reactions Further Reactions (e.g., +NO, +HO2, RO2) Nitrooxy_Peroxy_Radical->Further_Reactions Organic_Nitrates Organic Nitrates Further_Reactions->Organic_Nitrates

Caption: Key steps in the nighttime oxidation of this compound by the nitrate radical.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound oxidation, including reaction rate constants, product yields, and secondary organic aerosol (SOA) yields. This data is essential for atmospheric modeling and for understanding the relative importance of different reaction pathways.

Table 1: Reaction Rate Constants for the Initial Oxidation of this compound

OxidantTemperature (K)PressureRate Constant (cm³ molecule⁻¹ s⁻¹)Reference(s)
OH2981 atm1.00 x 10⁻¹⁰[4]
O32981 atm1.28 x 10⁻¹⁷[1]
NO32981 atm6.50 x 10⁻¹³[1]

Table 2: Molar Yields of Key Products from this compound Oxidation

Oxidation PathwayProductMolar Yield (%)ConditionsReference(s)
OH-initiated (Low NOx)This compound Hydroxy Hydroperoxides (ISOPOOH)~40-70HO2 dominant[3]
OH-initiated (High NOx)Methyl Vinyl Ketone (MVK)29.6 ± 4.2NO dominant[5]
OH-initiated (High NOx)Methacrolein (MACR)41.4 ± 5.5NO dominant[5]
Ozonolysis (Aqueous)Formaldehyde56.7 ± 3.7pH 3-7, 4-25 °C[6]
Ozonolysis (Aqueous)Methacrolein (MACR)42.8 ± 2.5pH 3-7, 4-25 °C[6]
Ozonolysis (Aqueous)Methyl Vinyl Ketone (MVK)57.7 ± 3.4pH 3-7, 4-25 °C[6]

Table 3: Secondary Organic Aerosol (SOA) Mass Yields from this compound Oxidation

Oxidation PathwaySOA Mass Yield (%)ConditionsReference(s)
OH-initiated (Low NOx)3.4 - 6.4Acidic seed aerosol[7]
OH-initiated (High NOx)~1-5[8]
Ozonolysis~1[2]
NO3-initiated13 - 15Seeded experiments[9]

Experimental Protocols

The study of this compound oxidation relies on a combination of laboratory experiments and field measurements. Below are generalized protocols for key experimental techniques.

Smog Chamber Experiments for this compound Photooxidation

Smog chambers are large, inert reactors used to simulate atmospheric conditions in a controlled environment.

Objective: To investigate the formation of gaseous products and secondary organic aerosol (SOA) from the photooxidation of this compound.

Materials and Instruments:

  • Teflon smog chamber (e.g., 3-30 m³) with a bank of UV lights.[6][10]

  • Purified air generation system.[6]

  • This compound standard.

  • OH precursor (e.g., H2O2, methyl nitrite).

  • NO and NO2 gas standards.

  • Instrumentation for monitoring gas-phase species (e.g., GC-MS, PTR-MS, CIMS).[11][12]

  • Aerosol monitoring instrumentation (e.g., Scanning Mobility Particle Sizer - SMPS, Aerosol Mass Spectrometer - AMS).

Protocol:

  • Chamber Cleaning: The chamber is flushed with purified air for an extended period (e.g., >24 hours) to minimize background contamination.

  • Humidification: If required, the chamber is humidified to a desired relative humidity by flowing purified air through a water bubbler.

  • Reactant Injection:

    • A known volume of this compound is injected into the chamber and allowed to mix.

    • The OH precursor is introduced.

    • For high-NOx experiments, a known concentration of NO is injected.

  • Initiation of Reaction: The UV lights are turned on to initiate the photolysis of the OH precursor and begin the oxidation of this compound.

  • Monitoring: The concentrations of this compound, NOx, ozone, and key oxidation products are continuously monitored using the analytical instrumentation. Aerosol size distribution and composition are also monitored throughout the experiment.

  • Data Analysis: The decay of this compound and the formation of products are used to determine reaction rates and product yields. SOA yields are calculated as the mass of aerosol formed per mass of this compound reacted.

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Smog_Chamber_Workflow Start Start Clean_Chamber Clean Chamber (Flush with Purified Air) Start->Clean_Chamber Inject_Reactants Inject Reactants (this compound, OH Precursor, NOx) Clean_Chamber->Inject_Reactants Initiate_Reaction Initiate Reaction (Turn on UV Lights) Inject_Reactants->Initiate_Reaction Monitor Monitor Gas & Aerosol Phase (GC-MS, PTR-MS, SMPS, AMS) Initiate_Reaction->Monitor Analyze_Data Analyze Data (Rates, Yields) Monitor->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for a smog chamber experiment studying this compound photooxidation.

Quantification of this compound Oxidation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds in a complex mixture.

Objective: To identify and quantify the products of this compound oxidation collected from smog chamber experiments or ambient air.

Materials and Instruments:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sorbent tubes for sample collection (e.g., Tenax TA).

  • Thermal desorption unit.

  • Derivatization reagents (e.g., BSTFA for silylation of polar compounds).[13]

  • Internal standards.

Protocol:

  • Sample Collection: A known volume of air from the smog chamber or the ambient atmosphere is drawn through a sorbent tube to trap the organic compounds.

  • Sample Preparation (Derivatization): For polar compounds containing hydroxyl or carboxyl groups, a derivatization step is often necessary to increase their volatility and thermal stability for GC analysis. Silylation is a common method where active hydrogens are replaced by a trimethylsilyl (B98337) group.[13]

  • Thermal Desorption and Injection: The sorbent tube is placed in a thermal desorption unit, where it is heated to release the trapped compounds into the GC injection port.

  • Gas Chromatographic Separation: The mixture of compounds is separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature program is used to elute the compounds at different times.

  • Mass Spectrometric Detection: As the compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum for each compound.

  • Data Analysis: Compounds are identified by comparing their retention times and mass spectra to those of authentic standards. Quantification is achieved by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards.

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GCMS_Workflow Sample_Collection Sample Collection (Sorbent Tube) Derivatization Derivatization (optional) (e.g., Silylation) Sample_Collection->Derivatization Thermal_Desorption Thermal Desorption & GC Injection Derivatization->Thermal_Desorption GC_Separation GC Separation Thermal_Desorption->GC_Separation MS_Detection MS Detection (Ionization & Fragmentation) GC_Separation->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis

Caption: Workflow for the analysis of this compound oxidation products using GC-MS.

Synthesis of this compound Epoxydiols (IEPOX)

The availability of authentic standards is crucial for the accurate identification and quantification of this compound oxidation products.

Objective: To synthesize and purify this compound epoxydiol (IEPOX) isomers for use as analytical standards and in laboratory studies.

General Procedure (example for β-IEPOX): The synthesis of IEPOX isomers often involves a multi-step process. A common approach involves the epoxidation of a suitable precursor diol.[14][15][16]

  • Protection of a Hydroxyl Group: Starting from a commercially available diol, one of the hydroxyl groups is protected to prevent it from reacting in subsequent steps.

  • Epoxidation: The double bond in the protected diol is then epoxidized using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).[15]

  • Deprotection: The protecting group is removed to yield the desired IEPOX isomer.

  • Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity standard.[16] The purity is typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[16]

Conclusion

The atmospheric oxidation of this compound is a complex and multifaceted process with profound implications for tropospheric chemistry, air quality, and climate. A thorough understanding of the fundamental reaction mechanisms, the yields of key products, and the formation of secondary organic aerosol is essential for the development of accurate atmospheric models and effective environmental policies. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and scientists to further investigate this critical area of atmospheric science. The continued development of advanced analytical techniques and detailed chemical mechanisms will undoubtedly lead to a more complete picture of the role of this compound in the Earth's atmosphere.

References

An In-depth Technical Guide to Isoprene Production from the Methylerythritol 4-Phosphate (MEP) Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprene (B109036), a volatile C5 hydrocarbon, is a critical platform chemical for the synthesis of a vast array of products, including synthetic rubber, biofuels, and pharmaceuticals. The microbial production of this compound presents a sustainable alternative to traditional petrochemical-based methods. This technical guide provides a comprehensive overview of this compound biosynthesis via the native methylerythritol 4-phosphate (MEP) pathway in prokaryotes, with a particular focus on the metabolic engineering of Escherichia coli for enhanced production. This document details the core biochemical pathway, metabolic engineering strategies, quantitative production data, and detailed experimental protocols relevant to researchers and professionals in the field.

The Methylerythritol 4-Phosphate (MEP) Pathway for Isoprenoid Biosynthesis

The MEP pathway is the primary route for the biosynthesis of the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), in most bacteria, green algae, and plant plastids.[1][2] This pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP) and proceeds through a series of seven enzymatic reactions to yield IPP and DMAPP.[3] this compound is subsequently synthesized from DMAPP in a single step catalyzed by this compound synthase (IspS).[4]

The key enzymes and intermediates of the MEP pathway are:

  • 1-deoxy-D-xylulose-5-phosphate synthase (DXS): Catalyzes the condensation of pyruvate and GAP to form 1-deoxy-D-xylulose 5-phosphate (DXP).[5]

  • 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR): Converts DXP to methylerythritol 4-phosphate (MEP).[5]

  • 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol synthase (IspD): Catalyzes the conversion of MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).

  • 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (IspE): Phosphorylates CDP-ME to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).

  • 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF): Converts CDP-MEP to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).

  • 4-hydroxy-3-methylbut-2-enyl diphosphate synthase (IspG): Catalyzes the formation of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) from MEcPP.

  • 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH): Reduces HMBPP to a mixture of IPP and DMAPP.[6]

  • Isopentenyl diphosphate isomerase (IDI): Interconverts IPP and DMAPP.

  • This compound synthase (IspS): Converts DMAPP to this compound.[4]

Regulation of the MEP pathway is complex, involving both transcriptional and metabolic control.[2] The initial enzyme, DXS, is often considered a rate-limiting step in the pathway.[5]

MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP GAP Glyceraldehyde 3-Phosphate GAP->DXP MEP Methylerythritol 4-phosphate (MEP) DXP->MEP DXS CDP_ME CDP-ME MEP->CDP_ME DXR CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspD MEcPP MEcPP CDP_MEP->MEcPP IspE HMBPP (E)-4-Hydroxy-3-methyl- but-2-enyl pyrophosphate (HMBPP) MEcPP->HMBPP IspF IPP Isopentenyl diphosphate (IPP) HMBPP->IPP IspG DMAPP Dimethylallyl diphosphate (DMAPP) HMBPP->DMAPP IspH IPP->DMAPP IDI This compound This compound DMAPP->this compound IspS

Figure 1: The Methylerythritol 4-Phosphate (MEP) Pathway for this compound Biosynthesis.

Metabolic Engineering Strategies for Enhanced this compound Production

To overcome the limitations of the native MEP pathway for industrial-scale this compound production, various metabolic engineering strategies have been employed in E. coli. These strategies primarily focus on increasing the metabolic flux towards DMAPP and enhancing the catalytic efficiency of this compound synthase.

2.1. Overexpression of Key MEP Pathway Genes

A common approach to boost this compound production is the overexpression of rate-limiting enzymes in the MEP pathway. Overexpression of dxs (encoding DXS) and dxr (encoding DXR) has been shown to significantly improve this compound yields.[4] Furthermore, co-expression of idi (encoding IPP isomerase) and ispS (encoding this compound synthase) is crucial for efficient conversion of the IPP and DMAPP pool to this compound.[7]

2.2. Heterologous Gene Expression

Introducing genes from other organisms can further enhance the pathway's efficiency. For instance, expressing dxs and dxr from Bacillus subtilis in E. coli has resulted in a 2.3-fold increase in this compound production compared to the overexpression of the native E. coli genes.[4] Similarly, the use of this compound synthase genes from various plant sources, such as Populus nigra (black poplar), has been a key step in engineering this compound production in microorganisms.[4]

2.3. Pathway Optimization and Balancing

Fine-tuning the expression levels of pathway genes is critical to avoid the accumulation of toxic intermediates and to balance the metabolic load on the host cell. This can be achieved through the use of promoters of varying strengths and by optimizing ribosome binding sites (RBS).[7]

Engineering_Workflow Start Wild-type E. coli Plasmid_Construction Construct Expression Plasmids (e.g., pETDuet-1, pACYCDuet-1) Start->Plasmid_Construction Gene_Insertion Insert MEP Pathway Genes (dxs, dxr, idi, ispS) into Plasmids Plasmid_Construction->Gene_Insertion Transformation Transform E. coli with Engineered Plasmids Gene_Insertion->Transformation Strain_Selection Select and Verify Engineered Strains Transformation->Strain_Selection Optimization Optimize Expression Levels (Promoters, RBS) Strain_Selection->Optimization Fermentation Fed-batch Fermentation Optimization->Fermentation Analysis Analyze this compound Production (GC-MS) Fermentation->Analysis End High this compound-Producing Strain Analysis->End Logical_Relationship Metabolic_Engineering Metabolic Engineering Strategies Gene_Overexpression Overexpression of Key Genes (dxs, dxr, idi, ispS) Metabolic_Engineering->Gene_Overexpression Heterologous_Expression Heterologous Gene Expression Metabolic_Engineering->Heterologous_Expression Pathway_Balancing Pathway Balancing and Optimization Metabolic_Engineering->Pathway_Balancing Increased_Flux Increased Metabolic Flux to DMAPP Gene_Overexpression->Increased_Flux Heterologous_Expression->Increased_Flux Pathway_Balancing->Increased_Flux Enhanced_Conversion Enhanced Conversion of DMAPP to this compound Pathway_Balancing->Enhanced_Conversion High_Isoprene_Production High this compound Production Increased_Flux->High_Isoprene_Production Enhanced_Conversion->High_Isoprene_Production

References

An In-depth Technical Guide to the Natural Sources and Sinks of Atmospheric Isoprene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoprene (B109036) (C₅H₈), a highly reactive biogenic volatile organic compound (BVOC), plays a pivotal role in atmospheric chemistry. Its abundance and reactivity significantly influence tropospheric ozone formation, the lifetime of methane, and the formation of secondary organic aerosols (SOAs), thereby impacting air quality and climate. This guide provides a comprehensive overview of the natural sources and sinks of atmospheric this compound, detailing quantitative data, experimental methodologies, and key atmospheric processes.

Natural Sources of Atmospheric this compound

The primary natural source of atmospheric this compound is terrestrial vegetation, accounting for approximately 90% of total emissions.[1] The oceans also contribute, though to a lesser extent.

Terrestrial Emissions

This compound is produced by a wide variety of plants, with deciduous trees, particularly oaks, poplars, and eucalyptus, being significant emitters. The emission rates are influenced by a multitude of biotic and abiotic factors.

Factors Influencing Terrestrial this compound Emissions:

  • Light and Temperature: this compound emission is strongly dependent on light and temperature. Emissions generally increase with both factors up to an optimum temperature, typically between 35°C and 40°C, after which they decline.[2][3][4]

  • Carbon Dioxide (CO₂): Elevated CO₂ concentrations can have a dual effect. In the short term, high CO₂ can lead to a decrease in this compound emissions. However, long-term exposure may lead to acclimation and a less pronounced or even reversed effect.[2][4]

  • Plant Phenology and Leaf Age: this compound emission rates vary with leaf age. Growing and mature leaves (1 to 6 months old) exhibit the highest emission rates, while young and old leaves emit significantly less.[5]

  • Drought and Other Stresses: Plant stress, including drought, heat, and herbivory, can influence this compound emissions. While moderate drought can sometimes increase emissions, severe drought stress generally leads to a reduction.[2][6]

Table 1: Estimated Global and Regional Terrestrial this compound Emissions

Region/ScaleEstimated Annual Emission (Tg C yr⁻¹)Source(s)
Global460 - 570[1]
Global516[1]
Global523[1]
Global456 ± 238 (2013-2020 average)[7]
Amazon (wet season)6.2 mg m⁻² h⁻¹[8]
Amazon (dry season)12.9 mg m⁻² h⁻¹[8]
Marine Emissions

The ocean is a smaller but significant source of atmospheric this compound.[1] Marine this compound is produced by phytoplankton and through photochemical processes in the sea surface microlayer.[9][10][11][12]

Factors Influencing Marine this compound Emissions:

  • Phytoplankton Species and Chlorophyll Concentration: this compound emission rates vary among different phytoplankton species.[9] Chlorophyll concentration is often used as a proxy for phytoplankton biomass and is correlated with this compound emissions.[9][12]

  • Light and Temperature: Similar to terrestrial plants, marine this compound production is influenced by light availability and water temperature.[9]

  • Nutrient Availability: Nutrient limitation can affect phytoplankton physiology and, consequently, this compound production.[9]

Table 2: Estimated Global Marine this compound Emissions

Emission TypeEstimated Annual Emission (Tg C yr⁻¹)Source(s)
Total Marine0.32 - 11.6[1]
Total Marine< 1 to > 10[9]
Total Marine (2001-2020 average)1.097 ± 0.009[10][11]
Biogenic (Phytoplankton)0.481 ± 0.008[10][11]
Photochemical (Sea Surface Microlayer)0.616 ± 0.003[10][11]

Atmospheric Sinks of this compound

Once emitted into the atmosphere, this compound has a relatively short lifetime, typically ranging from a few hours to a day.[10][13] Its removal is primarily driven by oxidation reactions with various atmospheric radicals and, to a lesser extent, by deposition to surfaces.

Chemical Sinks: Atmospheric Oxidation

The dominant sink for atmospheric this compound is oxidation by the hydroxyl radical (OH), particularly during the daytime.[13] Reactions with ozone (O₃) and the nitrate (B79036) radical (NO₃) are also important, especially at night.[13]

Table 3: Key Atmospheric Oxidation Reactions of this compound and their Rate Constants

ReactantRate Constant (cm³ molecule⁻¹ s⁻¹) at 298 KConditionsSource(s)
OH(8.47 ± 0.59) x 10⁻¹¹Room Temperature[14]
OH2.54 x 10⁻¹¹ exp(408/T)295-364 K[15]
O₃1.28 x 10⁻¹⁷298 K[16]
O₃4.29 x 10⁻¹⁵ exp(-1998/T)242-363 K[16]
NO₃6.78 x 10⁻¹³298 K[17][18]
NO₃7 x 10⁻¹⁴ (for first-generation products)289-301 K[17][19]

The oxidation of this compound is a complex process that leads to the formation of a wide array of secondary products, including aldehydes, ketones, organic nitrates, and hydroperoxides. These products can then undergo further reactions, contributing to the formation of secondary organic aerosols (SOA).

Isoprene_Oxidation_Pathways This compound This compound Isoprene_Peroxy_Radicals This compound Peroxy Radicals (ISOPOO) This compound->Isoprene_Peroxy_Radicals Daytime Ozonolysis_Products Ozonolysis Products (e.g., MACR, MVK, Criegee Intermediates) This compound->Ozonolysis_Products Day & Night Isoprene_Nitrates This compound Nitrates This compound->Isoprene_Nitrates Nighttime OH OH OH->Isoprene_Peroxy_Radicals O3 O₃ O3->Ozonolysis_Products NO3 NO₃ NO3->Isoprene_Nitrates Secondary_Products Secondary Products (Aldehydes, Ketones, etc.) Isoprene_Peroxy_Radicals->Secondary_Products Ozonolysis_Products->Secondary_Products Isoprene_Nitrates->Secondary_Products SOA Secondary Organic Aerosol (SOA) Secondary_Products->SOA

Figure 1. Simplified atmospheric oxidation pathways of this compound.
Physical Sinks: Deposition and Soil Uptake

While chemical reactions are the primary removal mechanism, this compound can also be removed from the atmosphere through dry and wet deposition. Additionally, microbial consumption in soils has been identified as a biological sink.

Soil Uptake:

Microorganisms in the soil can consume atmospheric this compound.[20][21] The rate of uptake is influenced by soil moisture, temperature, and the composition of the microbial community.[20] Consumption is typically highest in the upper soil layers where microbial activity is greatest.[20] Studies have shown that this compound consumption in soil is a biological process, as it is halted by autoclaving.[20]

Table 4: this compound Consumption Rates in Temperate Forest Soil

Soil Depth (cm)Consumption Rate (pmol gdw⁻¹ day⁻¹)Source
0 - 3585.48 ± 6.94[20]
3 - 6Not significantly different from 0-3 cm[20]
6 - 9Significantly lower than 0-3 cm[20]
9 - 12Significantly lower than 0-3 cm[20]

Experimental Protocols for Measuring this compound Fluxes

Accurate quantification of this compound emissions and deposition is crucial for understanding its atmospheric budget. Various techniques are employed to measure this compound fluxes at different scales.

Enclosure Techniques

These methods involve enclosing a plant part (e.g., a leaf or branch) in a chamber and measuring the change in this compound concentration in the air flowing through the chamber.[22][23]

Methodology:

  • Chamber Setup: A transparent chamber (cuvette) is clamped onto a leaf or branch. The chamber is supplied with air of a known composition at a controlled flow rate.[24]

  • Environmental Control: Temperature, light intensity, and CO₂ concentration inside the chamber are controlled to mimic ambient conditions or to study the response of emissions to specific variables.[25]

  • Sample Collection and Analysis: Air samples are collected from the inlet and outlet of the chamber. This compound concentrations are typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or Proton Transfer Reaction-Mass Spectrometry (PTR-MS).[24][26]

  • Flux Calculation: The this compound emission rate is calculated based on the difference in concentration between the inlet and outlet air, the air flow rate, and the leaf area or biomass enclosed in the chamber.

Enclosure_Technique_Workflow cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Calculation Air_Supply Controlled Air Supply (Known [this compound]) Cuvette Leaf/Branch Enclosure (Cuvette) Air_Supply->Cuvette Inlet Sensors Environmental Sensors (T, Light, CO₂) Cuvette->Sensors Sampling Air Sampling (Inlet & Outlet) Cuvette->Sampling Outlet Analysis GC-MS / PTR-MS Analysis Sampling->Analysis Flux_Calc Flux Calculation Analysis->Flux_Calc

Figure 2. Workflow for measuring this compound emissions using enclosure techniques.
Micrometeorological Techniques

These methods measure the flux of this compound over a larger area (from hundreds of square meters to several square kilometers) by analyzing the turbulent transport of this compound in the atmospheric boundary layer.

Key Techniques:

  • Eddy Covariance (EC): This is a direct method that measures the covariance between the vertical wind speed and the this compound concentration. It requires fast-response sensors for both variables.[27]

  • Relaxed Eddy Accumulation (REA): This technique segregates air into "updraft" and "downdraft" reservoirs based on the vertical wind direction. The flux is then calculated from the difference in the average this compound concentration between the two reservoirs.[28]

  • Gradient Methods: These methods estimate the flux based on the vertical concentration gradient of this compound and the turbulent diffusivity of the atmosphere.[29]

Methodology (Eddy Covariance):

  • Instrumentation: A sonic anemometer is used to measure the three-dimensional wind vector at high frequency (typically 10-20 Hz). A fast-response this compound analyzer, such as a PTR-MS or a chemiluminescence sensor, is co-located with the anemometer to measure this compound concentrations at the same frequency.[27][28]

  • Data Acquisition: Continuous, high-frequency data for vertical wind speed and this compound concentration are recorded.

  • Flux Calculation: The this compound flux is calculated as the average of the product of the instantaneous fluctuations of the vertical wind speed and the this compound concentration from their respective means over a specific averaging period (e.g., 30 minutes).

Remote Sensing Techniques

Satellite-based instruments can provide global and regional estimates of this compound emissions by measuring the atmospheric column concentrations of this compound or its oxidation products, such as formaldehyde (B43269) (HCHO).[7][30] These top-down estimates are valuable for constraining and evaluating bottom-up emission models.

Methodology:

  • Satellite Observations: Instruments like the Cross-track Infrared Sounder (CrIS) and the Ozone Monitoring Instrument (OMI) measure the spectral absorption or emission of atmospheric constituents.[7][8][30]

  • Retrieval Algorithms: Complex algorithms are used to retrieve the vertical column densities of this compound or HCHO from the satellite measurements.

  • Inverse Modeling: Chemical transport models are used in an inverse modeling framework to infer this compound emissions that best match the observed column densities, taking into account atmospheric transport and chemistry.[7]

Conclusion

The natural sources and sinks of atmospheric this compound are integral components of the Earth's climate system. Terrestrial vegetation is the dominant source, with emissions being highly sensitive to environmental factors. The primary sink is atmospheric oxidation, a complex process that influences regional air quality and the global atmospheric composition. Continued research, employing a combination of field measurements, laboratory studies, and modeling, is essential for refining our understanding of the this compound budget and its response to ongoing environmental change. This knowledge is critical for developing accurate atmospheric models and for predicting the future state of our climate and air quality.

References

The Role of Isoprene in Mitigating Oxidative Stress in Leaves: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprene (B109036), a volatile C5 hydrocarbon, is synthesized and emitted by many plant species, representing a significant investment of carbon and energy. While its role in thermotolerance is well-documented, a critical function of this compound is its capacity to protect plants from oxidative damage by scavenging reactive oxygen species (ROS). This technical guide provides an in-depth examination of the mechanisms by which this compound neutralizes ROS, stabilizes cellular membranes, and influences stress-related signaling pathways within leaves. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core biochemical and signaling pathways to offer a comprehensive resource for researchers in plant biology and related fields.

Introduction to this compound and Oxidative Stress

Reactive oxygen species (ROS), including singlet oxygen (¹O₂), hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and ozone (O₃), are unavoidable byproducts of aerobic metabolism and photosynthesis.[1] Under abiotic stress conditions such as high light, heat, or exposure to pollutants, ROS production can overwhelm the plant's antioxidant defense systems, leading to oxidative damage to proteins, lipids, and nucleic acids.[1]

This compound (C₅H₈) is a small, lipophilic molecule synthesized in the chloroplasts via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[2][3] Plants that emit this compound exhibit enhanced resilience to a variety of oxidative stressors.[2][4] The protective mechanism of this compound is multifaceted, involving direct chemical quenching of ROS, physical stabilization of membranes, and modulation of plant defense signaling networks.[4][5] Although its direct antioxidant role has been debated due to its relatively low concentration in tissues, substantial evidence points to its effectiveness in mitigating oxidative damage.[2][5]

Core Mechanisms of ROS Scavenging and Protection

This compound's protective effects stem from several interconnected functions:

Direct Scavenging of Reactive Oxygen Species

The conjugated double bonds in the this compound molecule make it highly reactive with various ROS.[2] This allows it to act as a potent antioxidant, neutralizing harmful oxidants before they can damage cellular components.

  • Singlet Oxygen (¹O₂): Singlet oxygen is a highly destructive ROS produced in the photosystem II (PSII) reaction center, particularly under high light stress.[6] this compound is an effective quenching agent for ¹O₂, and this is considered one of its primary roles.[7][8] The reaction of this compound with ¹O₂ does not produce new ROS, making it a safe detoxification pathway.[7]

  • Ozone (O₃): this compound can directly react with and quench ozone that enters the leaf through the stomata, reducing its concentration to less toxic levels.[9][10] This reaction breaks down this compound into products like methyl vinyl ketone (MVK) and methacrolein (B123484) (MAC).[9]

  • Hydroxyl Radical (•OH): The hydroxyl radical is the most reactive of the oxygen species. This compound reacts rapidly with •OH, scavenging it effectively.[8][11]

  • Hydrogen Peroxide (H₂O₂) and Nitric Oxide (NO): Studies have shown that this compound presence is correlated with lower levels of H₂O₂ and can quench nitric oxide, another reactive species that contributes to oxidative stress.[2][12][13]

Membrane Stabilization

Beyond direct scavenging, this compound is believed to enhance the stability of cellular membranes, particularly the thylakoid membranes within chloroplasts.[2][9] By intercalating into the lipid bilayer, the lipophilic this compound molecules may decrease membrane fluidity, making them more resistant to denaturation from heat and oxidative attack.[14][15] This stabilization helps maintain the integrity of the photosynthetic apparatus under stress.[9][10]

Signaling and Modulation of Gene Expression

Emerging evidence suggests that this compound is not merely a passive protectant but also functions as a signaling molecule.[4] Fumigation of non-emitting plants with this compound has been shown to alter the expression of genes involved in stress responses, defense, and hormone signaling pathways.[4][16] By modulating these genetic networks, this compound may "prime" the plant's antioxidant defenses, preparing it to better withstand subsequent stress events.[5]

Visualizing this compound-Related Pathways

The following diagrams illustrate the key biochemical and logical pathways associated with this compound's function.

Isoprene_Biosynthesis_Pathway cluster_chloroplast Chloroplast Pyruvate Pyruvate MEP MEP Pathway Pyruvate->MEP Photosynthesis Derived G3P Glyceraldehyde-3-P G3P->MEP Photosynthesis Derived DMADP DMADP MEP->DMADP IspS This compound Synthase (IspS) DMADP->IspS This compound This compound IspS->this compound Emission Emission This compound->Emission Emission from Leaf

Caption: The MEP pathway for this compound biosynthesis in the chloroplast.

ROS_Scavenging_Mechanisms cluster_ROS Reactive Oxygen Species (ROS) cluster_Products Reaction Products This compound This compound MVK Methyl Vinyl Ketone (MVK) This compound->MVK MAC Methacrolein (MAC) This compound->MAC NonToxic Non-Toxic Products This compound->NonToxic O3 Ozone (O₃) O3->this compound Quenches OH Hydroxyl Radical (•OH) OH->this compound Scavenges SO Singlet Oxygen (¹O₂) SO->this compound Quenches H2O2 Hydrogen Peroxide (H₂O₂) H2O2->this compound Reduces

Caption: Direct reaction of this compound with various ROS.

Isoprene_Signaling_Pathway This compound This compound ROS_Levels Modulation of ROS Homeostasis This compound->ROS_Levels Directly scavenges ROS Signaling Redox Signaling (e.g., MAPK activation) ROS_Levels->Signaling Acts as secondary messenger Gene_Expression Altered Gene Expression Signaling->Gene_Expression Defense Primed Antioxidant & Stress Defenses Gene_Expression->Defense

Caption: Proposed signaling role of this compound in priming plant defenses.

Quantitative Data on this compound's Protective Effects

The efficacy of this compound in protecting leaves from oxidative stress has been quantified in numerous studies. The table below summarizes key findings.

Plant SpeciesStressorExperimental ConditionMeasured ParameterQuantitative ResultReference
Myrtus communisSinglet Oxygen (¹O₂) via Rose BengalFumigation with this compound vs. no fumigationDamage to net assimilation42% reduction in damage in this compound-fumigated leaves.[17]
Rhamnus alaternusSinglet Oxygen (¹O₂) via Rose BengalFumigation with this compound vs. no fumigationPhotochemical efficiency (Fv/Fm)Fv/Fm decreased from 0.77 to 0.27 in non-fumigated leaves, but only to 0.52 in this compound-fumigated leaves.[17]
Phragmites australisOzone (O₃) (100 nL L⁻¹ for 8h)Endogenous this compound synthesis inhibited by fosmidomycin (B1218577) vs. emitting leavesHydrogen Peroxide (H₂O₂) contentH₂O₂ levels were significantly higher in this compound-inhibited leaves compared to emitting leaves after ozone exposure.[13]
Phragmites australisOzone (O₃)Endogenous this compound synthesis inhibited by fosmidomycin vs. emitting leavesNecrotic leaf areaSignificantly higher necrotic area in this compound-inhibited leaves three days after fumigation.[12]
Platanus orientalisHeat Stress (38°C for 4h)Endogenous this compound synthesis inhibited by fosmidomycin vs. emitting leavesHydrogen Peroxide (H₂O₂) contentH₂O₂ level increased by 24-28% in this compound-inhibited leaves under heat; no significant change in emitting leaves.[18][19]
Platanus orientalisHeat Stress (38°C for 4h)Endogenous this compound synthesis inhibited by fosmidomycin vs. emitting leavesLipid Peroxidation (TBARS level)TBARS levels significantly increased in this compound-inhibited leaves under heat stress, indicating membrane damage.[18]

Key Experimental Protocols

Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are detailed protocols for key experiments cited in the study of this compound's antioxidant function.

Inhibition of Endogenous this compound Synthesis

This protocol is used to create a "non-emitting" control plant to compare against a normal, this compound-emitting plant, thereby isolating the effects of this compound.

  • Objective: To block the MEP pathway and prevent this compound synthesis.

  • Reagent: Fosmidomycin, a specific inhibitor of the enzyme DXP reductoisomerase in the MEP pathway.

  • Procedure:

    • Prepare a solution of fosmidomycin (e.g., 20 µM in water).

    • Select a detached leaf or a whole plant. For detached leaves, place the petiole in the fosmidomycin solution. For whole plants, the solution can be supplied through the roots or via stem feeding.

    • Allow the inhibitor to be taken up for a sufficient period (e.g., 2-4 hours) to ensure blockage of the pathway.

    • Confirm the inhibition of this compound emission using a gas exchange system coupled with a Gas Chromatograph (GC) or Proton Transfer Reaction-Mass Spectrometer (PTR-MS).

    • The fosmidomycin-treated plant/leaf now serves as the this compound-inhibited sample for stress experiments.[12][13]

Exogenous this compound Fumigation

This protocol is used to supply this compound to non-emitting plants or leaves to test its protective effects directly.

  • Objective: To expose a plant to a controlled concentration of gaseous this compound.

  • Materials: A gas-tight fumigation chamber or leaf cuvette, a source of pure this compound, mass flow controllers.

  • Procedure:

    • Place the plant or leaf inside the chamber.

    • Generate a stable, low-concentration this compound gas stream. This can be achieved by bubbling a carrier gas (e.g., nitrogen or purified air) through liquid this compound held at a constant temperature.

    • Use mass flow controllers to dilute the this compound stream with air to achieve the desired final concentration in the chamber (e.g., 20 µL L⁻¹).[4]

    • Continuously supply the this compound-air mixture to the chamber throughout the experiment.

    • Monitor the concentration of this compound within the chamber to ensure stability.[9][17]

Induction and Measurement of Oxidative Stress
  • Objective: To apply a specific oxidative stressor and quantify the resulting damage.

  • Protocols:

    • Ozone Exposure: Place plants in a controlled environment chamber and introduce ozone gas at a specific concentration (e.g., 100-300 nL L⁻¹) for a defined duration (e.g., 3-8 hours).[9][13]

    • Singlet Oxygen Generation: Infiltrate leaves with a photosensitizer like Rose Bengal (e.g., 100 µM solution). Upon illumination, Rose Bengal generates ¹O₂ in situ, inducing oxidative damage.[6][17]

    • Quantification of Lipid Peroxidation: Measure the concentration of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay. Higher TBARS levels indicate greater membrane damage.[18]

    • Quantification of H₂O₂: Extract H₂O₂ from leaf tissue and measure its concentration spectrophotometrically using assays based on its reaction with potassium iodide (KI) or other indicator molecules.[13][18]

    • Photosynthetic Efficiency: Measure chlorophyll (B73375) fluorescence parameters, specifically Fv/Fm (the maximum quantum efficiency of PSII), using a pulse-amplitude-modulated (PAM) fluorometer. A decrease in Fv/Fm indicates damage to the photosynthetic apparatus.[17]

Experimental_Workflow_this compound cluster_prep 1. Plant Preparation cluster_stress 2. Stress Application cluster_measure 3. Data Collection cluster_analysis 4. Analysis P1 Control Group (this compound Emitting) S1 Apply Stressor (e.g., Ozone, Heat, High Light) P1->S1 S2 No Stress Control P1->S2 P2 Treatment Group (this compound Inhibited via Fosmidomycin) P2->S1 P2->S2 M1 Measure Photosynthesis (Gas Exchange, Fv/Fm) S1->M1 M2 Measure ROS Levels (H₂O₂ Assay) S1->M2 M3 Measure Damage (TBARS Assay for Lipid Peroxidation) S1->M3 S2->M1 S2->M2 S2->M3 A1 Compare results between Control and Treatment groups M1->A1 M2->A1 M3->A1

Caption: A generalized workflow for studying this compound's protective role.

Conclusion and Future Directions

This compound is a powerful, multifunctional molecule that plays a crucial role in protecting plants from oxidative stress. Its ability to directly scavenge a wide range of ROS, stabilize critical photosynthetic membranes, and modulate defense-related gene expression makes it a key component of the plant's abiotic stress tolerance toolkit. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into its mechanisms of action.

Future research should focus on elucidating the specific signaling pathways that this compound modulates. Identifying the receptors and downstream components that respond to this compound or its oxidation products could open new avenues for developing strategies to enhance crop resilience in the face of climate change and environmental pollution.

References

The Isoprene Rule: A Cornerstone in Terpene Classification and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoprene (B109036) rule is a fundamental principle in organic chemistry that provides a framework for understanding the structure and classification of terpenes, a vast and diverse class of naturally occurring organic compounds. First proposed in its basic form by Otto Wallach in 1887 and later refined into the "biogenetic this compound rule" by Leopold Ruzicka, this rule has been instrumental in the elucidation of complex terpene structures and continues to guide the discovery and development of new therapeutic agents derived from this rich natural source. This technical guide delves into the core tenets of the this compound rule, its application in terpene classification, the biosynthetic pathways that underpin it, and the experimental methodologies used to investigate these fascinating molecules.

The Core Principle: The this compound Unit

At the heart of the this compound rule is the five-carbon molecule, this compound (2-methyl-1,3-butadiene). The rule posits that the carbon skeletons of all terpenes are constructed from the joining of two or more of these this compound units.[1][2] This simple yet powerful concept provides a basis for organizing the immense structural diversity of terpenes, which range from simple volatile compounds to complex polycyclic structures.

There are two key formulations of the this compound rule:

  • The Structural this compound Rule: This is the original concept, which states that the carbon skeleton of a terpene can be formally dissected into this compound units. This rule is a useful heuristic for initial structural analysis.

  • The Biogenetic this compound Rule: This is a more refined and biologically accurate concept proposed by Ruzicka. It states that the biosynthesis of terpenes proceeds from a five-carbon precursor, isopentenyl pyrophosphate (IPP), which is an isomer of this compound.[3][4] This rule not only explains the C5n carbon count of most terpenes but also predicts the common head-to-tail linkage of this compound units observed in nature.[3][4]

Classification of Terpenes based on the this compound Rule

The number of this compound units in a terpene molecule serves as the primary basis for its classification. This systematic organization is crucial for studying their structure-activity relationships and potential therapeutic applications.

Terpene ClassNumber of this compound UnitsNumber of Carbon AtomsGeneral FormulaExamples
Hemiterpenes15C5H8This compound, Prenol, Isovaleric acid
Monoterpenes210C10H16Limonene, Menthol, Pinene, Geraniol
Sesquiterpenes315C15H24Farnesol, β-Caryophyllene, Humulene
Diterpenes420C20H32Retinol (Vitamin A), Paclitaxel (Taxol), Gibberellins
Sesterterpenes525C25H40Ophiobolin A, Manoalide
Triterpenes630C30H48Squalene (B77637), Lanosterol, β-Amyrin
Tetraterpenes840C40H56Carotenoids (e.g., β-Carotene, Lycopene)
Polyterpenes>8>40(C5H8)nNatural Rubber

Linkage of this compound Units: Head-to-Tail and Beyond

The biogenetic this compound rule predicts that this compound units are typically linked in a "head-to-tail" fashion.[5] The "head" of the this compound unit is the branched end, while the "tail" is the unbranched end.

However, nature exhibits exceptions to this rule, leading to further structural diversity:

  • Head-to-Tail Linkage (1-4 linkage): This is the most common arrangement, where the C1 of one this compound unit is bonded to the C4 of another.[6]

  • Tail-to-Tail Linkage (4-4 linkage): This linkage is found in the center of some larger terpenes, such as the triterpene squalene and the tetraterpene phytoene.[6] This is a key step in the biosynthesis of steroids and carotenoids.

  • Head-to-Head Linkage (1-1 linkage): This is a less common arrangement.[6]

dot

Caption: Common linkages of this compound units in terpenes.

Biosynthesis of Terpenes: The MVA and MEP Pathways

The biogenetic this compound rule is rooted in the two primary biosynthetic pathways that produce the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[7]

  • Mevalonate (MVA) Pathway: This pathway occurs in the cytosol of eukaryotes, archaea, and some bacteria. It starts from acetyl-CoA and is the primary source of precursors for sesquiterpenes, triterpenes, and sterols.

  • Methylerythritol Phosphate (MEP) Pathway: This pathway operates in the plastids of plants, algae, and many bacteria. It begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and is responsible for the synthesis of monoterpenes, diterpenes, and carotenoids.

dot

Terpene_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastids) cluster_Products Terpene Precursors and Products AcetylCoA Acetyl-CoA MVA Mevalonic Acid AcetylCoA->MVA IPP_MVA IPP MVA->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA FPP Farnesyl PP (FPP) (C15) IPP_MVA->FPP DMAPP_MVA->FPP Pyruvate Pyruvate + Glyceraldehyde-3-P MEP Methylerythritol Phosphate Pyruvate->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP GPP Geranyl PP (GPP) (C10) IPP_MEP->GPP DMAPP_MEP->GPP GPP->FPP Monoterpenes Monoterpenes GPP->Monoterpenes GGPP Geranylgeranyl PP (GGPP) (C20) FPP->GGPP Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Triterpenes Triterpenes (from FPP) FPP->Triterpenes Diterpenes Diterpenes GGPP->Diterpenes Carotenoids Carotenoids (from GGPP) GGPP->Carotenoids

Caption: Overview of the MVA and MEP pathways for terpene biosynthesis.

Experimental Protocols for Terpene Analysis and Structure Elucidation

The investigation of terpenes requires a combination of extraction, separation, and spectroscopic techniques to isolate and identify these compounds.

Extraction of Terpenes from Plant Material

The choice of extraction method depends on the volatility and polarity of the target terpenes.

Protocol 1: Steam Distillation for Volatile Terpenes

This method is suitable for the extraction of volatile monoterpenes and sesquiterpenes from fresh or dried plant material.

  • Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.

  • Procedure: a. Place a known weight of the plant material (e.g., 100 g) in the round-bottom flask and add distilled water to cover the material. b. Assemble the Clevenger apparatus and heat the flask to boiling. c. The steam will carry the volatile terpenes to the condenser. d. The condensed mixture of water and essential oil is collected in the graduated tube of the Clevenger apparatus. e. Continue the distillation for a set period (e.g., 3-4 hours) until no more oil is collected. f. Separate the essential oil from the water and dry it over anhydrous sodium sulfate.

Protocol 2: Solvent Extraction for Non-Volatile Terpenes

This method is used for the extraction of less volatile and non-polar terpenes like diterpenes and triterpenes.

  • Materials: Dried and powdered plant material, organic solvents (e.g., hexane, dichloromethane, methanol), rotary evaporator, filtration apparatus.

  • Procedure: a. Macerate a known weight of the powdered plant material (e.g., 50 g) with a suitable solvent (e.g., 250 mL of hexane) for 24-48 hours at room temperature with occasional shaking. b. Filter the extract and repeat the extraction process with fresh solvent. c. Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract. d. The crude extract can be further purified using chromatographic techniques like column chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) for Terpene Profiling

GC-MS is a powerful technique for the separation, identification, and quantification of volatile terpenes in a mixture.

Experimental Workflow:

dot

GCMS_Workflow Sample Terpene Sample (Essential Oil or Extract) Injection Injection Port (Vaporization) Sample->Injection 1. Sample Introduction Column GC Column (Separation based on boiling point and polarity) Injection->Column 2. Separation MS Mass Spectrometer (Ionization and Mass Analysis) Column->MS 3. Detection Data Data System (Chromatogram and Mass Spectra) MS->Data 4. Data Acquisition Library Spectral Library (e.g., NIST, Wiley) Data->Library 5. Library Search Identification Compound Identification (Comparison of mass spectra and retention times) Data->Identification Library->Identification Quantification Quantification (Peak area integration) Identification->Quantification

Caption: A typical workflow for GC-MS analysis of terpenes.

Typical GC-MS Parameters:

ParameterValue
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial 60 °C for 2 min, ramp to 240 °C at 3 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu
Structure Elucidation using Spectroscopic Methods

For novel or complex terpenes, a combination of spectroscopic techniques is employed for complete structure elucidation.

Integrated Spectroscopic Workflow:

dot

Structure_Elucidation_Workflow Isolation Isolation and Purification (e.g., Chromatography) UV_Vis UV-Vis Spectroscopy (Presence of chromophores) Isolation->UV_Vis IR Infrared (IR) Spectroscopy (Functional group identification) Isolation->IR Mass_Spec Mass Spectrometry (MS) (Molecular weight and formula) Isolation->Mass_Spec NMR Nuclear Magnetic Resonance (NMR) (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) (Carbon-hydrogen framework) Isolation->NMR Structure Proposed Structure UV_Vis->Structure IR->Structure Mass_Spec->Structure NMR->Structure Confirmation Structure Confirmation (e.g., X-ray crystallography, synthesis) Structure->Confirmation

Caption: An integrated workflow for the structural elucidation of terpenes.

Key Information from Each Technique:

  • UV-Vis Spectroscopy: Provides information about the presence of conjugated double bonds and other chromophores.[8]

  • Infrared (IR) Spectroscopy: Helps in the identification of functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).[8]

  • Mass Spectrometry (MS): Determines the molecular weight and molecular formula of the compound. Fragmentation patterns can provide clues about the structure.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.[8]

    • ¹H NMR: Provides information about the number and types of protons and their connectivity.

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the carbon skeleton and the assignment of all signals.[9]

Conclusion

The this compound rule remains a vital concept in the study of terpenes, providing a logical framework for their classification and a guide for the elucidation of their complex structures. For researchers in natural products chemistry, pharmacology, and drug development, a thorough understanding of this rule, coupled with modern analytical techniques, is essential for unlocking the vast therapeutic potential of this remarkable class of compounds. The continued exploration of the "terpenome" promises to yield new and exciting discoveries with significant implications for human health and well-being.

References

The Genetic Architecture of Isoprene Synthase Activity in Poplar: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprene (B109036), a volatile organic compound emitted by many plant species, plays a crucial role in atmospheric chemistry and plant thermotolerance. Poplar trees (Populus spp.) are significant this compound emitters, and understanding the genetic basis of this trait is paramount for both ecological research and potential biotechnological applications. This technical guide provides an in-depth analysis of the genetic and biochemical factors governing this compound synthase (IspS) activity in poplar. It consolidates quantitative data on enzyme kinetics and gene expression, details key experimental protocols, and visualizes the regulatory pathways involved. This document is intended to serve as a comprehensive resource for researchers investigating isoprenoid biosynthesis and its regulation in plants.

Introduction

This compound (2-methyl-1,3-butadiene) is synthesized in the chloroplasts of poplar leaves from dimethylallyl diphosphate (B83284) (DMADP), a product of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][2] The final step of this conversion is catalyzed by the enzyme this compound synthase (IspS). The regulation of this compound emission is complex, involving transcriptional control of the IspS gene, post-translational modifications of the IspS protein, and the availability of the DMADP substrate.[2][3] In mature poplar leaves, the rate of this compound emission is primarily determined by the availability of DMADP, while in developing leaves, the amount of IspS protein also plays a significant role.[2] This guide delves into the molecular intricacies of these regulatory mechanisms.

Genetic Basis of this compound Synthase

In poplar, this compound synthase is encoded by a small family of genes that produce stromal IspS proteins.[2] These genes are highly homologous and encode nearly identical proteins. The expression of IspS genes is tissue-specific, with the highest levels observed in leaves.[1][4]

Gene Regulation

The expression of IspS genes in poplar is influenced by a variety of environmental and developmental cues:

  • Light: IspS mRNA levels are significantly increased under continuous light and decrease in the dark, indicating transcriptional regulation by light.[1]

  • Heat Stress: Heat stress has been shown to strongly induce IspS mRNA expression.[1]

  • Developmental Stage: The accumulation of IspS protein is developmentally regulated, with expression increasing as leaves mature.[2][5]

  • Circadian Rhythm: this compound emission capacity in Populus trichocarpa exhibits an ultradian regulation with a period of approximately 12 hours, suggesting a link to the circadian clock.[3]

This compound Synthase Enzyme Properties

The this compound synthase enzyme in poplar has been characterized to determine its biochemical and kinetic properties. It is a chloroplastic enzyme, with a portion of the protein localized in the stroma and another fraction attached to the stromal-facing side of the thylakoid membranes.[6]

Quantitative Data

The following tables summarize the key quantitative data related to this compound synthase in various poplar species.

ParameterPopulus alba (PaIspS)Populus x canescensPopulus tremuloidesReference(s)
Optimal pH ~8.0--[1][4]
Optimal Temperature (°C) 40--[1][4]
Native Molecular Weight (kDa) -~51-[6][7]
Isoelectric Point (pI) -5.0 - 5.5 (four bands)-[6][7]
SubstrateEnzyme SourceKm (mM)Reference(s)
Dimethylallyl diphosphate (DMADP)Populus x canescensCooperative substrate dependence[6]
Poplar Genotype/SpeciesThis compound Emission Rate (nmol m-2 s-1)Photosynthesis Rate (µmol CO2 m-2 s-1)Reference(s)
Various Populus species18.2 - 45.213 - 20[8]
Hybrid Poplar (Control)~50 - 100Not specified[9]
Hybrid Poplar (IspS suppressed)~0 - 20Not specified[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of poplar this compound synthase.

This compound Synthase Activity Assay

This protocol is adapted from methodologies described in the literature for measuring IspS enzyme activity.

  • Protein Extraction:

    • Homogenize fresh poplar leaf tissue in an ice-cold extraction buffer (e.g., 50 mM HEPES, pH 8.0, 10 mM MgCl₂, 5 mM DTT, 1 mM PMSF, and 10% (v/v) glycerol).

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble proteins.

  • Enzyme Assay:

    • Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 8.0, 10 mM MgCl₂, 20 mM KCl, 2 mM DTT) and the substrate dimethylallyl diphosphate (DMADP) at a specified concentration (e.g., 1 mM).

    • Initiate the reaction by adding a known amount of the protein extract to the reaction mixture in a sealed glass vial.

    • Incubate the reaction at the optimal temperature (e.g., 40°C) for a defined period (e.g., 10-30 minutes).

  • This compound Quantification:

    • After incubation, collect a sample of the headspace from the reaction vial using a gas-tight syringe.

    • Inject the headspace sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS) to separate and quantify the this compound produced.

    • Calculate the enzyme activity based on the amount of this compound produced per unit of protein per unit of time.

Western Blot Analysis of IspS Protein

This protocol outlines the steps for detecting and quantifying IspS protein levels.

  • Protein Extraction and Quantification:

    • Extract total soluble proteins from poplar leaves as described in the enzyme activity assay.

    • Determine the protein concentration of the extracts using a standard method such as the Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Denature a known amount of protein by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to poplar this compound synthase.

    • Wash the membrane with TBST to remove unbound primary antibody.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

    • Wash the membrane thoroughly with TBST.

  • Detection and Analysis:

    • Add a chemiluminescent substrate for the HRP enzyme to the membrane.

    • Detect the resulting light signal using X-ray film or a digital imaging system.

    • Quantify the band intensity to determine the relative amount of IspS protein.

Quantification of IspS Gene Expression by RT-qPCR

This protocol details the measurement of IspS mRNA levels.

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from poplar leaf tissue using a commercial kit or a standard protocol (e.g., Trizol method).

    • Assess the quality and quantity of the isolated RNA using spectrophotometry and gel electrophoresis.

    • Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Design and validate primers specific to the poplar IspS gene and a suitable reference gene (e.g., actin or ubiquitin) for normalization.

    • Prepare a qPCR reaction mixture containing cDNA, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).

    • Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for both the IspS gene and the reference gene in each sample.

    • Calculate the relative expression of the IspS gene using a method such as the 2-ΔΔCt method, normalizing the IspS Ct values to the reference gene Ct values.

Signaling Pathways and Experimental Workflows

The regulation of this compound synthase in poplar involves a complex interplay of environmental signals and internal developmental programs. The following diagrams, generated using the DOT language, visualize these relationships and a typical experimental workflow.

MEP_Pathway G3P Glyceraldehyde 3-Phosphate DXS DXS G3P->DXS Pyruvate Pyruvate Pyruvate->DXS DXP 1-deoxy-D-xylulose 5-phosphate DXS->DXP DXR DXR DXP->DXR MEP 2-C-methyl-D-erythritol 4-phosphate DXR->MEP DMADP Dimethylallyl diphosphate MEP->DMADP IspS This compound Synthase (IspS) This compound This compound IspS->this compound DMADP->IspS

MEP pathway leading to this compound synthesis.

IspS_Regulation cluster_environmental Environmental Cues cluster_developmental Developmental Factors Light Light IspS_Gene This compound Synthase (IspS) Gene Light->IspS_Gene Activates Transcription Heat Heat Stress Heat->IspS_Gene Activates Transcription Leaf_Development Leaf Maturation IspS_Protein IspS Protein Leaf_Development->IspS_Protein Increases Accumulation IspS_mRNA IspS mRNA IspS_Gene->IspS_mRNA Transcription IspS_mRNA->IspS_Protein Translation Isoprene_Emission This compound Emission IspS_Protein->Isoprene_Emission Catalyzes

Regulation of this compound synthase gene expression.

Experimental_Workflow start Start: Select Poplar Genotypes rna_extraction RNA Isolation from Leaf Tissue start->rna_extraction protein_extraction Protein Extraction from Leaf Tissue start->protein_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis western_blot Western Blot for IspS Protein Level protein_extraction->western_blot enzyme_assay This compound Synthase Activity Assay protein_extraction->enzyme_assay rt_qpcr RT-qPCR for IspS Gene Expression cDNA_synthesis->rt_qpcr data_analysis Data Analysis and Interpretation rt_qpcr->data_analysis western_blot->data_analysis gc_ms This compound Quantification (GC-MS) enzyme_assay->gc_ms gc_ms->data_analysis end Conclusion data_analysis->end

Workflow for analyzing IspS in poplar.

Conclusion

The synthesis of this compound in poplar trees is a finely tuned process governed by a small family of IspS genes. The activity of the resulting this compound synthase enzyme is regulated at multiple levels, including gene transcription in response to environmental and developmental signals, and by the availability of its substrate, DMADP, from the MEP pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to further unravel the complexities of isoprenoid biosynthesis in poplar and other plant species. A thorough understanding of this pathway is not only critical for fundamental plant biology but also holds promise for the development of novel strategies in metabolic engineering and the production of bio-based chemicals.

References

Isoprene Emissions from Terrestrial Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Isoprene (B109036), a highly reactive biogenic volatile organic compound (BVOC), is emitted in vast quantities by terrestrial vegetation, playing a crucial role in atmospheric chemistry and influencing air quality and climate. Understanding the magnitude and dynamics of this compound emissions from different ecosystems is paramount for accurate atmospheric modeling and for assessing the impacts of environmental change. This technical guide provides a comprehensive overview of this compound emissions from major terrestrial ecosystems, including tropical, temperate, and boreal forests, as well as grasslands and croplands. It presents a synthesis of current quantitative data, details key experimental methodologies for emission measurement, and illustrates the fundamental biosynthetic pathway and a general experimental workflow. This document is intended for researchers, scientists, and professionals in the fields of atmospheric science, environmental science, and plant biology.

Introduction

This compound (2-methyl-1,3-butadiene) is the most abundant non-methane hydrocarbon emitted into the atmosphere, with global emissions estimated to be around 500-600 Tg of carbon per year.[1][2] These emissions are predominantly from terrestrial plants, with significant variations observed across different plant species and ecosystems. The rate of this compound emission is primarily influenced by environmental factors such as light intensity, temperature, and atmospheric CO2 concentrations, as well as physiological factors like leaf age and stress conditions.[3] In the atmosphere, this compound is highly reactive and participates in photochemical reactions that can lead to the formation of tropospheric ozone and secondary organic aerosols, thereby impacting air quality and climate.[4] This guide provides an in-depth examination of this compound emission rates from various terrestrial ecosystems and the methodologies used to quantify them.

This compound Emission Rates from Different Terrestrial Ecosystems

The emission of this compound varies significantly across different terrestrial ecosystems, largely due to differences in plant species composition, biomass density, and prevailing environmental conditions. Tropical forests are the largest contributors to global this compound emissions, followed by temperate and boreal forests. Grasslands and croplands generally exhibit lower emission rates. A summary of typical this compound emission rates from these ecosystems is presented in Table 1.

EcosystemThis compound Emission Rate (mg m⁻² h⁻¹)Notes
Tropical Forests 2.5 - 12.9Emission rates can vary significantly between wet and dry seasons, with higher emissions often observed during the dry season due to increased temperature and solar radiation.[1][3][5]
Temperate Forests 1.0 - 4.1Dominated by deciduous broadleaf trees, with peak emissions occurring during the summer months.[6]
Boreal Forests 0.7 - 2.0Dominated by coniferous and deciduous trees like aspen and spruce, with a distinct seasonal pattern of emissions.[7][8]
Grasslands 0.1 - 0.5Emissions are generally low and can be influenced by species composition and grazing pressure.[9]
Croplands ~0.09Emission rates are typically low and depend on the specific crop species being cultivated.[10]

Note: The values presented are indicative and can vary based on specific location, season, and measurement technique. The conversion from nmol m⁻² s⁻¹ to mg m⁻² h⁻¹ was performed using the molar mass of this compound (68.12 g/mol ).

Experimental Protocols for Measuring this compound Emissions

Accurate quantification of this compound emissions is essential for understanding their atmospheric impact. Several well-established techniques are used for this purpose, each with its own advantages and limitations. This section provides an overview of the key experimental protocols.

Leaf and Branch Enclosure Measurements

This method involves enclosing a single leaf or a small branch in a temperature- and light-controlled chamber (cuvette) to measure the emission rate directly.

Methodology:

  • Chamber Setup: A transparent chamber, typically made of Teflon or other non-reactive material, is clamped onto a leaf or branch. The chamber is connected to a system that supplies clean air with a known composition (e.g., controlled CO2 and H2O levels).

  • Environmental Control: The temperature and photosynthetically active radiation (PAR) inside the chamber are controlled to mimic ambient conditions or to study the response of emissions to varying environmental parameters.

  • Air Sampling: A constant flow of air is passed through the chamber. The air entering and exiting the chamber is sampled and analyzed for this compound concentrations.

  • This compound Analysis: The concentration of this compound in the sampled air is typically measured using techniques like Proton Transfer Reaction-Mass Spectrometry (PTR-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Emission Rate Calculation: The this compound emission rate is calculated based on the difference in this compound concentration between the inlet and outlet air, the flow rate of air through the chamber, and the surface area of the enclosed leaf or branch. A rapid sampling protocol using excised leaves has also been developed for high-throughput screening.[6][11][12]

Eddy Covariance (EC)

Eddy covariance is a micrometeorological technique used to measure the net exchange of gases, including this compound, between an ecosystem and the atmosphere over a larger area (typically hundreds of square meters).

Methodology:

  • Instrumentation: An eddy covariance system consists of a fast-response three-dimensional sonic anemometer to measure vertical wind speed and a fast-response gas analyzer to measure the concentration of the gas of interest (e.g., this compound).

  • Tower Installation: The instruments are mounted on a tower above the ecosystem canopy to ensure measurements are taken within the atmospheric boundary layer that is influenced by the surface.

  • High-Frequency Measurements: The instruments continuously record data at a high frequency (typically 10-20 Hz) to capture the turbulent fluctuations in vertical wind speed and gas concentration.

  • Flux Calculation: The flux of the gas is calculated as the covariance between the instantaneous fluctuations of the vertical wind speed and the gas concentration over a specific averaging period (usually 30 minutes).

  • Data Processing: The raw data requires several corrections to account for factors such as sensor separation, frequency response limitations, and air density fluctuations.[13][14][15]

Proton Transfer Reaction-Mass Spectrometry (PTR-MS)

PTR-MS is a sensitive analytical technique used for real-time measurement of volatile organic compounds, including this compound, in the air.

Methodology:

  • Ionization: A reagent ion, typically hydronium (H₃O⁺), is generated in an ion source. The sampled air is introduced into a drift tube reactor where the H₃O⁺ ions react with the VOCs.

  • Proton Transfer: this compound has a higher proton affinity than water, so a proton is transferred from H₃O⁺ to the this compound molecule, forming a protonated this compound ion (C₅H₉⁺).

  • Mass Analysis: The resulting ions are then guided into a mass spectrometer (quadrupole or time-of-flight) which separates them based on their mass-to-charge ratio.

  • Quantification: The concentration of this compound is determined from the abundance of the protonated this compound ion signal (at m/z 69), the reaction time, and the known reaction rate constant. It is important to be aware of potential interferences from other compounds that may produce ions at the same mass-to-charge ratio.[2][5][9][16]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that separates different compounds in a sample and identifies them based on their mass spectra.

Methodology:

  • Sample Collection: Air samples are collected in specialized canisters or by drawing air through adsorbent tubes (e.g., Tenax TA) to trap the VOCs.

  • Thermal Desorption and Injection: The trapped compounds are then thermally desorbed and injected into the gas chromatograph.

  • Chromatographic Separation: The sample is carried by an inert gas through a capillary column. Different compounds travel through the column at different rates depending on their chemical properties, leading to their separation.

  • Mass Spectrometry: As the separated compounds exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound.

  • Identification and Quantification: this compound is identified by its characteristic retention time in the chromatogram and its unique mass spectrum. The concentration is determined by comparing the peak area to that of a known standard.[1][3][4][7][10]

Visualizing Key Processes

To better understand the fundamentals of this compound emissions, the following diagrams illustrate the biosynthetic pathway of this compound and a general workflow for its measurement.

Isoprene_Biosynthesis_Pathway Pyruvate Pyruvate MEP_Pathway MEP Pathway (in plastids) Pyruvate->MEP_Pathway Photosynthesis derived G3P Glyceraldehyde-3-phosphate G3P->MEP_Pathway Photosynthesis derived IPP Isopentenyl pyrophosphate (IPP) MEP_Pathway->IPP DMAPP Dimethylallyl pyrophosphate (DMAPP) IPP->DMAPP Isomerase Isoprene_Synthase This compound Synthase DMAPP->Isoprene_Synthase This compound This compound Isoprene_Synthase->this compound Atmosphere Atmosphere This compound->Atmosphere Emission

Figure 1: this compound Biosynthesis via the MEP Pathway.

Isoprene_Measurement_Workflow Start Start: Define Research Question Sampling Sample Collection Start->Sampling Enclosure Leaf/Branch Enclosure Sampling->Enclosure Microscale EC Eddy Covariance Tower Sampling->EC Ecosystem Scale Canister Whole Air Sampling (Canisters) Sampling->Canister Grab Sample Adsorbent Adsorbent Tubes Sampling->Adsorbent Integrated Sample PTRMS PTR-MS (Real-time) Enclosure->PTRMS EC->PTRMS GCMS GC-MS (Offline) Canister->GCMS Adsorbent->GCMS Analysis Sample Analysis Data Data Processing & Analysis PTRMS->Data GCMS->Data Flux_Calc Flux Calculation Data->Flux_Calc Interpretation Interpretation & Reporting Flux_Calc->Interpretation

Figure 2: General Workflow for this compound Emission Measurement.

Conclusion

This compound emissions from terrestrial ecosystems represent a significant component of the global carbon cycle and a key driver of atmospheric chemistry. This technical guide has provided a summary of this compound emission rates from major biomes, highlighting the substantial variability that exists. Furthermore, detailed overviews of the primary experimental techniques for measuring these emissions have been presented, offering a foundation for researchers to select and implement appropriate methodologies. The continued refinement of these measurement techniques, coupled with advanced modeling efforts, will be crucial for improving our understanding of the complex interactions between the biosphere and the atmosphere, and for predicting the future impacts of climate and land-use change on this compound emissions and their consequences.

References

The Impact of Elevated Carbon Dioxide on Plant Isoprene Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elevated atmospheric carbon dioxide (CO₂) concentrations, a hallmark of climate change, exert a significant and complex influence on the biosynthesis and emission of isoprene (B109036) from plants. This compound, a volatile organic compound, plays a crucial role in plant thermotolerance and atmospheric chemistry. Understanding the intricate relationship between elevated CO₂ and this compound production is paramount for accurate climate modeling and for harnessing plant metabolic pathways in various applications. This technical guide provides a comprehensive overview of the current scientific understanding, presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways.

Generally, elevated CO₂ levels have been observed to suppress this compound emissions in many plant species. This inhibitory effect is, however, modulated by other environmental factors such as temperature and light intensity. The underlying mechanism for this suppression is not fully resolved, but evidence points towards regulation within the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, the primary route for this compound biosynthesis in plants. Specifically, research suggests that high CO₂ may impede the conversion of hydroxymethylbutenyl diphosphate (B83284) (HMBDP) to its subsequent precursors. This guide synthesizes the available data to provide a clear and detailed picture of this critical plant-atmosphere interaction.

Quantitative Impact of Elevated CO₂ on this compound Emission

The response of plant this compound emission to elevated CO₂ is not uniform and varies depending on the plant species, the magnitude of the CO₂ increase, and the interplay with other environmental variables. The following tables summarize key quantitative findings from various studies.

Plant SpeciesAmbient CO₂ (ppm)Elevated CO₂ (ppm)Change in this compound EmissionTemperature (°C)Light Intensity (µmol m⁻² s⁻¹)Reference
Populus tremuloides (Aspen)410 (41 Pa)780 (78 Pa)-61%251000[1]
Populus tremuloides (Aspen)410 (41 Pa)780 (78 Pa)-42%301000[1]
Populus tremuloides (Aspen)410 (41 Pa)780 (78 Pa)-18% (not significant)351000[1]
Populus tremula x P. tremuloides (Hybrid Aspen)380780Increased emission capacityNot specifiedNot specified[2][3][4]
Eucalyptus urophylla400800-10%32.1Not specified[5]
Eucalyptus urophylla400800-55%22.9Not specified[5]
Eucalyptus urophylla400800-39%28.7Not specified[5]
Acacia nigrescens380600Lower emission per unit leaf areaNot specifiedNot specified[6][7]
Populus deltoidesNot specifiedElevatedSignificantly reducedNot specifiedNot specified[8]
MetaboliteAmbient CO₂ (41 Pa)Elevated CO₂ (78 Pa)Fold ChangePlant SpeciesReference
Hydroxymethylbutenyl diphosphate (HMBDP)~1.5 nmol/g FW~3.5 nmol/g FW+2.3Populus[1]
Dimethylallyl diphosphate (DMADP)~0.8 nmol/g FW~0.4 nmol/g FW-0.5Populus[1]

Key Signaling Pathways and Regulatory Mechanisms

The suppression of this compound emission under elevated CO₂ is primarily attributed to regulatory effects on the MEP pathway within the chloroplasts. The following diagram illustrates the key steps and the proposed point of inhibition by high CO₂.

MEP_Pathway_CO2_Impact cluster_co2_signal Elevated CO₂ Signal Photosynthesis Photosynthesis DXP DXP Photosynthesis->DXP MEP MEP DXP->MEP ... HMBDP HMBDP MEP->HMBDP ... DMADP_IPP DMADP + IPP HMBDP->DMADP_IPP HDR This compound This compound DMADP_IPP->this compound IspS CO2_Signal High CO₂ CO2_Signal->HMBDP Inhibits HDR Activity

Figure 1. Proposed mechanism of CO₂-induced suppression of this compound biosynthesis. High CO₂ is hypothesized to inhibit the activity of HMBDP reductase (HDR), leading to an accumulation of HMBDP and a reduction in the availability of DMADP, the direct precursor for this compound synthesis by this compound synthase (IspS).

Experimental Protocols

Accurate measurement of this compound emission and related metabolic processes is crucial for understanding the impact of elevated CO₂. Below are generalized protocols based on methodologies cited in the literature.

Plant Growth and CO₂ Treatment

A standardized workflow for preparing and treating plant material is essential for reproducible results.

Plant_Growth_Workflow Start Plant Propagation (e.g., cuttings) Growth Growth in Controlled Environment Chambers Start->Growth Acclimation Acclimation to Growth Conditions (Light, Temp, Humidity) Growth->Acclimation CO2_Treatment Division into Treatment Groups: - Ambient CO₂ - Elevated CO₂ Acclimation->CO2_Treatment Experiment Experimental Measurements CO2_Treatment->Experiment

Figure 2. General workflow for plant preparation and CO₂ exposure experiments.

Detailed Steps:

  • Plant Material: Utilize genetically uniform plant material, such as clones or saplings from a single source, to minimize variability. Hybrid aspen (Populus tremula x Populus tremuloides) and other poplar species are commonly used model organisms.[2][3][4]

  • Growth Conditions: Grow plants in environmentally controlled chambers. Maintain consistent photoperiod, light intensity (e.g., 500 µmol m⁻² s⁻¹), temperature (e.g., 25-30°C), and humidity.[2][9]

  • CO₂ Exposure: For long-term studies, grow separate cohorts of plants under ambient (e.g., 380-400 ppm) and elevated (e.g., 780-800 ppm) CO₂ concentrations for a designated period to allow for acclimation.[2][3][4] For short-term studies, plants grown under ambient conditions can be subjected to rapid changes in CO₂ concentration during measurement.[1]

Measurement of this compound Emission and Photosynthesis

Gas exchange systems are employed to simultaneously measure this compound emission and photosynthetic rates.

Methodology:

  • Instrumentation: A portable photosynthesis system (e.g., LI-6800, Li-Cor Biosciences) equipped with a leaf chamber is used.[5][10] For this compound detection, the outflow from the leaf chamber is analyzed by a proton-transfer-reaction mass spectrometer (PTR-MS) or a gas chromatograph.

  • Procedure:

    • A mature, healthy leaf is enclosed in the leaf chamber.

    • Environmental conditions within the chamber (light, temperature, CO₂ concentration) are precisely controlled.

    • The system is allowed to reach a steady state before measurements are recorded.[11]

    • For CO₂ response curves, the CO₂ concentration in the chamber is varied stepwise, and the corresponding changes in this compound emission and net assimilation are measured.[5]

  • Data Analysis: this compound emission rates are typically expressed in nmol m⁻² s⁻¹. Photosynthetic rates are measured as net CO₂ assimilation in µmol m⁻² s⁻¹.

Metabolite Analysis of the MEP Pathway

To investigate the biochemical underpinnings of the CO₂ effect, quantification of MEP pathway intermediates is performed.

Protocol Outline:

  • Sample Collection: Leaf tissue is harvested from plants under ambient and elevated CO₂ conditions and immediately flash-frozen in liquid nitrogen to halt metabolic activity.[1]

  • Metabolite Extraction: Frozen leaf tissue is ground to a fine powder. Metabolites are extracted using a suitable solvent system (e.g., a mixture of acetonitrile, methanol, and water).

  • Quantification: The concentrations of MEP pathway intermediates, such as HMBDP and DMADP, are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation: Comparison of metabolite levels between the different CO₂ treatments helps to pinpoint the specific enzymatic steps that are affected.[1]

Interacting Factors: Temperature and Light

The inhibitory effect of elevated CO₂ on this compound emission is strongly modulated by other environmental factors, particularly temperature.

  • Temperature: The suppression of this compound emission by high CO₂ is more pronounced at lower temperatures (e.g., 25°C) and is significantly reduced or even eliminated at higher temperatures (e.g., 35°C).[1][12] This interaction is critical for accurately modeling future this compound emissions in a warming climate.

  • Light: While the relative decrease in this compound emission under elevated CO₂ is similar across different light intensities, the absolute reduction is greater at higher light levels.[1] However, the suppression of this compound emission by high CO₂ is generally considered to be independent of photosynthetic rates.[1]

Conclusion and Future Directions

The available evidence strongly indicates that elevated atmospheric CO₂ concentrations directly inhibit this compound biosynthesis in many plant species, primarily by affecting the MEP pathway. This effect is not static but is dynamically influenced by temperature. While significant progress has been made in elucidating this complex interaction, several areas warrant further investigation:

  • Species-Specific Responses: The variability in the CO₂ response across different plant species needs to be more comprehensively cataloged to improve global emission models.[5][13][14]

  • Long-Term Acclimation: More studies are needed to understand how plants acclimate to long-term elevated CO₂ exposure, and whether this acclimation alters the initial inhibitory response.[15]

  • Molecular Mechanisms: The precise molecular mechanism by which the CO₂ signal is perceived and transduced to regulate HDR activity remains to be fully elucidated.

A deeper understanding of these aspects will be crucial for predicting the future of plant-atmosphere interactions and their cascading effects on atmospheric chemistry and climate.

References

Methodological & Application

Application Note: Quantification of Isoprene Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoprene (B109036) (C₅H₈) is a volatile organic compound (VOC) that is abundant in human breath and is considered a valuable biomarker for various physiological processes, including cholesterol synthesis.[1][2] Accurate and sensitive quantification of this compound is crucial for clinical research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound in complex biological and environmental matrices.[3][4] This application note provides detailed protocols for the quantification of this compound using GC-MS, with a focus on breath analysis using solid-phase microextraction (SPME).

Key Applications:

  • Clinical Diagnostics: Monitoring endogenous this compound levels in exhaled breath as a non-invasive marker for cholesterol synthesis and other metabolic pathways.[1][2]

  • Environmental Monitoring: Measuring this compound concentrations in marine ecosystems and the atmosphere.[5]

  • Biotechnology: Quantifying this compound production in engineered microorganisms.[4]

Methodology: Sample Preparation and Preconcentration

The volatile nature of this compound necessitates efficient preconcentration techniques to achieve the required sensitivity for quantification.

Solid-Phase Microextraction (SPME): SPME is a simple, solvent-free, and effective method for extracting and preconcentrating VOCs from gaseous samples like breath.[3] A fused-silica fiber coated with a sorbent material is exposed to the sample, and analytes adsorb onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. A common fiber used for this compound analysis is Carboxen/Polydimethylsiloxane (CAR/PDMS).[1][6]

Headspace Injection: For liquid samples, such as seawater or cell culture media, headspace analysis is a suitable technique. The sample is placed in a sealed vial and allowed to equilibrate, allowing volatile compounds like this compound to partition into the gas phase (headspace). A sample of the headspace is then injected into the GC-MS.[5]

Purge-and-Trap: This technique involves bubbling an inert gas through a liquid sample, which strips the volatile analytes from the matrix. The analytes are then trapped on an adsorbent material, thermally desorbed, and introduced into the GC-MS. This method is highly effective for analyzing this compound in natural waters.[7]

Quantitative Data Summary

The following tables summarize the quantitative performance of GC-MS methods for this compound quantification from various studies.

Table 1: Performance Characteristics for this compound Quantification in Breath

ParameterValueMatrixMethodReference
Limit of Detection (LOD)0.25 nmol/LExpired BreathSPME-GC-MS[1][3]
Limit of Detection (LOD)73 ppbSimulated BreathSPME-GC-MS[8]
Limit of Quantification (LOQ)222 ppbSimulated BreathSPME-GC-MS[8]
Concentration Range1-40 nmol/LExpired BreathSPME-GC-MS[1][3]
Healthy Subjects Range170 - 990 ppbHealthy BreathSPME-GC-MS[8]
Precision (RSD)5.5-12.5%Expired BreathSPME-GC-MS[1][3]

Table 2: Performance Characteristics for this compound Quantification in Seawater

ParameterValueMatrixMethodReference
Limit of Detection (LOD)15 pMSeawaterHeadspace-GC-MS[5]
Limit of Quantification (LOQ)285 pMSeawaterHeadspace-GC-MS[5]
Analytical Precision2.6% (n=7)SeawaterHeadspace-GC-MS[5]
Accuracy (Recovery)79% ± 2.8%SeawaterHeadspace-GC-MS[5]

Experimental Workflow and Protocols

The overall workflow for this compound quantification by GC-MS involves sample collection, preconcentration, GC separation, MS detection, and data analysis.

This compound Quantification Workflow Overall Experimental Workflow for this compound Quantification cluster_sample Sample Collection & Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Collection (e.g., Breath, Water) Preconcentration Preconcentration (SPME, Headspace) Sample->Preconcentration GC_Injection Thermal Desorption & GC Injection Preconcentration->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (Scan or SIM) GC_Separation->MS_Detection Data_Acquisition Data Acquisition (Chromatogram) MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for this compound analysis by GC-MS.

Protocol 1: this compound Quantification in Exhaled Breath using SPME-GC-MS

This protocol is adapted from methodologies for analyzing this compound in human breath.[1][3][6]

1. Materials and Reagents:

  • Tedlar bags (8 L) for breath collection.[1][3]

  • SPME fiber assembly with a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber.[1][6]

  • GC-MS system equipped with a split/splitless injector and a mass selective detector.

  • Gas-tight syringes.

  • This compound standard.

  • High-purity nitrogen or helium for carrier gas.

2. Breath Sample Collection:

  • To minimize ambient air contamination, have the subject breathe controlled, purified air for a 2-minute washout period using a respiratory mask.[1][3]

  • Following the washout, collect the subject's expired breath in an 8 L Tedlar bag.[1][3]

  • Seal the bag immediately after collection.

3. SPME Procedure:

  • Heat the collected breath sample in the Tedlar bag to 40°C to ensure this compound remains in the gas phase.[1][3]

  • Condition the SPME fiber according to the manufacturer's instructions before first use.

  • Insert the SPME fiber through the septum of the Tedlar bag, exposing the fiber to the breath sample.[1][6]

  • Allow the fiber to be exposed for a fixed extraction time of 10 minutes.[1][6]

  • After extraction, retract the fiber into the needle and immediately transfer it to the GC injector.

4. GC-MS Analysis:

  • Injector: Set the injector temperature to 270°C for thermal desorption.[1][6] Operate in splitless mode.

  • Desorption: Insert the SPME fiber into the hot injector and desorb the analytes for 2 minutes.[1][6]

  • GC Column: Use a Q-PLOT capillary column or equivalent.[1][3]

  • Carrier Gas: Use helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 5°C, hold for 3 minutes.[9]

    • Ramp: Increase temperature at 5°C/min to 250°C.[9]

    • Final hold: Hold at 250°C for 2 minutes.[9]

  • Mass Spectrometer:

    • Set the MS source temperature to 250°C.[10]

    • Operate in electron ionization (EI) mode.

    • For quantification, use Selected Ion Monitoring (SIM) mode, monitoring the fragment ions m/z 68, 67, and 53.[1][3][10] The ion at m/z 67 is often used for quantification due to its abundance and specificity.[4]

5. Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time, which should be confirmed by running an this compound standard.

  • Integrate the peak area of the selected quantifier ion (e.g., m/z 67).

  • Calculate the concentration of this compound in the sample using a pre-established calibration curve.

Protocol 2: Calibration Curve Preparation

A multi-point calibration curve is essential for accurate quantification.

1. Preparation of this compound Gas Standards:

  • Prepare a series of standard gas concentrations of this compound in Tedlar bags. This can be achieved by injecting known volumes of a certified this compound gas standard into bags filled with a known volume of purified air or nitrogen.

  • Alternatively, serial dilutions of a pure vaporized this compound standard can be prepared.[11]

2. Calibration Curve Generation:

  • For each calibration standard, perform the SPME extraction and GC-MS analysis using the same method as for the unknown samples.

  • Plot the peak area of the quantifier ion against the known concentration of this compound for each standard.[11]

  • Perform a linear regression analysis on the data points. The resulting equation of the line (y = mx + c) and the coefficient of determination (R²) will be used for quantification. A linear calibration curve should be obtained.[1][3]

Calibration_Logic Quantification via Calibration Curve cluster_calibration Calibration Phase cluster_quantification Sample Quantification Phase Standards Prepare Known Concentration Standards Analyze_Standards Analyze Standards by GC-MS Standards->Analyze_Standards Plot Plot Peak Area vs. Concentration Analyze_Standards->Plot Curve Generate Linear Regression Curve Plot->Curve Calculate Calculate Concentration using Curve Equation Curve->Calculate y = mx + c Unknown_Sample Analyze Unknown Sample by GC-MS Get_Area Measure Peak Area Unknown_Sample->Get_Area Get_Area->Calculate Input 'y' (Area)

Caption: Logic for quantification using a calibration curve.

Conclusion

GC-MS coupled with appropriate sample preparation techniques like SPME provides a robust, sensitive, and reliable method for the quantification of this compound in various matrices. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate methods for this compound analysis in their own laboratories. The non-invasive nature of breath collection makes this technique particularly valuable for clinical studies.[1]

References

Application Note: Atmospheric Isoprene Measurement using Differential Optical Absorption Spectroscopy (DOAS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoprene (B109036) (C₅H₈) is a significant biogenic volatile organic compound (BVOC) emitted into the atmosphere, primarily by vegetation.[1] It plays a crucial role in atmospheric chemistry, influencing the formation of ozone, secondary organic aerosols, and affecting the atmospheric oxidative capacity.[1][2] Accurate and continuous measurement of atmospheric this compound is essential for understanding these processes. Differential Optical Absorption Spectroscopy (DOAS) is a powerful remote sensing technique for the quantitative analysis of atmospheric trace gases, offering high temporal resolution and low maintenance, making it well-suited for monitoring this compound concentrations.[1][3][4] This document provides a detailed protocol for the application of DOAS in measuring atmospheric this compound.

Principles of Differential Optical Absorption Spectroscopy (DOAS)

The DOAS technique is based on the Beer-Lambert law, which describes the attenuation of light as it passes through a medium containing absorbing species.[5][6] The core principle of DOAS involves separating the narrow-band absorption features of trace gases from broad-band extinction caused by Rayleigh and Mie scattering and turbulence in the atmosphere.[6]

This compound exhibits distinct absorption features in the ultraviolet (UV) spectral range, specifically between 200 nm and 225 nm, with notable absorption peaks around 210.0 nm, 216.0 nm, and 222.1 nm.[4] The DOAS analysis for this compound is typically performed within the fitting band of 202.71–227.72 nm.[1][3][4]

The "differential" aspect of DOAS is achieved by high-pass filtering the measured absorption spectra.[4] This process removes the broad spectral structures, isolating the characteristic narrow absorption features of the target molecule (this compound) and other interfering gases. The concentration of this compound is then determined by fitting the differential absorption cross-section of this compound to the measured differential optical density of the atmosphere.[4][5]

Experimental Workflow and Instrumentation

A typical DOAS system for atmospheric this compound measurement consists of a broadband light source, a transmitting telescope, a receiving telescope, a spectrometer, and a computer for data acquisition and analysis.[1]

DOAS_Workflow cluster_source Light Source & Transmission cluster_path Atmospheric Light Path cluster_detection Detection & Analysis cluster_analysis Data Processing LightSource Broadband Light Source (e.g., Xenon Lamp) TransmittingTelescope Transmitting Telescope LightSource->TransmittingTelescope Emits Light Atmosphere Open Atmosphere (this compound Absorption Occurs) TransmittingTelescope->Atmosphere Light Beam ReceivingTelescope Receiving Telescope Atmosphere->ReceivingTelescope Attenuated Light Spectrometer Spectrometer ReceivingTelescope->Spectrometer Collects Light Computer Computer (Data Acquisition & Analysis) Spectrometer->Computer Records Spectrum Analysis Spectral Fitting (Beer-Lambert Law) Computer->Analysis DOAS Algorithm Concentration This compound Concentration Analysis->Concentration Retrieves

DOAS experimental workflow for atmospheric this compound measurement.

Experimental Protocols

  • Assembly: Position the light source and transmitting telescope at one end of the desired atmospheric path and the receiving telescope and spectrometer at the other. The optical path length is a critical parameter; a path length of 75 meters has been shown to be effective.[1][4][7]

  • Alignment: Align the telescopes to maximize the light intensity received by the spectrometer.

  • Reference Spectrum Acquisition: Record a "clean" reference spectrum. This can be done by receiving the light beam over a zero light path (telescopes close together) with no this compound absorption, or by using an atmospheric spectrum collected at a time when this compound concentration is assumed to be near zero (e.g., midnight in some environments).[4]

  • Calibration: To verify accuracy, perform a calibration using a known concentration of this compound standard gas.[4]

    • Place a series of calibration cells of known lengths between the co-located transmitting and receiving telescopes (zero optical path).[3][4]

    • Inject a certified this compound gas standard (e.g., 10 ppm) at a constant flow rate into the cells.[3][4]

    • Measure the absorption for different cell combinations to create a calibration curve of measured concentration versus equivalent concentration. A linear correlation coefficient (R) of >0.99 is desirable.[3][4]

  • Data Acquisition: Continuously record atmospheric spectra over the desired measurement period. The high temporal resolution of DOAS allows for measurements on the minute-level.[7]

  • Spectrum Correction: Correct the raw spectra for instrumental offset before analysis.[4]

  • Differential Spectrum Generation: Divide the measured atmospheric spectrum by the reference spectrum and take the natural logarithm to obtain the optical density. Apply a high-pass binomial filter to the optical density spectrum to remove broadband structures and generate the differential absorption spectrum.[4]

  • Spectral Fitting: Use a least-squares fitting algorithm to fit the differential absorption cross-sections of this compound and other potentially interfering species to the measured differential spectrum.

    • Fitting Window: 202.71–227.72 nm.[4]

    • Reference Spectra: Include the absorption cross-sections of this compound and known interfering gases within this spectral window, such as ammonia (B1221849) (NH₃), sulfur dioxide (SO₂), nitric oxide (NO), nitrogen dioxide (NO₂), benzene (B151609) (C₆H₆), and toluene (B28343) (C₇H₈).[4]

  • Concentration Calculation: The result of the fitting procedure yields the integrated concentration along the light path (slant column density). Divide this value by the optical path length to obtain the average concentration of this compound in units such as parts per billion (ppb).

Quantitative Data Summary

The following table summarizes key quantitative parameters for the measurement of this compound using DOAS, as derived from field and laboratory studies.

ParameterValue / RangeSource
Spectral Fitting Window 202.71–227.72 nm[1][3][4]
Key Absorption Peaks ~210.0 nm, ~216.0 nm, ~222.1 nm[4][8]
Detection Limit (Field) ~0.1 ppb[1][3][4]
Optical Path Length 75 m[1][4][7]
Lab Calibration Correlation (R) 0.9995 - 0.9996[1][3][4]
Field Comparison Correlation 0.85 (vs. online VOC GC-MS)[1][3][4]
Measurement Error ~10.6%[4]

Application Example: Diurnal Monitoring

In a field study conducted in Shanghai, a DOAS system was used for continuous online measurements of atmospheric this compound.[7] The results were compared with a conventional online VOC analyzer (GC-MS). The DOAS measurements successfully captured the distinct diurnal variation of this compound, with concentrations peaking around midday (e.g., up to 0.6 ppbv around 13:00), consistent with biogenic emission patterns driven by temperature and sunlight.[7][9][10] The DOAS instrument demonstrated good agreement with the GC-MS system, with a correlation coefficient of 0.85 over a 23-day observation period.[3][4] This highlights the reliability and utility of DOAS for long-term, high-resolution monitoring of this compound in urban or vegetated environments.[1][4]

Conclusion

Differential Optical Absorption Spectroscopy provides a robust, reliable, and cost-effective method for the in-situ, continuous measurement of atmospheric this compound. With its high temporal resolution and low maintenance requirements, the DOAS technique is an invaluable tool for researchers and scientists studying atmospheric chemistry, air quality, and biosphere-atmosphere interactions. The protocols outlined in this document provide a comprehensive guide for the successful implementation of DOAS for this compound monitoring.

References

Methods for Deuterated Isoprene Synthesis for Tracer Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of deuterated isoprene (B109036), a critical tracer molecule used in a variety of research applications, including metabolic studies, polymer science, and atmospheric chemistry. The following sections detail two primary chemical synthesis methods, a summary of their quantitative data, and step-by-step experimental protocols.

Introduction to Deuterated this compound in Tracer Studies

Isotopic labeling with deuterium (B1214612) (²H) is a powerful technique for tracking the fate of molecules in complex systems. Deuterated this compound (C₅H₈-dx) serves as an invaluable tool for researchers seeking to elucidate reaction mechanisms, quantify metabolic fluxes, and probe the structure and dynamics of polymers. Its use in tracer studies is preferred due to the non-radioactive nature of deuterium and the ability to distinguish it from its protium (B1232500) counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]

Synthesis Methodologies: A Comparative Overview

Two primary chemical synthesis routes for deuterated this compound are discussed: a novel approach starting from acetone (B3395972) and a historical method developed by Craig et al. The novel route is generally favored for its higher yield, purity, and greater degree of isotopic labeling.

Data Presentation: Comparison of Synthesis Methods
ParameterNovel Wittig Route from AcetoneCraig et al. Method (1959)
Starting Materials Acetone (or acetone-d6), methyl-d3 iodideNot explicitly detailed in recent literature, but described as a multi-step process.
Key Reactions Oxidation, Wittig ReactionDescribed as involving multiple critical and time-consuming steps.[4]
Typical Yield Good to high yields reported.[4]Lowered yield due to multiple steps and potential side reactions.[4]
Isotopic Purity High degree of deuteration achievable.[4]Degree of deuteration can be compromised during the synthesis.[4]
Advantages Higher purity, better yield, less time-consuming, utilizes relatively inexpensive deuterium sources (acetone-d6, CD3I).[4]Established historical method.
Disadvantages Requires careful handling of volatile and reactive intermediates.[4]Time-consuming, lower yield, lower isotopic purity, potential for side reactions.[4]

Experimental Protocols

Method 1: Novel Wittig Route for Deuterated this compound Synthesis

This method proceeds in two main stages: 1) the synthesis of the deuterated Wittig reagent, methyl-d3-triphenylphosphonium iodide, and 2) the synthesis of deuterated this compound from deuterated acetone.

Part 1: Synthesis of Methyl-d3-triphenylphosphonium iodide

This protocol outlines the synthesis of the key deuterated Wittig reagent.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous benzene.

  • Add a stoichiometric equivalent of methyl-d3 iodide to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. A white precipitate of methyl-d3-triphenylphosphonium iodide will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white solid under vacuum to yield pure methyl-d3-triphenylphosphonium iodide.

Part 2: Synthesis of Deuterated this compound (this compound-d8)

This protocol describes the synthesis of fully deuterated this compound (this compound-d8) starting from acetone-d6 (B32918).

Materials:

  • Acetone-d6

  • Selenium dioxide (SeO₂)

  • Anhydrous methanol (B129727)

  • p-Toluenesulfonic acid (catalyst)

  • Methyl-d3-triphenylphosphonium iodide (from Part 1)

  • Strong base (e.g., sodium hydride or n-butyllithium)

  • Anhydrous solvent (e.g., THF or DMSO)

  • 10% aqueous oxalic acid

  • Dichloromethane (B109758)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

Step 1: Oxidation of Acetone-d6 to Methylglyoxal-d4

  • In a round-bottom flask, dissolve selenium dioxide in a minimal amount of water and then add a solution of acetone-d6. An excess of acetone-d6 is used to prevent overoxidation.[4]

  • Reflux the mixture for 2-4 hours. The reaction progress can be monitored by TLC.

  • After completion, distill the mixture to remove the excess acetone-d6, which can be recovered and reused.[4]

  • The remaining aqueous solution contains the desired methylglyoxal-d4.

Step 2: Acetal (B89532) Protection of Methylglyoxal-d4

  • To the aqueous solution of methylglyoxal-d4, add anhydrous methanol and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture using a Dean-Stark apparatus to remove water and drive the reaction to completion. This forms methylglyoxal-d4-1,1-dimethyl acetal.

  • Neutralize the catalyst with a mild base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Dry the organic layer over a drying agent and remove the solvent under reduced pressure to obtain the crude acetal.

Step 3: First Wittig Reaction

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend methyl-d3-triphenylphosphonium iodide in an anhydrous solvent (e.g., THF or DMSO).

  • Add a strong base (e.g., sodium hydride or n-butyllithium) at 0°C to generate the ylide (a colored solution, typically orange or red).

  • Cool the ylide solution to a low temperature (e.g., -78°C) and slowly add a solution of the methylglyoxal-d4-1,1-dimethyl acetal from the previous step.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over a drying agent.

  • Purify the product by distillation to yield the deuterated methacrolein (B123484) acetal. A reported method using DMSO as the solvent allows for direct distillation from the reaction mixture, achieving a high yield.[4]

Step 4: Deprotection

  • Dissolve the deuterated methacrolein acetal in a mixture of dichloromethane and 10% aqueous oxalic acid.[4]

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or GC-MS).

  • Separate the organic layer, wash with water and brine, and dry over a drying agent.

  • Carefully remove the solvent by distillation to obtain the volatile deuterated methacrolein.

Step 5: Second Wittig Reaction to Yield this compound-d8

  • Repeat the Wittig reaction procedure (Step 3) using the deuterated methacrolein obtained in the previous step as the carbonyl compound and a fresh batch of the deuterated ylide.

  • Due to the high volatility of the final this compound-d8 product, it is crucial to use a cold trap (e.g., cooled with liquid nitrogen) to collect the product during the workup and purification.[4]

  • The crude this compound-d8 can be purified by distillation under reduced pressure and collected in the cold trap.[4]

Quality Control:

  • The isotopic enrichment and purity of the final deuterated this compound should be determined by GC-MS and NMR spectroscopy.[1][2][3] ¹H NMR can be used to quantify the residual proton signals, while ²H NMR can directly observe the deuterium signals. Mass spectrometry will show the mass distribution of the deuterated isotopologues.

Method 2: Craig et al. Method (Conceptual Overview)

Visualizations

Experimental Workflow for Novel Wittig Route

G cluster_0 Synthesis of Deuterated Wittig Reagent cluster_1 Synthesis of Deuterated this compound Ph3P Triphenylphosphine Wittig_Reagent Methyl-d3-triphenylphosphonium iodide Ph3P->Wittig_Reagent CD3I Methyl-d3 iodide CD3I->Wittig_Reagent First_Wittig First Wittig Reaction Wittig_Reagent->First_Wittig Second_Wittig Second Wittig Reaction Wittig_Reagent->Second_Wittig Acetone_d6 Acetone-d6 Oxidation Oxidation (SeO2) Acetone_d6->Oxidation Methylglyoxal_d4 Methylglyoxal-d4 Oxidation->Methylglyoxal_d4 Acetal_Protection Acetal Protection Methylglyoxal_d4->Acetal_Protection Protected_Methylglyoxal Protected Methylglyoxal-d4 Acetal_Protection->Protected_Methylglyoxal Protected_Methylglyoxal->First_Wittig Methacrolein_Acetal Deuterated Methacrolein Acetal First_Wittig->Methacrolein_Acetal Deprotection Deprotection Methacrolein_Acetal->Deprotection Methacrolein Deuterated Methacrolein Deprotection->Methacrolein Methacrolein->Second_Wittig Isoprene_d8 This compound-d8 Second_Wittig->Isoprene_d8

Caption: Workflow for the synthesis of deuterated this compound via the novel Wittig route.

Logical Relationship of Synthesis Methods

G cluster_methods Synthesis Methods cluster_attributes Key Attributes Novel_Route Novel Wittig Route High_Yield High Yield Novel_Route->High_Yield High_Purity High Purity Novel_Route->High_Purity High_Deuteration High Deuteration Novel_Route->High_Deuteration Craig_Method Craig et al. Method Low_Yield Low Yield Craig_Method->Low_Yield Low_Purity Lower Purity Craig_Method->Low_Purity Time_Consuming Time-Consuming Craig_Method->Time_Consuming

Caption: Comparison of attributes between the novel Wittig route and the Craig et al. method.

References

Application Notes and Protocols for Stereospecific Isoprene Polymerization using Ziegler-Natta Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereospecific polymerization of isoprene (B109036) to produce synthetic polythis compound with high cis-1,4 or trans-1,4 content using titanium-based and neodymium-based Ziegler-Natta catalysts. The protocols are intended for researchers in polymer chemistry, materials science, and related fields.

Introduction

Ziegler-Natta catalysts are essential for the industrial production of stereoregular polymers, including synthetic rubber that mimics the properties of natural rubber (cis-1,4-polythis compound).[1][2] These catalyst systems, typically comprising a transition metal compound and an organoaluminum co-catalyst, allow for precise control over the polymer's microstructure, leading to materials with desired physical and mechanical properties.[3][4] This document outlines protocols for two prominent Ziegler-Natta catalyst systems used in this compound polymerization: a heterogeneous titanium-based system for high trans-1,4-polythis compound and a homogeneous neodymium-based system for high cis-1,4-polythis compound.

Titanium-Based Ziegler-Natta Catalysis for trans-1,4-Polythis compound

Heterogeneous Ziegler-Natta catalysts, particularly those based on titanium tetrachloride supported on magnesium chloride (TiCl₄/MgCl₂), are highly effective for the stereospecific polymerization of this compound to yield high trans-1,4-polythis compound.[5] The use of an MgCl₂ support significantly enhances the catalyst's activity and stereoselectivity.[4][6]

Quantitative Data Summary
Catalyst SystemAl/Ti Molar RatioPolymerization Temp. (°C)Polymerization Time (h)trans-1,4 Content (%)Molecular Weight (Mw, kg/mol )Reference
TiCl₄/MgCl₂ - Al(i-Bu)₃10-20502>96150-300[7]
TiCl₄/MgCl₂ - AlEt₃50-800403-4~95Varies with ratio[8]
TiCl₄/MgCl₂ (low Ti content)N/AN/AN/AMixed cis/transLow[5]
TiCl₄/MgCl₂ (high Ti content)N/AN/AN/AHigh trans-1,4High[5]
Experimental Protocols

1. Preparation of MgCl₂-Supported TiCl₄ Catalyst

This protocol describes a common method for preparing a high-activity MgCl₂-supported titanium catalyst.

Materials:

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Titanium Tetrachloride (TiCl₄)

  • Anhydrous Heptane (B126788) or Toluene (B28343)

  • Inert gas (Nitrogen or Argon)

  • Schlenk line and glassware

Procedure:

  • Under an inert atmosphere, add anhydrous MgCl₂ to a three-necked flask equipped with a mechanical stirrer and a condenser.

  • Add anhydrous heptane or toluene to the flask to create a slurry.

  • Heat the slurry to 80-100 °C and stir for 2-4 hours to activate the MgCl₂.

  • Cool the slurry to room temperature.

  • Slowly add TiCl₄ to the stirred slurry. The amount of TiCl₄ added will determine the titanium content of the final catalyst.

  • Heat the mixture to 80-100 °C and stir for 2 hours.

  • Stop stirring and allow the solid to settle. Remove the supernatant liquid.

  • Wash the solid catalyst multiple times with anhydrous heptane or toluene at 80-100 °C until the supernatant is colorless.

  • Dry the catalyst under vacuum to obtain a free-flowing powder.

  • Store the prepared catalyst under an inert atmosphere.

2. This compound Polymerization

Materials:

  • Prepared MgCl₂-supported TiCl₄ catalyst

  • Triisobutylaluminum (Al(i-Bu)₃) or Triethylaluminum (AlEt₃) solution in anhydrous hexane (B92381) or heptane

  • This compound (purified by passing through activated alumina (B75360) and distilled)

  • Anhydrous Hexane or Heptane

  • Methanol (B129727) (for termination)

  • Antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol)

Procedure:

  • Under an inert atmosphere, add anhydrous hexane or heptane to a dry, nitrogen-purged polymerization reactor.

  • Introduce the desired amount of the prepared TiCl₄/MgCl₂ catalyst into the reactor.

  • Add the organoaluminum co-catalyst (e.g., Al(i-Bu)₃) solution to the reactor. The Al/Ti molar ratio is a critical parameter influencing catalyst activity and polymer properties.

  • Stir the catalyst and co-catalyst mixture for a short aging period (e.g., 15-30 minutes) at the desired polymerization temperature.

  • Inject the purified this compound monomer into the reactor.

  • Maintain the polymerization at the desired temperature with constant stirring. The polymerization time will depend on the desired conversion.

  • Terminate the polymerization by adding methanol containing an antioxidant.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter and wash the polymer with methanol.

  • Dry the polythis compound product in a vacuum oven at 40-50 °C to a constant weight.

Neodymium-Based Ziegler-Natta Catalysis for cis-1,4-Polythis compound

Homogeneous Ziegler-Natta catalysts based on neodymium compounds are highly effective for producing polythis compound with a very high cis-1,4-microstructure, closely resembling natural rubber.[2][9] A common system consists of a neodymium carboxylate (e.g., neodymium versatate), an aluminum alkyl co-catalyst, and a halogen source.[7][10]

Quantitative Data Summary
Catalyst SystemAl/Nd Molar RatioCl/Nd Molar RatioPolymerization Temp. (°C)cis-1,4 Content (%)Molecular Weight (Mn, kg/mol )Reference
Nd(versatate)₃/Al(i-Bu)₂H/SiMe₂Cl₂10-301.5-3.050>97100-500[7]
Nd(Oi-Pr)₃/MAO30030-60~96>100[10]
Nd(versatate)₃/Al(i-Bu)₂H/tBuCl301.0-2.030~96~50[10]
NCN-pincer NdCl₂/Alkyl AlN/AN/A2098.21582[2]
Experimental Protocols

1. Catalyst Preparation (In situ)

This protocol describes the in situ preparation of a neodymium-based Ziegler-Natta catalyst. The order of addition of the components can significantly affect the catalyst's performance.[7]

Materials:

  • Neodymium(III) versatate [Nd(vers)₃] solution in hexane

  • Diisobutylaluminum hydride (Al(i-Bu)₂H) solution in hexane

  • Dimethyldichlorosilane (SiMe₂Cl₂) or other chlorine source (e.g., tert-butyl chloride) solution in hexane

  • 1,3-Butadiene (B125203) (can be used as a catalyst modifier)

  • Anhydrous Hexane

  • Inert gas (Nitrogen or Argon)

  • Schlenk line and glassware

Procedure (Procedure 1 as described in reference[7]):

  • Under an inert atmosphere, sequentially add the following to a dry Schlenk flask:

    • A solution of Nd(vers)₃ in hexane.

    • A small amount of 1,3-butadiene (if used).

    • A solution of Al(i-Bu)₂H in hexane.

  • Age the mixture at 50 °C for 20 minutes with stirring.

  • Add a hexane solution of SiMe₂Cl₂ to the aged mixture.

  • Continue to age the mixture for an additional 30 minutes to form the active catalyst. The resulting solution should be a yellow-green homogeneous catalyst.

2. This compound Polymerization

Materials:

  • Prepared neodymium-based catalyst solution

  • This compound (purified)

  • Anhydrous Hexane

  • Methanol (for termination)

  • Antioxidant

Procedure:

  • In a nitrogen-purged polymerization reactor, add anhydrous hexane.

  • Inject the purified this compound monomer into the reactor.

  • Introduce the freshly prepared neodymium-based catalyst solution into the reactor to initiate polymerization.

  • Maintain the polymerization at the desired temperature with constant stirring.

  • After the desired polymerization time, terminate the reaction by adding methanol containing an antioxidant.

  • Precipitate the polymer in a large volume of methanol.

  • Filter, wash, and dry the cis-1,4-polythis compound product as described in the titanium-based protocol.

Characterization of Polythis compound Microstructure

The microstructure of the synthesized polythis compound (i.e., the relative content of cis-1,4, trans-1,4, 3,4-, and 1,2-isomers) is a critical determinant of its properties. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for this analysis.[11][12]

Protocol: ¹H NMR Spectroscopy for Microstructure Analysis

  • Dissolve a small amount of the polythis compound sample in deuterated chloroform (B151607) (CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Identify the characteristic signals for each isomer:

    • cis-1,4-polythis compound: Olefinic proton at ~5.1 ppm.[12]

    • trans-1,4-polythis compound: Olefinic proton at ~5.1 ppm (often slightly downfield from cis).

    • 3,4-polythis compound: Vinylic protons at ~4.8-5.0 ppm.

    • 1,2-polythis compound: Vinylic protons at ~5.5-5.8 ppm.

  • Integrate the corresponding peak areas to calculate the relative percentage of each isomer.

Protocol: FTIR Spectroscopy for Microstructure Analysis

  • Prepare a thin film of the polythis compound sample on a KBr pellet or cast a film from a solution onto a suitable substrate.

  • Acquire the FTIR spectrum.

  • Identify the characteristic absorption bands:

    • cis-1,4-polythis compound: C-H out-of-plane bending at ~840 cm⁻¹.[11]

    • trans-1,4-polythis compound: C-H out-of-plane bending at ~840 cm⁻¹ and a characteristic peak around 1150 cm⁻¹.

    • 3,4-polythis compound: C=C stretching at ~888 cm⁻¹.[11]

    • 1,2-polythis compound: C=C stretching at ~910 cm⁻¹.[11]

  • The relative intensities of these bands can be used for a semi-quantitative analysis of the microstructure. For quantitative analysis, calibration with standards of known composition is required.

Visualizations

Ziegler-Natta Polymerization Workflow

G cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Product Work-up catalyst_prep Catalyst Component Mixing (e.g., TiCl4 + MgCl2 or Nd salt + AlR3) aging Catalyst Aging/Activation catalyst_prep->aging reactor Polymerization Reactor aging->reactor Active Catalyst monomer_add Monomer (this compound) Addition reactor->monomer_add polymerization Polymer Chain Growth monomer_add->polymerization termination Termination (e.g., with Methanol) polymerization->termination precipitation Polymer Precipitation termination->precipitation drying Drying precipitation->drying final_product Final Polythis compound Product drying->final_product

Caption: General workflow for Ziegler-Natta catalyzed this compound polymerization.

Proposed Mechanism of Stereoregulation

G cluster_cis cis-1,4 Insertion cluster_trans trans-1,4 Insertion active_site Active Site (e.g., Ti-Polymer Chain) coord_cis Coordination of cis-Isoprene active_site->coord_cis Favored for Nd-based catalysts coord_trans Coordination of trans-Isoprene active_site->coord_trans Favored for Ti-based catalysts isoprene_cis cis-Isoprene isoprene_trans trans-Isoprene insert_cis Insertion into Ti-Polymer Bond coord_cis->insert_cis new_active_cis Regenerated Active Site with Longer Chain insert_cis->new_active_cis new_active_cis->active_site insert_trans Insertion into Ti-Polymer Bond coord_trans->insert_trans new_active_trans Regenerated Active Site with Longer Chain insert_trans->new_active_trans new_active_trans->active_site

Caption: Simplified mechanism of stereoregulation in this compound polymerization.

References

Application Notes and Protocols for Anionic Polymerization of Isoprene in Synthetic Rubber Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyisoprene, a synthetic rubber, via anionic polymerization. This technique offers excellent control over polymer molecular weight, a narrow molecular weight distribution, and the ability to tailor the microstructure of the polymer, which in turn dictates its physical properties.

Introduction

Anionic polymerization of This compound (B109036) is a "living" polymerization technique, meaning that the propagating chain ends remain active until intentionally terminated.[1] This allows for the synthesis of well-defined polymers with predictable molecular weights and low polydispersity. The polymerization is typically initiated by organolithium compounds, such as n-butyllithium, in a nonpolar solvent like hexane (B92381) or cyclohexane.[2][3] The microstructure of the resulting polythis compound, which can consist of cis-1,4, trans-1,4, 3,4-, and 1,2-isomers, is highly dependent on the reaction conditions, particularly the solvent system.[3][4] For the production of synthetic rubber mimicking natural rubber, a high cis-1,4 content is desirable.[5]

Reaction Mechanism

The anionic polymerization of this compound proceeds in three main stages: initiation, propagation, and termination.

  • Initiation: The process begins with the addition of an organolithium initiator, typically n-butyllithium (n-BuLi), to the this compound monomer. The butyl anion attacks the double bond of the this compound, forming a new carbanion.[6][7]

  • Propagation: The newly formed carbanionic end of the polymer chain then attacks another this compound monomer, extending the polymer chain. This process repeats, with the chain growing as long as monomer is available.[6][7]

  • Termination: The "living" polymer chains can be "killed" or terminated by the addition of a protic agent, such as methanol (B129727) or water, which protonates the carbanion.[1][7] Alternatively, hydrogen can be used as a terminating agent.[8][9]

Experimental Protocols

Materials and Reagents
  • This compound (99% purity)

  • n-Hexane or Cyclohexane (anhydrous)

  • n-Butyllithium (in hexane)

  • Tetrahydrofuran (THF, anhydrous, optional polar modifier)

  • Methanol (anhydrous, for termination)

  • Argon or Nitrogen (high purity, for inert atmosphere)

Purification of Reagents

Caution: Anionic polymerization is extremely sensitive to impurities such as water, oxygen, and other protic compounds. Rigorous purification of all reagents and solvents is crucial for successful polymerization.[1][10]

  • Solvents (Hexane/Cyclohexane, THF): Solvents should be refluxed over a suitable drying agent (e.g., sodium/benzophenone ketyl for THF, calcium hydride for hydrocarbons) and distilled under an inert atmosphere immediately before use.[3]

  • This compound Monomer: this compound should be dried over calcium hydride for at least 24 hours and then distilled under an inert atmosphere.[3] For stringent requirements, further purification by exposure to a low concentration of organolithium can be performed to remove any remaining impurities.

General Polymerization Procedure
  • Reactor Setup: A glass reactor equipped with a magnetic stirrer and ports for the introduction of reagents and maintenance of an inert atmosphere is assembled and thoroughly dried by flame-drying under vacuum or by heating in an oven. The reactor is then purged with high-purity argon or nitrogen.[10]

  • Solvent and Monomer Addition: The purified solvent (e.g., cyclohexane) is transferred to the reactor via cannula under a positive pressure of inert gas. The desired amount of purified this compound monomer is then added.

  • Initiation: The reactor is brought to the desired polymerization temperature (e.g., 50 °C). The calculated amount of n-butyllithium initiator is then injected into the reactor using a gas-tight syringe. The amount of initiator will determine the final molecular weight of the polymer. The solution will typically develop a faint yellow color, indicating the presence of the living polyisoprenyl anions.

  • Propagation: The polymerization is allowed to proceed for the desired amount of time (typically several hours), with continuous stirring to ensure homogeneity and temperature control. The viscosity of the solution will increase as the polymer chains grow.

  • Termination: Once the desired conversion is reached, the polymerization is terminated by adding a small amount of anhydrous methanol. The color of the solution will disappear, indicating the quenching of the living anions.

  • Polymer Isolation and Purification: The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent, such as methanol or ethanol. The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation

The following tables summarize the expected outcomes of anionic polymerization of this compound under different conditions.

Table 1: Effect of Initiator Concentration on Molecular Weight

[this compound] (mol/L)[n-BuLi] (mmol/L)Target Mn ( g/mol )Experimental Mn ( g/mol )PDI (Mw/Mn)
1.00.168,120~68,000< 1.1
1.00.05136,240~136,000< 1.1
1.00.025272,480~272,000< 1.1

Note: The number-average molecular weight (Mn) can be calculated using the formula: Mn = (mass of monomer in grams) / (moles of initiator).[6]

Table 2: Effect of Solvent Polarity on Polythis compound Microstructure

Solvent SystemTemperature (°C)% cis-1,4% trans-1,4% 3,4-addition% 1,2-addition
Hexane50~90~4~60
Hexane/THF (low THF)50DecreasedIncreasedIncreasedLow
THF-20~27Low~41~32

Data compiled from various sources.[3][4][11] The addition of a polar modifier like THF disrupts the association of the lithium counter-ion, leading to an increase in 3,4- and 1,2-addition at the expense of the 1,4-microstructure.[3]

Table 3: Effect of Temperature on Polythis compound Microstructure in Nonpolar Solvent

SolventTemperature (°C)% cis-1,4% trans-1,4% 3,4-addition
Cyclohexane20HighLowLow
Cyclohexane60Slightly DecreasedSlightly IncreasedSlightly Increased

Generally, in nonpolar solvents, lower temperatures favor a higher cis-1,4 content.

Characterization of Synthetic Polythis compound

  • Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC).[12][13]

  • Microstructure: Determined by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[4][12][14]

Visualizations

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Polymerization Purification Reagent & Solvent Purification Reactor_Setup Reactor Assembly & Inert Atmosphere Purification->Reactor_Setup Addition Monomer & Solvent Addition Reactor_Setup->Addition Initiation Initiator Injection Addition->Initiation Propagation Propagation (Chain Growth) Initiation->Propagation Termination Termination (e.g., with Methanol) Propagation->Termination Isolation Polymer Precipitation & Isolation Termination->Isolation Drying Drying Isolation->Drying Characterization Characterization (GPC, NMR, FTIR) Drying->Characterization

Caption: Experimental workflow for anionic polymerization of this compound.

Anionic_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator n-Bu⁻Li⁺ Active_Center n-Bu-Isoprene⁻Li⁺ Initiator->Active_Center + this compound Monomer1 This compound Monomer1->Active_Center Growing_Chain Polyisoprenyl⁻Li⁺ (Pn⁻Li⁺) Longer_Chain Longer Polyisoprenyl⁻Li⁺ (Pn+m⁻Li⁺) Growing_Chain->Longer_Chain + n this compound Monomer2 This compound (n molecules) Monomer2->Longer_Chain Final_Polymer Polythis compound (Dead Polymer) Longer_Chain->Final_Polymer + CH₃OH Terminating_Agent CH₃OH Terminating_Agent->Final_Polymer

Caption: Mechanism of anionic polymerization of this compound.

References

Application Notes and Protocols: Isoprene-Based Biomarkers for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprene (B109036) (2-methyl-1,3-butadiene) is a volatile organic compound (VOC) endogenously produced by humans and is one of the most abundant hydrocarbons in exhaled breath. Its production is linked to the mevalonate (B85504) pathway, a crucial metabolic route for cholesterol biosynthesis.[1][2][3] This connection positions this compound as a promising non-invasive biomarker for monitoring metabolic status and disorders. Alterations in this compound levels have been associated with various conditions, including lipid disorders, diabetes mellitus, non-alcoholic fatty liver disease (NAFLD), and obesity-related metabolic dysfunctions.[4][5][6] These application notes provide an overview of the role of this compound as a biomarker in metabolic disorders, present quantitative data from relevant studies, and offer detailed protocols for its measurement in biological samples.

This compound Biosynthesis and its Link to Metabolic Pathways

This compound is synthesized via the mevalonate (MVA) pathway, which is a fundamental metabolic cascade responsible for the production of cholesterol and other essential isoprenoids. The MVA pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the universal five-carbon precursors for all isoprenoids. This compound is formed from DMAPP.

Recent research has elucidated that while the liver is a major site of cholesterol synthesis, the primary source of exhaled this compound appears to be peripheral tissues, particularly skeletal muscle. This suggests a link between muscular lipid metabolism and this compound production.

// Nodes AcetylCoA [label="Acetyl-CoA"]; AcetoacetylCoA [label="Acetoacetyl-CoA"]; HMGCoA [label="HMG-CoA"]; Mevalonate [label="Mevalonate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mevalonate5P [label="Mevalonate-5-P"]; Mevalonate5PP [label="Mevalonate-5-PP"]; IPP [label="IPP"]; DMAPP [label="DMAPP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cholesterol [label="Cholesterol Synthesis", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges AcetylCoA -> AcetoacetylCoA; AcetoacetylCoA -> HMGCoA; HMGCoA -> Mevalonate [label="HMG-CoA Reductase"]; Mevalonate -> Mevalonate5P; Mevalonate5P -> Mevalonate5PP; Mevalonate5PP -> IPP; IPP -> DMAPP [label="Isomerase"]; DMAPP -> this compound; DMAPP -> Cholesterol; } dot Caption: The Mevalonate pathway for this compound and cholesterol biosynthesis.

Quantitative Data Presentation

The following tables summarize quantitative data on this compound levels in various metabolic conditions from published studies. These tables are intended to provide a comparative overview for researchers.

Table 1: Breath this compound Concentrations in Healthy Individuals

PopulationMean this compound Concentration (ppb)Range (ppb)Reference
Healthy Adults (n=205)99.3 (Geometric Mean)5.8 - 274.9[7]
Healthy Adults (n=1318, "this compound normal")150.24 ± 65.13 (Mean ± SD)>50[8]
Healthy Children (<20 years, n=345)86.51 ± 59.80 (Mean ± SD)-[8]
Healthy Elderly (>60 years, n=268)105.03 ± 49.70 (Mean ± SD)-[8]

Table 2: Breath this compound Concentrations in Patients with Liver Disease

Patient GroupMedian this compound Concentration (ppb) [Range]p-valueReference
Minimal Fibrosis (F0-2, n=41) in Chronic Liver Disease40.4 [26.2, 54.1]<0.001[6][9]
Advanced Fibrosis (F3-4, n=20) in Chronic Liver Disease13.5 [8.7, 24.7][6][9]

Table 3: Breath this compound Concentrations in Type 1 Diabetes Mellitus (T1DM)

ConditionThis compound Concentration Changep-valueReference
Hypoglycemia in T1DM patients (n=8)Significant increase during hypoglycemia compared to non-hypoglycemic states<0.01[1]
T1DM Children vs. Healthy ChildrenT1DM patients had significantly higher amounts of exhaled this compound (112 ppb vs 49.6 ppb)-[10]

Note on Obesity: Studies on the direct correlation between breath this compound levels and Body Mass Index (BMI) in otherwise healthy individuals have not consistently shown a significant association.[7][11] One study found no clear correlation between this compound levels and blood test data for obese subjects.[4] Therefore, a comparative table for obesity is not provided due to the lack of consistent quantitative evidence in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the collection and analysis of this compound from breath and blood samples.

Protocol 1: Exhaled Breath Sample Collection for this compound Analysis

This protocol is a synthesis of best practices for collecting breath samples for volatile organic compound (VOC) analysis.

breath_collection_workflow cluster_prep Pre-Collection Preparation cluster_collection Sample Collection cluster_post Post-Collection Fasting 8-12 hour fast Inhale Inhale to total lung capacity through a VOC filter Fasting->Inhale Environment Controlled environment (low VOCs) Environment->Inhale MouthRinse Mouth rinse with water MouthRinse->Inhale Exhale Exhale into collection bag (e.g., Tedlar® bag) Inhale->Exhale Alveolar Collect end-tidal (alveolar) breath Exhale->Alveolar Storage Analyze immediately or store appropriately (e.g., 4°C) Alveolar->Storage Analysis Analysis by PTR-MS, SIFT-MS, or GC-MS Storage->Analysis

Materials:

  • Inert breath collection bags (e.g., Tedlar® bags)

  • Disposable mouthpieces with VOC filters

  • Nose clip (optional)

  • Sample collection device (if applicable)

Procedure:

  • Participant Preparation:

    • Participants should fast for a minimum of 8-12 hours prior to sample collection to minimize the influence of food-derived VOCs.

    • The collection should take place in a controlled environment with low background levels of VOCs.

    • Immediately before collection, the participant should rinse their mouth with clean water to reduce oral contaminants.[6]

  • Sample Collection:

    • The participant should be comfortably seated and breathing normally.

    • Attach a clean, disposable mouthpiece with a VOC filter to the collection bag.

    • The participant should exhale completely, then inhale to total lung capacity through the mouthpiece, ensuring that the inhaled air passes through the VOC filter.[6]

    • The participant should then exhale steadily into the collection bag. To specifically collect alveolar (end-tidal) breath, which is most representative of systemic VOC levels, the initial part of the exhalation (dead space air) should be discarded. This can be achieved using specialized collection devices or by guiding the participant to provide the latter portion of their breath.

    • Fill the collection bag to the desired volume.

    • Immediately seal the bag after collection.

  • Sample Storage and Transport:

    • For best results, analyze the breath samples as soon as possible after collection.

    • If immediate analysis is not possible, store the samples in a cool, dark place (e.g., at 4°C) and analyze within 24 hours to minimize VOC degradation or loss.

Protocol 2: Real-Time Analysis of Breath this compound using Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)

PTR-MS is a highly sensitive technique for the real-time monitoring of VOCs in breath.

ptr_ms_workflow BreathInlet Direct Breath Inlet DriftTube Drift Tube (Proton Transfer Reaction) BreathInlet->DriftTube IonSource H3O+ Ion Source IonSource->DriftTube MassAnalyzer Mass Analyzer (e.g., TOF) DriftTube->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition & Analysis Detector->Data

Instrumentation and Parameters (Example):

  • Instrument: High-sensitivity Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-TOF-MS).

  • Reagent Ion: H₃O⁺

  • Drift Tube Conditions:

    • Voltage: ~600 V

    • Pressure: ~2.2 mbar

    • Temperature: ~60 °C

  • Inlet: Heated transfer line (~60 °C) to prevent condensation.

  • Mass Range: m/z 20-200

  • Data Acquisition: 1-10 seconds per spectrum

Procedure:

  • Instrument Calibration and Blank Measurement:

    • Calibrate the instrument using a certified gas standard containing a known concentration of this compound.

    • Perform a blank measurement by analyzing VOC-free air to determine the instrument background.

  • Breath Sampling:

    • The participant exhales directly into a heated inlet tube connected to the PTR-MS.

    • Ensure a constant and gentle exhalation flow.

    • Monitor the CO₂ concentration in the exhaled breath to distinguish between dead space and alveolar air. Data from the end-tidal portion of the breath (highest CO₂ concentration) should be used for analysis.

  • Data Acquisition:

    • Monitor the ion signal at m/z 69, which corresponds to protonated this compound (C₅H₈H⁺).

    • Record data in real-time.

  • Data Analysis:

    • Calculate the this compound concentration based on the recorded ion signal, the reaction time in the drift tube, and the instrument's calibration factor.

    • Normalize the data to a standard CO₂ concentration (e.g., 5%) to account for variations in breathing patterns.[1]

Protocol 3: this compound Measurement in Blood/Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard technique for the separation and identification of volatile compounds in complex biological matrices like blood.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Sample Collection: Collect whole blood in EDTA-containing tubes. Separate plasma by centrifugation if required.

  • Aliquoting: Place a small volume (e.g., 200-500 µL) of blood or plasma into a headspace vial.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of this compound) to each sample for quantification.

  • Equilibration: Seal the vials and incubate them at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • SPME: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period to adsorb the VOCs.

GC-MS Analysis:

  • Desorption: Insert the SPME fiber into the heated injection port of the GC to desorb the trapped analytes onto the analytical column.

  • Chromatographic Separation:

    • Column: Use a suitable capillary column (e.g., a mid-polar or non-polar column like DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute the compounds.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode to identify unknown compounds or Selected Ion Monitoring (SIM) mode for targeted quantification of this compound (monitoring characteristic ions like m/z 67 and 68).

Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum, confirmed by comparison with a pure standard.

  • Quantify the this compound concentration by comparing the peak area of this compound to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Conclusion

This compound holds significant potential as a non-invasive biomarker for metabolic disorders. Its measurement in exhaled breath provides a window into the metabolic activity of the mevalonate pathway. The protocols and data presented in these application notes are intended to facilitate further research and development in this promising area. Standardization of sample collection and analytical methods will be crucial for the clinical translation of this compound-based diagnostics. Further studies with larger cohorts are needed to establish definitive concentration ranges for various metabolic diseases and to fully understand the influence of confounding factors such as diet, exercise, and medication.

References

Engineering Microbial Pathways for Renewable Isoprene Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprene (B109036), a volatile C5 hydrocarbon, is a key platform chemical for the synthesis of a wide range of products, including synthetic rubber, adhesives, and biofuels. Traditionally sourced from petrochemical feedstocks, there is a growing demand for sustainable and renewable methods of this compound production. Metabolic engineering of microorganisms offers a promising alternative, enabling the conversion of renewable feedstocks into this compound through engineered biosynthetic pathways.

These application notes provide a comprehensive overview of the strategies and methodologies for engineering Escherichia coli, Saccharomyces cerevisiae, and cyanobacteria for efficient this compound biosynthesis. Detailed protocols for key experimental procedures are included to guide researchers in the development of robust microbial cell factories for this compound production.

Metabolic Pathways for this compound Biosynthesis

Isoprenoids, including this compound, are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] Two natural pathways produce IPP and DMAPP: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

  • The Mevalonate (MVA) Pathway: Typically found in eukaryotes, archaea, and the cytoplasm of higher plants, the MVA pathway starts from acetyl-CoA.[2]

  • The Methylerythritol Phosphate (B84403) (MEP) Pathway: Predominantly active in most bacteria, plastids of algae and plants, this pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate.[2]

The final step in this compound biosynthesis is the conversion of DMAPP to this compound, a reaction catalyzed by the enzyme this compound synthase (IspS).

Data Presentation: this compound Production in Engineered Microorganisms

The following tables summarize quantitative data on this compound production achieved in various engineered microbial hosts. These values highlight the impact of different metabolic engineering strategies on improving this compound titers, yields, and productivities.

Table 1: this compound Production in Engineered Escherichia coli

Strain / Genetic ModificationPathway EngineeredCarbon SourceTiter (mg/L)Reference
E. coli expressing P. nigra IspS and overexpressing native dxs and dxrMEPGlucose94[3]
E. coli expressing P. nigra IspS and overexpressing B. subtilis dxs and dxrMEPGlucose314[3]
E. coli with optimized MVA pathway and P. alba IspS (YJM25)MVAGlucose532 (fed-batch)
E. coli with hybrid MVA pathway and P. alba IspS (YJM21)MVAGlucose760[4]
E. coli with novel MVA-mediated pathway (YJM33)MVAGlucose620 (fed-batch)[5]

Table 2: this compound Production in Engineered Saccharomyces cerevisiae

Strain / Genetic ModificationPathway EngineeredCarbon SourceTiter (g/L)Reference
Engineered diploid strain with strengthened precursor supply and improved IspSMVANot specified11.9[6]
Strain with dual regulation of cytoplasmic and mitochondrial acetyl-CoA utilizationMVAGlucose2.527[7]
Engineered strain with push-pull-restrain strategy (YXM10-ispS-ispS)MVAGlycerol-sucrose0.037

Table 3: this compound Production in Engineered Cyanobacteria

Strain / Genetic ModificationPathway EngineeredCarbon SourceProduction RateReference
Synechocystis sp. PCC 6803 with ispS under rbcL promoter (#642)MEPCO₂93 µg/g DCW[8]
Synechocystis sp. PCC 6803 with ispS and MVA pathwayMVACO₂250 µg/g DCW[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and a general experimental workflow for engineering microbial this compound production.

MEP_Pathway G3P Glyceraldehyde-3-Phosphate DXP 1-Deoxy-D-xylulose-5-phosphate G3P->DXP DXS Pyruvate Pyruvate Pyruvate->DXP DXS MEP 2-C-Methyl-D-erythritol-4-phosphate DXP->MEP DXR CDP_ME 4-(Cytidine-5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME IspD CDP_MEP 2-Phospho-4-(cytidine-5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP IspE ME_cPP 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate CDP_MEP->ME_cPP IspF HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl-4-diphosphate ME_cPP->HMBPP IspG IPP Isopentenyl Diphosphate HMBPP->IPP IspH DMAPP Dimethylallyl Diphosphate HMBPP->DMAPP IspH IPP->DMAPP IDI This compound This compound DMAPP->this compound IspS

Caption: The Methylerythritol Phosphate (MEP) Pathway for this compound Biosynthesis.

MVA_Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA atoB / ERG10 HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMGS / ERG13 Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR Mevalonate_P Mevalonate-5-Phosphate Mevalonate->Mevalonate_P MK / ERG12 Mevalonate_PP Mevalonate-5-Diphosphate Mevalonate_P->Mevalonate_PP PMK / ERG8 IPP Isopentenyl Diphosphate Mevalonate_PP->IPP MVD / ERG19 DMAPP Dimethylallyl Diphosphate IPP->DMAPP IDI This compound This compound DMAPP->this compound IspS

Caption: The Mevalonate (MVA) Pathway for this compound Biosynthesis.

Experimental_Workflow cluster_0 Strain Engineering cluster_1 Cultivation and Production cluster_2 Analysis Pathway_Selection Pathway Selection (MEP or MVA) Gene_Sourcing Gene Sourcing & Codon Optimization Pathway_Selection->Gene_Sourcing Plasmid_Construction Plasmid/Vector Construction Gene_Sourcing->Plasmid_Construction Transformation Microbial Host Transformation Plasmid_Construction->Transformation Inoculum_Prep Inoculum Preparation Transformation->Inoculum_Prep Fermentation Shake Flask / Bioreactor Fermentation Inoculum_Prep->Fermentation Induction Induction of Gene Expression Fermentation->Induction Sampling Headspace/Culture Sampling Induction->Sampling Quantification This compound Quantification (GC-MS/GC-FID) Sampling->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: General Experimental Workflow for Microbial this compound Production.

Experimental Protocols

Protocol 1: Construction of an MVA Pathway Expression Plasmid for E. coli

This protocol describes the construction of a plasmid for expressing the upper MVA pathway genes from Enterococcus faecalis in E. coli.

Materials:

  • E. faecalis genomic DNA

  • E. coli DH5α (for cloning) and BL21(DE3) (for expression)

  • pET-28a(+) vector

  • Restriction enzymes (e.g., NcoI, BamHI)

  • T4 DNA Ligase

  • PCR primers for mvaS and mvaE

  • High-fidelity DNA polymerase

  • LB medium and agar (B569324) plates with appropriate antibiotics

  • DNA purification kits (PCR and plasmid)

Procedure:

  • Gene Amplification:

    • Amplify the mvaS (HMG-CoA synthase) and mvaE (acetyl-CoA acetyltransferase/HMG-CoA reductase) genes from E. faecalis genomic DNA using PCR with high-fidelity polymerase.[4] Design primers to introduce restriction sites (e.g., NcoI and BamHI) for subsequent cloning.[9]

  • Vector and Insert Preparation:

    • Digest the pET-28a(+) vector and the purified PCR products of mvaS and mvaE with the selected restriction enzymes.

    • Purify the digested vector and inserts using a DNA purification kit.

  • Ligation:

    • Ligate the digested mvaS and mvaE genes into the digested pET-28a(+) vector using T4 DNA Ligase. To create an operon, the genes can be cloned sequentially or using a multi-fragment ligation strategy.

  • Transformation into Cloning Host:

    • Transform the ligation mixture into competent E. coli DH5α cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for pET-28a(+) (e.g., kanamycin).

    • Incubate overnight at 37°C.

  • Colony PCR and Plasmid Purification:

    • Screen colonies for the correct insert by colony PCR.

    • Inoculate positive colonies into liquid LB medium with the appropriate antibiotic and grow overnight.

    • Purify the plasmid DNA using a plasmid miniprep kit.

  • Sequence Verification:

    • Verify the sequence of the constructed plasmid by Sanger sequencing to ensure the integrity of the cloned genes.

  • Transformation into Expression Host:

    • Transform the sequence-verified plasmid into competent E. coli BL21(DE3) cells for protein expression and this compound production studies.

Protocol 2: Shake-Flask Cultivation of Engineered E. coli for this compound Production

This protocol outlines a general procedure for small-scale this compound production in shake flasks.

Materials:

  • Engineered E. coli strain harboring the this compound production plasmid

  • Defined fermentation medium (e.g., M9 minimal medium) supplemented with glucose and necessary trace elements.[5]

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Shake flasks (baffled flasks are recommended for better aeration)

  • Incubator shaker

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking at 200-250 rpm.

  • Shake-Flask Culture:

    • Inoculate 50 mL of defined fermentation medium in a 250 mL shake flask with the overnight culture to an initial OD₆₀₀ of ~0.1.

    • Incubate at 37°C with shaking at 200-250 rpm.

  • Induction:

    • Monitor the cell growth by measuring OD₆₀₀.

    • When the OD₆₀₀ reaches 0.6-0.8, induce gene expression by adding IPTG to a final concentration of 0.1-1 mM.[9]

  • This compound Production Phase:

    • After induction, reduce the incubation temperature to 30°C to improve protein solubility and enzyme activity.

    • Continue incubation with shaking for 24-72 hours. To prevent the loss of volatile this compound, the flasks can be sealed with gas-tight caps (B75204) or a two-phase culture system with an organic overlay can be used.

  • Sampling and Analysis:

    • Collect samples from the headspace or the culture medium at regular intervals for this compound quantification.

Protocol 3: Quantification of this compound Production by Gas Chromatography (GC)

This protocol provides a method for quantifying the concentration of this compound produced by microbial cultures.

Materials:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • GC column suitable for volatile compound analysis (e.g., a PLOT column)

  • Gas-tight syringe for headspace sampling

  • This compound standard for calibration curve

  • Vials with septa for standards and samples

Procedure:

  • Preparation of this compound Standards:

    • Prepare a series of this compound standards of known concentrations in a suitable solvent or by injecting known volumes of gaseous this compound into sealed vials.

  • Calibration Curve:

    • Analyze the prepared standards by GC to generate a calibration curve of peak area versus this compound concentration.

  • Sample Collection:

    • For headspace analysis, use a gas-tight syringe to withdraw a known volume of the gas phase from the sealed culture flask.

    • For analysis of this compound dissolved in the culture medium or an organic overlay, a liquid injection can be performed.

  • GC Analysis:

    • Inject the sample into the GC.

    • Typical GC conditions:

      • Injector temperature: 200-250°C

      • Oven temperature program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to separate this compound from other volatile compounds.

      • Detector temperature (FID): 250-300°C

      • Carrier gas: Helium or Nitrogen

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on the retention time of the this compound standard.

    • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

    • Calculate the this compound titer (mg/L of culture) based on the measured concentration and the volume of the culture and headspace.

These protocols provide a foundation for the metabolic engineering of microorganisms for renewable this compound production. Optimization of gene expression, fermentation conditions, and host strain selection will be crucial for achieving industrially relevant production levels.

References

Application of Isoprene in the Synthesis of Fine Chemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprene (B109036) (2-methyl-1,3-butadiene) is a readily available C5 hydrocarbon that serves as a fundamental building block for a vast array of naturally occurring compounds, known as isoprenoids or terpenes.[1][2] These compounds exhibit a wide range of biological activities and are extensively used as fine chemicals in the pharmaceutical, fragrance, and flavor industries.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of key fine chemicals derived from this compound, including the monoterpenes myrcene (B1677589) and citral (B94496), and the norisoprenoid β-ionone. Additionally, it explores the signaling pathways modulated by these this compound-derived compounds, offering insights for drug discovery and development.

I. Synthesis of Fine Chemicals from this compound

The versatility of this compound's conjugated diene structure allows for a variety of chemical transformations, including dimerization, telomerization, and Diels-Alder reactions, to produce valuable fine chemicals.

Synthesis of Myrcene via this compound Dimerization

Myrcene, an acyclic monoterpene, is a key intermediate in the synthesis of other terpenes and terpenoids used in fragrances and flavorings.[5] It can be synthesized through the dimerization of this compound.

Catalyst SystemSolventTemperature (°C)This compound Conversion (%)Myrcene Yield (%)Reference
Potassium / DIPATHF017.851[5]
Potassium / DIPATHF4015.864[5]
Potassium / t-butylamineTHF2018.649[5]
Potassium / cyclohexylamineTHFNot Specified17.848[5]
Nd(BH₄)₃(THF)₃ / BEMToluene70-up to 84 (copolymer)[6][7]

DIPA: Diisopropylamine (B44863), THF: Tetrahydrofuran (B95107), BEM: n-butylethylmagnesium

This protocol describes the synthesis of myrcene from this compound using a potassium-based catalyst.

Step 1: Preparation of the Catalyst Solution

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), add 20 g of tetrahydrofuran (THF) to a glass reactor.

  • To the THF, add 1.36 g of this compound and 2 g of diisopropylamine (DIPA).

  • Carefully add 0.39 g of potassium metal to the mixture.

  • Stir the mixture at 20°C for 20 minutes to form a single-phase catalyst solution.

Step 2: Dimerization of this compound

  • To the prepared catalyst solution, add 20 g of this compound.

  • Maintain the reaction temperature at 0°C and stir for 20 minutes.

  • Monitor the reaction progress by gas chromatography (GC) to determine the conversion of this compound and the yield of myrcene.

  • Upon completion, the reaction can be quenched by the addition of a proton source (e.g., ethanol).

  • The product, myrcene, can be isolated and purified by fractional distillation.

G cluster_step1 Step 1: Catalyst Preparation cluster_step2 Step 2: Dimerization Isoprene1 This compound Catalyst Single-Phase Catalyst Solution Isoprene1->Catalyst DIPA Diisopropylamine DIPA->Catalyst K Potassium Metal K->Catalyst THF THF (Solvent) THF->Catalyst Reaction Dimerization Reaction (0°C, 20 min) Catalyst->Reaction Isoprene2 This compound Isoprene2->Reaction Myrcene Myrcene Reaction->Myrcene

Caption: Workflow for the two-step synthesis of myrcene from this compound.

Synthesis of Citral from this compound

Citral is an acyclic monoterpene aldehyde with a strong lemon scent, widely used in the fragrance and flavor industries, and as a precursor for the synthesis of ionones and vitamins.[8] One industrial synthesis route involves the reaction of this compound-derived precursors.[9]

CatalystTemperature (°C)Conversion (%)Selectivity (%)Reference
4-hydroxy-7-azaindole1609498.8[9]

This protocol outlines the synthesis of citral from cis/trans-isopentenyl-3-methyl butadiene ether, an this compound derivative.

  • To a tank reactor, add 940.2 g of n-heptane, 313.4 g of the raw material (containing 97% cis/trans-isopentenyl-3-methyl butadiene ether), and 134.2 mg of 4-hydroxy-7-azaindole.

  • Purge the reactor with nitrogen.

  • Begin stirring and heat the reaction system to 160°C.

  • Maintain the reaction at this temperature for 50 minutes.

  • Monitor the reaction by gas chromatography (GC).

  • Upon completion, the citral can be isolated and purified from the reaction mixture.

G RawMaterial cis/trans-Isopentenyl-3-methyl butadiene ether Reaction Rearrangement Reaction (160°C, 50 min) RawMaterial->Reaction Catalyst 4-hydroxy-7-azaindole Catalyst->Reaction Citral Citral Reaction->Citral

Caption: Synthesis of citral via rearrangement of an this compound derivative.

Synthesis of β-Ionone from this compound-Derived Precursors

β-Ionone is a key fragrance compound with a characteristic violet scent and is a crucial intermediate in the industrial synthesis of Vitamin A.[10] It is typically synthesized in a two-step process starting from citral (derived from this compound) and acetone.[11]

StepReactantsCatalyst/ReagentYield (%)Reference
1. CondensationCitral, AcetoneSodium Hydroxide (B78521)84.2 - 90.8[10]
2. CyclizationPseudoionone (B86502)Sulfuric Acid72.0 - 85.0 (β-ionone)[10]

Step 1: Synthesis of Pseudoionone

  • In a suitable reactor, mix citral and acetone.

  • Add an aqueous solution of sodium hydroxide as the catalyst. The reaction is carried out under conditions approaching a homogeneous phase.

  • Monitor the reaction until the conversion of citral is greater than 99.0%.

  • Neutralize the reaction mixture with acetic acid to a pH of 6.0-6.5.

  • Allow the layers to separate and remove the aqueous layer.

  • Evaporate the solvent from the organic layer to obtain crude pseudoionone.

  • Purify the pseudoionone by vacuum distillation, collecting the fraction at 104-109°C / 240Pa.

Step 2: Cyclization of Pseudoionone to β-Ionone

  • In a separate reactor, prepare a mixture of 120 liters of a suitable solvent (e.g., 6# solvent oil), 5 liters of methanol, and 160 liters of concentrated sulfuric acid.

  • Cool the mixture to -18°C with stirring.

  • Slowly add 55 kg of the purified pseudoionone to the cooled acid mixture. During the addition, simultaneously add carbon dioxide ice to effectively control the temperature and prevent local overheating.

  • After the addition is complete, continue to stir the reaction mixture.

  • Upon reaction completion, quench the reaction by pouring the mixture into water.

  • Separate the organic layer, wash it to remove residual acid, and then remove the solvent.

  • The crude β-ionone can be purified by vacuum distillation.

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Citral Citral Condensation Aldol Condensation Citral->Condensation Acetone Acetone Acetone->Condensation NaOH NaOH NaOH->Condensation Pseudoionone Pseudoionone Condensation->Pseudoionone Cyclization Cyclization Reaction (-18°C) Pseudoionone->Cyclization SulfuricAcid Conc. H₂SO₄ SulfuricAcid->Cyclization CO2Ice CO₂ Ice CO2Ice->Cyclization BetaIonone β-Ionone Cyclization->BetaIonone

Caption: Two-step synthesis of β-ionone from citral and acetone.

II. Biological Activities and Signaling Pathways of this compound-Derived Fine Chemicals

Several fine chemicals derived from this compound exhibit significant biological activities, making them valuable targets for drug development. Understanding their mechanisms of action at the molecular level is crucial for their therapeutic application.

Linalool: Anti-inflammatory Effects

Linalool, a monoterpene alcohol, is known for its anti-inflammatory properties.[12][13] It exerts its effects through the modulation of key inflammatory signaling pathways.

Linalool has been shown to inhibit inflammation by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway and inhibiting the Nuclear Factor-kappa B (NF-κB) pathway.[12][14]

G cluster_nrf2 Nrf2/HO-1 Pathway cluster_nfkb NF-κB Pathway Linalool Linalool Nrf2_nuc Nrf2 (nuclear translocation) Linalool->Nrf2_nuc NFkB NF-κB Activation Linalool->NFkB LPS LPS LPS->NFkB HO1 HO-1 Expression Nrf2_nuc->HO1 Anti_Inflammatory_Nrf2 Anti-inflammatory Effects HO1->Anti_Inflammatory_Nrf2 Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-1β, NO, PGE2) NFkB->Inflammatory_Mediators Inflammation Inflammation Inflammatory_Mediators->Inflammation

Caption: Linalool's anti-inflammatory signaling pathways.

Citral: Anti-inflammatory and Anticancer Effects

Citral demonstrates both anti-inflammatory and anticancer activities through the modulation of multiple signaling pathways.[15][16]

Citral's anti-inflammatory effects are primarily attributed to the inhibition of the NF-κB signaling pathway.[15][17] It also shows anticancer properties by affecting pathways like PI3K/AKT and ERK.[16]

G cluster_nfkb Anti-inflammatory Pathway cluster_cancer Anticancer Pathways Citral Citral NFkB_citral NF-κB Activation Citral->NFkB_citral PI3K_AKT PI3K/AKT Pathway Citral->PI3K_AKT ERK ERK Pathway Citral->ERK p53 p53 Expression Citral->p53 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_citral Cancer_Signals Cancer Proliferation Signals Cancer_Signals->PI3K_AKT Cancer_Signals->ERK Inflammatory_Genes Inflammatory Gene Expression NFkB_citral->Inflammatory_Genes Inflammation_citral Inflammation Inflammatory_Genes->Inflammation_citral Apoptosis Apoptosis PI3K_AKT->Apoptosis ERK->Apoptosis p53->Apoptosis

Caption: Citral's anti-inflammatory and anticancer signaling pathways.

β-Ionone: Anticancer Activity

β-Ionone has emerged as a promising anticancer agent, particularly in prostate and breast cancer, by targeting key oncogenic signaling pathways.[4][18][19]

In prostate cancer, β-ionone inhibits the Wnt/β-catenin pathway by promoting the degradation of β-catenin.[18][20] In breast cancer, it has been shown to suppress progression by blocking the TGF-β/Smad signaling pathway.[19]

G cluster_wnt Wnt/β-catenin Pathway (Prostate Cancer) cluster_tgf TGF-β/Smad Pathway (Breast Cancer) BetaIonone β-Ionone Degradation Ubiquitination & Degradation BetaIonone->Degradation TGFb_Receptor TGF-β Receptor BetaIonone->TGFb_Receptor BetaCatenin β-catenin BetaCatenin->Degradation Wnt_Target_Genes Wnt Target Gene Expression BetaCatenin->Wnt_Target_Genes Proliferation_Wnt Cancer Cell Proliferation Wnt_Target_Genes->Proliferation_Wnt Smad Smad Phosphorylation TGFb_Receptor->Smad EMT Epithelial-Mesenchymal Transition (EMT) Smad->EMT Metastasis Metastasis EMT->Metastasis

Caption: β-Ionone's anticancer signaling pathways.

Conclusion

This compound is a versatile and valuable platform chemical for the synthesis of a wide range of fine chemicals with significant applications in various industries. The protocols and data presented here offer a foundation for researchers to explore the synthesis and biological activities of this compound-derived compounds. The elucidation of the signaling pathways modulated by these molecules provides a roadmap for the development of novel therapeutics for inflammatory diseases and cancer. Further research into optimizing synthetic routes and exploring the full therapeutic potential of these natural product-inspired molecules is highly encouraged.

References

Application Notes and Protocols for the UV-Vis Spectrophotometric Determination of Atmospheric Isoprene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprene (B109036) (2-methyl-1,3-butadiene) is the most abundant non-methane volatile organic compound (VOC) emitted into the atmosphere, primarily from terrestrial vegetation. Its high reactivity plays a crucial role in atmospheric chemistry, influencing the formation of ozone, secondary organic aerosols (SOA), and the overall oxidative capacity of the troposphere. Accurate and cost-effective measurement of atmospheric this compound is therefore essential for environmental monitoring, atmospheric modeling, and understanding its impact on air quality and climate.

This document provides a detailed protocol for the determination of atmospheric this compound using UV-Vis spectrophotometry based on a derivatization reaction. This method offers a simpler and more accessible alternative to complex chromatographic techniques. The principle of this method is the reaction of this compound with a colored reagent, leading to a measurable change in its absorbance, which is directly proportional to the this compound concentration.

Principle of the Method

The determination of atmospheric this compound via UV-Vis spectrophotometry is effectively achieved through a derivatization reaction with 4-phenyl-1,2,4-triazolin-3,5-dione (PTAD). PTAD is a vibrant pink compound that undergoes a rapid and specific Diels-Alder cycloaddition reaction with conjugated dienes, such as this compound. This reaction forms a colorless product.

The concentration of this compound in an air sample can be determined by bubbling the air through a solution of PTAD of a known concentration and measuring the decrease in the solution's absorbance at approximately 530 nm. The reduction in absorbance is directly proportional to the amount of this compound that has reacted.

Experimental Protocols

Reagents and Materials
  • 4-phenyl-1,2,4-triazolin-3,5-dione (PTAD)

  • Solvent: Dichloromethane (CH₂Cl₂) or another suitable organic solvent in which PTAD is stable and soluble.

  • This compound standard (for calibration)

  • High-purity nitrogen or zero air (for blank measurements and dilution)

  • Glass impingers or bubblers

  • Air sampling pump with a calibrated flow meter

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware (volumetric flasks, pipettes, etc.)

Preparation of Solutions

2.1. PTAD Stock Solution (e.g., 1 mM):

  • Accurately weigh a suitable amount of PTAD.

  • Dissolve it in a known volume of the chosen solvent (e.g., dichloromethane) in a volumetric flask to achieve the desired concentration.

  • Store the stock solution in a dark, refrigerated environment to minimize degradation.

2.2. PTAD Working Solution (e.g., 10 µM):

  • Prepare the working solution fresh daily by diluting the stock solution with the same solvent.

  • The initial absorbance of this working solution at ~530 nm should be within the optimal range of the spectrophotometer (typically 0.8 - 1.2 AU).

Atmospheric Air Sampling
  • Pipette a precise volume (e.g., 10 mL) of the PTAD working solution into a glass impinger.

  • Connect the impinger to the air sampling pump with appropriate tubing.

  • Record the initial absorbance (A₀) of the PTAD solution in the impinger at ~530 nm using the solvent as a reference.

  • Draw a known volume of ambient air through the impinger at a calibrated flow rate (e.g., 0.1 - 0.5 L/min) for a specified duration (e.g., 30 - 60 minutes). The total volume of air sampled should be recorded.

  • After sampling, record the final absorbance (A₁) of the PTAD solution in the impinger at the same wavelength.

  • A blank measurement should be performed by drawing high-purity nitrogen or zero air through a separate impinger containing the PTAD working solution under the same conditions to account for any potential degradation of PTAD not caused by a reaction with this compound.

Calibration

A calibration curve is essential for relating the change in absorbance to the concentration of this compound.

  • Prepare a series of standard this compound solutions of known concentrations. Due to the volatility of this compound, it is often practical to prepare liquid standards in the same solvent as the PTAD and then inject known volumes into the PTAD working solution.

  • For each standard, add a known amount of this compound to a known volume of the PTAD working solution.

  • Measure the decrease in absorbance (ΔA = A₀ - A₁) for each standard.

  • Plot the change in absorbance (ΔA) versus the concentration of this compound to generate a calibration curve.

  • Determine the equation of the line (y = mx + c) and the correlation coefficient (R²).

Calculation of this compound Concentration

The concentration of this compound in the atmospheric sample can be calculated using the following steps:

  • Calculate the change in absorbance for the sample: ΔA_sample = A₀ - A₁.

  • Using the equation from the calibration curve, determine the concentration of this compound in the PTAD solution (in mol/L).

  • Calculate the total moles of this compound captured in the solution.

  • Finally, calculate the concentration of this compound in the air sample (e.g., in ppbv - parts per billion by volume) using the ideal gas law and the total volume of air sampled.

Data Presentation

ParameterValueReference
Principle of Detection Diels-Alder reaction between this compound and 4-phenyl-1,2,4-triazolin-3,5-dione (PTAD)[1][2]
Wavelength of Analysis ~530 nm (corresponding to the absorbance maximum of PTAD)[2]
Detection Limit in Solution 118 nmol·L⁻¹[1][2]
Applicable Atmospheric Concentration Range ppbv level[1][2]
Linearity A good linear relationship exists between the decrease in absorbance and the concentration of this compound.[2]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_sampling Atmospheric Sampling cluster_analysis Data Analysis reagent_prep Prepare PTAD Working Solution impinger_prep Add PTAD Solution to Impinger reagent_prep->impinger_prep initial_abs Measure Initial Absorbance (A₀) impinger_prep->initial_abs sampling Draw Air Through Impinger initial_abs->sampling final_abs Measure Final Absorbance (A₁) sampling->final_abs calc_delta_A Calculate ΔA (A₀ - A₁) final_abs->calc_delta_A calibration Use Calibration Curve calc_delta_A->calibration calc_conc Calculate Atmospheric This compound Concentration calibration->calc_conc

Caption: Experimental workflow for the determination of atmospheric this compound using PTAD derivatization.

signaling_pathway This compound This compound (in air sample) Reaction Diels-Alder Reaction This compound->Reaction PTAD PTAD (Pink) Absorbance at ~530 nm PTAD->Reaction Product Colorless Product (No Absorbance at ~530 nm) Reaction->Product Measurement Measure Decrease in Absorbance Reaction->Measurement Leads to

Caption: Logical relationship of the PTAD-isoprene reaction and spectrophotometric measurement.

Potential Interferences

The Diels-Alder reaction with PTAD is highly specific to conjugated dienes. Therefore, other atmospheric VOCs that are not conjugated dienes are not expected to interfere. However, other conjugated dienes present in the atmosphere, if any, could potentially react with PTAD and lead to an overestimation of the this compound concentration. It is important to consider the potential sources of other dienes in the sampling environment.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents and this compound.

  • Follow all standard laboratory safety procedures.

References

Application Notes and Protocols for Field Measurement of Isoprene Flux from Forests

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoprene (B109036) (C₅H₈) is the most abundant non-methane volatile organic compound (VOC) emitted into the atmosphere by terrestrial ecosystems, with forests being the primary source.[1][2][3] These emissions play a critical role in atmospheric chemistry, influencing the formation of tropospheric ozone and secondary organic aerosols, thereby impacting regional air quality and climate.[4][5] Accurate quantification of this compound fluxes is essential for developing and validating biogenic emission models, understanding biosphere-atmosphere interactions, and predicting the effects of environmental changes.[4][6]

This document provides detailed application notes and protocols for the principal field measurement techniques used to quantify this compound fluxes from forests, ranging from leaf-level to ecosystem-scale measurements.

This compound Biosynthesis and Emission

This compound is synthesized in plant chloroplasts through the methylerythritol 4-phosphate (MEP) pathway.[7] The final step is catalyzed by the enzyme this compound synthase (IspS), which converts dimethylallyl diphosphate (B83284) (DMADP) into this compound.[7] Once produced, this compound diffuses through the stomata to enter the atmosphere.[1] The emission rates are primarily controlled by light and temperature, leading to significant diurnal and seasonal variations.[1][2]

G cluster_pathway MEP Pathway (in Chloroplast) Photosynthesis Photosynthesis (Calvin Cycle) G3P Glyceraldehyde 3-phosphate (G3P) Photosynthesis->G3P provides carbon Pyruvate Pyruvate Photosynthesis->Pyruvate provides carbon MEP Methylerythritol 4-phosphate (MEP) G3P->MEP multiple steps Pyruvate->MEP multiple steps DMADP Dimethylallyl diphosphate (DMADP) MEP->DMADP multiple steps Isoprene_Synthase This compound Synthase (IspS) DMADP->Isoprene_Synthase This compound This compound Isoprene_Synthase->this compound catalyzes Atmosphere Atmosphere This compound->Atmosphere diffuses via stomata G cluster_scales Scales of this compound Flux Measurement Leaf Leaf/Branch Scale (cm² to m²) Chamber Chamber/Enclosure Methods Leaf->Chamber Canopy Canopy/Ecosystem Scale (hectares) Tower Tower-Based Micrometeorological Methods Canopy->Tower Landscape Landscape/Regional Scale (km²) Aircraft Aircraft-Based Measurements Landscape->Aircraft Chamber->Tower Increasing Spatial Scale Tower->Aircraft Increasing Spatial Scale G cluster_workflow Eddy Covariance (EC) Workflow Setup 1. Install Sonic Anemometer & Fast this compound Sensor on Tower Acquire 2. Acquire High-Frequency Data (10-20 Hz) for Wind (w) and this compound Concentration (c) Setup->Acquire Process 3. Data Processing (Coordinate Rotation, Time-Lag Correction) Acquire->Process Calculate 4. Calculate Covariance (Flux = w'c') over 30-min period Process->Calculate Result Net this compound Flux (mg C m⁻² h⁻¹) Calculate->Result G cluster_workflow Relaxed Eddy Accumulation (REA) Workflow Anemometer 1. Measure Vertical Wind (w) with Sonic Anemometer ConditionalSample 2. Conditional Sampling Anemometer->ConditionalSample Updraft w > 0 (Updraft) ConditionalSample->Updraft Yes Downdraft w < 0 (Downdraft) ConditionalSample->Downdraft No UpBag 3a. Collect Air in 'Up' Reservoir Updraft->UpBag DownBag 3b. Collect Air in 'Down' Reservoir Downdraft->DownBag Analyze 4. Analyze this compound Concentration (C_up, C_down) with GC-FID UpBag->Analyze DownBag->Analyze Calculate 5. Calculate Flux (Flux = b * σw * (C_up - C_down)) Analyze->Calculate

References

Application Notes and Protocols for Inducing Isoprene Emission in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing and quantifying isoprene (B109036) emissions in plants, a critical area of study for understanding plant stress responses, atmospheric chemistry, and potential applications in drug development and crop improvement.

Introduction to this compound Emission in Plants

This compound, a volatile organic compound (VOC), is synthesized by many plant species and plays a crucial role in protecting them against various abiotic stresses, including heat, light, and oxidative stress.[1][2] The biosynthesis of this compound occurs in the chloroplasts via the methylerythritol 4-phosphate (MEP) pathway, with the final step catalyzed by the enzyme this compound synthase (IspS).[2] The emission of this compound is a dynamic process, heavily influenced by environmental factors, making standardized induction protocols essential for reproducible research.[2]

Key Experimental Protocols

This section details standardized laboratory protocols for inducing this compound emission in plants through the application of heat, drought, and light stress.

Protocol 1: Induction of this compound Emission by Heat Stress

This protocol describes the induction of this compound emission in plants using acute heat stress.

Materials:

  • Healthy, well-watered plants (e.g., Populus species, Kudzu) grown in a controlled environment.

  • Plant growth chamber or enclosed cuvette with temperature and light control.

  • Gas exchange system coupled with a Proton-Transfer-Reaction Mass Spectrometer (PTR-MS) or Gas Chromatograph-Mass Spectrometer (GC-MS) for real-time this compound measurement.[3][4]

  • Flow meters to regulate air supply.[4]

  • Charcoal filters to provide VOC-free air.[5]

Procedure:

  • Plant Acclimation: Place the plant or a single leaf in the gas exchange chamber or cuvette. Allow the plant to acclimate under standard conditions (e.g., 25°C, 400 µmol m⁻² s⁻¹ photosynthetic photon flux density (PPFD), and 400 ppm CO₂) until a stable rate of photosynthesis and this compound emission is observed (typically 20-30 minutes).[3]

  • Imposing Heat Stress: Increase the temperature inside the chamber to the desired stress level. A common approach is a stepwise increase in temperature (e.g., from 25°C to 30°C, 35°C, and 40°C), allowing the plant to stabilize at each temperature for a set period (e.g., 20-30 minutes).[3]

  • This compound Measurement: Continuously monitor and record the concentration of this compound in the air exiting the chamber using PTR-MS or by collecting samples for GC-MS analysis.[6][7]

  • Data Normalization: Normalize the this compound emission rates to the leaf area or dry weight to allow for comparison between samples.

Protocol 2: Induction of this compound Emission by Drought Stress

This protocol outlines a method for inducing this compound emission through the imposition of drought stress.

Materials:

  • Potted plants of a species known to emit this compound.

  • Controlled environment growth chamber.

  • Equipment for monitoring soil moisture content.

  • Gas exchange system for this compound measurement.

Procedure:

  • Baseline Measurement: Before inducing drought, measure the basal this compound emission rate of well-watered plants under standard conditions as described in Protocol 1.

  • Drought Induction: Withhold watering of the experimental group of plants. Monitor the soil water content and the physiological state of the plants daily. A control group should be maintained with optimal watering.

  • Periodic Measurements: At regular intervals (e.g., every 2-3 days) during the drought period, measure the this compound emission rate from both the drought-stressed and control plants. It is important to note that this compound emissions may initially increase under mild drought and then decrease as the stress becomes more severe.[8][9]

  • Re-watering: After a significant reduction in photosynthesis is observed, re-water the plants and continue to monitor this compound emissions during the recovery period.

  • Data Analysis: Compare the this compound emission rates of the drought-stressed plants to the control group over the course of the experiment.

Protocol 3: Investigating the Effect of Light Intensity on this compound Emission

This protocol details how to assess the light dependency of this compound emission.

Materials:

  • Plants with a known capacity for this compound emission.

  • A gas exchange system with a controllable light source.

  • This compound detection instrumentation (PTR-MS or GC-MS).

Procedure:

  • Plant Stabilization: Enclose a leaf in the gas exchange cuvette and allow it to stabilize at a standard light intensity (e.g., 1000 µmol m⁻² s⁻¹ PPFD) and temperature (e.g., 30°C).[10]

  • Varying Light Intensity: Once a steady-state is reached, systematically vary the light intensity in a stepwise manner (e.g., 0, 200, 500, 1000, 1500, 2000 µmol m⁻² s⁻¹ PPFD). Allow the plant to acclimate to each light level for a sufficient period to achieve a new steady-state emission rate.

  • Continuous Monitoring: Continuously measure the this compound emission rate at each light intensity.

  • Light Response Curve: Plot the this compound emission rate as a function of light intensity to generate a light-response curve.

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound emission under various induction conditions.

Table 1: this compound Emission Rates in Response to Temperature. [2]

Temperature (°C)This compound Emission Rate (nmol m⁻² s⁻¹)
255 - 15
3015 - 40
3540 - 100
4080 - 200+

Note: These are representative values and can vary significantly between plant species and experimental conditions.

Table 2: this compound Emission Rates Under Drought Stress. [9]

Drought ConditionThis compound Emission Rate (nmol m⁻² s⁻¹)
Well-watered (Control)20 - 50
Mild Drought30 - 70
Severe Drought5 - 20

Note: The response to drought is complex; mild stress often stimulates emission, while severe stress leads to a decline.

Table 3: this compound Emission Rates at Different Light Intensities. [1]

Light Intensity (µmol m⁻² s⁻¹)This compound Emission Rate (nmol m⁻² s⁻¹)
0 (Dark)< 0.1
50010 - 25
100025 - 60
150040 - 80

Note: this compound emission is light-dependent and generally increases with light intensity up to a saturation point.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis via the MEP Pathway

This compound is synthesized in the chloroplasts through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[11][12][13][14][15] This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate, products of photosynthesis, to produce isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMADP), the direct precursor of this compound.[12] The final conversion of DMADP to this compound is catalyzed by the enzyme this compound synthase.[2]

MEP_Pathway Pyruvate Pyruvate DXS DXS Pyruvate->DXS G3P Glyceraldehyde-3-P G3P->DXS DXP 1-deoxy-D-xylulose-5-P DXS->DXP DXR DXR DXP->DXR MEP 2-C-methyl-D-erythritol-4-P DXR->MEP MEP_pathway ... MEP->MEP_pathway IPP Isopentenyl diphosphate (IPP) MEP_pathway->IPP DMADP Dimethylallyl diphosphate (DMADP) IPP->DMADP IspS This compound Synthase DMADP->IspS This compound This compound IspS->this compound

Caption: The MEP pathway for this compound biosynthesis in plant chloroplasts.

Jasmonic Acid Signaling in Plant Stress Response

Jasmonic acid (JA) is a key phytohormone involved in mediating plant defense responses to various stresses, including those that can induce this compound emission.[16][17][18][19] Upon stress perception, JA levels rise, leading to the degradation of JAZ repressor proteins and the activation of transcription factors like MYC2, which in turn regulate the expression of stress-responsive genes.[18][20]

JA_Signaling Stress Biotic/Abiotic Stress JA_biosynthesis JA Biosynthesis Stress->JA_biosynthesis JA Jasmonic Acid (JA) JA_biosynthesis->JA COI1 COI1 JA->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Degradation 26S Proteasome Degradation JAZ->Degradation Stress_Response_Genes Stress-Responsive Gene Expression MYC2->Stress_Response_Genes activates

Caption: A simplified diagram of the jasmonic acid signaling pathway in plants.

Experimental Workflow for this compound Induction and Measurement

The following diagram illustrates a typical workflow for conducting experiments on induced this compound emissions.

Experimental_Workflow Plant_Growth 1. Plant Growth in Controlled Environment Stress_Induction 2. Application of Stress (Heat, Drought, or Light) Plant_Growth->Stress_Induction Gas_Exchange 3. Enclosure in Gas Exchange System Stress_Induction->Gas_Exchange Data_Acquisition 4. This compound Measurement (PTR-MS or GC-MS) Gas_Exchange->Data_Acquisition Data_Analysis 5. Data Normalization and Analysis Data_Acquisition->Data_Analysis Conclusion 6. Interpretation of Results Data_Analysis->Conclusion

References

Application Notes and Protocols: Synthesis of Isoprene from Formaldehyde and Isobutene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprene (B109036) (2-methyl-1,3-butadiene) is a crucial C5 hydrocarbon primarily used in the production of synthetic rubber, elastomers, and resins. One of the key industrial routes for its synthesis involves the reaction of isobutene with formaldehyde (B43269). This process can be carried out in either a two-step sequence via a dioxane intermediate or as a single-step gas-phase reaction. The underlying chemical transformation is the Prins reaction, an acid-catalyzed electrophilic addition of an aldehyde to an alkene.[1][2] The choice of catalyst and reaction conditions significantly influences the yield and selectivity of this compound. This document provides detailed application notes and experimental protocols for the synthesis of this compound from formaldehyde and isobutene, focusing on different catalytic systems.

Reaction Pathways and Mechanisms

The synthesis of this compound from formaldehyde and isobutene can proceed through two primary routes: a two-step process and a one-step process.

Two-Step Synthesis via 4,4-dimethyl-1,3-dioxane (B1195079)

This classic approach involves two distinct stages[3][4]:

  • Prins Reaction: Isobutene reacts with formaldehyde in the presence of a strong mineral acid catalyst (e.g., H₂SO₄) to form 4,4-dimethyl-1,3-dioxane.[4][5] This reaction is typically carried out in an aqueous medium.

  • Dioxane Cracking: The formed 4,4-dimethyl-1,3-dioxane is then decomposed (cracked) at high temperatures over a solid acid catalyst, such as calcium phosphate (B84403) (Ca₃(PO₄)₂) or phosphoric acid on a charcoal support, to yield this compound and formaldehyde. The formaldehyde is typically recycled back to the first stage.[5][6]

The overall process demonstrates a total this compound selectivity of approximately 77% based on isobutene.[5]

One-Step Gas-Phase Synthesis

Efforts to simplify the process and improve economic viability have led to the development of single-step gas-phase reactions.[5] In this approach, isobutene and formaldehyde are directly converted to this compound over a solid acid catalyst at elevated temperatures. Various catalytic systems have been investigated for this purpose, including:

  • Supported Heteropolyacids: Keggin-type heteropolyacids (e.g., H₃PW₁₂O₄₀, H₄SiW₁₂O₄₀) supported on silica (B1680970) have shown high activity and selectivity.[3][7] The Brønsted acidity of these catalysts is believed to be crucial for the selective synthesis of this compound, minimizing the formation of by-products like carbon monoxide that can occur over Lewis acid sites.[3]

  • Metal Oxides: Catalysts based on the oxides of silicon, antimony, or rare earths have been proposed for the gas-phase synthesis of this compound at around 300 °C and 1 bar.[5]

  • Molybdenum-Phosphorus Catalysts: SiO₂-supported MoP catalysts have also been studied, where active sites are derived from both the catalyst components and deposited carbonaceous species during the reaction.[8]

The one-step process offers potential advantages in terms of lower investment costs and the use of less expensive C1 components, although industrial-scale implementation is still under development.[5]

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis
Catalyst SystemProcess TypeTemperature (°C)Pressure (bar)Isobutene Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
H₂SO₄ / Ca₃(PO₄)₂Two-Step70-95 / 240-400~20 / Atmospheric-~77 (overall)-[5]
20 wt% H₃PW₁₂O₄₀/SiO₂One-Step (Gas Phase)---6348[7]
H₃PO₄-MoO₃/SiO₂One-Step (Gas Phase)250-1260-[5]
Silicon, Antimony, or Rare Earth OxidesOne-Step (Gas Phase)3001---[5]
20% SiW/S-1One-Step (Gas Phase)-----[9]

Note: Data availability varies across different sources. Dashes indicate where specific quantitative data was not provided in the cited literature.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via 4,4-dimethyl-1,3-dioxane

Objective: To synthesize this compound from isobutene and formaldehyde in a two-step process.

Materials:

  • Isobutene (or a butadiene-free C4 fraction)

  • Aqueous formaldehyde (formalin)

  • Sulfuric acid (H₂SO₄) or an acidic ion-exchanger

  • Calcium phosphate (Ca₃(PO₄)₂) or phosphoric acid on charcoal

  • Pressurized reactor

  • High-temperature tube furnace

  • Separation and purification apparatus

Procedure:

Step 1: Synthesis of 4,4-dimethyl-1,3-dioxane (Prins Reaction)

  • Charge a pressurized reactor with aqueous formaldehyde and the acid catalyst (e.g., H₂SO₄).

  • Introduce isobutene into the reactor.

  • Heat the reactor to 70-95 °C and maintain a pressure of approximately 20 bar.[5]

  • Allow the reaction to proceed for a sufficient time to ensure complete conversion.

  • After the reaction, cool the reactor and separate the organic phase containing 4,4-dimethyl-1,3-dioxane from the aqueous phase.

Step 2: Cracking of 4,4-dimethyl-1,3-dioxane

  • Pack a tube furnace with the cracking catalyst (e.g., Ca₃(PO₄)₂).

  • Heat the furnace to a temperature range of 240-400 °C.[5]

  • Introduce the purified 4,4-dimethyl-1,3-dioxane into the heated tube furnace in the presence of additional water.

  • The dioxane will decompose into this compound and formaldehyde.

  • Collect the product stream and separate this compound from unreacted starting materials and by-products.

  • The recovered formaldehyde can be recycled back to the first step.

Protocol 2: One-Step Gas-Phase Synthesis of this compound using a Supported Heteropolyacid Catalyst

Objective: To synthesize this compound from isobutene and formaldehyde in a single gas-phase step.

Materials:

  • Isobutene

  • Formaldehyde (or a source like methylal)

  • Supported heteropolyacid catalyst (e.g., 20 wt% H₃PW₁₂O₄₀ on amorphous silica)

  • Fixed-bed flow reactor

  • Gas chromatography (GC) system for product analysis

Procedure:

Catalyst Preparation (Impregnation Method):

  • Dissolve the desired amount of heteropolyacid (e.g., H₃PW₁₂O₄₀) in a suitable solvent.

  • Add the silica support to the solution.

  • Evaporate the solvent under reduced pressure to impregnate the support with the heteropolyacid.

  • Dry and calcine the catalyst at an appropriate temperature to activate it.

Catalytic Reaction:

  • Load the prepared catalyst into a fixed-bed flow reactor.

  • Pre-treat the catalyst under an inert gas flow at an elevated temperature.

  • Introduce a gaseous feed mixture of isobutene and formaldehyde into the reactor at a controlled flow rate.

  • Maintain the reaction temperature at a specified level (e.g., 250-300 °C) and atmospheric pressure.[5]

  • Pass the reactor effluent through a condenser to collect the liquid products.

  • Analyze the product mixture using gas chromatography to determine the conversion of reactants and the selectivity to this compound.

Visualizations

Reaction Pathway for the Two-Step Synthesis of this compound

Two_Step_Isoprene_Synthesis cluster_step1 Step 1: Prins Reaction cluster_step2 Step 2: Cracking isobutene Isobutene dioxane 4,4-dimethyl-1,3-dioxane isobutene->dioxane + Formaldehyde (H₂SO₄, 70-95°C, 20 bar) formaldehyde Formaldehyde formaldehyde->dioxane This compound This compound dioxane->this compound (Ca₃(PO₄)₂, 240-400°C) formaldehyde_recycled Formaldehyde (recycled) dioxane->formaldehyde_recycled formaldehyde_recycled->formaldehyde Recycle

Caption: Two-step synthesis of this compound from isobutene and formaldehyde.

Experimental Workflow for One-Step Gas-Phase this compound Synthesis

One_Step_Workflow start Start catalyst_prep Catalyst Preparation (e.g., Impregnation) start->catalyst_prep reactor_setup Fixed-Bed Reactor Setup catalyst_prep->reactor_setup reaction Gas-Phase Reaction (Isobutene + Formaldehyde) reactor_setup->reaction condensation Product Condensation reaction->condensation analysis GC Analysis condensation->analysis end End analysis->end

Caption: Workflow for one-step gas-phase this compound synthesis.

Logical Relationship of Prins Reaction Products

Prins_Reaction_Products cluster_conditions Reaction Conditions prins_intermediate Carbocation Intermediate product_diol 1,3-Diol prins_intermediate->product_diol product_allylic_alcohol Allylic Alcohol prins_intermediate->product_allylic_alcohol product_dioxane Dioxane prins_intermediate->product_dioxane alkene Alkene (e.g., Isobutene) alkene->prins_intermediate + Protonated Aldehyde aldehyde Aldehyde (e.g., Formaldehyde) aldehyde->prins_intermediate water_protic_acid Water + Protic Acid water_protic_acid->product_diol leads to no_water Anhydrous Conditions no_water->product_allylic_alcohol leads to excess_formaldehyde Excess Formaldehyde excess_formaldehyde->product_dioxane leads to

Caption: Products of the Prins reaction based on reaction conditions.

References

Troubleshooting & Optimization

Technical Support Center: Modeling Global Isoprene Emission Inventories

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with global isoprene (B109036) emission models.

Frequently Asked Questions (FAQs)

Q1: Why do different global this compound emission models produce varying estimates?

A1: Discrepancies in global this compound emission estimates stem from several core challenges in model development and parameterization. Key factors include:

  • Emission Algorithms: Different models may use distinct algorithms to calculate emissions. For example, the MEGAN (Model of Emissions of Gases and Aerosols from Nature) and PS_BVOC schemes handle the effects of CO2 differently, with PS_BVOC considering both fertilization and inhibition, while MEGAN may only account for inhibition, leading to opposing emission trends.[1][2]

  • Meteorological Inputs: The choice of meteorological data used to drive the models, such as temperature, solar radiation, and soil moisture, significantly influences the results.[1][2] For instance, different reanalysis datasets like WFDEI and MERRA can lead to variations in the interannual variability of emissions.[1][2]

  • Land Cover and Vegetation Data: Uncertainties in land cover maps and the distribution of plant functional types (PFTs) that emit this compound can introduce biases, particularly in highly diverse ecosystems like tropical forests.[3]

  • CO2 Effects: The dual and opposing effects of atmospheric CO2—direct inhibition of this compound synthesis versus a potential "fertilization" effect on plant growth—are represented differently across models, leading to significant uncertainty in long-term emission trends.[4][5]

Q2: What are the primary environmental drivers of this compound emissions in models?

A2: this compound emissions are highly sensitive to environmental conditions. The primary drivers that are parameterized in emission models include:

  • Temperature and Light: These are the most critical factors, with emissions generally increasing with temperature and light intensity.[3][6]

  • Carbon Dioxide (CO2): Increasing atmospheric CO2 concentrations can directly inhibit this compound production.[6] However, the long-term effects can be complex, potentially involving increased plant growth (CO2 fertilization).[1][4]

  • Soil Moisture: Drought stress can impact this compound emissions, and the inclusion of a soil moisture deficit parameterization can significantly reduce emission estimates in certain regions.[7]

  • Leaf Age and Phenology: The age of leaves influences their emission capacity, with mature leaves generally emitting more this compound.[8] Seasonal variations in leaf phenology are therefore an important factor.[8]

Q3: How significant is the uncertainty in current global this compound emission inventories?

A3: There is a high degree of uncertainty in current global this compound emission estimates. While present-day mean annual global emissions from different models show some agreement, regional emissions can differ substantially.[4] Long-term trends are also highly uncertain, with different models predicting both increasing and decreasing trends over time.[4] The uncertainty in emission inventories can be as high as ±50-100%.[9]

Troubleshooting Guides

Problem 1: My model is producing significantly different this compound emission trends compared to other published studies.

  • Possible Cause: Discrepancies in how the model accounts for the effects of atmospheric CO2.

  • Troubleshooting Steps:

    • Review CO2 Parameterization: Check if your model includes both CO2 inhibition and fertilization effects. Some models, like certain versions of MEGAN, may only implement the inhibition effect, while others, such as PS_BVOC, incorporate both.[1][2]

    • Sensitivity Analysis: Conduct a sensitivity analysis to understand how CO2 concentrations are influencing your emission trends. Compare model runs with and without CO2 effects to quantify their impact.[4]

    • Compare with Multi-Model Ensembles: Analyze your results in the context of multi-model intercomparison projects (e.g., CMIP6) to understand where your model's assumptions about CO2 effects fall within the broader range of scientific understanding.[4]

Problem 2: The interannual variability in my simulated this compound emissions seems unrealistic.

  • Possible Cause: The meteorological forcing data used to drive the model may be introducing artifacts.

  • Troubleshooting Steps:

    • Evaluate Meteorological Data: Compare the meteorological dataset you are using (e.g., MERRA, WFDEI, ERA5) with other available datasets for key variables like temperature and photosynthetically active radiation (PAR).[1][2][7]

    • Run with Different Forcings: If possible, drive your model with different meteorological datasets to assess the sensitivity of the simulated interannual variability to the input weather data.[7]

    • Check for Data Inconsistencies: Ensure that the temporal and spatial resolution of your meteorological data is appropriate for your modeling domain and that there are no gaps or erroneous values.

Problem 3: My model is overestimating or underestimating this compound emissions in a specific region, such as the Amazon.

  • Possible Cause: Inaccurate land cover data or parameterization of the temperature response for the specific plant functional types in that region.

  • Troubleshooting Steps:

    • Update Land Cover Data: Utilize the most recent and highest-resolution land cover and PFT maps available for your study region.[3]

    • Calibrate Temperature Response: The temperature sensitivity of this compound emissions can be ecosystem-dependent.[3][10] If ground-based flux measurements are available for your region of interest, use them to optimize the model's temperature response parameterization.[3][10]

    • Incorporate Leaf Phenology: For regions with distinct seasonality, such as the Amazon, incorporating seasonal variations in leaf age and emission capacity can improve model accuracy.[8]

Quantitative Data Summary

Table 1: Comparison of Global this compound Emission Estimates from Different Models/Studies

Study/ModelGlobal Annual this compound Emission (TgC/yr)Key Features
Pacifico et al.460Atmospheric modeling study.
Sindelarova et al.523-
CMIP6 Earth System Models (Present-Day)434 - 510Ensemble of models with a 5% inter-model spread.[4]
SURFEX-MEGANv2.1 (2019)443Coupled surface and biogenic emission model.[7]
Other MEGAN-based inventories311 - 637Illustrates the wide range of estimates from models using the same core algorithm but different inputs and configurations.[7]

Table 2: Sensitivity of Global this compound Emissions to Different Factors

FactorImpact on Global this compound EmissionsReference
Meteorological Forcings (MERRA vs. ERA5)±5% change[7]
Emission Factor Data (PFT-dependent vs. gridded map)12% reduction[7]
Soil Moisture Deficit Parameterization38% reduction[7]
Leaf Area Index (LAI) Data (MERRA vs. MODIS)4% increase[7]
Photosynthetically Active Radiation (PAR) Data17.5% increase[7]

Experimental Protocols

Protocol 1: Model Sensitivity Analysis to Meteorological Forcings

Objective: To quantify the uncertainty in simulated this compound emissions arising from the choice of meteorological input data.

Methodology:

  • Model Setup: Configure your this compound emission model (e.g., MEGAN) with a standard set of inputs for land cover, PFTs, and emission factors.

  • Acquire Meteorological Datasets: Obtain at least two different long-term reanalysis meteorological datasets, such as MERRA and WFDEI.[1][2]

  • Model Simulations:

    • Run 1 (Control): Drive the this compound emission model with the first meteorological dataset (e.g., WFDEI) for a defined historical period (e.g., 1982-2015).

    • Run 2 (Sensitivity Test): Drive the model with the second meteorological dataset (e.g., MERRA) for the same historical period, keeping all other model parameters constant.

  • Data Analysis:

    • Compare Mean Emissions: Calculate and compare the mean annual global and regional this compound emissions from both runs.

    • Analyze Interannual Variability: For each run, calculate the percentage of interannual variability in emissions.

    • Attribute Differences: Analyze the differences in the input meteorological variables (temperature, PAR, etc.) between the two datasets to attribute the discrepancies in simulated emissions.[1][2]

Visualizations

Challenges_in_Isoprene_Emission_Modeling cluster_model_structure Model Structure & Parameterization cluster_input_data Input Data Uncertainty cluster_validation Validation & Constraints Emission Schemes Emission Schemes Global this compound Emission Inventory Global this compound Emission Inventory Emission Schemes->Global this compound Emission Inventory Different Algorithms (e.g., MEGAN, PS_BVOC) CO2 Effects CO2 Effects CO2 Effects->Global this compound Emission Inventory Fertilization vs. Inhibition Temperature Response Temperature Response Temperature Response->Global this compound Emission Inventory Ecosystem-dependent Sensitivity Meteorological Forcings Meteorological Forcings Meteorological Forcings->Global this compound Emission Inventory Choice of Reanalysis Data (e.g., MERRA, WFDEI) Land Cover Data Land Cover Data Land Cover Data->Global this compound Emission Inventory PFT Distribution Leaf Phenology Leaf Phenology Leaf Phenology->Global this compound Emission Inventory Leaf Age Emission Capacity Observational Data Observational Data Atmospheric Chemistry Atmospheric Chemistry Atmospheric Chemistry->Observational Data Influences atmospheric concentrations used for validation Global this compound Emission Inventory->Observational Data Constrains & Validates

Caption: Key challenges contributing to uncertainty in global this compound emission inventories.

MEGAN_Workflow_Uncertainty cluster_inputs Model Inputs cluster_model MEGAN Model Core Meteorology Meteorological Data Temperature PAR Soil Moisture ActivityFactors Activity Factors γ_T (Temperature) γ_P (PAR) γ_SM (Soil Moisture) γ_CO2 Meteorology:T->ActivityFactors Uncertainty1 Uncertainty in reanalysis data Meteorology->Uncertainty1 Landcover Land Cover Data PFT Distribution Leaf Area Index EmissionCalculation This compound Emission = EF * γ_T * γ_P * γ_LAI * ... Landcover:LAI->EmissionCalculation Uncertainty2 Uncertainty in PFT maps Landcover->Uncertainty2 EmissionFactors Emission Factors EmissionFactors->EmissionCalculation ActivityFactors->EmissionCalculation Uncertainty3 Uncertainty in parameterization ActivityFactors->Uncertainty3 Output This compound Emission Flux EmissionCalculation->Output

Caption: Simplified workflow of the MEGAN model highlighting sources of uncertainty.

References

Technical Support Center: Enhancing Catalytic Activity for Isoprene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in isoprene (B109036) synthesis. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and improve catalytic performance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic pathways for this compound synthesis?

A1: this compound synthesis is primarily approached through two main routes:

  • Biological Synthesis (Bio-synthesis): This involves using engineered microorganisms, typically E. coli or yeast, to convert sugars into this compound. The two main metabolic pathways leveraged are the native methylerythritol 4-phosphate (MEP) pathway and the heterologous mevalonate (B85504) (MVA) pathway.[1][2][3][4][5] Both pathways produce the precursor dimethylallyl diphosphate (B83284) (DMAPP), which is then converted to this compound by the enzyme this compound synthase (IspS).[1][6]

  • Thermochemical Synthesis: This route uses chemical catalysts to convert various feedstocks into this compound at elevated temperatures. Common approaches include the dehydration of bio-derived alcohols like prenol or the decarboxylation of intermediates such as mevalonolactone (B1676541) (MVL).[7][8][9][10]

Q2: My this compound yield is very low in my engineered E. coli strain. What are the common bottlenecks?

A2: Low this compound yield in microbial systems is a frequent issue. The primary bottlenecks often include:

  • Low this compound Synthase (IspS) Activity: The IspS enzyme is often the rate-limiting step due to its low catalytic efficiency (low kcat values) and poor affinity for its substrate, DMAPP (high Km values).[6]

  • Enzyme Instability: Many this compound synthases, such as IspS from Ipomoea batatas (IspSib), are thermally unstable and lose activity rapidly under fermentation conditions.[11]

  • Metabolic Imbalance: The accumulation of pathway intermediates like IPP and DMAPP can be toxic to the host cells, leading to reduced growth and productivity.[6] A proper balance between the upstream precursor supply and the final conversion to this compound is crucial.

  • Sub-optimal Gene Expression: The expression levels of the pathway enzymes may not be balanced, leading to flux limitations at specific steps. This can be influenced by the choice of plasmids (copy number), promoters, and ribosome binding sites (RBS).[1][6]

Q3: My solid acid catalyst deactivates quickly during the thermochemical synthesis of this compound. Why is this happening and what can I do?

A3: Rapid catalyst deactivation is a major challenge in thermochemical processes, especially when using hydrocarbon feedstocks. The most common causes are:

  • Coking: Carbonaceous deposits, or "coke," form on the catalyst surface, blocking active sites and pores.[7][12][13] This is particularly common in reactions involving hydrocarbons at high temperatures.

  • Sintering: High reaction temperatures can cause the small, active metal particles on a catalyst support to agglomerate into larger particles. This reduces the active surface area of the catalyst, thereby lowering its activity.[12][14]

  • Poisoning: Impurities in the feedstock (e.g., sulfur or nitrogen compounds) can irreversibly bind to the catalyst's active sites, rendering them inactive.[15][16]

To mitigate deactivation, consider optimizing reaction conditions (e.g., lower temperatures), using a co-feed of steam or hydrogen to reduce coking, and implementing periodic catalyst regeneration cycles.[7][14]

Troubleshooting Guides

Scenario 1: Biological this compound Synthesis
Problem Potential Cause Troubleshooting Steps
Low or no this compound detected by GC-MS. 1. Inefficient this compound Synthase (IspS).2. Insufficient precursor (DMAPP) supply.3. Loss of volatile this compound during sampling.1. Screen for a more active IspS: Test IspS enzymes from different plant sources (Populus, Pueraria montana) as their activities vary.[6]2. Optimize IspS expression: Use codon-optimized genes and test different expression vectors (e.g., low-copy plasmids) and promoters.[6]3. Enhance metabolic flux: Overexpress key genes in the MVA or MEP pathway to boost DMAPP production.[6]4. Improve sampling: Ensure gas-tight vials are used for cultivation and headspace analysis is performed promptly after incubation.[17]
This compound production starts strong but stops or decreases quickly. 1. IspS enzyme instability.2. Accumulation of toxic intermediates (e.g., IPP, DMAPP).3. Plasmid instability or loss.1. Engineer a more stable IspS: Use directed evolution or rational design to improve the thermostability of your IspS enzyme.[11]2. Balance the metabolic pathway: Modulate the expression levels of upstream and downstream enzymes to prevent intermediate accumulation. Fusing IspS with an upstream enzyme like IDI can also improve substrate channeling.[6]3. Ensure plasmid maintenance: Maintain antibiotic selection pressure throughout the fermentation process.
Cell growth is poor after inducing the this compound synthesis pathway. 1. High metabolic burden from overexpressing many heterologous genes.2. Toxicity from accumulated metabolic intermediates.1. Reduce metabolic load: Use lower-copy number plasmids or weaker promoters to reduce the protein expression burden on the cells.2. Dynamic pathway regulation: Implement dynamic sensor-regulator systems to control gene expression in response to cell density or metabolite concentration.
Scenario 2: Thermochemical this compound Synthesis
Problem Potential Cause Troubleshooting Steps
Low conversion of feedstock (e.g., prenol, MVL). 1. Insufficient catalyst activity.2. Reaction temperature is too low.3. Catalyst deactivation.1. Select a more active catalyst: For MVL decarboxylation, catalysts with high Brønsted acidity (e.g., high-silica SiO₂/Al₂O₃) are effective.[7]2. Optimize temperature: Gradually increase the reaction temperature. For MVL, optimal temperatures are often in the 225–250 °C range.[7]3. Check for deactivation: Analyze the used catalyst for coke formation (e.g., via Temperature-Programmed Oxidation) and regenerate if necessary.[7]
High conversion but low selectivity to this compound. 1. Unwanted side reactions (e.g., oligomerization, ether formation).2. Reaction temperature is too high.3. Inappropriate solvent or catalyst properties.1. Optimize reaction conditions: Higher temperatures can favor side reactions; reducing the temperature may improve this compound selectivity.[7]2. Modify the catalyst: For dehydration of prenol, the choice of solvent can dramatically influence selectivity; non-polar alkane solvents like octane (B31449) can suppress ether formation.[8][9][10]3. Adjust space velocity: A higher space velocity (shorter residence time) can sometimes limit the extent of secondary reactions.
Catalyst performance degrades over multiple runs. 1. Irreversible catalyst deactivation (sintering).2. Incomplete regeneration.3. Leaching of active components.1. Analyze catalyst structure: Use techniques like XRD or TEM to check for changes in particle size or crystal structure after use.2. Optimize regeneration protocol: Ensure the temperature and atmosphere used for regeneration (e.g., calcination in air) are sufficient to completely remove coke without causing thermal damage.[7][14]3. Choose a more stable catalyst support: Ensure the active phase is strongly anchored to the support material to prevent leaching.

Data Presentation: Catalyst Performance Comparison

Table 1: Performance of Catalysts in Thermochemical this compound Synthesis
CatalystFeedstockTemperature (°C)Conversion (%)This compound Yield (%)Key Findings & Reference
**SiO₂/Al₂O₃ (90 wt% SiO₂) **Mevalonolactone (MVL)250~95~32 (corresponds to ~60% of theoretical max)High Brønsted acidity is key for activity. Deactivation occurs due to coking but can be regenerated.[7]
Molyvan L Prenol130-150>94up to 69Solvent choice is critical for selectivity. Non-polar alkanes (e.g., octane) suppress ether formation.[8][9][10]
Amorphous SiO₂/Al₂O₃ (SiAl-85) Mevalonolactone (MVL)250100 (initially)20-25 (initially)Rapid deactivation observed within the first 8 hours of operation.[7]
Table 2: this compound Production in Engineered E. coli
Strain / ModificationPathwayThis compound Titer (mg/L)Key Improvement Strategy & Reference
Engineered E. coli MVA620 (fed-batch)Introduction of a novel, shortened MVA-mediated pathway using OleTJE and OhyAEM enzymes.[5]
Engineered E. coli with IspSibN397V A476T MVA1,335 (shake-flask)Directed evolution of this compound synthase (IspSib) to improve thermostability, leading to a 1.94-fold increase in production.[11]

Experimental Protocols

Protocol 1: this compound Synthase (IspS) Activity Assay

This protocol is adapted from methods used to quantify the activity of purified IspS enzymes.[17]

  • Enzyme Preparation: Purify the IspS enzyme (e.g., via His-tag affinity chromatography) and determine its concentration using a standard method like the Bradford assay.

  • Reaction Mixture Preparation: In a 2 mL gas-tight, crimp-top glass vial, prepare the following reaction mixture to a final volume of 100 µL:

    • Assay Buffer (50 mM HEPES pH 8.0, 10 mM MgCl₂, 20 mM KCl, 10% glycerol (B35011) v/v)

    • Purified IspS enzyme (e.g., 10 pmol)

    • DMAPP substrate (to a final concentration of 1 mM)

  • Incubation: Seal the vial immediately and incubate the reaction mixture in a water bath at the optimal temperature for the enzyme (e.g., 40 °C) for a fixed time (e.g., 15 minutes).

  • Headspace Sampling: After incubation, immediately analyze the headspace. To prevent creating a vacuum, simultaneously inject 1 mL of water while withdrawing 1 mL of the headspace gas with a gas-tight syringe.

  • Quantification: Immediately inject the 1 mL headspace sample into a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) for this compound quantification.

  • Calculation: Calculate the total amount of this compound produced (accounting for both gas and liquid phases using Henry's law) and normalize it by the amount of protein and the incubation time to determine the specific activity (e.g., in µmol this compound/mg protein/hour).

Protocol 2: General Procedure for Thermocatalytic Testing

This protocol outlines a general workflow for evaluating solid catalysts in a fixed-bed reactor for this compound synthesis from a liquid feedstock like MVL.[7]

  • Reactor Setup: Load a measured amount of the catalyst (e.g., 100 mg) into a quartz fixed-bed reactor. Secure the catalyst bed with quartz wool.

  • Catalyst Pre-treatment (if required): Heat the catalyst under a specific gas flow (e.g., N₂ or air) to a designated temperature to activate it or remove adsorbed impurities before the reaction.

  • Reaction Initiation:

    • Set the reactor furnace to the desired reaction temperature (e.g., 250 °C).

    • Begin flowing an inert carrier gas (e.g., He or N₂) through the reactor.

    • Use a high-precision pump (e.g., syringe pump) to introduce the liquid feedstock (e.g., a 70 wt% aqueous solution of MVL) into the reactor at a controlled flow rate (which determines the space velocity).

  • Product Collection:

    • Pass the reactor effluent through a condenser (e.g., cooled to 0 °C) to collect condensable liquids (water, unreacted feedstock, liquid byproducts).

    • Collect the non-condensable gases (this compound, CO₂, etc.) in a gas bag or by water displacement for analysis.

  • Product Analysis:

    • Analyze the collected gas-phase products using GC-MS or GC-FID to quantify this compound and other volatile compounds.[18]

    • Analyze the liquid-phase products using techniques like HPLC or GC to determine the conversion of the feedstock.

  • Catalyst Post-Characterization: After the reaction, cool the reactor and carefully remove the used catalyst. Analyze it for coke content using Temperature-Programmed Oxidation (TPO) or elemental analysis.

Visualizations

Metabolic Pathways for this compound Production

Catalyst_Screening_Workflow arrow -> start Start: Define Reaction (e.g., Prenol Dehydration) prep_cat 1. Prepare Catalyst Samples (e.g., SiO2/Al2O3, Zeolites) start->prep_cat setup_reactor 2. Load Catalyst into Parallel Reactor System prep_cat->setup_reactor set_cond 3. Set Reaction Conditions (Temp, Pressure, Flow Rate) setup_reactor->set_cond run_exp 4. Run Experiment set_cond->run_exp collect 5. Collect Gaseous & Liquid Products run_exp->collect analyze 6. Analyze Products via GC-MS (Quantify this compound & Byproducts) collect->analyze calc 7. Calculate Performance Metrics (Conversion, Selectivity, Yield) analyze->calc compare 8. Compare Catalyst Performance calc->compare end End: Identify Lead Catalyst compare->end

References

Technical Support Center: Optimizing High cis-1,4-Polyisoprene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions to achieve a high yield of cis-1,4-polyisoprene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Catalyst Systems and Activation

  • Q1: What are the most effective catalyst systems for achieving high cis-1,4-polythis compound content?

    A1: Lanthanide-based catalysts, particularly those using neodymium, are among the best for producing highly stereospecific cis-1,4-polythis compound, often exceeding 98% cis content.[1][2] Ziegler-Natta catalysts, typically based on titanium tetrachloride (TiCl4) and an alkylaluminum co-catalyst, are also widely used and can achieve cis content up to 98%.[3][4] While organolithium catalysts can be used, they generally result in a lower cis-1,4 content, commercially around 91%.[3][4]

  • Q2: My cis-1,4-polythis compound yield is high, but the cis content is lower than expected. What could be the cause?

    A2: Several factors can lead to a decrease in cis-1,4 selectivity. The choice of catalyst is crucial; for instance, neodymium-based catalysts are known for their high cis-selectivity.[4][5] The composition of the catalyst system, including the molar ratio of co-catalysts and activators, plays a significant role. For example, with neodymium-based catalysts, an excess of the aluminum co-catalyst can lead to a decrease in cis-1,4 content.[6] Polymerization temperature is another critical parameter; higher temperatures can sometimes favor the formation of trans-1,4 isomers.[6]

  • Q3: I am observing a broad molecular weight distribution in my polymer. How can I achieve a narrower distribution?

    A3: A broad molecular weight distribution can be indicative of multiple active catalyst species or chain transfer reactions. To achieve a narrower distribution, it is important to control the catalyst preparation and polymerization conditions carefully. Using a well-defined, single-site catalyst can help. Additionally, optimizing the molar ratio of catalyst components and the polymerization temperature can lead to a narrower molecular weight distribution. For instance, modified rare-earth catalyst systems have been shown to produce polythis compound with a narrow molecular weight distribution (Mw/Mn = 1.6 - 2.4) by adjusting the component ratios.[6]

  • Q4: What is the role of the co-catalyst and how does its choice affect the polymerization?

    A4: In Ziegler-Natta and lanthanide-based systems, co-catalysts, typically organoaluminum compounds like triisobutylaluminum (B85569) (TIBA) or methylaluminoxane (B55162) (MAO), play a critical role in activating the pre-catalyst to form the active catalytic species.[4][7] The choice and ratio of the co-catalyst can influence the catalyst's activity, the polymer's molecular weight, and its microstructure. For example, in some iron-catalyzed This compound (B109036) polymerizations, using MAO as a co-catalyst can lead to 3,4-enhanced polythis compound.[8]

Reaction Conditions

  • Q5: What is the optimal temperature range for this compound polymerization to maximize cis-1,4 content?

    A5: The optimal temperature can vary depending on the catalyst system. However, for many Ziegler-Natta and lanthanide-based systems, lower to moderate temperatures are generally preferred to maximize cis-1,4 selectivity. For a TiCl4-Al(i-Bu)3 system, a polymerization temperature of 50°C has been reported as optimal.[6] It has been observed that higher temperatures can lead to an increased formation of trans-1,4-polythis compound.[6]

  • Q6: How does the polymerization time affect the yield and properties of the polythis compound?

    A6: Polymerization time directly influences the monomer conversion and thus the polymer yield. Longer reaction times generally lead to higher yields until the monomer is consumed. However, prolonged reaction times at certain temperatures could potentially lead to side reactions or changes in the polymer microstructure. It is important to monitor the reaction kinetics to determine the optimal time for achieving high conversion while maintaining the desired polymer properties.

  • Q7: What solvents are recommended for this compound polymerization?

    A7: The polymerization is typically carried out in non-polar, aliphatic, or aromatic hydrocarbon solvents. Common choices include hexane, heptane (B126788), cyclohexane, and toluene.[6] The choice of solvent can sometimes influence the catalyst's activity and the polymer's properties. For instance, a neodymium iso-propoxide catalyst showed higher polymer yield and molecular weight in heptane compared to toluene.[6]

Troubleshooting Common Issues

  • Q8: I am experiencing issues with gel formation during polymerization. What are the possible causes and solutions?

    A8: Gel formation can arise from several factors, including impurities in the monomer or solvent, high polymerization temperatures, or uncontrolled side reactions leading to cross-linking. To mitigate this, ensure the rigorous purification of the this compound monomer and the solvent to remove any potential inhibitors or cross-linking agents. Optimizing the polymerization temperature and catalyst concentration can also help in preventing gel formation.

  • Q9: The reproducibility of my experiments is poor. What steps can I take to improve it?

    A9: Poor reproducibility in polymerization reactions often stems from inconsistencies in catalyst preparation and the purity of reagents. The preparation of the catalyst is often a critical and sensitive step. For multi-component catalyst systems, the order of addition of reagents, aging time, and temperature of catalyst preparation must be strictly controlled.[1] Ensuring the monomer and solvent are of high purity and free from moisture and other impurities is also crucial for consistent results.

Data Presentation: Quantitative Data Summary

Table 1: Influence of Catalyst System on cis-1,4-Polythis compound Content

Catalyst SystemCo-catalyst/Activatorcis-1,4 Content (%)Reference
Neodymium-basedTriisobutylaluminum (TIBA), Diethylaluminum chloride>98[1][2]
Titanium tetrachloride (TiCl4)Triisobutylaluminum (Al(i-Bu)3)up to 98[3][4][6]
Gadolinium-basedNot specified99.99[3]
Organolithium-~91 (commercial)[3][4]
Divalent Lanthanide (NdI2, DyI2)None or AliBu3High cis-1,4[1]
Iron-basedMethylaluminoxane (MAO)3,4-enhanced (up to 62%)[8]

Table 2: Effect of Reaction Conditions on this compound Polymerization with a Modified Rare-Earth Catalyst System

ParameterConditionEffect on PolymerReference
Al/RE Molar Ratio IncreasingIncreased monomer conversion, decreased molecular weight[6]
Polymerization Temperature 0°C to 30°CApparent propagation activation energy (Ea) = 69.5 kJ/mol[6]
Additives Small amounts of chlorinated carboxylic ester and alcoholImproved catalytic activity, increased cis-1,4 content, narrowed molecular weight distribution[6]

Experimental Protocols

Protocol 1: General Procedure for this compound Polymerization using a Ziegler-Natta Catalyst (TiCl4/Al(i-Bu)3)

  • Reactor Preparation: A glass reactor is thoroughly dried under vacuum and purged with dry, inert gas (e.g., nitrogen or argon).

  • Solvent and Monomer Charging: The desired amount of anhydrous solvent (e.g., hexane) is transferred to the reactor, followed by the purified this compound monomer. The solution is brought to the desired polymerization temperature.

  • Catalyst Preparation (in a separate vessel):

    • Triisobutylaluminum (Al(i-Bu)3) is dissolved in a small amount of the anhydrous solvent under an inert atmosphere.

    • Titanium tetrachloride (TiCl4) is added dropwise to the Al(i-Bu)3 solution with stirring at a controlled temperature (e.g., -40°C).[6]

    • The catalyst mixture is then aged for a specific period (e.g., 2 hours) at room temperature to allow for the formation of the active species.[6]

  • Polymerization Initiation: The prepared catalyst is injected into the reactor containing the monomer solution to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed for the desired time at a constant temperature with continuous stirring.

  • Termination: The polymerization is terminated by adding a small amount of a quenching agent, such as methanol (B129727) or isopropanol.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). An antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol) is typically added at this stage.

  • Purification and Drying: The precipitated polymer is washed multiple times with the non-solvent and then dried under vacuum at a moderate temperature until a constant weight is achieved.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Reactor_Prep Reactor Preparation (Dry & Purge) Solvent_Monomer Solvent & Monomer Charging Reactor_Prep->Solvent_Monomer Initiation Initiation Solvent_Monomer->Initiation Catalyst_Prep Catalyst Preparation (TiCl4 + Al(i-Bu)3) Catalyst_Prep->Initiation Polymerization Polymerization Initiation->Polymerization Termination Termination Polymerization->Termination Isolation Polymer Isolation (Precipitation) Termination->Isolation Purification Purification (Washing) Isolation->Purification Drying Drying Purification->Drying

Caption: Experimental workflow for cis-1,4-polythis compound synthesis.

Logical_Relationships cluster_inputs Inputs cluster_outputs Outputs Catalyst Catalyst System (e.g., Nd, Ti) CisContent cis-1,4 Content Catalyst->CisContent determines MWD Molecular Weight Distribution Catalyst->MWD CoCatalyst Co-catalyst (e.g., TIBA, MAO) CoCatalyst->CisContent MW Molecular Weight CoCatalyst->MW Monomer This compound Monomer (Purity) Yield Polymer Yield Monomer->Yield Solvent Solvent (e.g., Hexane) Temperature Reaction Temperature Temperature->CisContent affects Temperature->Yield Time Reaction Time Time->Yield

Caption: Key factors influencing polythis compound properties.

References

Technical Support Center: Overcoming Feedstock Impurities in Bio-isoprene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on bio-isoprene production. The information provided addresses common issues arising from feedstock impurities and offers detailed experimental protocols and data to support your research and development efforts.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your bio-isoprene production experiments, particularly when using lignocellulosic hydrolysates as a feedstock.

Problem 1: Low or no microbial growth after inoculating into the hydrolysate medium.

Possible Cause: High concentrations of inhibitory compounds in the feedstock are likely preventing microbial growth.

Answer:

  • Quantify Inhibitor Levels: The first step is to determine the concentration of common inhibitors such as furans (furfural, 5-hydroxymethylfurfural (B1680220) [5-HMF]), weak acids (acetic acid, formic acid), and phenolic compounds. A detailed protocol for High-Performance Liquid Chromatography (HPLC) analysis is provided in the Experimental Protocols section.

  • Detoxify the Hydrolysate: Based on the inhibitor profile, select an appropriate detoxification method.

    • For high levels of furans and phenolic compounds: Activated carbon treatment is effective. A detailed protocol is available in the Experimental Protocols section.

    • For a broad spectrum of inhibitors, including furans and some phenolics: Overliming (treatment with calcium hydroxide) can be employed. A detailed protocol is provided in the Experimental Protocols section. Note that overliming is less effective at removing acetic acid[1][2].

  • Assess Microbial Tolerance: If detoxification is not fully effective or desired, it is crucial to assess the tolerance of your production strain to specific inhibitors. A protocol for assessing microbial tolerance is provided in the Experimental Protocols section.

  • Metabolic Engineering: For long-term solutions, consider engineering your microbial strain for enhanced inhibitor tolerance. Strategies include overexpressing genes involved in converting toxic compounds to less harmful ones, such as reductases that convert furfural (B47365) and 5-HMF to their corresponding alcohols[3].

Problem 2: Microbial growth is observed, but isoprene (B109036) production is significantly lower than in pure sugar media.

Possible Cause: Sub-lethal concentrations of inhibitors are likely interfering with the this compound biosynthesis pathway or overall cellular metabolism.

Answer:

  • Analyze Inhibitor Carryover: Even after detoxification, residual inhibitors can impact productivity. Re-analyze the inhibitor concentrations in your detoxified hydrolysate.

  • Investigate Pathway-Specific Inhibition:

    • Furfural: This compound is known to decrease the availability of NADPH, a critical cofactor for the MEP (methylerythritol phosphate) pathway, which is a common pathway for this compound production in E. coli[3]. It can also cause damage to proteins and DNA.

    • Acetic Acid: High concentrations of acetic acid can disrupt the transmembrane pH gradient, forcing the cell to expend energy on maintaining its internal pH, thereby diverting resources from this compound production. In organisms utilizing the MVA (mevalonate) pathway, which starts from acetyl-CoA, the presence of excess acetate (B1210297) can also disrupt metabolic flux.

    • Phenolic Compounds: These compounds can damage cell membranes and inhibit the function of various enzymes, including those in the central carbon metabolism and the this compound biosynthesis pathways[4][5].

  • Optimize Fermentation Conditions: Adjusting fermentation parameters such as pH and aeration can sometimes mitigate the effects of inhibitors. For instance, maintaining a neutral pH can reduce the toxicity of weak acids.

  • Enhance Precursor Supply: Consider metabolic engineering strategies to increase the supply of precursors for the this compound pathway (MEP or MVA). This can sometimes overcome the inhibitory effects on pathway enzymes. For example, overexpressing key enzymes like DXS and DXR in the MEP pathway can increase the metabolic flux towards this compound[6].

Frequently Asked Questions (FAQs)

Q1: What are the most common inhibitory compounds found in lignocellulosic hydrolysates?

A1: The most common inhibitors generated during the pretreatment of lignocellulosic biomass include:

  • Furan derivatives: Furfural and 5-hydroxymethylfurfural (5-HMF), which are formed from the degradation of pentose (B10789219) and hexose (B10828440) sugars, respectively.

  • Weak acids: Acetic acid (from the hydrolysis of hemicellulose), formic acid, and levulinic acid.

  • Phenolic compounds: A diverse group of compounds derived from the degradation of lignin, such as vanillin, syringaldehyde, and ferulic acid[5].

Q2: How do these inhibitors affect microbial cells?

A2: These inhibitors can negatively impact microbial cells in several ways:

  • Inhibition of cell growth: They can prolong the lag phase and reduce the specific growth rate.

  • Reduction of metabolic activity: They can interfere with key metabolic pathways, including glycolysis and this compound biosynthesis, leading to lower product yields and productivities.

  • Damage to cellular components: They can cause damage to cell membranes, proteins, and DNA[3][5].

Q3: What are the main strategies to overcome feedstock impurities?

A3: The primary strategies can be categorized as:

  • Upstream Detoxification: Treating the hydrolysate to remove or reduce the concentration of inhibitors before fermentation. Common methods include activated carbon adsorption and overliming[1][7].

  • In-situ Detoxification: Using the production microorganism itself to convert inhibitors into less toxic compounds during fermentation.

  • Metabolic Engineering: Modifying the microbial strain to be more tolerant to specific inhibitors. This can involve enhancing pathways that detoxify the inhibitors or engineering more robust metabolic pathways for this compound production[6][8].

Q4: Which detoxification method is best for my process?

A4: The choice of detoxification method depends on the type and concentration of inhibitors in your hydrolysate.

  • Activated carbon is effective for removing a broad range of hydrophobic compounds, including furans and many phenolic compounds, with minimal sugar loss[7].

  • Overliming is a cost-effective method for removing furans and some phenolic compounds, but it is not effective for removing acetic acid and can lead to some sugar degradation[1][2]. A combination of methods may be necessary for complex hydrolysates.

Data Presentation

Table 1: Effect of Common Inhibitors on this compound Production in Engineered E. coli

InhibitorConcentration (g/L)This compound Titer Reduction (%)Reference
Furfural1.0~40%[9]
5-HMF1.0~30%[9]
Acetic Acid5.0~50%[10][11]

Table 2: Effectiveness of Detoxification Methods on Inhibitor Removal from Lignocellulosic Hydrolysate

Detoxification MethodFurfural Removal (%)5-HMF Removal (%)Total Phenolics Removal (%)Acetic Acid Removal (%)Sugar Loss (%)Reference
Activated Carbon (3.0% w/v, 45°C, 40 min)~24% (total furans)~24% (total furans)~62%Not significantMinimal[7]
Overliming (to pH 10)~51% (total furans)~51% (total furans)~41%No significant removal~9%[1][2]

Experimental Protocols

Protocol 1: Quantification of Inhibitors by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of furfural, 5-HMF, and acetic acid in lignocellulosic hydrolysate samples.

Materials:

  • HPLC system with a UV and Refractive Index (RI) detector.

  • Aminex HPX-87H column (Bio-Rad) or equivalent.

  • 0.005 M Sulfuric acid (H₂SO₄) mobile phase.

  • Syringe filters (0.22 µm).

  • Standards for furfural, 5-HMF, and acetic acid.

  • Hydrolysate sample.

Procedure:

  • Sample Preparation:

    • Thaw frozen hydrolysate samples at room temperature.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any solids.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: Aminex HPX-87H (300 mm x 7.8 mm).

    • Mobile Phase: 0.005 M H₂SO₄.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 60°C.

    • Detector:

      • UV detector at 210 nm for furfural and 5-HMF.

      • RI detector for acetic acid.

    • Injection Volume: 20 µL.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of known concentrations for furfural, 5-HMF, and acetic acid in deionized water.

    • Run the standards on the HPLC under the same conditions as the samples.

    • Generate a standard curve by plotting the peak area against the concentration for each compound.

  • Quantification:

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Calculate the concentration of each inhibitor in the sample using the standard curve.

Protocol 2: Detoxification of Lignocellulosic Hydrolysate using Activated Carbon

Objective: To reduce the concentration of inhibitory compounds in lignocellulosic hydrolysate using activated carbon.

Materials:

  • Lignocellulosic hydrolysate.

  • Powdered activated carbon.

  • Shaking incubator or magnetic stirrer with a hot plate.

  • Centrifuge.

  • Filter paper.

Procedure:

  • Determine Optimal Conditions: The optimal activated carbon concentration, temperature, and treatment time should be determined experimentally for your specific hydrolysate. A good starting point is 3% (w/v) activated carbon at 45°C for 40 minutes[7].

  • Treatment:

    • Add the determined amount of activated carbon to the hydrolysate in a flask.

    • Place the flask in a shaking incubator or on a magnetic stirrer at the determined temperature and agitate for the specified time.

  • Removal of Activated Carbon:

    • After treatment, separate the activated carbon from the hydrolysate by centrifugation at 5,000 x g for 15 minutes.

    • Filter the supernatant through filter paper to remove any remaining fine particles of activated carbon.

  • Analysis:

    • Analyze the detoxified hydrolysate for inhibitor concentrations using the HPLC protocol described above to assess the effectiveness of the treatment.

    • Also, measure the sugar concentration to determine the extent of sugar loss during the process.

Protocol 3: Overliming Detoxification of Lignocellulosic Hydrolysate

Objective: To detoxify lignocellulosic hydrolysate by raising the pH with calcium hydroxide (B78521) (lime).

Materials:

  • Lignocellulosic hydrolysate.

  • Calcium hydroxide (Ca(OH)₂).

  • Sulfuric acid (H₂SO₄) for pH adjustment.

  • pH meter.

  • Stir plate and stir bar.

  • Centrifuge.

Procedure:

  • pH Adjustment:

    • Heat the hydrolysate to 50-60°C while stirring.

    • Slowly add Ca(OH)₂ to the hydrolysate until the pH reaches 10.0[1][2].

  • Incubation:

    • Maintain the temperature and continue stirring for 30-60 minutes. A precipitate will form.

  • Neutralization:

    • Cool the hydrolysate to room temperature.

    • Slowly add concentrated H₂SO₄ to adjust the pH back to a level suitable for your fermentation (typically around pH 6-7).

  • Removal of Precipitate:

    • Centrifuge the neutralized hydrolysate at 5,000 x g for 20 minutes to pellet the precipitate (gypsum and other solids).

    • Decant the supernatant, which is the detoxified hydrolysate.

  • Analysis:

    • Analyze the detoxified hydrolysate for inhibitor and sugar concentrations.

Protocol 4: Assessing Microbial Tolerance to Fermentation Inhibitors

Objective: To determine the tolerance of a microbial strain to specific inhibitors.

Materials:

  • Microbial strain of interest.

  • Appropriate growth medium (e.g., LB for E. coli, YPD for yeast).

  • Inhibitor stock solutions (furfural, 5-HMF, acetic acid, etc.).

  • 96-well microplates.

  • Plate reader capable of measuring optical density (OD).

  • Shake flasks for batch fermentation.

Procedure:

  • Microplate Growth Assay:

    • Prepare a dilution series of each inhibitor in the growth medium in a 96-well plate. Include a control with no inhibitor.

    • Inoculate each well with the microbial strain to a starting OD₆₀₀ of ~0.05.

    • Incubate the plate in a plate reader with shaking at an appropriate temperature for your strain.

    • Monitor the OD₆₀₀ over time (e.g., every 30 minutes for 24-48 hours).

    • Determine the minimum inhibitory concentration (MIC) and the effect of different inhibitor concentrations on the growth rate and final cell density.

  • Shake Flask Fermentation:

    • Based on the microplate assay results, select a range of sub-lethal inhibitor concentrations.

    • Set up shake flask fermentations with the selected inhibitor concentrations.

    • Inoculate the flasks and incubate under your standard fermentation conditions.

    • Take samples periodically to measure cell growth (OD₆₀₀), substrate consumption, and this compound production.

    • This will provide a more detailed understanding of how each inhibitor affects your specific production process.

Mandatory Visualization

Isoprene_Biosynthesis_Pathways cluster_MEP MEP Pathway (E. coli, Plastids) cluster_MVA MVA Pathway (Eukaryotes, Archaea) cluster_common Common Pathway G3P Glyceraldehyde-3-P DXP 1-Deoxy-D-xylulose-5-P G3P->DXP DXS Pyruvate Pyruvate Pyruvate->DXP MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-ME 2-P CDP_ME->CDP_MEP IspE ME_cPP ME-2,4-cyclodiphosphate CDP_MEP->ME_cPP IspF HMBPP HMBPP ME_cPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH IPP Isopentenyl-PP Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA atoB HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMGS Mevalonate (B85504) Mevalonate HMG_CoA->Mevalonate HMGR Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P MVK Mevalonate_PP Mevalonate-5-PP Mevalonate_P->Mevalonate_PP PMK Mevalonate_PP->IPP MVD DMAPP Dimethylallyl-PP IPP->DMAPP Idi This compound This compound DMAPP->this compound IspS

Caption: this compound biosynthesis via the MEP and MVA pathways.

Troubleshooting_Workflow start Start: Low this compound Production check_growth Check Microbial Growth start->check_growth no_growth No or Poor Growth check_growth->no_growth No good_growth Good Growth, Low Titer check_growth->good_growth Yes quantify_inhibitors Quantify Inhibitors (HPLC) no_growth->quantify_inhibitors check_pathway Investigate Pathway Inhibition good_growth->check_pathway detoxify Detoxify Hydrolysate quantify_inhibitors->detoxify assess_tolerance Assess Strain Tolerance detoxify->assess_tolerance engineer_tolerance Engineer for Tolerance assess_tolerance->engineer_tolerance end Improved this compound Production engineer_tolerance->end optimize_fermentation Optimize Fermentation Conditions check_pathway->optimize_fermentation engineer_pathway Engineer Pathway (e.g., precursor supply) optimize_fermentation->engineer_pathway engineer_pathway->end

Caption: Troubleshooting workflow for low bio-isoprene production.

References

Technical Support Center: Optimizing Industrial Isoprene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges in reducing by-product formation during industrial isoprene (B109036) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in industrial this compound synthesis, and how do they vary by production method?

A1: By-product profiles are highly dependent on the synthesis route.

  • Dehydrogenation of Isopentane/Isopentene: This high-temperature process can lead to pyrolysis and isomerization, generating a complex mixture of C3-C5 mono-olefins (like i-butene and 2-butene) and cyclic olefins.[1][2] Minor contaminants in the final product can include acetylenes, cyclopentadiene, and piperylenes.[3]

  • Synthesis from Prenol: This route often involves dehydration reactions. Common by-products include isomers of prenol, diprenyl ether, and other mixed ethers formed through intermolecular dehydration.[4][5][6]

  • Synthesis from Mevalonolactone (MVL): At higher temperatures (above 250°C), secondary oligomerization of the this compound product can occur, leading to alkylated aromatics and cyclic olefins.[1]

  • Microbial Biosynthesis: Engineered metabolic pathways in hosts like E. coli can lead to the accumulation of precursor molecules such as isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which can be toxic to the cells.[7] Fermentation by-products are also a consideration.[7]

  • Oxidation/Atmospheric Reactions: In the presence of oxidants like ozone or NO3 radicals, this compound can be converted into various oxygenated species, including methacrolein (B123484), methyl vinyl ketone, formaldehyde, organic nitrates, and epoxides.[8][9][10][11]

Q2: How does catalyst selection influence selectivity and by-product formation?

A2: The catalyst is critical for directing the reaction toward this compound and minimizing side reactions.

  • Acid-Base Properties: For reactions like the Prins condensation of isobutene and formaldehyde, bifunctional acid-base catalysts are effective. Basic sites can promote the initial condensation, while acidic sites facilitate the subsequent dehydration to this compound, improving overall selectivity.[12]

  • Lewis Acidity: Strong Lewis acid catalysts, such as the molybdenum complex Molyvan L, can effectively catalyze the allylic rearrangement of prenol and its subsequent dehydration to this compound.[5]

  • Brønsted Acidity: In the conversion of mevalonolactone, Brønsted acidity plays a key role. Catalysts like amorphous SiO2/Al2O3 with high Brønsted acid site density are effective for the decarboxylation to this compound.[1]

  • Stereoselectivity in Polymerization: For this compound polymerization, rare-earth metal coordination catalysts can provide high stereoselectivity (e.g., >98% cis-1,4-polythis compound), minimizing the formation of undesired trans-1,4 and 3,4-units.[13]

Q3: What role does the solvent play in controlling reaction selectivity?

A3: The solvent can have a profound impact on the product distribution, particularly in liquid-phase reactions. In the conversion of prenol to this compound, the choice of solvent is key to achieving high selectivity.[4][5][6] Using simple long-chain or branched alkanes like octane (B31449) and isododecane can significantly suppress the formation of by-products such as ethers and isomeric alcohols, leading to very high this compound selectivity (~90%).[4][5] The solvent's boiling point and vapor pressure can influence the concentration of intermediates in the condensed phase, thereby affecting subsequent reaction pathways.[4]

Q4: Which analytical techniques are recommended for identifying and quantifying this compound and its by-products?

A4: A combination of chromatographic and spectrometric techniques is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used method for separating, identifying, and quantifying volatile compounds like this compound and its by-products. It offers low limits of detection and is effective for analyzing complex mixtures.[8][11][14]

  • Proton Transfer Reaction-Mass Spectrometry (PTR-MS): Useful for real-time monitoring of volatile organic compounds, PTR-MS can detect this compound and hydrocarbon by-products like methacrolein and methyl vinyl ketone.[10]

  • Thermal Dissociation–Laser Induced Fluorescence (TD-LIF): This technique is specifically used for observing reactive nitrogen products, such as the organic nitrates formed during the atmospheric oxidation of this compound.[10]

Troubleshooting Guides

Problem 1: Low this compound Selectivity with High Ether Formation (Prenol Dehydration Route)

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Solvent The solvent plays a critical role in selectivity.[4] Intermolecular dehydration leading to ethers is favored in some solvents.Switch to a non-polar, alkane-based solvent such as octane or isododecane. These have been shown to dramatically increase this compound selectivity to ~90% by minimizing by-product formation.[4][5][6]
Incorrect Catalyst Concentration Catalyst loading affects reaction kinetics.Optimize catalyst loading. For Molyvan L, concentrations as low as 0.25% to 0.5% (w/v) have proven effective.[5][15]
Inappropriate Reaction Temperature Temperature may favor intermolecular reactions over the desired intramolecular dehydration.Maintain mild reaction temperatures, typically between 130-150°C, to favor this compound formation.[4][5]

Problem 2: Significant Oligomerization and Coking (Thermochemical Routes)

Potential Cause Troubleshooting Step Expected Outcome
Excessively High Reaction Temperature High temperatures can promote secondary reactions where the this compound product oligomerizes.[1] This is common in dehydrogenation and decarboxylation processes.[1][2]Optimize the temperature to balance precursor conversion with this compound selectivity. For MVL decarboxylation, the optimal range is 225–250°C.[1] For isopentene dehydrogenation, temperatures around 600°C are used, but must be carefully controlled.[2]
Catalyst Deactivation Coke deposition on the catalyst surface blocks active sites, reducing activity and selectivity.Implement a catalyst regeneration cycle. For instance, Mo-Fe-O catalysts have shown stable this compound selectivity over five successive regenerations.[12]
High Residence Time Longer contact time between the product and the hot catalyst surface can increase the likelihood of oligomerization.Adjust the space velocity (flow rate of reactants over the catalyst). Higher space velocity reduces residence time. For MVL conversion, a space velocity of 1.4 h⁻¹ was found to be effective.[1]

Problem 3: Low Yield in Microbial this compound Production

Potential Cause Troubleshooting Step Expected Outcome
Metabolic Bottlenecks Rate-limiting enzymes in the MEP or MVA pathway can restrict the supply of precursors IPP and DMAPP.[7] Key limiting enzymes can include DXS, DXR, and IDI.[7]Overexpress the rate-limiting enzymes in the pathway to increase metabolic flux towards the precursors. Balancing the expression of all pathway enzymes is crucial.[7]
Sub-optimal C/N Ratio The carbon-to-nitrogen ratio in the fermentation media significantly impacts microbial growth and product synthesis.[16]Optimize the C/N ratio. For E. coli fermentation, a C/N ratio of 8:1 has been shown to maximize this compound production.[16]
Toxicity of Precursors Accumulation of pathway intermediates like IPP and DMAPP can be toxic to the host organism, inhibiting growth and production.[7]Ensure the final enzyme, this compound synthase (IspS), is highly active and not a bottleneck, to efficiently convert toxic precursors into the volatile this compound product, which is then removed from the cells.[7]
Lack of Essential Nutrients The absence of certain ions can limit enzymatic activity and overall productivity.Supplement the culture medium with essential ions. The addition of Ca²⁺ has been shown to enhance this compound production by over 40% in engineered E. coli.[16]

Data Presentation: Quantitative Analysis

Table 1: Effect of Solvent on this compound Selectivity from Prenol This table summarizes the impact of different solvents on the catalytic conversion of prenol to this compound using Molyvan L catalyst. High conversion of prenol (>94%) was observed in all cases.[4][5][6]

SolventThis compound SelectivityKey By-productsReference
Octane ~90%Insignificant amounts[4][5]
Isododecane Very High (similar to octane)Insignificant amounts[4][5][6]
Dodecane ModeratePrenol isomers, diprenyl ether[4][5][6]
Methoxy PEG350 LowPrenol isomers, ethers[4][15]

Table 2: Influence of Temperature on this compound Yield from Mevalonolactone (MVL) Data from the conversion of MVL over a SiAl-85 catalyst, showing the trade-off between conversion and yield at different temperatures.[1]

Reaction Temperature (°C)MVL Conversion (wt %)This compound Yield (wt %)Major By-products at Higher Temps
200~27%Low-
225>90%32% (~62% of theoretical max)-
250>90%DecreasingC3-C5 mono-olefins, organic liquids
325>90%Near ZeroC3-C5 mono-olefins, organic liquids

Table 3: Catalyst Performance in this compound Synthesis via Prins Condensation Catalytic performance for the synthesis of this compound from methanol (B129727) and isobutene.[12]

CatalystMethanol Conversion (%)This compound Selectivity (%)Reaction Conditions
Mo-Fe-O + Mg(OH)292%90%240 °C, 2.0 MPa, CH3OH:Isobutene = 1:5

Experimental Protocols

Protocol 1: Catalytic Dehydration of Prenol to this compound

This protocol is based on the methodology for achieving high-selectivity this compound synthesis from bio-derived prenol.[4][5][6][15]

  • Reactor Setup: A pressure-rated reactor vessel equipped with magnetic stirring and temperature control is required.

  • Reagent Preparation:

    • Catalyst: Use Molyvan L, either neat or as a 1% (w/w) solution in a base oil like polyalphaolefin (PAO4).

    • Reactant: Use reagent-grade prenol.

    • Solvent: Use high-purity octane or isododecane.

  • Experimental Procedure:

    • Charge the reactor with the solvent (e.g., 5 mL octane) and prenol (e.g., 5 mL).

    • Add the catalyst. For neat Molyvan L, a loading of 0.25% (w/v) relative to the total liquid volume is recommended.

    • Seal the reactor and purge with an inert gas (e.g., nitrogen).

    • Heat the mixture to the target temperature (130–150°C) with vigorous stirring.

    • Maintain the reaction for a set duration (e.g., 2 hours). The pressure should not exceed 50 psi.[4][5]

    • After the reaction, cool the vessel to room temperature before opening.

  • Product Analysis:

    • Collect a sample from the liquid phase.

    • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and any by-products.

Protocol 2: By-product Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the analysis of volatile products from this compound synthesis.[8][11][14]

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole Ion Trap).

  • Sample Preparation:

    • For liquid samples, dilute an aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane).

    • For gaseous samples, use a gas-tight syringe to collect a sample from the reactor headspace or use an adsorptive trap (e.g., graphitized carbon) to concentrate the analytes before thermal desorption.

  • GC Conditions (Example):

    • Column: Use a non-polar or mid-polarity capillary column (e.g., DB-5ms).

    • Injection: Inject 1-2 µL of the prepared sample in split mode (e.g., 1:20 split).[14]

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute all compounds.

    • Carrier Gas: Helium or Hydrogen.

  • MS Conditions (Example):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500 to capture fragments of expected products.[14]

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST Mass Spectral Database).

    • Quantify compounds by integrating the peak areas and comparing them against a calibration curve generated from standards of known concentration.

Visualizations: Pathways and Workflows

G cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Pathways cluster_outcome Validation start Low this compound Yield or Poor Selectivity Detected analysis Analyze By-product Profile (GC-MS, etc.) start->analysis byproduct_type Identify Major By-product Class analysis->byproduct_type ethers Ethers / Isomers (Dehydration Route) byproduct_type->ethers Ethers oligomers Oligomers / Coke (Thermal Route) byproduct_type->oligomers Oligomers bio_precursors Precursors / Other Metabolites (Bio-Route) byproduct_type->bio_precursors Bio sol_ethers 1. Change Solvent (e.g., Octane) 2. Optimize Temperature (130-150°C) 3. Adjust Catalyst Loading ethers->sol_ethers sol_oligomers 1. Reduce Temperature (<250°C) 2. Increase Space Velocity 3. Implement Catalyst Regeneration oligomers->sol_oligomers sol_bio 1. Optimize C/N Ratio 2. Overexpress Rate-Limiting Enzymes 3. Supplement with Nutrients (e.g., Ca2+) bio_precursors->sol_bio end Verify Improved Selectivity and Yield sol_ethers->end sol_oligomers->end sol_bio->end

Caption: Troubleshooting workflow for reducing by-product formation.

G prenol Prenol ether Diprenyl Ether (By-product) prenol->ether Intermolecular Dehydration (+ another Prenol molecule) catalyst Acid Catalyst (e.g., Molyvan L) prenol->catalyst This compound This compound (Desired Product) isomer Isomeric Alcohol (e.g., 2-methylbut-3-en-2-ol) isomer->this compound Intramolecular Dehydration catalyst->isomer Allylic Rearrangement

Caption: Reaction pathway for prenol conversion, highlighting by-product formation.

G cluster_upper Upper MVA Pathway cluster_lower Lower MVA Pathway cluster_final Final Conversion acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMGS mva Mevalonate (MVA) hmg_coa->mva HMGR mvp Mevalonate-P mva->mvp MVK mvpp Mevalonate-PP mvp->mvpp PMK ipp IPP mvpp->ipp MVD dmapp DMAPP ipp->dmapp IDI This compound This compound dmapp->this compound IspS bottleneck Potential Bottleneck: Accumulation of IPP/DMAPP can be toxic. dmapp->bottleneck

Caption: Microbial Mevalonate (MVA) pathway for this compound biosynthesis.

References

Technical Support Center: Accurate Atmospheric Isoprene Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accurate measurement of atmospheric isoprene (B109036).

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for preparing this compound calibration standards?

A1: this compound calibration standards can be prepared in both liquid and gas phases. Liquid standards are typically prepared by dissolving high-purity this compound in a solvent like methanol (B129727). Gas-phase standards, which are often more representative of atmospheric samples, can be prepared by dynamic dilution of a high-concentration this compound gas cylinder with a zero-air or nitrogen matrix, or by injecting a known amount of pure liquid this compound into a fixed volume of inert gas.

Q2: How should I store my this compound standards to ensure their stability?

A2: Pure this compound is highly volatile and can polymerize. It should be stored in a tightly sealed container in a cool, dark, and well-ventilated area, typically between 2-8°C.[1] this compound standards are often stabilized with compounds like 4-tert-butylpyrocatechol (TBC) to inhibit polymerization.[1][2] Liquid standards in methanol are generally stable for at least one week when stored at -20°C in a sealed vial. Once punctured, the vial should be discarded as this compound is lost rapidly.

Q3: What are common interferences I should be aware of when measuring atmospheric this compound?

A3: Interferences can be method-dependent. For Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), fragments of other volatile organic compounds (VOCs), such as certain aldehydes and cycloalkanes, can interfere with the this compound signal at m/z 69, especially in urban environments.[3] For Gas Chromatography (GC) based methods, co-elution with other compounds of similar volatility and polarity can be an issue. Proper chromatographic separation and mass spectrometric detection can help to mitigate these interferences.

Q4: How frequently should I calibrate my instrument for this compound measurements?

A4: Calibration frequency depends on the stability of your instrument and the requirements of your study. For long-term monitoring, it is recommended to perform multi-point calibrations at the beginning and end of a measurement campaign, with single-point checks performed daily to monitor for instrument drift.

Troubleshooting Guides

This section provides solutions to common problems encountered during atmospheric this compound measurements.

Problem 1: Poor Peak Shape (Tailing or Fronting) in GC Analysis

  • Symptom: this compound peak in the chromatogram is asymmetrical, with a tail or a front.

  • Possible Causes & Solutions:

Possible CauseSolution
Active sites in the injection port or column Deactivate the injector liner and the front end of the column. Consider using a liner with glass wool.
Improper column installation Ensure the column is installed at the correct depth in the injector and detector and that the cut is clean and square.
Sample overloading Dilute the sample or reduce the injection volume.
Inappropriate oven temperature For volatile compounds like this compound, a lower initial oven temperature (e.g., 30-40°C) can improve peak shape.[4]
Solvent-analyte mismatch in liquid injections If injecting a liquid standard, the solvent can interfere. Headspace analysis is often preferred for volatile compounds like this compound to avoid this.[4]

Problem 2: Low or No this compound Signal

  • Symptom: The expected this compound peak is very small or absent.

  • Possible Causes & Solutions:

Possible CauseSolution
Leak in the sampling or analytical system Perform a leak check of all connections from the sample inlet to the detector.
Degraded calibration standard Prepare a fresh calibration standard. Ensure proper storage conditions are maintained.
Inefficient sample pre-concentration (if used) Check the trapping efficiency of the adsorbent material and ensure the desorption temperature and time are optimal.
Instrument sensitivity issue Check the detector settings and ensure it is functioning correctly. For MS detectors, check the tuning.

Problem 3: Irreproducible Results

  • Symptom: Repeated measurements of the same sample or standard yield significantly different results.

  • Possible Causes & Solutions:

Possible CauseSolution
Inconsistent injection volume If using manual injection, ensure a consistent technique. An autosampler is highly recommended for better reproducibility.
Fluctuations in carrier gas flow Check the gas supply and regulators for stable pressure and flow.
Variable sample introduction Ensure the sampling line is fully purged with the sample before each analysis.
Standard instability Prepare fresh standards more frequently.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound calibration standards.

ParameterValueSource
Molecular Formula C₅H₈
Molecular Weight 68.12 g/mol
Boiling Point 34.1 °C[5]
Vapor Pressure 634 hPa at 21.1 °C[1]
Water Solubility 0.642 g/L at 25 °C[1]
Recommended Storage Temperature 2 - 8 °C[1]
Common Stabilizer 4-tert-butylpyrocatechol (TBC)[1][2]
Liquid Standard Stability (in Methanol) At least 1 week at -20°C (unpunctured vial)

Experimental Protocols

Protocol 1: Preparation of Liquid this compound Standards in Methanol

This protocol describes the preparation of a primary stock solution and a series of working standards.

Materials:

  • High-purity this compound (≥99%)

  • Methanol (HPLC grade)

  • Class A volumetric flasks (10 mL, 25 mL, 100 mL)

  • Micropipettes

  • Autosampler vials with Teflon-lined septa

Procedure:

  • Primary Stock Solution:

    • In a fume hood, accurately weigh 100 µL of pure this compound into a 10 mL volumetric flask.

    • Fill the flask to the mark with methanol and mix thoroughly. This is your primary stock solution.

  • Secondary Stock Solution:

    • Transfer an appropriate aliquot of the primary stock solution into a 25 mL volumetric flask.

    • Dilute to the mark with methanol and mix well.

  • Working Standards:

    • Perform serial dilutions of the secondary stock solution with methanol in 100 mL volumetric flasks to create a series of working standards that bracket the expected concentration range of your samples.

    • Transfer the working standards to autosampler vials and cap immediately.

    • Store all standards at -20°C when not in use.

Protocol 2: Preparation of Gas-Phase this compound Standards by Dynamic Dilution

This protocol describes the generation of gas-phase standards using a high-concentration cylinder and mass flow controllers.

Materials:

  • Certified standard of this compound in nitrogen (e.g., 10 ppm)

  • Zero air or high-purity nitrogen generator/cylinder

  • Mass flow controllers (MFCs)

  • Gas mixing chamber

  • Inert transfer lines (e.g., PFA, SilcoSteel®)

Procedure:

  • System Setup:

    • Connect the this compound standard cylinder and the zero-air/nitrogen supply to the MFCs.

    • Connect the outputs of the MFCs to a gas mixing chamber.

    • Ensure all connections are leak-tight.

  • Standard Generation:

    • Set the flow rate of the this compound standard (F₁) and the zero air/nitrogen (F₂) to achieve the desired concentration (C_final).

    • Calculate the final concentration using the formula: C_final = C_initial * (F₁ / (F₁ + F₂)) where C_initial is the concentration of the this compound standard cylinder.

    • Allow the system to stabilize for at least 30 minutes before introducing the standard to the analytical instrument.

    • Generate a series of concentrations by varying the flow rates to create a multi-point calibration curve.

Visualizations

Calibration_Workflow cluster_prep Standard Preparation cluster_cal Instrument Calibration cluster_analysis Sample Analysis start Start prep_choice Choose Standard Type start->prep_choice liquid_prep Prepare Liquid Standard (Protocol 1) prep_choice->liquid_prep Liquid gas_prep Prepare Gas Standard (Protocol 2) prep_choice->gas_prep Gas instrument_setup Instrument Setup & Stabilization liquid_prep->instrument_setup gas_prep->instrument_setup zero_air Introduce Zero Air/N2 (Establish Baseline) instrument_setup->zero_air introduce_std Introduce Standards (Multi-point) zero_air->introduce_std cal_curve Generate Calibration Curve introduce_std->cal_curve sample_analysis Analyze Atmospheric Sample cal_curve->sample_analysis quantify Quantify this compound Concentration sample_analysis->quantify end End quantify->end

Caption: Experimental workflow for this compound measurement calibration.

Troubleshooting_Workflow start Problem Detected issue_type Identify Symptom start->issue_type no_signal No / Low Signal issue_type->no_signal No/Low Signal peak_shape Poor Peak Shape issue_type->peak_shape Poor Peak Shape reproducibility Irreproducible Results issue_type->reproducibility Irreproducible check_leaks Check for Leaks no_signal->check_leaks check_standard Check Standard Integrity check_leaks->check_standard check_instrument Check Instrument Sensitivity check_standard->check_instrument resolve Problem Resolved check_instrument->resolve check_column Check Column & Installation peak_shape->check_column check_injection Check Injection Parameters check_column->check_injection check_temp Check Oven Temperature check_injection->check_temp check_temp->resolve check_autosampler Check Autosampler/Injection reproducibility->check_autosampler check_flow Check Gas Flow Stability check_autosampler->check_flow check_std_prep Review Standard Preparation check_flow->check_std_prep check_std_prep->resolve

Caption: Troubleshooting workflow for common this compound analysis issues.

References

Technical Support Center: Mitigating the Effects of NOx on Isoprene Atmospheric Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the atmospheric chemistry of isoprene (B109036). It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving the interaction of this compound and nitrogen oxides (NOx).

Frequently Asked Questions (FAQs)

Q1: What are the primary effects of NOx on the atmospheric oxidation of this compound?

A1: Nitrogen oxides (NOx ≡ NO + NO2) are crucial in directing the atmospheric oxidation pathways of this compound. The concentration of NOx determines the fate of the this compound-derived peroxy radicals (ISOPOO), leading to distinct product distributions.

  • High-NOx Conditions: In environments with elevated NOx concentrations, ISOPOO radicals predominantly react with nitric oxide (NO). This pathway is a major source of tropospheric ozone (O3) and also produces significant amounts of methyl vinyl ketone (MVK) and methacrolein (B123484) (MACR). A smaller fraction of these reactions yields this compound nitrates.[1]

  • Low-NOx Conditions: In pristine environments with low NOx levels, ISOPOO radicals are more likely to react with hydroperoxyl radicals (HO2) or undergo unimolecular isomerization. These reaction pathways lead to the formation of this compound hydroperoxides (ISOPOOH) and this compound epoxydiols (IEPOX), which are key precursors to secondary organic aerosol (SOA) formation.[2]

Q2: How can I effectively control and monitor NOx levels in my chamber experiments?

A2: Precise control and measurement of NOx are fundamental for simulating specific atmospheric conditions.

  • Control: NOx levels can be controlled by introducing a known concentration of a calibrated NO or NO2 gas standard into the chamber. For experiments requiring constant NOx levels, a continuous low flow of a diluted NOx mixture can be used to replenish what is consumed by chemical reactions.

  • Monitoring: Chemiluminescence-based NOx analyzers are the most common instruments for continuous and accurate measurement of NO and NO2 concentrations.[3] These instruments work by detecting the light emitted from the reaction of NO with ozone. To measure NO2, it is first converted to NO using a heated catalyst.[3] Regular calibration of the analyzer with standard gases is critical for data accuracy.[4]

Q3: My experimental SOA yields are significantly different from what models predict. What could be the cause?

A3: Discrepancies between measured and modeled SOA yields are common and can stem from several factors:

  • Wall Effects: The walls of the reaction chamber can act as a sink for semi-volatile organic compounds that would otherwise form SOA. This effect is more pronounced for smaller chambers with a higher surface-area-to-volume ratio.[5]

  • NOx Dependence: SOA yields from this compound photooxidation are highly dependent on NOx concentrations. Low-NOx conditions generally favor pathways leading to higher SOA yields, while high-NOx conditions can suppress SOA formation.[6] Unintended NOx contamination or inaccurate measurement can lead to significant deviations from expected yields.

  • Chemical Mechanism Limitations: The chemical mechanisms used in models may not fully capture the complexity of this compound oxidation, including all pathways to low-volatility products.[7]

  • Seed Aerosol Characteristics: The acidity and water content of seed aerosols can influence the reactive uptake of this compound oxidation products like IEPOX, thereby affecting SOA yields.

Q4: What are the best practices for quantifying this compound nitrates?

A4: Quantifying this compound nitrates is challenging due to the existence of multiple isomers and their potential for thermal instability.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying individual this compound nitrate (B79036) isomers. The use of a two-dimensional GC system can further enhance separation. Chemical ionization (CI) is often preferred as a softer ionization technique to minimize fragmentation.[8]

  • Calibration: Accurate quantification requires calibration with authentic standards. When standards are unavailable, quantification can be estimated using a surrogate standard with a similar functional group, but this introduces additional uncertainty.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Product Ratios (e.g., MVK/MACR)
Possible Cause Troubleshooting Steps
Inaccurate NOx Concentration 1. Verify the calibration of your NOx analyzer with a certified gas standard. 2. Check for leaks in your gas handling lines that could introduce ambient air. 3. Account for the consumption of NO during the experiment in your data analysis, as this will alter the dominant reaction pathways over time.
Incorrect Temperature Control 1. Ensure your chamber temperature is stable and accurately measured, as the branching ratios of this compound oxidation pathways are temperature-dependent.
Variable OH Radical Concentration 1. Ensure your OH precursor (e.g., H2O2) concentration is stable and its photolysis rate is well-characterized. 2. Check for any unintended sources of OH radicals in your chamber.
Issue 2: Low Signal or Failure to Detect Expected Products
Possible Cause Troubleshooting Steps
Instrumental Issues 1. Confirm that your analytical instrument (e.g., GC-MS, PTR-MS) is properly tuned and calibrated for the target analytes. 2. Check for leaks in the sampling line from the chamber to the instrument. 3. For condensable products, ensure the sampling line is heated to prevent losses.
Wall Loss of Products 1. Characterize the wall loss rates of your target products in separate experiments. 2. Consider passivating the chamber walls by running a high-concentration experiment before your main experiment.
Chemical Transformation 1. Consider the possibility that your target products are reacting further to form second- or third-generation products that you are not monitoring.
Issue 3: Contamination in the Chamber
Possible Cause Troubleshooting Steps
Residuals from Previous Experiments 1. Thoroughly clean the chamber between experiments by flushing with purified air and/or irradiating the humidified chamber with UV lights.
Impurities in Reagents 1. Use high-purity reagents and verify their purity before use. 2. Be aware that this compound can contain impurities that may have different reactivities.
Off-gassing from Chamber Materials 1. Regularly perform "zero air" experiments (irradiating humidified purified air) to check for any off-gassing from the chamber walls or associated equipment.

Data Presentation

Table 1: Summary of this compound Oxidation Product Yields under Different NOx Regimes
NOx Regime Typical [NO] (ppb) Dominant ISOPOO Fate Key Gas-Phase Products Approximate this compound Nitrate Yield (%) Approximate SOA Yield (%)
Low < 0.1Reaction with HO₂, IsomerizationISOPOOH, IEPOX< 11 - 5[9]
Intermediate 0.1 - 2Competition between NO, HO₂, and IsomerizationMVK, MACR, ISOPOOH, this compound Nitrates4 - 120.5 - 2[6]
High > 10Reaction with NOMVK, MACR, O₃4 - 8< 0.5[6]

Note: Yields are highly dependent on specific experimental conditions, including temperature, relative humidity, and the concentrations of other reactants.

Experimental Protocols

Protocol 1: General Procedure for an this compound Photooxidation Smog Chamber Experiment
  • Chamber Preparation:

    • Clean the chamber by flushing with purified "zero air" for at least 24 hours.

    • For photooxidation experiments, irradiate the empty, humidified chamber with UV lights to photochemically remove any residual contaminants.

    • Conduct a "zero air" irradiation experiment to ensure background levels of NOx, ozone, and particles are negligible.

  • Reactant Introduction:

    • Humidify the chamber to the desired relative humidity by evaporating a known quantity of purified water.

    • Introduce the OH precursor (e.g., hydrogen peroxide, H₂O₂).

    • Inject a precise amount of a calibrated NOx standard (NO or NO₂).

    • Inject the desired concentration of this compound.

    • Allow the chamber to mix for at least 30 minutes to ensure homogeneity.

  • Initiation and Monitoring:

    • Begin data logging from all analytical instruments.

    • Turn on the chamber lights to initiate photochemistry.

    • Continuously monitor the concentrations of this compound, NOx, ozone, and the formation and evolution of particles using instruments like a GC-FID, NOx analyzer, ozone monitor, and a Scanning Mobility Particle Sizer (SMPS).

    • Collect gas- and particle-phase samples at regular intervals for detailed chemical analysis.

  • Data Analysis:

    • Correct for dilution if the chamber is operated in a dynamic mode.

    • Account for wall losses of both gases and particles in your calculations of reaction rates and product yields.

Visualizations

Isoprene_Oxidation_Signaling_Pathways cluster_low_nox Low NOx Pathway cluster_high_nox High NOx Pathway Isoprene_low This compound ISOPOO_low ISOPOO Isoprene_low->ISOPOO_low + OH, O2 OH_low OH ISOPOOH ISOPOOH ISOPOO_low->ISOPOOH + HO2 HO2 HO2 IEPOX IEPOX ISOPOOH->IEPOX + OH SOA_low Secondary Organic Aerosol IEPOX->SOA_low Heterogeneous Reactions Isoprene_high This compound ISOPOO_high ISOPOO Isoprene_high->ISOPOO_high + OH, O2 OH_high OH RO RO ISOPOO_high->RO + NO Isoprene_Nitrates This compound Nitrates ISOPOO_high->Isoprene_Nitrates + NO (minor pathway) NO NO NO2 NO2 RO->NO2 MVK_MACR MVK + MACR RO->MVK_MACR O3 Ozone NO2->O3 + hv, O2

Caption: this compound oxidation pathways under low and high NOx conditions.

Experimental_Workflow Start Experiment Planning Chamber_Prep Chamber Cleaning & Preparation Start->Chamber_Prep Background_Check Background Measurement Chamber_Prep->Background_Check Background_Check->Chamber_Prep Contamination Detected Reactant_Injection Reactant Injection (this compound, NOx, OH precursor) Background_Check->Reactant_Injection Background OK Initiation Initiate Photochemistry (Turn on Lights) Reactant_Injection->Initiation Monitoring Continuous Monitoring (Gas & Particle Phase) Initiation->Monitoring Data_Analysis Data Analysis (Correction for Wall Loss, Yield Calculation) Monitoring->Data_Analysis End Results & Interpretation Data_Analysis->End

Caption: A typical experimental workflow for a smog chamber study.

References

enhancing the stability of isoprene synthase for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in enhancing the stability of isoprene (B109036) synthase for in vitro studies.

Troubleshooting Guide

Low or no this compound synthase activity is a common issue in in vitro assays. This guide will help you diagnose and resolve potential problems.

Q1: I am not seeing any this compound production in my assay. What are the first things I should check?

A1: Start by verifying the fundamental components and conditions of your assay:

  • Enzyme Integrity: Confirm that your purified this compound synthase is not degraded. Run an SDS-PAGE to check for a clean band at the expected molecular weight.

  • Substrate Availability: Ensure you have added the correct substrate, dimethylallyl diphosphate (B83284) (DMAPP), at an appropriate concentration.

  • Cofactor Presence: this compound synthase activity is strictly dependent on the presence of a divalent metal cofactor, typically Mg²⁺ or Mn²⁺.[1][2] Check that this has been included in your reaction buffer.

  • Assay Conditions: Verify that the pH and temperature of your incubation are within the optimal range for your specific this compound synthase.

start No this compound Detected check_enzyme Check Enzyme Integrity (SDS-PAGE) start->check_enzyme check_substrate Verify DMAPP Addition start->check_substrate check_cofactor Confirm Divalent Cation (Mg²⁺/Mn²⁺) Presence start->check_cofactor check_conditions Review Assay pH and Temperature start->check_conditions degraded Enzyme Degraded check_enzyme->degraded no_substrate Substrate Missing check_substrate->no_substrate no_cofactor Cofactor Missing check_cofactor->no_cofactor suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions repurify Re-purify Enzyme degraded->repurify Yes add_substrate Add DMAPP no_substrate->add_substrate Yes add_cofactor Add MgCl₂ or MnCl₂ no_cofactor->add_cofactor Yes optimize_conditions Optimize pH and Temperature suboptimal_conditions->optimize_conditions Yes success This compound Detected repurify->success add_substrate->success add_cofactor->success optimize_conditions->success cluster_purification Enzyme Purification cluster_assay In Vitro Assay expression Expression in E. coli lysis Cell Lysis expression->lysis clarification Clarification (Centrifugation) lysis->clarification purification Affinity Chromatography (e.g., His-tag) clarification->purification buffer_exchange Buffer Exchange / Desalting purification->buffer_exchange storage Storage (-80°C with glycerol) buffer_exchange->storage add_enzyme Add Purified Enzyme storage->add_enzyme prepare_mix Prepare Reaction Mix (Buffer, Cofactor, DMAPP) prepare_mix->add_enzyme incubate Incubate at Optimal Temperature add_enzyme->incubate analyze Analyze Headspace by GC incubate->analyze DMAPP Dimethylallyl Diphosphate (DMAPP) Isoprene_Synthase This compound Synthase DMAPP->Isoprene_Synthase This compound This compound Isoprene_Synthase->this compound PPi Diphosphate (PPi) Isoprene_Synthase->PPi Cofactor Mg²⁺ or Mn²⁺ Cofactor->Isoprene_Synthase

References

troubleshooting low yields in microbial isoprene fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on microbial isoprene (B109036) fermentation.

Troubleshooting Guides

Problem 1: Low or No this compound Production

You've engineered your microbial strain and are running your fermentation, but the this compound yield is significantly lower than expected, or perhaps undetectable.

Possible Cause Troubleshooting Step Expected Outcome
Inefficient this compound Synthase (IspS) The heterologously expressed IspS may have low activity or stability in your host organism. Plant-derived IspS enzymes often have temperature and pH optima that are not aligned with microbial fermentation conditions.[1][2]- Screen different IspS homologs: Test IspS enzymes from various plant sources as their activities can vary significantly.[1] - Directed evolution of IspS: Improve the thermostability and catalytic activity of your chosen IspS through protein engineering.[2] - Codon optimization: Ensure the IspS gene sequence is optimized for expression in your specific microbial host.
Metabolic Pathway Imbalance The flux through the upstream metabolic pathway (MEP or MVA) is insufficient to provide the necessary precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1][3][4]- Overexpress rate-limiting enzymes: For the MEP pathway in E. coli, focus on overexpressing dxs (1-deoxy-D-xylulose-5-phosphate synthase), dxr (DXP reductoisomerase), and idi (IPP isomerase).[1][5] For the MVA pathway, overexpression of hmgR (HMG-CoA reductase) is often beneficial.[6] - Use a heterologous MVA pathway: Introducing an entire MVA pathway from a different organism, such as Enterococcus faecalis in E. coli, can be more efficient than using the native pathway of the host.[5][7]
Suboptimal Fermentation Conditions The fermentation parameters are not optimized for this compound production.- Optimize induction time and inducer concentration: For inducible promoters, determine the optimal cell density (e.g., OD600 of ~12) and inducer concentration (e.g., 0.05 mmol/L IPTG) for maximal this compound production.[8] - Adjust temperature and dissolved oxygen: A common optimal temperature is around 30°C with a dissolved oxygen level of approximately 20%.[8] - Optimize medium composition: Ensure the fermentation medium is not limiting in key nutrients. See the optimized M9 medium composition in the protocols section.[8]
Toxicity of Intermediates or Product Accumulation of IPP and DMAPP can be toxic to microbial cells.[1] While this compound is volatile, high localized concentrations can also be detrimental.- Balance pathway flux: Ensure the rate of IPP and DMAPP consumption by IspS matches their production rate. This can be achieved by modulating the expression levels of the upstream pathway enzymes and IspS. - In-situ product removal: Implement a system to continuously remove this compound from the fermentation broth, such as sparging with an inert gas or using a solvent overlay (e.g., dodecane).[9]
Plasmid Instability The plasmids carrying the this compound biosynthesis genes may be lost during cell division, especially in the absence of selective pressure.- Genomic integration: Integrate the expression cassettes for the this compound pathway genes into the host chromosome for stable expression.[1][10] - Maintain antibiotic selection: If using plasmids, ensure the appropriate antibiotics are present in the fermentation medium.

Frequently Asked Questions (FAQs)

Q1: Which metabolic pathway is better for this compound production, MEP or MVA?

Both the methylerythritol 4-phosphate (MEP) and mevalonate (B85504) (MVA) pathways have been successfully used for microbial this compound production. The choice often depends on the host organism. E. coli has a native MEP pathway, which can be engineered for improved flux.[1][5] However, introducing a heterologous MVA pathway in E. coli has also proven to be highly effective and may be less tightly regulated than the native MEP pathway.[5][7] Saccharomyces cerevisiae utilizes the MVA pathway, making it a natural starting point for engineering in this host.[11][12]

Q2: My this compound yields are high in shake flasks but low in the fermenter. What could be the reason?

This is a common scale-up challenge. Several factors could be at play:

  • Oxygen Limitation: Shake flasks generally have good oxygen transfer at small volumes. In a fermenter, dissolved oxygen can become limiting, especially at high cell densities. Ensure your aeration and agitation rates are sufficient to maintain a non-limiting dissolved oxygen level (e.g., 20%).[8]

  • pH Fluctuation: In shake flasks, the medium is typically buffered, and pH shifts are less pronounced. In a fermenter, microbial metabolism can lead to significant pH changes. Implement a pH control strategy, for instance, using ammonia (B1221849) to maintain a stable pH around 7.0.[8][10]

  • Nutrient Limitation: The larger biomass generated in a fermenter can deplete nutrients more rapidly. A fed-batch strategy is often necessary to maintain optimal nutrient concentrations.[7][10]

Q3: How can I accurately quantify the this compound produced in my fermentation?

Due to its volatility, this compound is typically measured in the gas phase of the fermentation. The most common method is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[13] A standard curve is created using known concentrations of this compound to quantify the amount produced in your samples.[8] For continuous monitoring, an off-gas analysis system connected to the fermenter exhaust is ideal.

Q4: Are there any alternatives to IPTG for inducing gene expression?

Yes, several other inducible systems can be used. For example, the arabinose-inducible araBAD promoter is a common alternative.[10] The choice of promoter system will depend on your host organism and experimental design. Some strategies also involve constitutive promoters to avoid the need for an inducer, although this can sometimes lead to metabolic burden during the growth phase.

Data and Protocols

Table 1: Comparison of this compound Production in Engineered E. coli
Strain/ModificationPathwayCulture ConditionThis compound Titer (mg/L)Fold IncreaseReference
Native DXS/DXR overexpressionMEPShake Flask~157-[1]
B. subtilis DXS/DXRMEPShake Flask3142[1]
Optimized MVA pathway (E. faecalis upper pathway)MVAShake Flask760-[7]
Optimized MVA pathway + mutated mvaSMVAFed-batch6300~8.3 vs. shake flask[7]
IspSibN397V A476T (thermostable)MVAShake Flask13351.94 vs. wild-type IspS[2]
Experimental Protocols

Protocol 1: Optimized M9 Medium for E. coli this compound Production [8]

ComponentConcentration
K2HPO4·3H2O10.9 g/L
Glucose20 g/L
Beef Extract7.7 g/L
Citric Acid Monohydrate6.3 g/L
Ferric Ammonium Citrate (B86180)0.3 g/L
MgSO40.5 mmol/L
(NH4)2SO41 g/L
Trace Element MixtureSee below
  • Trace Element Solution (1000x): (NH4)6Mo7O24·4H2O 0.37 g/l, ZnSO4·7H2O 0.29 g/l, H3BO4 2.47 g/l, CuSO4·5H2O 0.25 g/l, and MnCl2·4H2O 1.58 g/l.[7]

Methodology:

  • Prepare all components separately as concentrated stock solutions.

  • Autoclave the phosphate, sulfate, and citrate salts separately from the glucose and beef extract to prevent precipitation and Maillard reactions.

  • Aseptically combine the components to the final concentrations just before inoculation.

  • Add appropriate antibiotics as required.

Protocol 2: Quantification of this compound by GC-MS

Methodology:

  • Sampling: Collect a known volume of headspace gas from the sealed fermentation vessel using a gas-tight syringe.

  • Injection: Manually inject the gas sample into the GC-MS inlet.

  • GC Separation: Use a suitable capillary column (e.g., HP-5MSUI) to separate this compound from other volatile compounds.[13]

    • Inlet Temperature: 280°C

    • Oven Program: Hold at 30°C for 5 minutes, then ramp to 300°C at 25°C/min, and hold for 5 minutes.

  • MS Detection: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-100) or use selected ion monitoring (SIM) for the characteristic this compound fragments (e.g., m/z 67, 68) for higher sensitivity.

  • Quantification: Integrate the peak area corresponding to this compound. Calculate the concentration based on a standard curve prepared by injecting known amounts of a certified this compound gas standard.

Visualizations

Isoprene_MEP_Pathway cluster_central_metabolism Central Metabolism cluster_MEP_pathway MEP Pathway G3P Glyceraldehyde-3-P DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP dxr CDP_ME CDP-ME MEP->CDP_ME MEC MEC CDP_ME->MEC HMBPP HMBPP MEC->HMBPP IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP This compound This compound IPP_DMAPP->this compound IspS DXS_node dxs

Caption: The MEP pathway for this compound synthesis with key enzymes.

Troubleshooting_Workflow Start Low this compound Yield Check_IspS Is IspS active and stable? Start->Check_IspS Check_Pathway Is the precursor pathway efficient? Check_IspS->Check_Pathway Yes Optimize_IspS Screen/engineer IspS Check_IspS->Optimize_IspS No Check_Conditions Are fermentation conditions optimal? Check_Pathway->Check_Conditions Yes Optimize_Pathway Overexpress key enzymes Use heterologous pathway Check_Pathway->Optimize_Pathway No Check_Toxicity Is there evidence of toxicity? Check_Conditions->Check_Toxicity Yes Optimize_Conditions Adjust T, pH, DO, medium Check_Conditions->Optimize_Conditions No Mitigate_Toxicity Balance flux In-situ removal Check_Toxicity->Mitigate_Toxicity Yes Success Improved Yield Check_Toxicity->Success No Optimize_IspS->Check_Pathway Optimize_Pathway->Check_Conditions Optimize_Conditions->Check_Toxicity Mitigate_Toxicity->Success

Caption: A logical workflow for troubleshooting low this compound yields.

References

Technical Support Center: Optimization of Analytical Methods for Isoprene in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of analytical methods for isoprene (B109036) in biological samples.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound in biological samples using gas chromatography-mass spectrometry (GC-MS) coupled with common sample preparation techniques such as Solid-Phase Microextraction (SPME) and Thermal Desorption (TD).

Problem / ObservationPotential Cause(s)Suggested Solution(s)
No or Low this compound Peak Sample Integrity: this compound degradation during sample collection or storage.- Analyze samples as soon as possible after collection. - Store breath samples in appropriate containers (e.g., Tedlar® bags) and analyze within a few hours to minimize loss.[1] - For blood samples, ensure proper storage conditions (e.g., -80°C) and minimize freeze-thaw cycles.[2]
Inefficient Extraction: Suboptimal SPME fiber or thermal desorption tube packing.- Select an appropriate SPME fiber coating. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is effective for a wide range of volatile and semi-volatile compounds.[2] - For TD, use tubes with appropriate sorbents for volatile compounds.[3]
Instrumental Issues: Leak in the GC system, inactive column, or detector malfunction.- Perform a leak check of the GC inlet and connections.[4] - Condition the GC column according to the manufacturer's instructions.[5] - Verify detector (MS) is tuned and functioning correctly.[6]
Poor Peak Shape (Tailing or Fronting) Active Sites in the System: Contamination or active sites in the injector liner, column, or transfer line.- Use a deactivated inlet liner.[7] - Trim the first few centimeters of the GC column. - Bake out the column at a high temperature (within its limit) to remove contaminants.[7]
Improper Injection/Desorption: Too slow or too fast desorption from SPME fiber or TD tube.- Optimize the desorption temperature and time in the GC inlet for SPME.[8] - For TD, ensure rapid heating of the focusing trap for sharp peak injection.[3]
Co-elution with Solvent Peak: this compound peak is obscured by the solvent front.- For liquid injections, use a solvent with a boiling point significantly different from this compound. - Employ headspace analysis to avoid large solvent peaks.[9]
High Background Noise Contamination: Contaminated carrier gas, syringe, or sample vials.- Use high-purity carrier gas and install traps to remove oxygen and hydrocarbons.[5] - Thoroughly clean syringes and use clean sample vials.[10]
Column Bleed: Degradation of the GC column stationary phase at high temperatures.- Use a low-bleed GC column specifically designed for mass spectrometry ("MS" grade).[5] - Ensure the oven temperature does not exceed the column's maximum operating temperature.[5]
Inconsistent Results / Poor Reproducibility Variable Sample Collection: Inconsistent breath sampling technique (e.g., tidal vs. end-tidal breath).- Standardize the breath collection protocol, for instance, by collecting end-tidal breath.[11]
Inconsistent Extraction Time: Variation in SPME fiber exposure time.- Precisely control the SPME extraction time for every sample, as this is a critical parameter.[12]
Sample Matrix Effects: Interference from other compounds in the biological matrix.- Optimize sample preparation to minimize matrix effects.[13] - Use an appropriate internal standard to correct for variations.
Interference Peaks Co-eluting Compounds: Other volatile organic compounds (VOCs) in the sample with similar retention times.- Optimize the GC temperature program to improve separation. - Use a higher resolution GC column.
Mass Spectral Interference: Fragmentation of other compounds producing ions with the same m/z as this compound (e.g., m/z 69).- Higher-carbon aldehydes and cycloalkanes can be sources of interference.[14] - Utilize high-resolution mass spectrometry to differentiate between this compound and interfering compounds.[14] - In Proton Transfer Reaction-Mass Spectrometry (PTR-MS), interferences at m/z 69 are known; careful data analysis is required to correct for these.[14][15]

Frequently Asked Questions (FAQs)

1. What is the best sample preparation method for this compound analysis in biological samples?

Both Solid-Phase Microextraction (SPME) and Thermal Desorption (TD) are widely used and effective for pre-concentrating this compound from biological samples.[3][16]

  • SPME is a solvent-free technique that is simple, fast, and can be easily automated.[12] It is well-suited for both headspace analysis of breath and direct immersion in liquid samples like blood or urine.[17][18]

  • TD is highly effective for breath analysis where VOCs are collected onto sorbent tubes. This method allows for the collection of a larger sample volume, potentially increasing sensitivity.[3]

The choice depends on the specific application, available equipment, and the biological matrix.

2. How can I improve the sensitivity of my this compound measurement?

To enhance sensitivity, consider the following:

  • Optimize Extraction: For SPME, optimize fiber coating, extraction time, and temperature.[19] For TD, ensure the sorbent material is appropriate for trapping this compound.[3]

  • Injection Technique: Use splitless injection mode in GC to introduce the entire sample onto the column, which is ideal for trace analysis.[20]

  • Mass Spectrometer Settings: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, focusing on characteristic this compound ions (e.g., m/z 67, 68, 69) to increase signal-to-noise ratio.[5]

3. What are the typical concentration ranges of this compound in healthy individuals?

This compound concentrations can vary significantly among individuals. However, typical ranges reported in the literature for healthy, resting adults are:

  • Exhaled Breath: Approximately 100-300 ppbV.[21] One study reported a range of 170 to 990 ppb in healthy individuals.[22]

  • Blood: Venous blood concentrations in pigs were found to be in the range of 0.2–1.3 nmol/L.[23]

4. How stable is this compound in collected biological samples?

This compound is a volatile compound, and its stability in collected samples is a critical consideration.

  • Breath: Samples collected in Tedlar bags should be analyzed within a few hours, as this compound concentrations can decrease over time.[1]

  • Blood/Plasma: Samples should be stored at low temperatures (e.g., -80°C) to minimize the loss of volatile compounds.[2]

5. What are common interferences in this compound analysis?

Interferences can arise from other volatile organic compounds present in the biological sample or the environment.

  • In urban environments, fragmentation of higher-carbon aldehydes and cycloalkanes can contribute to the signal at m/z 69, which is commonly used for this compound quantification.[14][15]

  • Ethanol, which can be present in breath, can also potentially interfere with some types of sensors.[11]

Experimental Protocols

Protocol 1: Headspace SPME-GC-MS for this compound in Blood

This protocol outlines a general procedure for the analysis of this compound in the headspace of blood samples.

  • Sample Preparation:

    • Thaw frozen blood samples on ice.

    • Aliquot a specific volume (e.g., 1 mL) of blood into a headspace vial (e.g., 10 mL or 20 mL).

    • If using an internal standard, spike the sample at this stage.

    • Immediately seal the vial with a PTFE-lined septum.

  • SPME Extraction:

    • Place the vial in a heating block or autosampler agitator set to a specific temperature (e.g., 37°C) for a defined incubation time (e.g., 15 minutes) to allow for equilibration of this compound in the headspace.

    • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a fixed extraction time (e.g., 30 minutes) with agitation.

  • GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption for a set time (e.g., 2 minutes) in splitless mode.

    • Use a suitable GC column (e.g., a low-bleed MS-grade column like a DB-5ms).

    • Employ a temperature program optimized for the separation of volatile compounds. A typical program might start at a low temperature (e.g., 40°C) and ramp up.

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 35-200) or operate in SIM mode monitoring characteristic this compound ions.

Protocol 2: Thermal Desorption-GC-MS for this compound in Breath

This protocol provides a general workflow for analyzing this compound in exhaled breath using thermal desorption.

  • Breath Collection:

    • Collect a defined volume of end-tidal breath (e.g., 500 mL) from the subject.

    • Pass the collected breath through a sorbent tube packed with a suitable adsorbent (e.g., Tenax® TA) at a controlled flow rate.

  • Thermal Desorption:

    • Place the sorbent tube in an automated thermal desorber.

    • The tube is heated (e.g., to 280°C) in a flow of inert gas to release the trapped volatiles.

    • The released analytes are focused onto a cold trap (e.g., at -10°C) to create a narrow band of compounds.

  • GC-MS Analysis:

    • The cold trap is rapidly heated, injecting the focused analytes into the GC-MS system.

    • The GC-MS analysis then proceeds similarly to the SPME protocol, with an optimized temperature program and mass spectrometer settings for this compound detection.

Data Presentation

Table 1: GC-MS Parameters for this compound Analysis
ParameterSPME-GC-MS (Blood Headspace)TD-GC-MS (Breath)
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessSimilar low-bleed MS column
Carrier Gas Helium, constant flow (e.g., 1.2 mL/min)Helium, constant flow
Inlet Temperature 250°C(Transfer line from TD)
Injection Mode SplitlessN/A
Oven Program Initial: 40°C for 2 min, Ramp: 8°C/min to 180°C, then 15°C/min to 260°C[16]Similar temperature program
MS Transfer Line 280°C280°C
Ion Source Temp. 230°C230°C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 35-200) or SIM (m/z 67, 68, 69)Full Scan or SIM
Table 2: Reported Detection Limits and Concentrations of this compound
Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reported Concentration in Healthy IndividualsReference
SPME-GC-MSBreath73 ppb222 ppb170 - 990 ppb[22]
PTR-MSBreath--100 - 300 ppbV (adults)[21]
SPME-GC-MSBlood0.02–0.10 nmol/L-0.2–1.3 nmol/L (in pigs)[23]

Visualizations

experimental_workflow_spme cluster_sample_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis sample Biological Sample (Blood/Urine) vial Headspace Vial sample->vial incubation Incubation (e.g., 37°C) vial->incubation spme SPME Fiber Exposure incubation->spme desorption Thermal Desorption in GC Inlet spme->desorption gc_separation GC Separation desorption->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for SPME-GC-MS analysis of this compound.

experimental_workflow_td cluster_sampling Breath Sampling cluster_desorption Thermal Desorption cluster_analysis GC-MS Analysis breath Exhaled Breath Collection sorbent_tube Sorbent Tube Trapping breath->sorbent_tube td_unit Thermal Desorber sorbent_tube->td_unit cold_trap Cryo-focusing td_unit->cold_trap injection Rapid Injection into GC cold_trap->injection gc_separation GC Separation injection->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for TD-GC-MS analysis of this compound in breath.

troubleshooting_logic cluster_sample Sample Collection & Handling cluster_prep Sample Preparation cluster_instrument Instrumental Analysis start Problem: Inconsistent this compound Results check_sampling Standardized Protocol? start->check_sampling check_storage Proper Storage? check_sampling->check_storage Yes fix_sampling Implement Standardized Collection Protocol check_sampling->fix_sampling No check_spme_time Consistent SPME Time? check_storage->check_spme_time Yes fix_storage Optimize Storage Conditions check_storage->fix_storage No check_temp Stable Incubation Temp? check_spme_time->check_temp Yes fix_spme_time Ensure Precise Timing check_spme_time->fix_spme_time No check_leaks System Leaks? check_temp->check_leaks Yes fix_temp Calibrate and Monitor Temperature check_temp->fix_temp No check_column Column Condition? check_leaks->check_column No fix_leaks Perform Leak Check and Repair check_leaks->fix_leaks Yes check_detector Detector Performance? check_column->check_detector OK fix_column Condition or Replace Column check_column->fix_column Poor end_ok Results Consistent check_detector->end_ok OK fix_detector Tune and Calibrate Detector check_detector->fix_detector Poor

References

addressing uncertainties in isoprene's contribution to ozone formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the complex and often uncertain role of isoprene (B109036) in tropospheric ozone formation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound's effect on ozone formation considered uncertain?

A1: this compound's impact on ozone (O₃) is complex and highly dependent on the concentration of nitrogen oxides (NOx ≡ NO + NO₂).[1][2] Under high-NOx conditions, typically found in urban and polluted areas, the oxidation of this compound leads to the formation of tropospheric ozone.[3] Conversely, in low-NOx environments, such as remote forests, this compound can react directly with and consume ozone, leading to a reduction in its concentration.[1][3] This dual role creates significant uncertainty in modeling its net effect on the global ozone budget.

Q2: What is the chemical mechanism behind this compound's dual role in ozone chemistry?

A2: The initial step in daytime this compound oxidation is predominantly a reaction with the hydroxyl radical (OH), forming this compound peroxy radicals (ISOPOO).[1][2] The subsequent fate of these radicals dictates the impact on ozone:

  • High-NOx Pathway (Ozone Formation): ISOPOO radicals react with nitric oxide (NO) to produce nitrogen dioxide (NO₂).[3] The photolysis of NO₂ then regenerates NO and produces an oxygen atom that combines with molecular oxygen (O₂) to form ozone.[3] This pathway also recycles HOx radicals (OH + HO₂), further propagating ozone production.[3]

  • Low-NOx Pathway (Ozone Reduction/Neutral): In the absence of sufficient NO, ISOPOO radicals primarily react with the hydroperoxy radical (HO₂) or other organic peroxy radicals.[1][4] These reactions form stable hydroperoxides and do not produce the NO₂ necessary for photochemical ozone formation, effectively acting as a radical termination step.[1] this compound can also directly react with ozone, consuming it in the process.[5]

Q3: What are the major challenges in accurately measuring this compound and its oxidation products in the atmosphere?

A3: Accurately quantifying this compound and its numerous, highly reactive oxidation products presents several analytical challenges:

  • High Reactivity and Short Lifetime: this compound has a short atmospheric lifetime (around 1-2 hours), making its concentration highly variable.[1][2] Its oxidation products are often even more transient.

  • Interference from Other VOCs: The complex mixture of volatile organic compounds (VOCs) in the atmosphere can interfere with measurements, especially for techniques like Proton Transfer Reaction Mass Spectrometry (PTR-MS) where isomers of different compounds may not be easily distinguished.[6]

  • Instrumentation Limitations: While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are robust for this compound measurement, they may have lower time resolution.[7] Chemical Ionization Mass Spectrometry (CIMS) can be less sensitive to low concentrations of this compound.[8]

  • Standardization and Calibration: Calibrating instruments for the wide array of unstable this compound oxidation products is a significant hurdle.[6]

Q4: How does the regeneration of the hydroxyl radical (OH) from this compound oxidation add to the uncertainty?

A4: The regeneration of OH radicals during this compound oxidation is a critical factor that is not yet fully understood.[9][10] In low-NOx environments, it was initially thought that this compound oxidation would be a major sink for OH. However, field campaigns in forested areas have observed higher-than-expected OH concentrations.[6][11] This suggests the existence of efficient OH-recycling pathways that are independent of NOx, such as the isomerization of this compound peroxy radicals.[10][11] The exact mechanisms and yields of this recycling are still an active area of research, impacting the accuracy of atmospheric chemistry models.[2][10]

Q5: What are the primary uncertainties related to Secondary Organic Aerosol (SOA) formation from this compound?

A5: While it is known that this compound oxidation is a significant source of global SOA, large uncertainties remain.[12][13] Key challenges include:

  • Complex Formation Pathways: this compound SOA can be formed through multiple pathways, including the reactive uptake of this compound-derived epoxydiols (IEPOX) onto acidic aerosols and the partitioning of low-volatility gas-phase oxidation products.[13] The relative importance of these pathways varies with atmospheric conditions.

  • Dependence on NOx levels: The chemical composition and mass of SOA formed are highly dependent on the initial VOC/NOx ratios.[9]

  • Role of Multigenerational Chemistry: The continued oxidation of first-generation products can lead to the formation of lower volatility compounds that contribute to SOA, a process that is difficult to fully characterize in chamber studies and models.[12]

  • Particle-Phase Processes: The fate of compounds once they partition to the aerosol phase, including potential photolysis and hydrolysis, is not well constrained.[14]

Troubleshooting Guides

Issue 1: Measured ozone concentrations are unexpectedly low in a high this compound, low NOx simulation chamber experiment.
  • Possible Cause 1: Dominance of the Low-NOx Oxidation Pathway.

    • Troubleshooting Step: Verify that your NOx concentrations are genuinely low (e.g., <100 ppt).[1] In such conditions, this compound oxidation consumes radicals and does not efficiently produce ozone.[1] this compound's direct reaction with ozone could also be contributing to its depletion.[5]

  • Possible Cause 2: Inefficient OH Radical Regeneration.

    • Troubleshooting Step: Measure OH and HO₂ concentrations directly. If OH levels are lower than predicted by your model, it could indicate that NOx-independent OH recycling mechanisms are less efficient under your specific experimental conditions than assumed. Review the isomerization pathways of this compound peroxy radicals in your chemical mechanism.[10]

  • Possible Cause 3: Wall Losses of Key Intermediates.

    • Troubleshooting Step: Characterize the wall loss rates for this compound, ozone, and key oxidation products in your chamber. The loss of reactive intermediates to the chamber walls can suppress chemical reactions in the gas phase.

Issue 2: Difficulty in quantifying this compound oxidation products using mass spectrometry.
  • Possible Cause 1: Isomeric Interference.

    • Troubleshooting Step: For PTR-MS, be aware that this compound's major first-generation products, methacrolein (B123484) (MACR) and methyl vinyl ketone (MVK), are isomers and often cannot be distinguished without additional separation.[6] Consider coupling your mass spectrometer with a gas chromatography (GC) front-end for separation.[7]

  • Possible Cause 2: Fragmentation in the Mass Spectrometer.

    • Troubleshooting Step: Optimize the ionization source parameters of your mass spectrometer to minimize fragmentation of fragile oxidation products. Perform calibrations with authentic standards for key products like MACR and MVK to understand their fragmentation patterns.[15]

  • Possible Cause 3: Varying Instrument Sensitivity.

    • Troubleshooting Step: Recognize that instrument sensitivity can vary significantly for different isomers and functional groups.[6] For example, Vocus PTR-MS sensitivity to this compound can be affected by humidity.[6] Frequent calibration is crucial for accurate quantification.

Issue 3: Atmospheric model overestimates surface ozone in a region with high biogenic this compound emissions.
  • Possible Cause 1: Inaccurate NOx Emission Inventories.

    • Troubleshooting Step: Evaluate the NOx emission data used in your model. Studies have shown that some emission inventories may be too high, leading to an overestimation of the high-NOx pathway for this compound oxidation.[16][17] Consider running sensitivity tests with reduced NOx emissions.

  • Possible Cause 2: Misrepresentation of this compound Oxidation Chemistry.

    • Troubleshooting Step: Ensure your model's chemical mechanism includes up-to-date representations of this compound chemistry, particularly the fate of this compound nitrates and NOx-independent OH recycling pathways.[2][4] The treatment of this compound nitrates as a sink or source of NOx can significantly impact ozone predictions.[4][18]

  • Possible Cause 3: Errors in Boundary Layer Dynamics.

    • Troubleshooting Step: Examine the model's simulation of vertical mixing in the planetary boundary layer. Excessive mixing can bring ozone from higher altitudes down to the surface, artificially inflating surface concentrations.[16][17] Comparison with ozonesonde data can help diagnose this issue.[17]

Data Presentation

Table 1: NOx Dependence of this compound Oxidation and Ozone/HCHO Production

NOx LevelDominant ISOPOO₂ ReactionPrimary Outcome for OzonePrompt HCHO Yield (ppbv/ppbv)Reference
Low (<100 ppt) Reaction with HO₂Ozone reduction or neutral effect~0.3[1][19]
High (>1 ppb) Reaction with NOSignificant Ozone formation~0.9[3][7][19]

Table 2: Molar Yields of Key Products from this compound Oxidation

Oxidation PathwayProductMolar Yield (%)ConditionsReference
OH-initiated (NOx-free)Methyl Vinyl Ketone (MVK)14.4 ± 0.1323 K[15]
OH-initiated (NOx-free)Methacrolein (MACR)19.0 ± 0.2323 K[15]
OH-initiated (NOx-free)3-Methylfuran2.9 ± 0.2323 K[15]
Aqueous OH-initiatedMethyl Vinyl Ketone (MVK)24.1 ± 0.8283 K[20]
Aqueous OH-initiatedMethacrolein (MACR)10.9 ± 1.1283 K[20]
OzonolysisMethyl Vinyl Ketone (MVK)17N/A[6]
OzonolysisMethacrolein (MACR)41N/A[6]

Experimental Protocols

Protocol 1: Measurement of this compound Emissions from Excised Leaves

This protocol provides a rapid method for screening this compound emission rates, adapted from methodologies used for palm species.[21][22]

  • Sample Preparation:

    • Excise a leaflet or leaf section from the plant.

    • Cut the leaf into smaller pieces to fit into a sample vial (e.g., 20 mL glass vial).

  • Incubation:

    • Place the leaf pieces into the vial and seal it.

    • Incubate the vial in a temperature-controlled water bath. A temperature of 30°C is a standard reference point.[21]

    • Illuminate the sample with a light source providing a photosynthetic photon flux density (PPFD) of at least 1000 µmol m⁻² s⁻¹.[21]

    • An incubation period of 40 minutes is recommended to achieve a steady emission rate.[22]

  • Sample Collection:

    • After incubation, draw a known volume of the headspace air from the vial through a sorbent tube (e.g., Tenax TA/Carbotrap B) using a syringe.[21]

  • Analysis:

    • Analyze the collected volatile organic compounds using a thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) system.

    • Identify and quantify this compound based on its retention time and mass spectrum, using an external calibration standard.

    • Calculate the emission rate based on the quantified this compound mass, leaf area, vial volume, and incubation time.

Protocol 2: this compound Photooxidation in a Smog Chamber

This protocol outlines a general procedure for studying this compound's contribution to ozone and SOA formation in an environmental simulation chamber.[6][9]

  • Chamber Preparation:

    • Clean the chamber by flushing with purified air and exposure to UV light to minimize background contaminants.

  • Initial Conditions:

    • Introduce purified air into the chamber.

    • Inject known concentrations of precursors:

      • This compound: (e.g., 5-20 ppbv)

      • NOx: Inject NO or NO₂ to achieve the desired initial concentration (e.g., low-NOx < 1 ppbv; high-NOx > 10 ppbv).

      • OH precursor (optional): H₂O₂ or HONO can be used as a source of OH radicals upon photolysis. In some experiments, OH is generated from the ozonolysis of an alkene like propene.[6]

    • If studying SOA, introduce seed aerosols (e.g., ammonium (B1175870) sulfate) to provide a surface for condensation.

  • Initiation of Reaction:

    • Turn on the chamber's light source (e.g., xenon arc lamps or natural sunlight) to initiate photochemistry.

  • Monitoring and Measurement:

    • Continuously monitor the concentrations of reactants and products using a suite of instruments:

      • O₃ Analyzer: For ozone concentration.

      • NOx Analyzer: For NO and NO₂ concentrations.

      • Mass Spectrometer (e.g., PTR-MS, CIMS): For real-time measurement of this compound and its volatile oxidation products.[6]

      • GC-FID/MS: For speciated hydrocarbon measurements.

      • Scanning Mobility Particle Sizer (SMPS): For aerosol size distribution and number concentration.

      • Aerosol Mass Spectrometer (AMS): For chemical composition of the formed SOA.

  • Data Analysis:

    • Calculate the amount of ozone produced and this compound consumed over the course of the experiment.

    • Determine the yield of SOA as the mass of organic aerosol formed per mass of this compound reacted.

    • Compare experimental results with chemical mechanism models (e.g., Master Chemical Mechanism - MCM) to evaluate the model's performance.[23]

Mandatory Visualizations

Isoprene_Ozone_Pathway cluster_high_nox High NOx Pathway cluster_low_nox Low NOx Pathway Isoprene_high This compound ISOPOO_high ISOPOO (this compound Peroxy Radical) Isoprene_high->ISOPOO_high + OH, O2 OH_high OH Radical NO2 NO2 ISOPOO_high->NO2 + NO NO NO NO->OH_high recycles from HO2 NO2->NO + hv O3_form Ozone (O3) Formation NO2->O3_form + hv, O2 HO2_high HO2 Isoprene_low This compound ISOPOO_low ISOPOO (this compound Peroxy Radical) Isoprene_low->ISOPOO_low + OH, O2 O3_dest Ozone (O3) Destruction Isoprene_low->O3_dest + O3 OH_low OH Radical Hydroperoxides This compound Hydroperoxides (ISOPOOH) ISOPOO_low->Hydroperoxides + HO2 HO2_low HO2

Caption: NOx-dependent this compound oxidation pathways.

Smog_Chamber_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Clean Chamber (Flush with pure air, UV) B 2. Set Initial Conditions (Inject Precursors: this compound, NOx, Seed Aerosol) A->B C 3. Initiate Photochemistry (Turn on UV Lights) B->C D 4. Monitor Analytes in Real-Time (O3, NOx, VOCs, Aerosols) C->D E 5. Calculate O3 Production & this compound Consumption D->E F 6. Determine SOA Yield & Chemical Composition E->F G 7. Compare Data with Chemical Models F->G

Caption: Experimental workflow for a smog chamber study.

Caption: Logic diagram for troubleshooting model ozone overestimation.

References

challenges in the scale-up of isoprene polymerization processes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoprene (B109036) polymerization. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered when scaling up this compound polymerization processes from the lab to pilot or industrial scale. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up this compound polymerization?

A1: The most significant challenges during scale-up include:

  • Heat Management: The polymerization of this compound is highly exothermic. Inadequate heat removal in larger reactors can lead to runaway reactions, poor process control, and undesirable side reactions.[1][2]

  • Viscosity Control: As the polymer concentration increases, the viscosity of the reaction mixture rises dramatically. This can impede proper mixing, reduce heat transfer efficiency, and make the product difficult to handle.[3]

  • Catalyst Performance and Deactivation: Maintaining catalyst activity and stereoselectivity at a larger scale can be difficult. Catalysts can be sensitive to impurities, which are often present in higher concentrations in industrial-grade monomers and solvents.[4][5][6]

  • Gel Formation: The presence of gels or insoluble polymer fractions is a common issue, leading to product inconsistencies and processing difficulties. Gels can form due to cross-linking reactions, high temperatures, or contamination.[7][8][9]

  • Monomer and Solvent Purity: The purity of this compound and the reaction solvent is critical. Impurities such as water, oxygenated compounds, or other unsaturated hydrocarbons can poison the catalyst.[5][10]

Q2: How does the choice of catalyst system affect scale-up?

A2: The catalyst system is fundamental to the process and significantly impacts scale-up considerations.

  • Ziegler-Natta Catalysts (e.g., TiCl₄/Al(i-Bu)₃): These are widely used for producing high cis-1,4-polythis compound.[11] However, they are heterogeneous and can be sensitive to impurities, which can affect their activity and stereoselectivity.[12] Managing catalyst preparation and handling at a large scale is crucial.

  • Anionic Polymerization (e.g., n-Butyllithium): This method offers good control over molecular weight and structure but requires extremely high purity of all reagents to prevent premature termination.[11][13] Removing impurities on a large scale can be costly.

  • Rare-Earth Metal Catalysts (e.g., Neodymium-based): These catalysts can produce polythis compound with very high cis-1,4 content (up to 99%) and offer good control over the polymerization.[14][15] However, catalyst synthesis and cost can be a factor in large-scale production.

Q3: What safety precautions are essential during the scale-up of this compound polymerization?

A3: this compound is a volatile and flammable monomer. Key safety considerations include:

  • Reactor Design: The reactor must be designed to handle the pressure and temperature changes of the reaction and have an efficient cooling system.[2]

  • Inert Atmosphere: All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with oxygen and moisture, which can deactivate catalysts and create safety hazards.[16]

  • Monomer Handling: this compound should be handled in well-ventilated areas. Exposure limits should be strictly followed.[17][18]

  • Emergency Procedures: A robust emergency plan for controlling runaway reactions, spills, or fires is mandatory. This includes pressure relief systems and quench systems.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the scale-up of this compound polymerization.

Problem 1: Catalyst Deactivation or Low Activity

Q: My polymerization reaction is slow or stops prematurely after scaling up. What could be the cause?

A: This is likely due to catalyst deactivation. The common causes are:

  • Impurities: Industrial-grade monomers, solvents, or inert gases may contain higher levels of impurities (e.g., water, oxygen, acetylenes, ketones) that poison the catalyst.[5][10] Even trace amounts can have a significant impact on a large batch.

  • Temperature Spikes: Localized hot spots in the reactor due to poor mixing can lead to thermal degradation of the catalyst.[1]

  • Incorrect Reagent Stoichiometry: The ratio of co-catalyst to catalyst (e.g., Al/Ti ratio in Ziegler-Natta systems) is critical and may need to be re-optimized for the larger scale.[19] An insufficient amount of activator (like MAO) can result in incomplete catalyst activation.[19]

Troubleshooting Steps:

  • Analyze Raw Materials: Perform rigorous analysis (e.g., Gas Chromatography) of the this compound monomer and solvent to quantify impurity levels.

  • Purify Feedstocks: Implement or improve purification columns for the monomer and solvent to remove catalyst poisons.

  • Optimize Mixing: Increase agitation speed or modify the impeller design to improve mixing and heat distribution.

  • Review Catalyst Loading and Ratios: Re-evaluate the catalyst and co-catalyst concentrations. It may be necessary to increase the catalyst loading or adjust the co-catalyst ratio to compensate for the higher level of impurities.

Problem 2: High Viscosity and Poor Mixing

Q: The viscosity of my reaction mixture is too high, leading to poor mixing and heat transfer. How can I manage this?

A: High viscosity is an inherent challenge as polymer concentration increases.

  • High Solid Content: Running the polymerization at a high monomer concentration will naturally lead to a high-viscosity solution or slurry.

  • High Molecular Weight: The formation of very high molecular weight polymer chains contributes significantly to the bulk viscosity.

  • Gel Formation: The presence of cross-linked polymer gels can disproportionately increase viscosity.[7]

Troubleshooting Steps:

  • Reduce Solid Content: Decrease the initial monomer concentration by increasing the amount of solvent. This is the most direct way to lower viscosity.

  • Use a Chain Transfer Agent: Introduce a chain transfer agent to control and reduce the polymer's molecular weight.

  • Increase Reaction Temperature: A higher temperature can lower the viscosity of the polymer solution, but this must be balanced against the risk of side reactions or catalyst deactivation.[16]

  • Reactor and Impeller Design: For large-scale operations, a reactor designed for high-viscosity media (e.g., with an anchor or helical ribbon impeller) is necessary.

Problem 3: Gel Formation in the Final Product

Q: My final polythis compound product contains insoluble gels. What causes this and how can I prevent it?

A: Gels are a common product quality issue.

  • Cross-linking Reactions: Uncontrolled temperature increases can promote side reactions that lead to cross-linking of the polymer chains.[8]

  • Oxygen Contamination: The presence of oxygen can lead to oxidative cross-linking.[8][20]

  • Bifunctional Impurities: Impurities in the monomer feed with more than one double bond can act as cross-linking agents.

  • Reactor Fouling: Gels can form on reactor walls or baffles in areas of poor mixing and long residence time, and then slough off into the product.[9]

Troubleshooting Steps:

  • Improve Temperature Control: Enhance the reactor's cooling capacity and improve mixing to eliminate hot spots.[1]

  • Ensure Inert Atmosphere: Scrupulously remove oxygen from all feed streams and maintain a positive pressure of inert gas in the reactor.

  • Monomer Purification: Ensure high-purity monomer is used.

  • Reactor Cleaning: Implement a thorough reactor cleaning protocol between batches to prevent the accumulation of old polymer.

Quantitative Data

Table 1: Effect of Al/Fe and Ip/Fe Ratios on Iron-Catalyzed this compound Polymerization
EntryAl/Fe RatioIp/Fe RatioTime (min)Conversion (%)Activity (10⁷ g·mol(Fe)⁻¹·h⁻¹)Mₙ ( kg/mol )PDI3,4-selectivity (%)
1500400060800.925.12.158
2500600060951.335.22.359
3500800060881.549.52.559
4250600060852.136.12.259
51000600060982.234.82.460
6500600030992.335.52.359
Data adapted from single-factor optimization experiments using an iminopyridine iron catalyst (Fe₂).[19]
Table 2: Effect of Impurities on Ziegler-Natta Catalyst Productivity
ImpurityImpurity Concentration (ppm)Catalyst Productivity (g Polymer / g Catalyst)Productivity Decrease (%)
None050000
Water10350030
Ethanol20280044
Methyl Ketone20150070
Illustrative data based on the finding that oxygenated impurities decrease the productivity of Ziegler-Natta systems. The productivity decreases sharply with contaminants like ketones.[5]

Experimental Protocols

Protocol 1: General Procedure for this compound Polymerization (Lab Scale)

This protocol describes a typical lab-scale polymerization using an iron-based catalyst system. It should be adapted based on the specific catalyst and scale.

Materials:

  • Iron pre-catalyst

  • This compound (Ip), freshly distilled

  • Toluene (B28343) (solvent), dried over molecular sieves

  • Methylaluminoxane (MAO) solution in toluene

  • Acidic methanol (B129727) (5% HCl in methanol) for quenching

  • Methanol for precipitation

  • 2,6-bis(1,1-dimethylethyl)-4-methylphenol (BHT) as a stabilizer

  • Schlenk flask (25 mL), magnetic stirrer, and argon/nitrogen line

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under an inert atmosphere.

  • Catalyst Loading: In a glove box, add the desired amount of iron pre-catalyst (e.g., 10.0 μmol) to the Schlenk flask.[19]

  • Solvent and Monomer Addition: Remove the flask from the glove box. Under a flow of inert gas, add the desired volume of dry toluene (e.g., to achieve a Vtoluene:VIp ratio of 5:2).[19]

  • Initiation: Place the flask in a temperature-controlled bath (e.g., 25°C). While stirring, inject the desired amount of this compound, followed by the MAO solution via syringe.[16][19]

  • Polymerization: Allow the reaction to stir for the predetermined time (e.g., 30-60 minutes). The solution will become more viscous as the reaction proceeds.

  • Quenching: Terminate the polymerization by adding 5 mL of acidic methanol.[16][19]

  • Precipitation and Collection: Pour the reaction mixture into a larger beaker containing an excess of methanol with a small amount of BHT stabilizer. The polymer will precipitate as a white solid.

  • Drying: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 50°C to a constant weight.[16]

  • Characterization: Determine the polymer yield gravimetrically. Characterize the polymer for molecular weight (Mₙ) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and microstructure using ¹H NMR and ¹³C NMR spectroscopy.[19][21]

Protocol 2: Polymer Characterization by GPC

Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the synthesized polythis compound.

Instrumentation and Conditions:

  • Instrument: Agilent GPC instrument or equivalent.

  • Eluent: Tetrahydrofuran (THF), HPLC grade.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C.

  • Detector: Refractive Index (RI) detector.

  • Calibration: Use polystyrene standards for calibration.

Procedure:

  • Sample Preparation: Dissolve a small amount of the dried polythis compound (approx. 2-3 mg) in 1 mL of THF. Ensure the polymer is fully dissolved.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulates.

  • Injection: Inject the filtered sample into the GPC system.

  • Data Analysis: Analyze the resulting chromatogram using the GPC software to calculate Mₙ, Mₙ, and PDI relative to the polystyrene standards.

Visualizations

Diagram 1: General Workflow for Scale-Up of this compound Polymerization

G cluster_0 Upstream Processing cluster_1 Polymerization cluster_2 Downstream Processing Monomer This compound Monomer Storage Purification Feed Purification (Remove Inhibitors & Impurities) Monomer->Purification Solvent Solvent Storage Solvent->Purification Reactor Polymerization Reactor (Jacketed, Agitated) Purification->Reactor Catalyst_Prep Catalyst Preparation & Dosing Catalyst_Prep->Reactor Quench Quenching System (Short-Stop Agent) Reactor->Quench Precipitation Precipitation (e.g., in Methanol) Quench->Precipitation Dewatering Dewatering & Drying Precipitation->Dewatering Finishing Finishing (Baling, Packaging) Dewatering->Finishing QC Quality Control (GPC, NMR, Viscosity) Finishing->QC

Caption: A typical workflow for an industrial this compound polymerization process.

Diagram 2: Troubleshooting Logic for High Viscosity

G Start High Viscosity Detected Check_Mixing Is mixing inefficient? Start->Check_Mixing Check_MW Is Molecular Weight (MW) too high? Check_Mixing->Check_MW No Improve_Agitation Improve Agitation (Increase speed, modify impeller) Check_Mixing->Improve_Agitation Yes Check_Solids Is solids content > target? Check_MW->Check_Solids No Add_CTA Introduce/Increase Chain Transfer Agent (CTA) Check_MW->Add_CTA Yes Reduce_Monomer Reduce Monomer Feed Rate / Increase Solvent Check_Solids->Reduce_Monomer Yes Monitor_Temp Increase Temperature (with caution) Check_Solids->Monitor_Temp No End Viscosity Controlled Improve_Agitation->End Add_CTA->End Reduce_Monomer->End Monitor_Temp->End

Caption: A decision tree for troubleshooting high viscosity issues during polymerization.

Diagram 3: Impact of Impurities on Catalyst Activity

G cluster_0 Inputs cluster_1 Interaction cluster_2 Outcome Monomer This compound Monomer Impurities: Water, O₂, Acetylenes Poisoning Catalyst Poisoning Monomer:p1->Poisoning contact Catalyst Active Catalyst e.g., Ziegler-Natta Site Catalyst->Poisoning Result Polymerization Outcome Reduced Rate Lower Yield Poor Stereocontrol Poisoning->Result leads to

Caption: Mechanism showing how impurities can lead to catalyst poisoning and poor results.

References

Technical Support Center: Minimizing Environmental Impact of Synthetic Isoprene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on minimizing the environmental impact of synthetic isoprene (B109036) production, with a focus on microbial biosynthesis routes.

Frequently Asked Questions (FAQs)

Q1: My engineered E. coli strain shows poor this compound yield. What are the common metabolic bottlenecks?

A1: Low this compound yield in E. coli often stems from several factors:

  • Precursor Supply Limitation: The supply of dimethylallyl diphosphate (B83284) (DMAPP) and its isomer isopentenyl diphosphate (IPP), the direct precursors for this compound, is a common bottleneck. This can be due to insufficient activity of upstream enzymes in the native methylerythritol 4-phosphate (MEP) pathway or an introduced mevalonate (B85504) (MVA) pathway.[1][2]

  • Low this compound Synthase (IspS) Activity: The this compound synthase enzyme itself is often a rate-limiting step.[1] Most plant-derived IspS enzymes exhibit low catalytic activity and stability when expressed in microbial hosts.[1][3]

  • Imbalance in IPP and DMAPP pools: An improper ratio of IPP to DMAPP can hinder the efficiency of this compound synthesis. Isopentenyl-diphosphate isomerase (IDI) is responsible for the interconversion of these two molecules.[1]

  • Toxicity of Intermediates: The accumulation of pathway intermediates like IPP and DMAPP can be toxic to the host cells, inhibiting growth and overall productivity.[1]

  • Sub-optimal Fermentation Conditions: Factors such as temperature, pH, and nutrient availability can significantly impact metabolic flux and enzyme activity, leading to reduced this compound production.[4][5]

Q2: I am observing significant variability in this compound production between different fermentation batches. What could be the cause?

A2: Batch-to-batch variability in this compound production can be attributed to:

  • Genetic Instability of Engineered Strains: Plasmid-based expression systems for metabolic pathway genes can be unstable, leading to plasmid loss during cell division and a subsequent decrease in the population of producing cells.[2][6]

  • Inconsistent Inoculum Preparation: Variations in the age, density, or metabolic state of the seed culture can lead to inconsistent performance in the production fermenter.

  • Fluctuations in Media Composition: Minor variations in the quality and concentration of raw materials, such as carbon sources and trace elements, can impact microbial growth and this compound synthesis.[5]

  • Inadequate Process Control: Deviations in critical process parameters like pH, temperature, and dissolved oxygen levels can significantly affect cellular metabolism and product formation.[4]

Q3: My this compound-producing microbial culture is experiencing growth inhibition. What are the potential causes and solutions?

A3: Growth inhibition in this compound-producing cultures can be caused by:

  • Toxicity of Isoprenol/Isoprene: Although this compound is volatile, high intracellular concentrations of its precursor, isoprenol, can be toxic to microbial cells.[7]

  • Accumulation of Toxic Metabolic Byproducts: The production of inhibitory byproducts, such as organic acids, can lower the pH of the culture medium and inhibit cell growth.[8]

  • Metabolic Burden: Overexpression of heterologous genes in a metabolic pathway can impose a significant metabolic load on the host, diverting resources from essential cellular processes and leading to reduced growth.

Solutions:

  • In Situ Product Removal: Implementing techniques like gas stripping or a two-phase fermentation system can continuously remove this compound from the culture, alleviating product toxicity.[7]

  • pH Control: Maintaining the pH of the fermentation broth within the optimal range for the production organism can mitigate the inhibitory effects of acidic byproducts.

  • Optimization of Gene Expression: Fine-tuning the expression levels of pathway genes can help balance metabolic flux and reduce the metabolic burden on the host.

Q4: How can I improve the stability of the this compound synthase (IspS) enzyme in my microbial host?

A4: Improving the stability of IspS is crucial for sustained this compound production. Strategies include:

  • Directed Evolution: This technique can be used to generate more thermostable and robust IspS variants.[3]

  • Rational Protein Design: If the crystal structure of the IspS is known, specific amino acid substitutions can be made to enhance its stability.[3]

  • Codon Optimization: Optimizing the codon usage of the IspS gene for the specific expression host can improve translational efficiency and protein folding, potentially leading to a more stable enzyme.[9]

  • Enzyme Fusion: Fusing the IspS to a highly stable protein partner can sometimes improve its overall stability and expression.[9]

Troubleshooting Guides

Issue 1: Low this compound Titer
Symptom Possible Cause Troubleshooting Steps
Low this compound production with normal cell growth.Inefficient precursor (IPP/DMAPP) supply.- Overexpress key enzymes in the MEP pathway (e.g., Dxs, Dxr).[10] - Introduce a heterologous MVA pathway.[2][6]
Low activity or instability of this compound synthase (IspS).- Screen for IspS from different plant species to find a more active variant. - Use directed evolution to improve IspS stability and activity.[3]
Imbalanced expression of pathway enzymes.- Use different strength promoters to modulate the expression levels of individual genes in the pathway. - Employ modular pathway engineering to optimize the expression of different pathway segments.[11]
Low this compound production and poor cell growth.Toxicity of metabolic intermediates.- Balance the metabolic flux to prevent the accumulation of toxic intermediates like IPP and DMAPP.[1] - Implement in situ product removal strategies.[7]
High metabolic burden on the host.- Reduce the copy number of expression plasmids. - Integrate the expression cassettes into the host chromosome for more stable and potentially lower-level expression.[2]
Issue 2: Genetic Instability of the Production Strain
Symptom Possible Cause Troubleshooting Steps
This compound production decreases over successive generations.Plasmid loss during cell division.- Integrate the heterologous genes for the this compound production pathway into the host chromosome.[2][6] - If using plasmids, ensure continuous antibiotic selection, though this is not ideal for large-scale production.
Inconsistent performance between colonies from the same transformation.Structural instability of plasmids.- Use well-characterized and stable plasmid backbones. - Verify the integrity of the plasmids in individual colonies before starting a culture.
Issue 3: Challenges in Product Purification
Symptom Possible Cause Troubleshooting Steps
Difficulty in capturing volatile this compound from fermenter off-gas.Inefficient off-gas capture system.- Implement a continuous off-gas capture system, potentially using chilled solvents or a condenser.[7][12]
Presence of impurities in the final this compound product.Co-production of volatile byproducts by the microbial host.- Utilize a two-column purification system where this compound is first absorbed into a solvent and then stripped.[12] - Optimize fermentation conditions to minimize the production of unwanted byproducts.

Quantitative Data Summary

Table 1: Comparison of this compound Production in Engineered Microorganisms

Microorganism Metabolic Pathway Key Genetic Modifications Production Titer (g/L) Reference
Escherichia coliHybrid MVA PathwayOptimized "upper" MVA pathway from Enterococcus faecalis, IspS from Populus alba6.3[6]
Escherichia coliMVA PathwayOverexpression of MVA pathway genes and IspS~25.2 (in 300L fed-batch)[3]
Bacillus subtilisNative DXP PathwayOverexpression of Dxs (1-deoxy-d-xylulose-5-phosphate synthase)Increased by 40% over wild-type[10]
E. coliIsoprenol DehydrationGas stripping and continuous dehydration of isoprenol20 (isoprenol titer)[7]

Experimental Protocols

Protocol 1: Overexpression of DXP Pathway Genes in Bacillus subtilis for Enhanced this compound Production

This protocol is based on the methodology for enhancing this compound production by genetically modifying the 1-deoxy-d-xylulose-5-phosphate (DXP) pathway in Bacillus subtilis.[10]

1. Strain and Plasmid Construction: a. Amplify the dxs and dxr genes from B. subtilis genomic DNA using PCR with appropriate primers containing restriction sites. b. Clone the amplified genes into an expression vector suitable for B. subtilis, under the control of an inducible promoter. c. Transform the resulting plasmids into a suitable E. coli strain for plasmid propagation and verification. d. Isolate the verified plasmids and transform them into competent B. subtilis cells.

2. Culture Conditions for this compound Production: a. Prepare a seed culture by inoculating a single colony of the engineered B. subtilis strain into a suitable liquid medium (e.g., LB broth) with the appropriate antibiotic. b. Incubate the seed culture overnight at 37°C with shaking. c. Inoculate the production culture (e.g., fresh LB broth in a sealed vial) with the overnight seed culture to a starting OD600 of ~0.05. d. Induce gene expression at the appropriate cell density by adding the inducer (e.g., IPTG). e. Seal the vials and incubate at 37°C with shaking for the desired production period (e.g., 24-48 hours).

3. This compound Quantification: a. Collect a sample of the headspace gas from the culture vial using a gas-tight syringe. b. Inject the gas sample into a Gas Chromatograph-Mass Spectrometer (GC-MS) to separate and quantify the this compound. c. Use a standard curve of known this compound concentrations to calculate the amount of this compound produced.

Visualizations

Microbial_Isoprene_Production_Workflow Experimental Workflow for Enhancing this compound Production cluster_gene_cloning Gene Cloning and Strain Construction cluster_fermentation Fermentation and Production cluster_analysis Analysis PCR PCR Amplification of Target Genes (dxs, dxr) Ligation Ligation PCR->Ligation Vector Expression Vector Vector->Ligation Transformation_Ecoli Transformation into E. coli Ligation->Transformation_Ecoli Verification Plasmid Verification Transformation_Ecoli->Verification Transformation_Bsubtilis Transformation into B. subtilis Verification->Transformation_Bsubtilis Seed_Culture Seed Culture Preparation Transformation_Bsubtilis->Seed_Culture Production_Culture Inoculation of Production Culture Seed_Culture->Production_Culture Induction Induction of Gene Expression Production_Culture->Induction Incubation Incubation and This compound Production Induction->Incubation Headspace_Sampling Headspace Gas Sampling Incubation->Headspace_Sampling GCMS GC-MS Analysis Headspace_Sampling->GCMS Quantification Quantification of This compound GCMS->Quantification

Caption: Experimental workflow for enhancing microbial this compound production.

Isoprene_Biosynthesis_Pathways Simplified this compound Biosynthesis Pathways in Microbes cluster_MEP MEP Pathway cluster_MVA MVA Pathway cluster_common Common Pathway G3P Glyceraldehyde-3-P DXP DXP G3P->DXP Pyruvate_MEP Pyruvate Pyruvate_MEP->DXP MEP_path ... DXP->MEP_path IPP_DMAPP IPP_DMAPP MEP_path->IPP_DMAPP AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate MVA_path ... Mevalonate->MVA_path MVA_path->IPP_DMAPP IPP IPP DMAPP DMAPP IPP->DMAPP IDI This compound This compound DMAPP->this compound IspS

Caption: Simplified microbial pathways for this compound biosynthesis.

References

Technical Support Center: Refining Kinetic Models of Isoprene Oxidation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining kinetic models of isoprene (B109036) oxidation pathways. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary oxidation pathways for this compound in the atmosphere?

A1: this compound oxidation in the atmosphere is primarily initiated by three main oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃).[1][2][3] The dominant pathway depends on the time of day and the atmospheric conditions. OH-initiated oxidation is the main daytime removal pathway for this compound.[4] Ozonolysis and oxidation by the nitrate radical become more significant during the nighttime.[5]

Q2: Why is there a discrepancy between my model predictions and experimental results for secondary organic aerosol (SOA) formation from this compound oxidation?

A2: Discrepancies between modeled and experimental SOA formation can arise from several factors. One key area of uncertainty is the contribution of multifunctional low-volatility compounds, which may be more significant than previously thought.[6][7] Under high-NOx conditions, SOA formation can be significantly underpredicted by models.[6][7] Additionally, the reactive uptake of this compound-derived epoxides (IEPOX) on acidic or aqueous particle surfaces is a major pathway to SOA that can be challenging to model accurately.[6][7]

Q3: How do NOx levels impact the this compound oxidation pathways and product distribution?

A3: NOx (NO + NO₂) levels play a crucial role in determining the fate of the peroxy radicals (RO₂) formed during this compound oxidation.[1] Under high-NOx conditions, RO₂ radicals primarily react with NO, leading to the formation of ozone and organic nitrates.[1][8] In low-NOx environments, RO₂ radicals are more likely to react with HO₂ or undergo unimolecular isomerization reactions, leading to the formation of hydroperoxides and other products that can contribute significantly to SOA formation.[1][8]

Troubleshooting Guide

Issue 1: Inconsistent quantification of short-lived radical intermediates.

  • Question: My measurements of radical intermediates like the OH-isoprene adduct and hydroxy-isoprene peroxy radicals are highly variable. What could be the cause?

  • Answer: The direct detection and quantification of these highly reactive intermediates are challenging. Inconsistent results could be due to:

    • Inadequate instrument sensitivity or time resolution: Techniques like Chemical Ionization Mass Spectrometry (CIMS) are often used for their high sensitivity to detect these species directly.[4] Ensure your detection method has the necessary sensitivity and that your sampling rate is sufficient to capture the transient nature of these radicals.

    • Secondary reactions in the sampling line: Radical species can be lost through reactions with surfaces or other gas-phase species within the sampling inlet. Minimize inlet tube length and use inert materials to reduce these artifacts.

    • Interference from other species: Isomeric compounds and fragmentation within the mass spectrometer can lead to misidentification and quantification errors. Careful calibration and validation of your detection method are crucial. A new "radical-omics" approach has shown promise in isomer-specific identification of radical species.[9]

Issue 2: Model underprediction of SOA mass under high-NOx conditions.

  • Question: My kinetic model consistently underestimates the amount of SOA formed during this compound oxidation experiments conducted under high-NOx conditions. How can I improve my model?

  • Answer: This is a known issue in many current kinetic models.[6][7] To address this, consider the following:

    • Re-evaluate the formation pathways of low-volatility products: Under high-NOx conditions, the formation of low-volatility nitrates and dinitrates is a key pathway to SOA.[10] Ensure your model accurately represents the branching ratios and subsequent reactions of these species.

    • Incorporate pathways for hydroxymethyl-methyl-α-lactone (HMML) reactions: The reaction of HMML on particle surfaces to form 2-methyl glyceric acid (2MGA) and its oligomers is another important SOA formation pathway under high-NOx conditions.[10]

    • Check the volatility estimation of oxidation products: The gas-particle partitioning of semi-volatile compounds is highly sensitive to their estimated vapor pressures. Underestimation of the contribution of these compounds can lead to lower predicted SOA mass.[7]

Issue 3: Difficulty in differentiating between different SOA formation pathways.

  • Question: I am struggling to experimentally distinguish the contribution of IEPOX uptake versus the partitioning of low-volatility organic compounds to the total SOA mass. What techniques can I use?

  • Answer: Differentiating these pathways is challenging because the resulting SOA can have similar bulk compositions.[6][7]

    • Advanced Mass Spectrometry Techniques: Employing techniques like Aerosol Mass Spectrometry with Positive Matrix Factorization (AMS-PMF) can help to deconvolve the mass spectra and identify factors associated with different formation pathways. However, this can still be challenging due to the intertwined nature of the products.[6][7]

    • Tracer-Based Analysis: The use of specific molecular tracers for each pathway can provide quantitative insights. For example, 2-methyltetrols and 2-methylglyceric acid are known tracers for the IEPOX and HMML pathways, respectively.

    • Isotopic Labeling: Conducting experiments with isotopically labeled this compound or oxidants can help trace the carbon flow through different reaction pathways and into the particle phase.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature to aid in the refinement of kinetic models.

Table 1: Bimolecular Reaction Rate Constants

ReactantsRate Constant (cm³ molecule⁻¹ s⁻¹)Reference
OH + this compound(1.0 ± 0.1) x 10⁻¹⁰[4]
O₂ + OH-Isoprene adduct(7 ± 3) x 10⁻¹³[4]
Hydroxy-isoprene peroxy radical + NO(9 ± 3) x 10⁻¹²[4]
This compound + OH (in aqueous phase)(1.2 ± 0.4) x 10¹⁰ M⁻¹ s⁻¹[11]

Table 2: Branching Ratios for this compound Oxidation Pathways

PathwayGlobal Branching Ratio (%)Reference
This compound + OH88[1]
This compound + O₃10[1]
This compound + NO₃1.7[1]
Hydrogen-abstraction (OH-initiated)up to 8.80 ± 3.21[9]

Table 3: Molar Yields of Key this compound Oxidation Products (Aqueous Phase OH Oxidation)

ProductMolar Yield (%)Reference
Methyl vinyl ketone (MVK)24.1 ± 0.8[11]
Methacrolein (MACR)10.9 ± 1.1[11]
Methyl glyoxal (B1671930) (MG)11.4 ± 0.3[11]
Glyoxal (GL)3.8 ± 0.1[11]
Oxalic acid (at 6 hours)26.2 ± 0.8[11]

Experimental Protocols

Protocol 1: Kinetic Studies using a Fast-Flow Reactor Coupled to Chemical Ionization Mass Spectrometry (CIMS)

This method is suitable for determining the bimolecular reaction rate constants of elementary reactions involving radical intermediates.[4]

  • Reactor Setup: Utilize a fast-flow reactor where reactants are introduced at different points along the flow tube. The reaction time is controlled by varying the distance between the reactant inlets or the flow velocity.

  • Radical Generation: Generate OH radicals, for example, through the reaction of H atoms with NO₂.

  • Reactant Introduction: Introduce this compound and other reactants (e.g., O₂, NO) at specific points in the flow tube to initiate the oxidation cascade.

  • Detection: Couple the end of the flow tube to a CIMS instrument. The CIMS is used to selectively ionize and detect the radical intermediates and stable products.

  • Kinetic Analysis: By monitoring the decay of a reactant or the formation of a product as a function of reaction time (or the concentration of a co-reactant), the rate constant can be determined using pseudo-first-order or second-order kinetic analysis.

Visualizations

Isoprene_Oxidation_Pathways cluster_day Daytime Chemistry cluster_night Nighttime Chemistry cluster_high_NOx High NOx cluster_low_NOx Low NOx Isoprene_day This compound RO2 RO2 Isoprene_day->RO2 + O2 OH OH OH->Isoprene_day RO2_high RO2 RO2->RO2_high RO2_low RO2 RO2->RO2_low Isoprene_night This compound Carbonyls_Criegee Carbonyls + Criegee Intermediates Isoprene_night->Carbonyls_Criegee Nitrooxy_peroxy_radical Nitrooxy peroxy radical Isoprene_night->Nitrooxy_peroxy_radical O3 O3 O3->Isoprene_night NO3 NO3 NO3->Isoprene_night NO NO NO->RO2_high Ozone_Nitrates Ozone + Organic Nitrates RO2_high->Ozone_Nitrates HO2 HO2 HO2->RO2_low Hydroperoxides Hydroperoxides RO2_low->Hydroperoxides Isomerization Isomerization Products RO2_low->Isomerization Unimolecular

Caption: Major this compound oxidation pathways during day and night under high and low NOx conditions.

SOA_Formation_Workflow cluster_products Oxidation Products This compound This compound Oxidation Gas-Phase Oxidation This compound->Oxidation Oxidants OH, O3, NO3 Oxidants->Oxidation IEPOX IEPOX Oxidation->IEPOX Low_Volatility_Organics Low-Volatility Organics (e.g., Nitrates, HMML) Oxidation->Low_Volatility_Organics SOA Secondary Organic Aerosol (SOA) IEPOX->SOA Reactive Uptake (on acidic/aqueous particles) Model Kinetic Model Simulation IEPOX->Model Low_Volatility_Organics->SOA Gas-Particle Partitioning Low_Volatility_Organics->Model Measurement SOA Measurement (e.g., AMS) SOA->Measurement Comparison Model-Measurement Comparison Measurement->Comparison Model->Comparison

Caption: Experimental and modeling workflow for studying SOA formation from this compound oxidation.

Troubleshooting_Logic Start Discrepancy between Model and Experiment Issue_Type What is the nature of the discrepancy? Start->Issue_Type Underprediction_SOA Check Low-Volatility Product Pathways Issue_Type->Underprediction_SOA Underprediction of SOA (High NOx) Inconsistent_Radicals Evaluate Instrumental Sensitivity & Sampling Issue_Type->Inconsistent_Radicals Inconsistent Radical Measurements Pathway_Differentiation Employ Advanced MS & Tracer Analysis Issue_Type->Pathway_Differentiation Difficulty in Pathway Differentiation Refine_Model_1 Incorporate HMML chemistry and re-evaluate volatility Underprediction_SOA->Refine_Model_1 Refine Model Improve_Experiment Use CIMS, minimize sampling artifacts, use isotopic labeling Inconsistent_Radicals->Improve_Experiment Improve Experiment Pathway_Differentiation->Improve_Experiment

Caption: A logical troubleshooting workflow for common issues in this compound oxidation studies.

References

Validation & Comparative

Drought's Dual Impact: A Comparative Guide to Isoprene and Monoterpene Emissions

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in plant biology, atmospheric chemistry, and drug development are increasingly focused on the complex interplay between environmental stressors and plant volatile organic compound (VOC) emissions. Among the most significant of these are isoprene (B109036) and monoterpenes, two classes of isoprenoids that play crucial roles in plant defense, signaling, and atmospheric processes. This guide provides a comprehensive comparison of how drought stress, a critical abiotic challenge, differentially affects the emission of this compound and monoterpenes, supported by experimental data and detailed methodologies.

Underpinning the response of plants to drought is a complex network of physiological and biochemical adjustments. The emission of this compound and monoterpenes is intricately linked to these responses, yet their emission patterns under water-limited conditions are distinct. A meta-analysis of various studies has revealed that this compound emissions are generally more sensitive to drought than monoterpene emissions.[1][2] While mild to moderate drought can sometimes lead to a transient increase in the emissions of both, severe drought stress typically results in a significant reduction, particularly for this compound.[1][3]

The divergence in their response can be attributed to their different biochemical origins and storage strategies within the plant. This compound is synthesized and emitted in real-time (de novo) from the methylerythritol 4-phosphate (MEP) pathway in chloroplasts.[4][5] In contrast, monoterpenes can be emitted both de novo and from specialized storage structures, such as resin ducts or glandular trichomes.[6][7][8] This storage capacity allows for a more sustained release of monoterpenes even when de novo synthesis is compromised by drought-induced metabolic limitations.

Quantitative Comparison of Emission Rates Under Drought Stress

The following tables summarize quantitative data from various studies, illustrating the differential impact of drought on this compound and monoterpene emission rates across different plant species.

Plant SpeciesDrought SeverityChange in this compound EmissionChange in Monoterpene EmissionReference
Populus alba (White Poplar)MildNo significant changeNot Measured[5]
Populus alba (White Poplar)SevereDecreasedNot Measured[5]
Ficus septicaSevere (Wilting Point)> 2-fold increaseNot Measured[9]
General Meta-AnalysisModerate-15%Not significant[1][2]
Quercus ilex (Holm Oak)ModerateNot EmittedIncreased[10][11]
Pinus sylvestris (Scots Pine)SevereNot EmittedDecreased (both de novo and from pools)[7][8]
Solidago altissima (Tall Goldenrod)ModerateNo significant change in total VOCs, but compositional changes observedNo significant change in total VOCs, but compositional changes observed[12]

Experimental Protocols

Understanding the methodologies used to generate these data is crucial for interpretation and replication. Below are detailed protocols for key experiments cited in this guide.

General Experimental Workflow for Comparing VOC Emissions under Drought

A typical experiment to compare this compound and monoterpene emissions under drought stress involves several key stages: plant acclimation, drought induction, monitoring of physiological parameters, and VOC analysis.

G cluster_setup Experimental Setup cluster_treatment Drought Treatment cluster_measurement Data Collection & Analysis plant_selection Plant Species Selection (this compound & Monoterpene Emitters) potting Potting in Uniform Substrate plant_selection->potting acclimation Acclimation to Controlled Environment (Growth Chamber/Greenhouse) control_group Control Group (Well-Watered) acclimation->control_group drought_group Drought Group (Water Withheld) acclimation->drought_group potting->acclimation gas_exchange Photosynthesis & Stomatal Conductance Measurement monitoring Monitor Soil Moisture & Plant Water Potential drought_group->monitoring monitoring->gas_exchange voc_collection VOC Collection (Leaf/Branch Enclosure) gas_exchange->voc_collection voc_analysis VOC Analysis (GC-MS or PTR-MS) voc_collection->voc_analysis data_analysis Statistical Analysis & Comparison voc_analysis->data_analysis

Fig. 1: General experimental workflow for drought stress and VOC emission studies.
Detailed Methodology for VOC Collection and Analysis

  • Plant Material and Growth Conditions: Plants are typically grown in pots with a standardized soil mixture in a controlled environment (greenhouse or growth chamber) to ensure uniform growth and to minimize variability.[13] Environmental conditions such as temperature, light intensity, and photoperiod are kept constant.

  • Drought Stress Induction: Drought is generally induced by withholding water from one group of plants (drought-stressed group) while maintaining optimal watering for a control group.[13] The level of drought stress is monitored by measuring soil water content, leaf water potential, and/or relative water content.

  • VOC Sampling: Volatile emissions from leaves or branches are collected using dynamic enclosure systems.[14][15] A clean, inert bag or a rigid chamber is placed over a portion of the plant. Purified air is passed through the enclosure at a constant flow rate, and the air exiting the enclosure, now containing the plant-emitted VOCs, is drawn through an adsorbent trap (e.g., Tenax TA, Carbotrap) to concentrate the compounds.

  • VOC Analysis: The trapped VOCs are then analyzed using gas chromatography-mass spectrometry (GC-MS).[15] The adsorbent tube is heated to release the trapped compounds, which are then separated on a chromatographic column and identified and quantified by the mass spectrometer. For real-time measurements of specific VOCs, proton-transfer-reaction mass spectrometry (PTR-MS) can be employed.[15]

  • Gas Exchange Measurements: Simultaneously with VOC collection, key physiological parameters such as net photosynthesis and stomatal conductance are measured using an infrared gas analyzer (IRGA).[13] This provides context for the observed changes in VOC emissions, as both are linked to stomatal opening and photosynthetic activity.

Signaling Pathways Under Drought Stress

The synthesis of both this compound and monoterpenes originates from the MEP pathway, which produces the precursor molecules isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMADP).[4][5] However, the regulation of their respective synthases, this compound synthase (IspS) and monoterpene synthases (MT-synthases), is differentially affected by drought-induced signaling cascades. Abscisic acid (ABA) is a key plant hormone involved in drought stress responses, and it has been shown to influence the expression of genes in the MEP pathway.[5] Furthermore, this compound itself is proposed to act as a signaling molecule, potentially influencing stress-related gene expression and protecting the photosynthetic apparatus from oxidative damage.[4][16][17]

G cluster_stress Environmental Stress cluster_synthesis Isoprenoid Biosynthesis (MEP Pathway) cluster_products Volatile Emissions cluster_regulation Regulation & Signaling drought Drought Stress aba ABA Signaling drought->aba ros ROS Signaling drought->ros mep MEP Pathway dmadp DMADP mep->dmadp This compound This compound dmadp->this compound this compound Synthase monoterpenes Monoterpenes dmadp->monoterpenes Monoterpene Synthases isoprene_signal This compound as a Signaling Molecule This compound->isoprene_signal aba->mep influences ros->aba influences isoprene_signal->ros modulates

Fig. 2: Simplified signaling pathways for this compound and monoterpene emissions under drought.

References

validation of isoprene's protective role against oxidative damage

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to its Protective Role

For researchers and professionals in drug development and life sciences, understanding the mechanisms of cellular protection against oxidative damage is paramount. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in a wide range of pathologies. While numerous antioxidant compounds are known, the volatile organic compound isoprene (B109036) has emerged as a significant, naturally occurring protectant, particularly within the plant kingdom. This guide provides a comparative analysis of this compound's protective role against oxidative damage, supported by experimental data and detailed methodologies, to offer a clear perspective on its efficacy and mechanisms of action.

This compound's Protective Performance: A Data-Driven Comparison

This compound-emitting plants have consistently demonstrated enhanced resilience to various environmental stressors that induce oxidative damage, such as high temperatures and exposure to ozone.[1][2] The protective effects of this compound can be quantified by measuring key markers of oxidative stress.

Reduction of Oxidative Stress Markers

Studies have shown that the presence of this compound significantly reduces the accumulation of harmful oxidative stress markers in plant tissues. Key indicators such as hydrogen peroxide (H₂O₂) and malondialdehyde (MDA), a product of lipid peroxidation, are maintained at lower levels in this compound-emitting plants when subjected to stress.

Oxidative Stress MarkerStress ConditionPlant SpeciesThis compound StatusChange in Marker LevelReference
Hydrogen Peroxide (H₂O₂) (µmol g⁻¹ FW) Heat Stress (38°C)Platanus orientalisEmittingNo significant change--INVALID-LINK--
Inhibited~25% increase--INVALID-LINK--
Lipid Peroxidation (MDA/TBARS) (nmol g⁻¹ FW) Heat Stress (38°C)Platanus orientalisEmittingNo significant change--INVALID-LINK--
InhibitedSignificant increase--INVALID-LINK--
Lipid Peroxidation (MDA) (% of control) Ozone ExposurePhragmites australisEmitting~120%--INVALID-LINK--
Inhibited~180%--INVALID-LINK--
Comparative Antioxidant Capacity

Direct quantitative comparisons of this compound's intrinsic antioxidant activity with well-established antioxidants like ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) in standardized in vitro assays are not extensively documented in the readily available literature. However, the in vivo data strongly supports its potent protective effects. For a broader perspective, the typical antioxidant activities of ascorbic acid and α-tocopherol are presented below. It is crucial to note that these values are not from direct comparative studies with this compound and may vary depending on the specific assay conditions.

AntioxidantAssayIC₅₀ / ActivityReference
Ascorbic Acid DPPH Radical Scavenging~5 µg/mL[Various sources]
α-Tocopherol DPPH Radical Scavenging~10-20 µg/mL[Various sources]

Mechanisms of Action: More Than Just a Radical Scavenger

This compound's protective role is multifaceted, extending beyond direct ROS quenching.[1][2] It is now understood to also act as a signaling molecule, modulating the plant's defense responses at the genetic level.[3]

Isoprene_Protective_Mechanisms cluster_outcomes Protective Outcomes This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Direct Quenching Membranes Membranes This compound->Membranes Stabilization GeneExpression Gene Expression (Antioxidant Enzymes) This compound->GeneExpression Signaling OxidativeDamage Reduced Oxidative Damage

Caption: this compound's multifaceted protective mechanisms against oxidative stress.

Experimental Protocols: A Guide to Validation

The following are detailed methodologies for key experiments used to validate the protective role of this compound against oxidative damage.

Quantification of Lipid Peroxidation (TBA Test for MDA)

This protocol measures the levels of malondialdehyde (MDA), a secondary product of lipid peroxidation.

  • Homogenization: Homogenize 0.2 g of plant tissue in 2 mL of 0.1% (w/v) trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes.

  • Reaction Mixture: To 0.5 mL of the supernatant, add 2 mL of 0.5% (w/v) thiobarbituric acid (TBA) in 20% (w/v) TCA.

  • Incubation: Incubate the mixture at 95°C for 30 minutes, then cool on ice.

  • Spectrophotometry: Centrifuge at 10,000 x g for 5 minutes and measure the absorbance of the supernatant at 532 nm and 600 nm.

  • Calculation: Calculate the MDA concentration using the extinction coefficient of 155 mM⁻¹ cm⁻¹.

Measurement of Hydrogen Peroxide (H₂O₂) Content

This method quantifies the concentration of hydrogen peroxide in plant tissues.

  • Extraction: Homogenize 0.1 g of plant tissue in 1 mL of 0.1% (w/v) TCA on ice.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Reaction Mixture: Mix 0.5 mL of the supernatant with 0.5 mL of 10 mM potassium phosphate (B84403) buffer (pH 7.0) and 1 mL of 1 M potassium iodide (KI).

  • Spectrophotometry: Measure the absorbance at 390 nm.

  • Quantification: Determine the H₂O₂ content using a standard curve prepared with known concentrations of H₂O₂.

Experimental Workflow for Comparing this compound-Emitting and Non-Emitting Plants

The following diagram illustrates a typical experimental workflow to compare the oxidative stress tolerance of plants with and without this compound emission.

Experimental_Workflow cluster_plants Plant Groups cluster_stress Stress Treatment cluster_analysis Analysis WT This compound-Emitting (Wild Type) Control Control Conditions WT->Control Stress Oxidative Stress (e.g., Ozone, Heat) WT->Stress Inhibited This compound-Inhibited (e.g., fosmidomycin-treated) Inhibited->Control Inhibited->Stress ROS_Measurement ROS Measurement (H₂O₂, O₂⁻) Control->ROS_Measurement Lipid_Peroxidation Lipid Peroxidation (MDA Assay) Control->Lipid_Peroxidation Photosynthesis Photosynthetic Performance Control->Photosynthesis Gene_Expression Gene Expression Analysis Control->Gene_Expression Stress->ROS_Measurement Stress->Lipid_Peroxidation Stress->Photosynthesis Stress->Gene_Expression

Caption: Workflow for assessing this compound's protective role against oxidative stress.

Conclusion

The evidence strongly supports the significant protective role of this compound against oxidative damage. While its direct radical scavenging activity is a contributing factor, its function as a signaling molecule that upregulates endogenous antioxidant defense systems appears to be a key component of its protective mechanism. For researchers in drug development, the multifaceted action of this compound offers a compelling model for developing novel therapeutic strategies that not only neutralize existing oxidative threats but also bolster the cell's intrinsic defense capabilities. Further research focusing on direct, quantitative comparisons with established antioxidants will provide a more complete picture of this compound's relative efficacy and potential applications.

References

comparative analysis of isoprene detection by GC-MS versus PTR-MS

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Isoprene (B109036) Detection: GC-MS vs. PTR-MS

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of volatile organic compounds (VOCs) like this compound is critical. This guide provides a comprehensive comparison of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), for the analysis of this compound.

At a Glance: Key Differences

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly selective and sensitive technique that physically separates compounds in a sample before detection. This makes it excellent for identifying specific isomers and for analyzing complex mixtures without ambiguity. In contrast, Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a direct analysis technique known for its real-time monitoring capabilities and high sensitivity, allowing for the instantaneous measurement of VOC concentrations without extensive sample preparation.

Performance Comparison

The choice between GC-MS and PTR-MS often depends on the specific requirements of the study, such as the need for real-time data versus detailed molecular identification. The following table summarizes the key performance characteristics of each technique for this compound detection.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)
Principle Chromatographic separation followed by mass analysis.Soft chemical ionization with direct mass analysis.
Isomer Separation Excellent. Can distinguish between this compound and its isomers.Not possible. Detects all isomers at the same mass-to-charge ratio.[1]
Analysis Time Slower (minutes to hours per sample).[2]Fast, real-time (milliseconds to seconds).[1][3]
Sample Preparation Often requires pre-concentration, trapping, or derivatization.[4]Minimal to no sample preparation required; direct air sampling is common.[1]
Sensitivity High, often in the parts-per-trillion (ppt) to parts-per-billion (ppb) range.[5]Very high, with limits of detection down to the parts-per-trillion by volume (pptv) range.[1]
Selectivity & Interferences High selectivity due to chromatographic separation.[6]Prone to isobaric interferences; other compounds can contribute to the this compound signal (m/z 69).[7][8][9]
Compound Identification High confidence through fragmentation patterns (molecular fingerprint).[6]Tentative, based on mass-to-charge ratio.[10]
Portability Generally lab-based, though field-portable options exist.Field-deployable for in-situ measurements.
Cost High initial investment and maintenance costs.[4][6]High initial equipment cost.[1]

Experimental Workflows

The operational workflows for GC-MS and PTR-MS differ significantly, primarily in the sample handling and introduction stages.

G cluster_0 GC-MS Workflow for this compound Detection cluster_1 PTR-MS Workflow for this compound Detection a Sample Collection (e.g., Sorbent Tube, Tedlar Bag) b Thermal Desorption or Solvent Extraction a->b c Cryofocusing (Optional) b->c d Gas Chromatograph (Separation on Column) c->d e Mass Spectrometer (Ionization & Detection) d->e f Data Analysis (Chromatogram & Mass Spectra) e->f g Direct Air Sampling (via Inlet Line) h Proton Transfer Reaction Drift Tube g->h i Mass Spectrometer (Detection of Protonated this compound) h->i j Real-time Data Display & Analysis i->j

Figure 1: Generalized experimental workflows for this compound detection by GC-MS and PTR-MS.

Detailed Experimental Protocols

GC-MS Protocol for this compound Analysis

This protocol is a generalized procedure based on common practices for VOC analysis.

  • Sample Collection: Ambient air is drawn through a sorbent tube (e.g., Tenax TA) at a known flow rate for a specified duration to trap VOCs, including this compound.

  • Thermal Desorption and Pre-concentration: The sorbent tube is placed in a thermal desorber. The sample is heated, and the desorbed VOCs are transferred by a carrier gas (e.g., Helium) to a cold trap (cryofocusing) to concentrate the analytes into a narrow band.

  • Injection and Separation: The cold trap is rapidly heated, injecting the VOCs onto a capillary GC column (e.g., Rtx-200).[11] The column temperature is programmed to ramp up, separating the compounds based on their boiling points and affinity for the stationary phase.

  • Mass Spectrometry Detection: As compounds elute from the GC column, they enter the mass spectrometer. They are typically ionized by electron ionization (EI), which causes fragmentation.[1] The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: this compound is identified by its characteristic retention time and mass spectrum (fragmentation pattern). Quantification is achieved by comparing the peak area to that of a calibrated standard.

PTR-MS Protocol for this compound Analysis

This protocol outlines the direct measurement of this compound in real-time.

  • Instrument Setup: The PTR-MS is set up with a heated inlet line to prevent condensation and analyte loss. The drift tube parameters (pressure, voltage, temperature) are optimized to achieve an appropriate E/N ratio (typically around 136 Td) for efficient proton transfer from H3O+ to this compound.[12]

  • Direct Sampling: Ambient air is continuously drawn directly into the instrument's drift tube.[3]

  • Chemical Ionization: Inside the drift tube, H3O+ reagent ions, generated from water vapor, transfer a proton to this compound molecules, which have a higher proton affinity than water.[13] This forms protonated this compound (C5H8H+), which is detected at m/z 69.

  • Mass Detection: A mass spectrometer (often a time-of-flight or quadrupole analyzer) measures the ion signal at m/z 69 in real-time.[3]

  • Data Acquisition and Quantification: The concentration of this compound is calculated from the normalized ion signal at m/z 69 using a predetermined calibration factor.[3] Frequent blank measurements are necessary to account for background signals.[3]

Deciding Between GC-MS and PTR-MS

The choice of technique is guided by the research question. For applications requiring unambiguous identification of compounds in a complex matrix or the separation of isomers, GC-MS is the superior choice. For studies focused on monitoring real-time concentration changes, fluxes, or high-throughput screening, PTR-MS offers significant advantages.

G start Start: Need to measure this compound q1 Is isomer separation critical? start->q1 q2 Is real-time monitoring required? q1->q2 No gcms Choose GC-MS q1->gcms Yes q3 Is the sample matrix highly complex with potential interferences? q2->q3 No ptrms Choose PTR-MS q2->ptrms Yes q3->gcms Yes q3->ptrms No hybrid Consider a hybrid approach (GC pre-separation for PTR-MS) q3->hybrid Uncertain/ Need both

Figure 2: Decision-making flowchart for selecting an this compound detection method.

Conclusion

Both GC-MS and PTR-MS are powerful techniques for the detection of this compound, but they serve different analytical needs. GC-MS provides unparalleled selectivity and definitive identification, making it a "gold standard" for speciation.[10] PTR-MS offers unmatched speed and sensitivity for real-time monitoring, making it ideal for dynamic studies.[1] In many cases, the techniques are complementary; GC-MS can be used to identify and correct for interferences in PTR-MS data, leading to more robust and accurate quantification of this compound in complex environments.[1][14]

References

Isoprene vs. Other Volatile Organic Compounds in Plant Communication: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical dialogues of plants reveals a complex vocabulary of volatile organic compounds (VOCs) that mediate their interactions with the environment. Among these, isoprene (B109036) stands out due to its high emission rates and unique roles. This guide provides a comparative analysis of this compound against other major classes of plant VOCs—terpenes, green leaf volatiles (GLVs), and phenylpropanoids/benzenoids—in the context of plant communication. We delve into their distinct and overlapping functions, the signaling pathways they trigger, and the experimental evidence that underpins our current understanding.

At a Glance: this compound vs. Other Plant VOCs

FeatureThis compound (C5)Other Terpenes (C10, C15, etc.)Green Leaf Volatiles (GLVs; C6)Phenylpropanoids/Benzenoids
Primary Role in Communication Primarily abiotic stress tolerance; emerging role in biotic stress signaling and plant-plant communication.Primarily biotic interactions (attracting pollinators, repelling herbivores, indirect defense).Rapid response to mechanical damage and herbivory; "cry for help" signals.Defense against pathogens and herbivores; attracting pollinators.
Biosynthesis Pathway Methylerythritol 4-phosphate (MEP) pathway in chloroplasts.MEP pathway (monoterpenes) and Mevalonic acid (MVA) pathway (sesquiterpenes).Lipoxygenase (LOX) pathway from fatty acids.Shikimate pathway.
Emission Trigger Primarily light and temperature; also induced by wounding.[1]Herbivory, pathogen infection, abiotic stress, developmental cues.Mechanical damage, herbivory.[2]Herbivory, pathogen infection, floral signaling.
Signaling Pathway Interaction Primes jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways.[3][4]Interact with JA and SA signaling pathways.[3]Influence JA and ethylene (B1197577) (ET) signaling.Often linked to SA pathway.[5]
Key Functions Thermotolerance, antioxidant, modulates gene expression, deters some herbivores.[6][7]Direct defense (toxicity), indirect defense (attracting predators), pollinator attraction.Direct defense, indirect defense, priming of neighboring plants.[2]Antimicrobial, insect repellent, floral scent.

Experimental Evidence: A Quantitative Comparison

The following tables summarize quantitative data from various studies, highlighting the differences in emission rates and biological effects of this compound and other VOCs.

Table 1: Emission Rates of this compound and Other VOCs Under Different Stress Conditions

Plant SpeciesStress ConditionThis compound Emission RateMonoterpene Emission RateSesquiterpene Emission RateGLV Emission RateReference
Populus nigraControl~10-40 nmol m⁻² s⁻¹LowLowLow[8]
Populus nigraHerbivory (Phyllocnistis unipunctella)No significant changeIncreasedIncreasedIncreased[8]
Betula pendula (Silver Birch)Control (Warming)Increased--Increased[9]
Betula pendula (Silver Birch)Herbivory (Warming)Increased--Synergistically increased[9]
VariousInsect damage (1 cm²)-4.2 times higher than slug damage-8.9 times higher than slug damage[10]
VariousSlug damage (1 cm²)-Lower than insect damage-Lower than insect damage[10]

Table 2: Comparative Effects of this compound and Other VOCs on Plant Defense and Herbivore Behavior

VOCPlant SpeciesEffect on Plant DefenseEffect on HerbivoreConcentration/DoseReference
This compoundNicotiana tabacum (transgenic)Primes JA responseDeters Manduca sexta feeding<6 nmol m⁻² s⁻¹ threshold[7][11]
This compoundArabidopsis thalianaInduces resistance to Pseudomonas syringae (SA-dependent)-Exposure to this compound-emitting poplars[9]
Monoterpenes (α-pinene, β-pinene)Arabidopsis thalianaInduce resistance to Pseudomonas syringae (SA-dependent)--[3]
Sesquiterpene (β-caryophyllene)Arabidopsis thalianaInduces resistance to Pseudomonas syringae (JA-dependent)--[9]
GLVs ((Z)-3-hexenyl acetate)Zea maysPrimes for enhanced sesquiterpene emission upon herbivoryAttracts parasitoids of herbivores-[12]
Methyl SalicylateNicotiana tabacumInduces expression of pathogenesis-related (PR) proteins-Airborne signal from infected plants[5]

Signaling Pathways and Molecular Mechanisms

The communication initiated by VOCs is translated into physiological responses through complex intracellular signaling pathways.

This compound Signaling

While traditionally viewed as a protective molecule against abiotic stress, recent evidence strongly suggests this compound also functions as a signaling molecule.[6] Exposure to this compound can alter the expression of hundreds of genes related to stress responses, photosynthesis, and growth.[6] It has been shown to prime the jasmonic acid (JA) pathway, leading to enhanced defense against herbivores.[3][11] Furthermore, this compound-induced immunity against certain pathogens is dependent on the salicylic acid (SA) pathway.[9]

isoprene_signaling This compound This compound PlantCell Receiver Plant Cell This compound->PlantCell SA_pathway Salicylic Acid (SA) Pathway PlantCell->SA_pathway JA_pathway Jasmonic Acid (JA) Pathway PlantCell->JA_pathway Pathogen_Resistance Pathogen Resistance SA_pathway->Pathogen_Resistance Herbivore_Defense Herbivore Defense JA_pathway->Herbivore_Defense

This compound signaling pathways in plant defense.
Other Terpene Signaling

Monoterpenes and sesquiterpenes are well-established mediators of biotic interactions. Their signaling roles are often intertwined with the JA and SA pathways. For instance, some monoterpenes can induce defense mechanisms dependent on SA biosynthesis and signaling, similar to this compound.[3] In contrast, certain sesquiterpenes, like β-caryophyllene, mediate defense responses through the JA pathway.[9]

Green Leaf Volatile (GLV) Signaling

GLVs are released almost instantaneously upon tissue damage and act as rapid alarm signals. They can prime defenses in undamaged parts of the same plant and in neighboring plants.[2] GLV signaling is known to interact with the JA and ethylene signaling pathways, leading to a swift defense response.[12]

Phenylpropanoid/Benzenoid Signaling

This diverse group of compounds, including methyl salicylate, plays a crucial role in systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response against pathogens. Methyl salicylate, the volatile form of salicylic acid, can travel through the air to signal neighboring plants to activate their defenses.[5]

Experimental Protocols

The study of plant VOCs involves a range of specialized techniques for their collection, identification, and functional analysis.

VOC Collection and Analysis

Dynamic Headspace Sampling with GC-MS Analysis

This is a common method for collecting and analyzing VOCs emitted from plants.

  • Objective: To identify and quantify VOCs released by a plant under specific conditions.

  • Procedure:

    • Enclose the plant or a part of it (e.g., a leaf) in a volatile collection chamber (e.g., a glass cuvette or a plastic bag).

    • Pump clean, purified air through the chamber at a controlled flow rate.

    • Draw the air exiting the chamber through a trap containing an adsorbent material (e.g., Tenax TA, Porapak Q) to capture the VOCs.

    • Elute the trapped VOCs from the adsorbent using a solvent or by thermal desorption.

    • Analyze the collected VOCs using Gas Chromatography-Mass Spectrometry (GC-MS) for separation, identification, and quantification.[13]

  • Data Analysis: Identify compounds by comparing their mass spectra and retention times to known standards and spectral libraries. Quantify by comparing peak areas to those of internal standards.

voc_collection Plant Plant in Chamber Air_Out Air Out Plant->Air_Out Air_In Purified Air In Air_In->Plant Trap VOC Trap Air_Out->Trap GCMS GC-MS Analysis Trap->GCMS

Workflow for VOC collection and analysis.
Plant Exposure Experiments

Whole-Plant Exposure to Synthetic VOCs

This method is used to investigate the effects of specific VOCs on plant physiology and gene expression.

  • Objective: To determine the biological activity of a specific VOC or a blend of VOCs on a receiver plant.

  • Procedure:

    • Place the receiver plant in a sealed exposure chamber.

    • Introduce a known concentration of the synthetic VOC or a custom blend into the chamber. This can be done by injecting a liquid standard onto a filter paper or using a diffusion-based delivery system.[14]

    • Maintain control plants in a separate chamber with clean air.

    • After the exposure period, harvest plant tissues for analysis (e.g., gene expression, metabolomics, defense enzyme assays).

    • Alternatively, subject the plants to a stress treatment (e.g., herbivory, pathogen infection) to assess for priming effects.[15]

Insect Behavior Bioassays

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, indicating which compounds the insect can detect.

  • Objective: To screen for olfactory active compounds for a specific insect species.

  • Procedure:

    • Excise an antenna from the insect and mount it between two electrodes.[16]

    • Deliver a puff of air containing a specific VOC over the antenna.

    • Record the resulting electrical potential change (the EAG response) using an amplifier and data acquisition software.[17]

    • The amplitude of the EAG response indicates the degree of antennal stimulation by the compound.[18]

eag_protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Antenna Excise Insect Antenna Mount Mount Antenna on Electrodes Antenna->Mount VOC_prep Prepare VOC Solution Puff Deliver VOC Puff VOC_prep->Puff Mount->Puff Record Record Electrical Response Puff->Record Analyze Analyze EAG Amplitude Record->Analyze

Simplified workflow for an EAG experiment.

Conclusion and Future Directions

The study of this compound and other VOCs in plant communication is a rapidly evolving field. While the primary role of this compound has long been considered to be in abiotic stress tolerance, emerging research highlights its significant function as a signaling molecule in biotic interactions, often acting in concert with or in a manner similar to other well-known defense-related VOCs.

Future research should focus on several key areas:

  • Elucidating the molecular receptors for this compound and other VOCs in receiver plants.

  • Investigating the signaling crosstalk between the this compound-mediated pathway and other hormone signaling networks in greater detail.

  • Conducting more field-based studies to understand the ecological relevance of this compound-mediated communication in complex natural environments.

  • Exploring the potential of engineering this compound and other VOC emissions in crops to enhance pest and disease resistance in a sustainable manner.

By continuing to decipher the intricate chemical language of plants, we can gain deeper insights into ecological interactions and develop innovative strategies for agriculture and environmental management.

References

Assessing the Antioxidant Capacity of Isoprene Relative to Other Terpenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of isoprene (B109036) and other common terpenes. While the direct antioxidant activity of this compound is a subject of ongoing scientific discussion due to its low physiological concentrations, this document summarizes available quantitative data for other terpenes and contextualizes the antioxidant role of this compound based on current research. Detailed experimental protocols for common antioxidant assays are provided, along with a visualization of a key signaling pathway involved in cellular antioxidant responses.

Data Presentation: Comparative Antioxidant Activity of Terpenes

Direct quantitative assessment of this compound's antioxidant capacity using standardized assays like DPPH, ABTS, or ORAC is not widely available in scientific literature. This is largely because this compound's protective effects in biological systems are considered to be more complex than direct radical scavenging, involving the quenching of specific reactive oxygen species (ROS) and the upregulation of endogenous antioxidant defense mechanisms.[1][2][3][4][5]

The following table summarizes the reported antioxidant capacities of several common terpenes from in vitro studies. It is important to note that these values can vary depending on the specific experimental conditions.

TerpeneAssayResult (IC50 / % Inhibition / TEAC)Reference
d-Limonene DPPHIC50: 692.89 µM[6][7]
ABTSIC50: 153.30 µM[6][7]
α-Pinene DPPH47.9 ± 2.78% inhibition (at 43.5 mg/mL)[8]
ABTS49.28 ± 3.55% inhibition (at 43.5 mg/mL)[8]
Linalool DPPH50.57% inhibition (at 50 µg/mL)[9][10][11]

Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant activity. TEAC stands for Trolox Equivalent Antioxidant Capacity.

The Antioxidant Role of this compound

While a direct comparison table is challenging to construct due to the lack of standardized assay data for this compound, its antioxidant properties are well-documented through other observations:

  • Direct Quenching of Reactive Oxygen Species (ROS): this compound has been shown to directly quench harmful ROS such as singlet oxygen (¹O₂), ozone, and hydroxyl radicals.[1][2][3][5] This reactivity is attributed to its conjugated double bonds.[1][2][3][4]

  • Upregulation of Antioxidant Defenses: this compound exposure can lead to the upregulation of genes and proteins involved in the plant's antioxidant defense system, effectively priming the organism for better protection against oxidative stress.

  • Membrane Stabilization: this compound is thought to intercalate into cellular membranes, enhancing their stability and protecting them from oxidative damage.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental for researchers aiming to assess and compare the antioxidant capacity of various compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compound (e.g., terpene) in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. From this, create a series of dilutions.

  • Reaction Mixture: In a microplate well or a cuvette, mix a specific volume of the sample dilution with the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample. The IC50 value is then determined from a plot of % inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Procedure:

  • Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ working solution: On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent.

  • Reaction Mixture: Add a specific volume of the sample dilution to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.[12][13][14]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Procedure:

  • Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate (B84403) buffer (pH 7.4). Prepare a solution of the peroxyl radical generator (AAPH).

  • Sample and Standard Preparation: Prepare dilutions of the test compound and a standard antioxidant (e.g., Trolox) in the phosphate buffer.

  • Reaction Setup: In a black 96-well microplate, add the fluorescent probe solution to each well, followed by the sample or standard dilutions.

  • Initiation of Reaction: Initiate the reaction by adding the AAPH solution to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard and is typically expressed as µmol of Trolox equivalents (TE) per gram or milliliter of the sample.

Mandatory Visualization

The following diagram illustrates the Nrf2-ARE signaling pathway, a crucial mechanism through which cells respond to oxidative stress and which can be modulated by various compounds, including some terpenes.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1 Conformational Change Terpenes Terpenes Terpenes->Keap1 Modulation Maf Maf Nrf2_n->Maf Heterodimerization ARE Antioxidant Response Element (ARE) Maf->ARE Binding Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gene Transcription

Caption: Nrf2-ARE signaling pathway for antioxidant response.

References

Breath Isoprene: A Potential Non-Invasive Biomarker for Liver Fibrosis on the Horizon

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison with established non-invasive methods for diagnosing and staging liver fibrosis.

For researchers, scientists, and drug development professionals at the forefront of hepatology, the quest for accurate, non-invasive biomarkers for liver fibrosis is a critical endeavor. Liver biopsy, the long-standing gold standard, is invasive, costly, and prone to sampling errors. This has spurred the development of a range of non-invasive tests. Among the emerging candidates, the analysis of volatile organic compounds (VOCs) in exhaled breath, particularly isoprene (B109036), has shown promise as a direct indicator of liver function. This guide provides a comprehensive comparison of the validation of breath this compound as a biomarker for liver fibrosis against widely used alternative non-invasive methods, supported by experimental data and detailed protocols.

Performance of Breath this compound Compared to Other Non-Invasive Tests

A pilot study has brought to light the potential of breath this compound in identifying advanced liver fibrosis. The study revealed that patients with advanced fibrosis (F3-F4 stages) had significantly lower levels of exhaled this compound compared to those with mild or no fibrosis (F0-F2)[1][2][3][4]. This compound, a byproduct of the cholesterol biosynthesis pathway, is thought to be reduced in advanced liver disease due to impaired hepatic metabolic function[1][2][3][4].

Non-Invasive TestPrincipleKey Performance Metric (Advanced Fibrosis)AdvantagesDisadvantages
Breath this compound Measurement of exhaled this compound, a byproduct of cholesterol synthesis in the liver.AUROC: 0.855[1][2][3]Completely non-invasive, potentially reflects real-time liver metabolism.Requires specialized equipment (SIFT-MS); limited validation studies to date.
Transient Elastography (FibroScan®) Measures liver stiffness (an indicator of fibrosis) using ultrasound and shear waves.AUROC: ~0.93-0.95 for cirrhosis (F4)[5][6][7][8]Well-validated, provides a quantitative measure of liver stiffness.Can be affected by obesity, ascites, and acute inflammation; operator dependent.
APRI (AST to Platelet Ratio Index) Calculation based on serum Aspartate Aminotransferase (AST) and platelet count.AUROC: ~0.77-0.83 for cirrhosis (F4)[5][9]Inexpensive, readily available blood tests.Less accurate than other methods, particularly in intermediate fibrosis stages.
FIB-4 (Fibrosis-4 Index) Calculation based on age, AST, Alanine Aminotransferase (ALT), and platelet count.AUROC: ~0.85-0.87 for cirrhosis (F4)[5][9]Inexpensive, uses routine blood tests.Less accurate in younger (<35) and older (>65) individuals.
FibroTest-ActiTest™ Patented algorithm combining six serum biomarkers with age and gender.AUROC: ~0.85 for advanced fibrosis[10]Good performance for both significant fibrosis and cirrhosis.Proprietary and more expensive than simple scoring systems.

Experimental Protocols

Breath this compound Analysis via SIFT-MS

1. Patient Preparation:

  • Patients are required to fast for a minimum of 8 hours prior to breath collection to minimize the influence of exogenous VOCs from food and drink.

  • A mouth rinse with water is performed immediately before sampling to reduce oral contaminants[4].

2. Breath Sample Collection:

  • Exhaled breath is collected into a specialized, inert gas sampling bag.

  • The collection targets end-tidal breath, which is rich in alveolar air and more representative of systemic VOC levels.

3. SIFT-MS Analysis:

  • The collected breath sample is introduced into a Selected Ion Flow Tube Mass Spectrometer (SIFT-MS).

  • SIFT-MS utilizes specific precursor ions (e.g., H₃O⁺, NO⁺, O₂⁺) to gently ionize the VOCs in the breath sample. This soft ionization minimizes fragmentation, allowing for the direct quantification of this compound and other target compounds in real-time[11][12][13].

  • The concentration of this compound is typically reported in parts per billion (ppb).

Transient Elastography (FibroScan®)

1. Patient Preparation:

  • Patients should fast for at least 3 hours before the examination[14][15].

  • The patient lies in a supine position with their right arm raised behind their head to expose the right intercostal spaces[16][17].

2. Procedure:

  • A technician applies a water-based gel to the skin over the liver.

  • An ultrasound transducer probe is placed on the skin, and a series of gentle vibrations are delivered[16][17].

  • The machine measures the velocity of the shear wave as it travels through the liver; stiffer livers have faster wave propagation.

  • A minimum of 10 valid measurements are taken, and the median value is reported in kilopascals (kPa)[16].

APRI and FIB-4 Score Calculation

1. Sample Collection:

  • A standard blood sample is collected from the patient.

2. Laboratory Analysis:

  • The blood sample is analyzed to determine the serum levels of AST, ALT, and the platelet count.

3. Calculation:

  • APRI Score: [(AST level / Upper Limit of Normal for AST) / Platelet count (10⁹/L)] x 100[18].

  • FIB-4 Score: (Age [years] x AST level [U/L]) / (Platelet count [10⁹/L] x √ALT level [U/L])[19].

Signaling Pathway and Experimental Workflow

The production of this compound is intrinsically linked to the mevalonate (B85504) pathway, a fundamental metabolic process for cholesterol biosynthesis primarily occurring in the liver.

mevalonate_pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA Synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Rate-limiting step) mevalonate_p Mevalonate-5-P mevalonate->mevalonate_p Mevalonate Kinase mevalonate_pp Mevalonate-5-PP mevalonate_p->mevalonate_pp Phosphomevalonate Kinase ipp Isopentenyl Pyrophosphate (IPP) mevalonate_pp->ipp Mevalonate-5-PP Decarboxylase dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp IPP Isomerase cholesterol Cholesterol & Other Isoprenoids ipp->cholesterol This compound This compound (Exhaled) dmapp->this compound dmapp->cholesterol

Caption: The Mevalonate Pathway and this compound Synthesis.

experimental_workflow patient_recruitment Patient Recruitment (Suspected Chronic Liver Disease) informed_consent Informed Consent patient_recruitment->informed_consent data_collection Clinical & Demographic Data Collection informed_consent->data_collection breath_collection Breath Sample Collection (Fasting, pre-biopsy) data_collection->breath_collection blood_collection Blood Sample Collection data_collection->blood_collection liver_biopsy Liver Biopsy (Gold Standard) data_collection->liver_biopsy sift_ms SIFT-MS Analysis of Breath (this compound Quantification) breath_collection->sift_ms serum_analysis Serum Biomarker Analysis (APRI, FIB-4, FibroTest) blood_collection->serum_analysis histopathology Histopathological Staging of Fibrosis (e.g., METAVIR score) liver_biopsy->histopathology data_analysis Statistical Analysis & Comparison (AUROC, Sensitivity, Specificity) sift_ms->data_analysis serum_analysis->data_analysis histopathology->data_analysis

Caption: Experimental Workflow for Biomarker Validation.

Conclusion

The analysis of exhaled breath this compound presents a promising, truly non-invasive frontier in the diagnosis of advanced liver fibrosis. The initial data suggests a diagnostic accuracy comparable to some established serum-based tests. However, it is crucial to acknowledge that research in this area is still in its early stages. Further large-scale validation studies are imperative to corroborate these preliminary findings and to directly compare the performance of breath this compound analysis with other non-invasive methods in diverse patient populations. Should these validation studies prove successful, breath this compound testing could emerge as a valuable tool in the clinical armamentarium for the management of chronic liver disease, offering a simple, safe, and potentially cost-effective method for identifying patients at high risk of disease progression.

References

comparative study of different catalysts for isoprene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Isoprene (B109036) Polymerization

For researchers and professionals in polymer chemistry and materials science, the selection of an appropriate catalyst is a critical step in synthesizing polythis compound with desired microstructures and properties. This guide provides a comparative analysis of three prominent classes of catalysts used for this compound polymerization: Neodymium-based catalysts, Ziegler-Natta catalysts (titanium-based), and a contemporary iron-based catalyst system. The comparison focuses on their performance in terms of catalytic activity, stereoselectivity, and the molecular characteristics of the resulting polymer.

Performance Comparison of this compound Polymerization Catalysts

The following table summarizes the performance of representative catalysts from each class under specific experimental conditions. It is important to note that direct comparisons can be complex due to variations in reaction conditions across different studies.

Catalyst SystemPredominant Microstructurecis-1,4 Content (%)3,4-Content (%)Molecular Weight (Mw, kg/mol )Polydispersity (Mw/Mn)Catalytic Activity
Neodymium-based cis-1,4-polythis compound98%[1]-730[1]1.8[1]High
Ziegler-Natta (Titanium-based) cis-1,4-polythis compoundup to 98%[1]-HighBroad (>3)High
Iron-based trans-1,4-polythis compound-32% (trans-1,4)191BroadHigh (up to 99% yield)
Iron-based 3,4-polythis compound21%[1]79%[1]1700[1]2.9[1]High

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on procedures described in the scientific literature and are intended to serve as a guideline for researchers.

Neodymium-Catalyzed cis-1,4-Polythis compound Synthesis

This protocol is adapted from studies utilizing neodymium-based catalysts to achieve high cis-1,4 selectivity.[1][2]

Catalyst System: Neodymium(III) carboxylate (e.g., neodymium versatate), a trialkylaluminum co-catalyst (e.g., triisobutylaluminium - TIBAO), and a chlorine source.

Procedure:

  • Reactor Preparation: A glass reactor is thoroughly dried and purged with dry nitrogen or argon to ensure an inert atmosphere.

  • Solvent and Monomer Addition: Anhydrous heptane (B126788) or toluene (B28343) is introduced into the reactor, followed by the desired amount of purified this compound monomer.[1] The solution is stirred to ensure homogeneity.

  • Catalyst Component Addition: The neodymium carboxylate, TIBAO, and a chlorine source are added sequentially to the reactor. The molar ratios of the components are crucial for catalytic activity and stereoselectivity.

  • Polymerization: The reaction mixture is maintained at a constant temperature (e.g., 50°C) with continuous stirring for a specified duration (e.g., 2 hours).

  • Termination and Polymer Isolation: The polymerization is terminated by adding a small amount of an alcohol (e.g., isopropanol) containing an antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol). The polymer is then precipitated by pouring the reaction mixture into a large volume of methanol (B129727). The precipitated polythis compound is collected, washed with methanol, and dried in a vacuum oven at 40-50°C to a constant weight.

Ziegler-Natta (Titanium-based) Catalyzed cis-1,4-Polythis compound Synthesis

This protocol is based on the classic Ziegler-Natta system for producing cis-1,4-polythis compound.[1]

Catalyst System: Titanium tetrachloride (TiCl₄) and a trialkylaluminum co-catalyst (e.g., triisobutylaluminum (B85569) - Al(i-Bu)₃).

Procedure:

  • Reactor Preparation: A thoroughly dried and nitrogen/argon-purged glass reactor is used.

  • Solvent and Co-catalyst Addition: Anhydrous toluene is introduced into the reactor, followed by the addition of the Al(i-Bu)₃ co-catalyst.

  • Catalyst Addition: TiCl₄ is carefully added to the reactor containing the solvent and co-catalyst. The order of addition and the Al/Ti molar ratio are critical for catalyst performance. The catalyst components are typically aged for a specific period at a controlled temperature to form the active species.

  • Monomer Addition and Polymerization: Purified this compound is introduced into the reactor to initiate polymerization. The reaction is allowed to proceed at a controlled temperature (e.g., 40°C) with stirring for the desired time.

  • Termination and Polymer Isolation: The polymerization is quenched by the addition of an alcohol (e.g., methanol). The resulting polymer is precipitated, washed with methanol to remove catalyst residues, and dried under vacuum.

Iron-Catalyzed 3,4-Polythis compound Synthesis

This protocol is for the synthesis of polythis compound with a high 3,4-microstructure using an iminopyridine iron catalyst.[3]

Catalyst System: An iminopyridine iron(II) chloride pre-catalyst and methylaluminoxane (B55162) (MAO) as the co-catalyst.

Procedure:

  • Reactor Setup: A Schlenk flask is dried and filled with an inert atmosphere (argon or nitrogen).

  • Catalyst and Solvent Addition: The iron pre-catalyst is placed in the flask, followed by the addition of anhydrous toluene.

  • Monomer and Co-catalyst Addition: this compound is added to the stirred solution, followed by the addition of the MAO solution. The Al/Fe molar ratio significantly influences the catalytic activity.

  • Polymerization: The reaction is carried out at a specific temperature (e.g., 25°C) for a predetermined time.

  • Termination and Product Recovery: The reaction is terminated by adding a mixture of methanol and hydrochloric acid. The polymer is then precipitated, washed, and dried under vacuum.

Polymer Characterization

Microstructure Analysis: The microstructure of the synthesized polythis compound (i.e., the content of cis-1,4, trans-1,4, 3,4, and 1,2-units) is typically determined using ¹H NMR and ¹³C NMR spectroscopy.[4][5][6][7]

Molecular Weight and Polydispersity: The average molecular weight (Mw) and polydispersity index (Mw/Mn) of the polymer are determined by Gel Permeation Chromatography (GPC).[8]

Visualizing the Comparative Study Workflow

The following diagram illustrates the logical workflow of a .

G cluster_prep Catalyst & Reagent Preparation cluster_poly Polymerization cluster_char Polymer Characterization cluster_comp Comparative Analysis cat1 Neodymium Catalyst System poly1 Polymerization with Nd Catalyst cat1->poly1 cat2 Ziegler-Natta (Ti-based) Catalyst System poly2 Polymerization with Z-N Catalyst cat2->poly2 cat3 Iron-based Catalyst System poly3 Polymerization with Fe Catalyst cat3->poly3 reagents Purified this compound & Solvents reagents->poly1 reagents->poly2 reagents->poly3 char1 Microstructure Analysis (NMR) poly1->char1 char2 Molecular Weight (GPC) poly1->char2 char3 Thermal Properties (DSC) poly1->char3 poly2->char1 poly2->char2 poly2->char3 poly3->char1 poly3->char2 poly3->char3 comp_table Performance Data Table char1->comp_table char2->comp_table char3->comp_table conclusion Conclusion & Catalyst Selection comp_table->conclusion

References

A Comparative Performance Analysis: Isoprene-Based Rubber vs. Natural Rubber

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of elastomeric materials is a critical decision dictated by the specific performance requirements of the application. This guide provides a detailed comparison of the performance characteristics of isoprene-based rubber (IR), also known as synthetic polythis compound, and natural rubber (NR). Both materials are chemically based on polythis compound, but their origins and inherent properties present distinct advantages and disadvantages.

Natural rubber is harvested from the latex of the Hevea brasiliensis tree and is known for its excellent mechanical properties.[1] This compound (B109036) rubber, its synthetic counterpart, is produced through the polymerization of synthetic this compound.[1] While sharing the same basic chemical structure, subtle differences in microstructure, purity, and the presence of natural non-rubber constituents lead to variations in their performance profiles.[1][2] This guide delves into these differences, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to aid in material selection.

Quantitative Performance Comparison

The following tables summarize the key mechanical properties of this compound-based rubber and natural rubber. The data presented represents typical values obtained under standardized testing conditions. It is important to note that these values can vary depending on the specific compound formulation, vulcanization process, and testing parameters.

Mechanical PropertyThis compound Rubber (IR)Natural Rubber (NR)Test Method
Tensile Strength 15 - 25 MPa20 - 30 MPaASTM D412
Elongation at Break 700 - 900 %600 - 800 %ASTM D412
Tear Strength 20 - 30 kN/m30 - 45 kN/mASTM D624
Hardness (Shore A) 40 - 8040 - 80ASTM D2240

Table 1: Comparison of Mechanical Properties. This table highlights the generally superior tensile and tear strength of natural rubber compared to this compound rubber.

PropertyThis compound Rubber (IR)Natural Rubber (NR)
Purity High (controlled synthesis)Contains natural impurities (proteins, resins)
Consistency High (batch-to-batch uniformity)Variable (depends on natural source)
Resilience GoodExcellent
Abrasion Resistance GoodExcellent
Aging Resistance Good to ExcellentFair to Good
Weather Resistance Good to ExcellentFair to Good

Table 2: Comparison of General Properties. This table outlines the advantages of this compound rubber in terms of purity and consistency, while natural rubber excels in resilience and abrasion resistance.

Experimental Protocols

The quantitative data presented in this guide is derived from standardized experimental procedures. The following are detailed methodologies for the key mechanical tests cited.

Tensile Strength and Elongation at Break (ASTM D412)

This test method determines the force required to stretch a rubber specimen until it breaks (tensile strength) and the extent of that stretching (elongation at break).

Specimen Preparation:

  • Dumbbell-shaped specimens are die-cut from a flat sheet of the vulcanized rubber compound.

  • The thickness of the narrow section of the specimen is measured precisely at three points, and the average is recorded.

Test Procedure:

  • The specimen is mounted into the grips of a tensile testing machine.

  • The machine pulls the specimen at a constant rate of speed, typically 500 mm/min, until it ruptures.

  • The force and elongation are continuously recorded throughout the test.

Data Calculation:

  • Tensile Strength (MPa): The maximum force recorded during the test divided by the original cross-sectional area of the specimen.

  • Elongation at Break (%): The increase in length of the specimen at the point of rupture, expressed as a percentage of the original length.

Tear Strength (ASTM D624)

This test measures the resistance of a rubber specimen to tearing.

Specimen Preparation:

  • Specimens are die-cut into one of several specified shapes (e.g., Angle, Crescent, or Trouser) from a vulcanized rubber sheet.

  • For certain specimen types, a small nick is intentionally made to initiate the tear.

Test Procedure:

  • The specimen is clamped in the grips of a universal testing machine.

  • The grips are separated at a constant speed, typically 500 mm/min, causing the specimen to tear.

  • The force required to propagate the tear is recorded.

Data Calculation:

  • Tear Strength (kN/m): The maximum force recorded during the test divided by the thickness of the specimen.

Hardness (ASTM D2240 - Shore A)

This method measures the indentation hardness of rubber using a durometer.

Specimen Preparation:

  • A flat, smooth specimen with a minimum thickness of 6 mm is required. Thinner specimens can be stacked to achieve the required thickness.

Test Procedure:

  • The durometer is placed on the surface of the specimen, ensuring it is perpendicular to the surface.

  • Firm pressure is applied to the durometer to ensure the indenter fully penetrates the rubber.

  • The hardness reading is taken immediately after the presser foot is in firm contact with the specimen.

Data Interpretation:

  • The Shore A scale ranges from 0 to 100, with higher numbers indicating greater hardness.

Visualizing Key Processes

To further understand the chemistry and experimental evaluation of these materials, the following diagrams illustrate the vulcanization signaling pathway and a typical experimental workflow.

VulcanizationProcess Polythis compound Polythis compound Chain (C5H8)n CrosslinkedRubber Vulcanized Rubber (Crosslinked Polythis compound) Polythis compound->CrosslinkedRubber Crosslinking Sulfur Sulfur (S8) ActivatedSulfur Activated Sulfur Complex Sulfur->ActivatedSulfur Activator Activator (e.g., ZnO, Stearic Acid) Activator->ActivatedSulfur Accelerator Accelerator (e.g., MBT) Accelerator->ActivatedSulfur Heat Heat Heat->ActivatedSulfur ActivatedSulfur->CrosslinkedRubber Forms Sulfidic Bridges ExperimentalWorkflow Start Start: Material Selection Material_IR This compound Rubber (IR) Start->Material_IR Material_NR Natural Rubber (NR) Start->Material_NR Compounding Compounding (Additives, Fillers) Material_IR->Compounding Material_NR->Compounding Vulcanization Vulcanization Compounding->Vulcanization Specimen_Prep Specimen Preparation (Die Cutting) Vulcanization->Specimen_Prep Tensile_Test Tensile Testing (ASTM D412) Specimen_Prep->Tensile_Test Tear_Test Tear Testing (ASTM D624) Specimen_Prep->Tear_Test Hardness_Test Hardness Testing (ASTM D2240) Specimen_Prep->Hardness_Test Data_Analysis Data Analysis and Comparison Tensile_Test->Data_Analysis Tear_Test->Data_Analysis Hardness_Test->Data_Analysis Conclusion Conclusion: Performance Evaluation Data_Analysis->Conclusion

References

A Comparative Guide to Satellite-Derived and Ground-Based Isoprene Emission Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals on the methodologies and findings in the cross-validation of satellite-derived and ground-based isoprene (B109036) emission data.

This compound, a volatile organic compound primarily emitted by vegetation, plays a crucial role in atmospheric chemistry, influencing air quality and climate. Accurate quantification of its emissions is paramount for robust atmospheric modeling and environmental research. This guide provides an objective comparison of satellite-based remote sensing techniques and ground-based in-situ measurements for determining this compound emissions, supported by experimental data and detailed methodologies.

Comparison of Performance: Satellite vs. Ground-Based this compound Emission Estimates

The cross-validation of satellite-derived this compound data with ground-based measurements reveals varying degrees of correlation and bias, influenced by factors such as the satellite instrument's retrieval algorithm, the ground-based measurement technique, and the spatial and temporal resolutions of the datasets. The following table summarizes key quantitative findings from various studies.

Satellite ProductGround-Based/Reference DataKey Findings
CrIS this compound Retrievals Aircraft Measurements (GoAmazon)Strong agreement with a correlation coefficient (r) of 0.9 and a slope of 0.8 between CrIS retrievals and aircraft measurements over Amazonia.[1]
OMI HCHO (as a proxy for this compound) MEGAN v2.1 ModelOMI-derived this compound emissions in North America are spatially consistent with the MEGAN model (R² = 0.48–0.68) but are generally lower by 4–25% on average.[2]
OMI HCHO MAX-DOAS NetworkFor medium to large HCHO vertical columns, the median bias between OMI and TROPOMI is not larger than 10%. For lower columns, OMI shows a positive bias of about 20% compared to TROPOMI.[3]
GEOS-Chem model with CrIS data Ground-based observations (ATTO)The GEOS-Chem model driven by CrIS-inferred this compound emissions reproduces the observed mean this compound concentration at the Amazon Tall Tower Observatory (ATTO) better than the model with the standard MEGAN inventory.[4]
MEGAN v2.1 Model OMI HCHO DataAn inversion of OMI HCHO data suggests that MEGAN v2.1 this compound emissions over the southeast US are biased high by an average of 40%.[5][6]

Experimental Protocols

Accurate cross-validation relies on robust and well-defined experimental methodologies for both satellite data retrieval and ground-based measurements.

Satellite-Based this compound Retrieval

Satellite instruments do not directly measure this compound emissions from the ground. Instead, they measure atmospheric concentrations of this compound or its chemical proxies, like formaldehyde (B43269) (HCHO), from which emissions can be inferred.

Cross-track Infrared Sounder (CrIS):

The CrIS instrument aboard the Suomi-NPP satellite can directly detect the spectral signatures of this compound in the thermal infrared portion of the spectrum.[7] Retrieval algorithms, often based on optimal estimation or machine learning, are used to derive this compound column abundances from the measured radiances.[1][4] These algorithms account for interfering species and variations in surface temperature and emissivity.

Ozone Monitoring Instrument (OMI) and Tropospheric Monitoring Instrument (TROPOMI):

OMI and TROPOMI measure backscattered solar radiation and can retrieve total column amounts of formaldehyde (HCHO), a high-yield oxidation product of this compound.[5][8] Since this compound is a major source of HCHO in many regions, these satellite measurements provide a top-down constraint on this compound emissions.[8] The relationship between HCHO columns and this compound emissions is typically established using chemical transport models like GEOS-Chem.[2]

Ground-Based this compound Measurement

Ground-based techniques provide direct, high-temporal-resolution measurements of this compound concentrations and fluxes at specific locations.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS):

PTR-MS is a chemical ionization technique used for real-time monitoring of volatile organic compounds, including this compound.[9][10] In a PTR-MS instrument, hydronium ions (H₃O⁺) are used to ionize this compound molecules through proton transfer. The resulting protonated this compound ions are then detected by a mass spectrometer.[9] This method is highly sensitive and can provide measurements at the parts-per-trillion level.[10]

Eddy Covariance (EC):

The eddy covariance method is a micrometeorological technique used to measure the flux of gases between the ecosystem and the atmosphere.[11][12] It involves high-frequency measurements of the vertical wind speed and the concentration of the gas of interest (this compound) using a fast-response sensor, such as a PTR-MS.[13] The flux is calculated as the covariance between the vertical wind velocity and the gas concentration.[11]

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the key processes involved in the cross-validation of satellite-derived and ground-based this compound emissions.

Experimental_Workflow cluster_satellite Satellite Data Acquisition & Processing cluster_ground Ground-Based Measurement cluster_model Emission Modeling cluster_validation Cross-Validation sat Satellite (CrIS/OMI/TROPOMI) l1 Level 1 Data (Radiances/Backscatter) sat->l1 retrieval Retrieval Algorithm l1->retrieval l2 Level 2 Data (this compound/HCHO Columns) retrieval->l2 gridded Gridded Data Product l2->gridded comparison Comparison & Analysis gridded->comparison tower Flux Tower ptr_ms PTR-MS tower->ptr_ms eddy_cov Eddy Covariance System tower->eddy_cov flux_data This compound Flux Data ptr_ms->flux_data eddy_cov->flux_data flux_data->comparison megan MEGAN Model model_output Bottom-up Emission Inventory megan->model_output met_data Meteorological Data met_data->megan land_cover Land Cover Data land_cover->megan model_output->comparison

Caption: Experimental workflow for cross-validating satellite, ground, and model data.

Logical_Relationship satellite Satellite Observation Measures atmospheric column of this compound or its proxy (HCHO) validation Cross-Validation satellite->validation Top-down constraint ground Ground-Based Measurement Provides in-situ, high-frequency flux and concentration data ground->validation Direct validation point model Emission Model (e.g., MEGAN) Estimates emissions based on environmental parameters model->validation Bottom-up comparison validation->satellite Refines retrieval algorithms validation->model Improves emission factors

Caption: Logical relationships in the cross-validation of this compound emission data.

References

Isoprene's Pivotal Role in Atmospheric Chemistry: A Comparative Analysis with Other Biogenic Volatile Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Isoprene (B109036), a key biogenic volatile organic compound (BVOC), plays a central and complex role in atmospheric chemistry, significantly influencing air quality and climate. Its atmospheric impact, however, is best understood in comparison to other major BVOCs, primarily monoterpenes and sesquiterpenes. This guide provides a detailed comparison of the atmospheric chemistry of this compound with these other BVOCs, supported by quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

This compound (C₅H₈) is the most abundant non-methane volatile organic compound emitted into the atmosphere, with global emissions estimated to be around 350–800 Tg per year.[1] Monoterpenes (C₁₀H₁₆) and sesquiterpenes (C₁₅H₂₄), while emitted in smaller quantities, are also highly reactive and significant contributors to atmospheric processes. The fundamental differences in their chemical structure, emission patterns, and reactivity with atmospheric oxidants lead to distinct roles in the formation of secondary pollutants like ozone (O₃) and secondary organic aerosols (SOA).

Comparative Overview of Key Physicochemical Properties

A quantitative comparison of the key properties of this compound, monoterpenes, and sesquiterpenes is crucial for understanding their relative importance in atmospheric chemistry. The following tables summarize their global emission estimates, typical atmospheric concentrations, reaction rate coefficients with major atmospheric oxidants, and secondary organic aerosol (SOA) yields.

PropertyThis compound (C₅H₈)Monoterpenes (e.g., α-pinene, limonene)Sesquiterpenes (e.g., β-caryophyllene)
Global Emission Estimates (Tg yr⁻¹) 350 - 800[1]89 - 177[1]~30
Typical Atmospheric Mixing Ratios < 10 ppbv[2]0.18 - 0.25 ppbv[2]0.02 - 0.03 ppbv[2]
Molecular Weight (g mol⁻¹) 68.12136.24204.36
Number of Double Bonds 21-32-4
This table provides a summary of the global emission estimates and typical atmospheric concentrations of this compound, monoterpenes, and sesquiterpenes.
OxidantThis compoundα-pineneLimoneneβ-caryophyllene
OH radical (cm³ molecule⁻¹ s⁻¹) 1.0 x 10⁻¹⁰5.3 x 10⁻¹¹1.7 x 10⁻¹⁰2.0 x 10⁻¹⁰
Ozone (O₃) (cm³ molecule⁻¹ s⁻¹) 1.3 x 10⁻¹⁷8.4 x 10⁻¹⁷2.0 x 10⁻¹⁶1.2 x 10⁻¹⁴
Nitrate (B79036) radical (NO₃) (cm³ molecule⁻¹ s⁻¹) 6.5 x 10⁻¹³6.2 x 10⁻¹²1.2 x 10⁻¹¹2.5 x 10⁻¹¹
This table presents the reaction rate coefficients of this compound and selected monoterpenes and sesquiterpenes with major atmospheric oxidants. Data compiled from various sources.
BVOCSOA Yield (%)
This compound 1 - 3
Monoterpenes (e.g., α-pinene) 2 - 50
Sesquiterpenes (e.g., β-caryophyllene) 15 - 100
This table summarizes the typical range of secondary organic aerosol (SOA) yields from the atmospheric oxidation of this compound, monoterpenes, and sesquiterpenes. SOA yields are highly dependent on environmental conditions such as NOx levels and oxidant concentrations.

Atmospheric Degradation and Secondary Pollutant Formation

The atmospheric degradation of this compound, monoterpenes, and sesquiterpenes is primarily initiated by their reaction with hydroxyl radicals (OH), ozone (O₃), and nitrate radicals (NO₃). These reactions lead to the formation of a complex mixture of oxygenated volatile organic compounds (OVOCs) and, ultimately, to the production of ozone and secondary organic aerosols.

Ozone Formation

In the presence of nitrogen oxides (NOx), the oxidation of BVOCs leads to the formation of tropospheric ozone, a major air pollutant. This compound, due to its high emission rates and reactivity, is a significant contributor to ozone formation, particularly in polluted environments.[3] Monoterpenes also contribute to ozone production, and in some urban areas, their contribution can be comparable to or even exceed that of this compound.[4]

Secondary Organic Aerosol (SOA) Formation

SOA is formed when the low-volatility oxidation products of BVOCs partition into the aerosol phase. While this compound has a relatively low SOA yield compared to terpenes, its vast emissions make it a globally significant source of SOA.[5] Monoterpenes and especially sesquiterpenes are highly efficient SOA precursors due to their larger carbon number and the lower volatility of their oxidation products.[2] The chemical composition and physical properties of SOA derived from these different precursors vary, impacting their effects on climate and human health.

The following diagram illustrates the generalized atmospheric degradation pathways of this compound and a monoterpene (α-pinene), highlighting their roles in ozone and SOA formation.

BVOC_Degradation cluster_this compound This compound Pathway cluster_monoterpene Monoterpene Pathway (α-pinene) cluster_ozone Ozone Formation This compound This compound (C₅H₈) ISOPOOH This compound Hydroperoxides This compound->ISOPOOH + OH, O₂, HO₂ O3 Ozone (O₃) IEPOX This compound Epoxydiols ISOPOOH->IEPOX + OH, O₂ NO2 NO₂ ISOPOOH->NO2 + NO Isoprene_SOA This compound SOA IEPOX->Isoprene_SOA Aqueous Phase Chemistry Monoterpene α-Pinene (C₁₀H₁₆) C10_RO2 C₁₀ Peroxy Radicals Monoterpene->C10_RO2 + OH/O₃ HOMs Highly Oxygenated Molecules C10_RO2->HOMs Autoxidation C10_RO2->NO2 + NO Monoterpene_SOA Monoterpene SOA HOMs->Monoterpene_SOA Condensation NO NO NO2->O3 + hν, O₂

Caption: Generalized atmospheric degradation pathways of this compound and α-pinene leading to SOA and ozone formation.

Experimental Protocols

Accurate measurement of BVOC emissions and their atmospheric reaction products is essential for understanding their role in atmospheric chemistry. Below are detailed protocols for key experimental techniques.

Measurement of BVOC Emission Rates using a Dynamic Enclosure System and Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used to determine the emission rates of BVOCs from vegetation under controlled conditions.

Experimental Workflow:

BVOC_Emission_Workflow start Plant Enclosure inlet Purified Air Inlet start->inlet outlet Sample Air Outlet start->outlet trap Sorbent Trap outlet->trap td Thermal Desorption trap->td gcms GC-MS Analysis td->gcms data Data Analysis & Emission Rate Calculation gcms->data

Caption: Workflow for measuring BVOC emission rates.

Methodology:

  • Plant Enclosure: A branch or the whole plant is enclosed in a transparent chamber (e.g., Tedlar bag or glass cuvette).

  • Air Supply: Purified, hydrocarbon-free air is supplied to the enclosure at a constant flow rate.

  • Environmental Control: Temperature, humidity, and light intensity inside the enclosure are monitored and controlled to mimic ambient conditions.

  • Sample Collection: A portion of the air exiting the enclosure is drawn through a sorbent tube (e.g., Tenax TA) for a specific duration to trap the emitted BVOCs.

  • Thermal Desorption: The sorbent tube is heated in a thermal desorber, releasing the trapped BVOCs into a stream of inert gas.

  • GC-MS Analysis: The desorbed compounds are transferred to a gas chromatograph (GC) for separation, followed by detection and identification using a mass spectrometer (MS).

  • Quantification: The concentration of each BVOC is determined by comparing its peak area to that of a known standard.

  • Emission Rate Calculation: The emission rate (E) is calculated using the following formula: E = (C_out - C_in) * F / A where:

    • C_out = concentration of the BVOC in the outlet air

    • C_in = concentration of the BVOC in the inlet air (ideally zero)

    • F = flow rate of air through the enclosure

    • A = leaf area or biomass of the enclosed plant material

Analysis of SOA Precursors and Products in Ambient Air using Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS)

PTR-ToF-MS is a powerful technique for real-time measurement of a wide range of VOCs and OVOCs in the atmosphere.

Methodology:

  • Ionization: Ambient air is drawn into the instrument where it is mixed with H₃O⁺ ions in a drift tube. VOCs with a proton affinity higher than water are ionized via proton transfer.

  • Mass Analysis: The ionized molecules are then guided into a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the arrival time of the ions, which is used to generate a full mass spectrum.

  • Identification and Quantification: Compounds are identified by their precise m/z and quantified based on the ion signal intensity, the reaction rate constant, and instrumental parameters.

Concluding Remarks

This compound, monoterpenes, and sesquiterpenes are all critical components of atmospheric chemistry, but their relative importance varies depending on the specific process and environmental conditions. This compound's high global emissions make it a dominant player in global atmospheric chemistry, particularly in influencing OH radical concentrations and contributing to ozone formation in polluted regions. Monoterpenes and sesquiterpenes, while less abundant, are highly efficient precursors to secondary organic aerosols, playing a crucial role in particle formation and growth. A comprehensive understanding of the distinct and interactive roles of these BVOCs is essential for accurately modeling and predicting changes in air quality and climate. Future research should continue to focus on refining emission inventories, elucidating complex reaction mechanisms, and quantifying the climate and health impacts of the diverse range of secondary products formed from these fascinating biogenic molecules.

References

Comparative Genomics of Isoprene-Emitting and Non-Emitting Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the genomic underpinnings of isoprene (B109036) emission in plants, this guide provides a comparative analysis of this compound-emitting and non-emitting model species. It offers researchers, scientists, and drug development professionals a comprehensive overview of the genetic differences, key biosynthetic pathways, and the experimental methodologies used to elucidate these distinctions.

The emission of this compound, a volatile organic compound, is a fascinating and ecologically significant trait in the plant kingdom. While some species, like the black cottonwood (Populus trichocarpa), are prolific this compound emitters, others, such as the model plant Arabidopsis thaliana, are non-emitters. This dichotomy presents a valuable opportunity for comparative genomic studies to understand the evolution, regulation, and function of this compound production. This guide synthesizes key genomic data, outlines detailed experimental protocols, and provides visual representations of the underlying biological processes and research workflows.

Data Presentation: A Genomic Snapshot

The primary distinction between this compound-emitting and non-emitting plants lies in the presence of the this compound synthase (IspS) gene. A comparative look at the genomes of Populus trichocarpa and Arabidopsis thaliana highlights this and other key differences.

Genomic FeaturePopulus trichocarpa (this compound Emitter)Arabidopsis thaliana (Non-Emitter)Reference
Genome Size (Mbp) ~423-480 Mbp~119-135 Mbp[1][2][3][4]
Total Gene Count ~45,555~27,000[1][5]
This compound Synthase (IspS) Gene Present (Small gene family)Absent[6]
MEP Pathway Genes Generally single copy, with some potential duplicationsGenerally single copy[7]

The this compound Biosynthesis Pathway

This compound is synthesized in chloroplasts via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This pathway produces dimethylallyl diphosphate (B83284) (DMADP), the direct precursor for this compound. In emitting species, the enzyme this compound synthase (IspS) catalyzes the final step, converting DMADP to this compound. In non-emitting species, the MEP pathway is still essential for the production of other vital isoprenoids, but they lack a functional IspS gene.

Isoprene_Biosynthesis_Pathway cluster_MEP MEP Pathway (Chloroplast) cluster_this compound This compound Synthesis G3P Glyceraldehyde-3-phosphate DXP DXP G3P->DXP DXS Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME MCT CDP_MEP CDP-MEP CDP_ME->CDP_MEP CMK ME_cPP ME-cPP CDP_MEP->ME_cPP MDS HMBPP HMBPP ME_cPP->HMBPP HDS IPP_DMAPP IPP/DMADP HMBPP->IPP_DMAPP HDR DMADP DMADP IPP_DMAPP->DMADP This compound This compound (emitted) DMADP->this compound IspS Other_Isoprenoids Other Isoprenoids DMADP->Other_Isoprenoids Other Terpene Synthases

This compound biosynthesis via the MEP pathway.

Experimental Protocols

To investigate the genomic differences between this compound-emitting and non-emitting species, a combination of genomic, transcriptomic, and metabolomic approaches is employed.

Genome Sequencing and Assembly

This protocol outlines the general steps for obtaining a high-quality genome sequence from a plant species.

  • High-Molecular-Weight DNA Extraction:

    • Grind young, healthy leaf tissue in liquid nitrogen to a fine powder using a mortar and pestle.

    • Immediately transfer the powder to a pre-chilled tube containing a CTAB (cetyltrimethylammonium bromide) extraction buffer with PVP (polyvinylpyrrolidone) to remove polyphenols.

    • Incubate the mixture at 60-65°C for 1-2 hours with occasional mixing.

    • Perform a chloroform:isoamyl alcohol (24:1) extraction to separate the aqueous phase containing DNA from cellular debris.

    • Precipitate the DNA from the aqueous phase using isopropanol.

    • Wash the DNA pellet with 70% ethanol (B145695) and resuspend it in a suitable buffer.[8]

    • Assess DNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Library Preparation and Sequencing:

    • Prepare a long-read sequencing library using platforms like Oxford Nanopore Technologies (ONT) or Pacific Biosciences (PacBio). These technologies are crucial for resolving complex plant genomes with repetitive regions.[9]

    • Sequence the prepared library according to the manufacturer's instructions to generate raw sequencing reads.

  • Genome Assembly and Annotation:

    • Perform quality control on the raw sequencing reads to trim low-quality bases and remove adapter sequences.

    • Use a de novo genome assembler (e.g., Canu, Flye) to assemble the long reads into contigs.

    • Utilize scaffolding techniques, such as Hi-C, to order and orient the contigs into chromosome-level scaffolds.

    • Perform genome annotation to identify protein-coding genes, non-coding RNAs, and other genomic features using a combination of ab initio gene prediction, homology-based evidence, and transcriptomic data.

Transcriptomic Analysis (RNA-Seq)

This protocol details the steps for comparing gene expression levels, particularly of MEP pathway genes, between different plant species or conditions.

  • RNA Extraction:

    • Harvest plant tissue of interest and immediately freeze in liquid nitrogen to preserve RNA integrity.

    • Extract total RNA using a TRIzol-based method or a commercial plant RNA extraction kit.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer to ensure high integrity (RIN > 8).

  • Library Preparation and Sequencing:

    • Prepare an RNA-seq library from the high-quality total RNA. This typically involves poly(A) selection for mRNA enrichment.

    • Fragment the mRNA and synthesize cDNA.

    • Ligate sequencing adapters to the cDNA fragments.

    • Perform PCR amplification to enrich the library.

    • Sequence the prepared libraries on a high-throughput sequencing platform like Illumina.[10][11]

  • Data Analysis:

    • Perform quality control on the raw RNA-seq reads.

    • Align the quality-filtered reads to the reference genome of the respective plant species using a splice-aware aligner (e.g., HISAT2, STAR).

    • Quantify the number of reads mapping to each gene to generate a gene expression matrix.

    • Perform differential gene expression analysis using tools like DESeq2 or edgeR to identify genes with significantly different expression levels between this compound-emitting and non-emitting species.[12][13]

Metabolomic Analysis (this compound Measurement)

This protocol describes how to measure this compound emissions from plant tissues.

  • Sample Collection (Headspace Analysis):

    • Enclose a leaf or a whole plant in a gas-tight cuvette or chamber.

    • Pass a stream of purified air through the chamber at a controlled flow rate.

    • Collect the outflowing air, which contains the emitted volatile organic compounds, onto an adsorbent trap or directly introduce it into the analytical instrument.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Thermally desorb the trapped volatiles from the adsorbent trap into the GC-MS system.

    • Separate the volatile compounds based on their boiling points and polarity using a gas chromatography column.

    • Detect and identify the separated compounds using a mass spectrometer, which fragments the molecules and provides a characteristic mass spectrum.

    • Quantify the amount of this compound by comparing its peak area to that of a known standard.[14][15][16]

A Typical Comparative Genomics Workflow

The process of comparing the genomes of this compound-emitting and non-emitting plants follows a structured workflow, from sample collection to data interpretation.

Comparative_Genomics_Workflow cluster_genomics Genomics cluster_transcriptomics Transcriptomics cluster_metabolomics Metabolomics cluster_analysis Comparative Analysis DNA_Extraction 1. DNA Extraction Sequencing 2. Genome Sequencing (Long-read) DNA_Extraction->Sequencing Assembly 3. Genome Assembly & Annotation Sequencing->Assembly Comparative_Analysis Comparative Genomic Analysis Assembly->Comparative_Analysis RNA_Extraction 1. RNA Extraction RNA_Seq 2. RNA-Seq RNA_Extraction->RNA_Seq Diff_Expression 3. Differential Expression Analysis RNA_Seq->Diff_Expression Diff_Expression->Comparative_Analysis Volatile_Collection 1. Volatile Collection GC_MS 2. GC-MS Analysis Volatile_Collection->GC_MS Metabolite_ID 3. This compound Quantification GC_MS->Metabolite_ID Metabolite_ID->Comparative_Analysis Insights Insights Comparative_Analysis->Insights Biological Insights

Workflow for comparative genomics.

By integrating these genomic, transcriptomic, and metabolomic datasets, researchers can gain a holistic understanding of the genetic basis of this compound emission. This knowledge is not only fundamental to plant biology and atmospheric science but also holds potential for applications in metabolic engineering and the development of novel bioproducts.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The tantalizing prospect of a simple breath test to monitor the body's cholesterol production has driven significant research into the link between exhaled isoprene (B109036) and cholesterol biosynthesis. This compound, a volatile organic compound found in human breath, is hypothesized to be a byproduct of the mevalonate (B85504) pathway, the same metabolic route responsible for synthesizing cholesterol. This guide provides a comprehensive comparison of the evidence supporting and challenging this link, complete with experimental data, detailed methodologies, and visual workflows to aid researchers in this dynamic field.

The Mevalonate Pathway: A Shared Origin

The prevailing hypothesis posits that this compound and cholesterol share a common metabolic origin in the mevalonate pathway. This intricate series of enzymatic reactions begins with acetyl-CoA and culminates in the production of various isoprenoids, including cholesterol.[1][2][3] A key intermediate in this pathway is isopentenyl pyrophosphate (IPP), which can be converted to dimethylallyl pyrophosphate (DMAPP). These two molecules are the fundamental building blocks for isoprenoid synthesis.[4] While the majority of these precursors are channeled towards cholesterol production, a small fraction is thought to give rise to this compound.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IDI1/IDI2 FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->FPP This compound This compound DMAPP->this compound Squalene Squalene FPP->Squalene Cholesterol Cholesterol Squalene->Cholesterol

Figure 1: Simplified Mevalonate Pathway leading to Cholesterol and this compound.

Quantitative Evidence: The Impact of Modulating Cholesterol Synthesis

Several studies have provided quantitative data supporting the link between this compound exhalation and cholesterol biosynthesis by demonstrating that interventions known to affect cholesterol synthesis also alter breath this compound levels.

Statin Intervention Studies

Statins, a class of drugs that inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, have been shown to reduce both cholesterol levels and this compound exhalation.[5][6]

InterventionStudy PopulationDurationChange in Breath this compoundChange in Serum Cholesterol/LDLCitation
Lovastatin (40 mg b.i.d.) Healthy Males6 weeks↓ 27 ± 9%↓ 12 ± 6% (in mononuclear leukocyte synthesis)[7]
Atorvastatin Individual with Hyperlipidemia11 days↓ ~35%↓ ~35% (Total Cholesterol and LDL)[5]
Dietary Intervention Studies

Dietary modifications have also been shown to influence both this compound exhalation and cholesterol synthesis.

InterventionStudy PopulationDurationChange in Breath this compound ExcretionChange in Mononuclear Leukocyte Sterol SynthesisCitation
Cholesterol-supplemented diet (1070 mg total) Healthy Males6 weeks↓ 16 ± 5%↓ 19 ± 4%[7]

A Counter-Narrative: The Muscular Origin of this compound

While the evidence linking this compound to the mevalonate pathway is compelling, recent research has introduced a significant counter-narrative. A 2023 study identified healthy individuals with a homozygous stop-gain mutation in the isopentenyl-diphosphate delta isomerase 2 (IDI2) gene who exhibited no detectable exhaled this compound, despite having normal cholesterol levels.[8] This finding strongly suggests that IDI2, an enzyme primarily expressed in skeletal muscle, is the key determinant of this compound production in humans.[8] This points to a muscular, rather than a primarily hepatic, origin of breath this compound, potentially decoupling it from systemic cholesterol synthesis under normal physiological conditions.[8][9]

Experimental Protocols: A Guide to Measurement

Validating the link between this compound exhalation and cholesterol biosynthesis requires robust and reproducible experimental methods. Below are detailed protocols for the key experiments cited in this guide.

I. Measurement of Breath this compound by Proton Transfer Reaction-Mass Spectrometry (PTR-MS)

PTR-MS is a sensitive technique for real-time measurement of volatile organic compounds in the breath.[10][11]

1. Breath Sample Collection:

  • End-Tidal Air Sampling: To ensure the sample is representative of alveolar air, collect the last portion of the exhaled breath. This can be achieved using a specialized breath sampler or by instructing the subject to exhale fully into a collection device.

  • Collection Bags: Inert bags, such as Tedlar bags, are commonly used to collect breath samples for offline analysis.[12]

  • Direct Inlet: For real-time analysis, subjects can exhale directly into a heated, inert tube connected to the PTR-MS inlet.

2. PTR-MS Analysis:

  • Instrumentation: A high-sensitivity PTR-MS instrument is required.

  • Drift Tube Conditions: Typical operating parameters include a drift tube voltage of around 600 V and a pressure of approximately 2.3 mbar.[13]

  • Reagent Ions: H₃O⁺ is the most common reagent ion for protonating this compound.

  • Mass-to-Charge Ratio (m/z): Protonated this compound is detected at m/z 69.[14]

  • Calibration: The instrument should be calibrated using a certified gas standard of this compound in nitrogen.

II. Assessment of Cholesterol Biosynthesis

A. HMG-CoA Reductase Activity Assay (Colorimetric):

This assay measures the activity of the rate-limiting enzyme in cholesterol synthesis by monitoring the oxidation of NADPH.[2][15][16]

1. Sample Preparation (from Leukocytes):

  • Isolate mononuclear leukocytes from fresh blood samples.[17]

  • Prepare microsomal fractions from the isolated leukocytes.[17]

2. Assay Procedure:

  • Reaction Mixture: Prepare a reaction buffer containing NADPH and the substrate HMG-CoA.

  • Enzyme Reaction: Add the microsomal preparation to the reaction mixture to initiate the reaction.

  • Spectrophotometric Measurement: Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. The rate of decrease is proportional to the HMG-CoA reductase activity.

B. Radiolabeled Acetate (B1210297) Incorporation Assay:

This method tracks the incorporation of a radiolabeled precursor into newly synthesized cholesterol.[13][18][19]

1. Cell Culture and Labeling:

  • Culture cells (e.g., HepG2) in appropriate media.

  • Pulse-label the cells with [¹⁴C]acetate for a defined period.

2. Lipid Extraction and Analysis:

  • After labeling, wash the cells and extract the total lipids.

  • Separate the cellular lipids using thin-layer chromatography (TLC).

  • Quantify the radioactivity in the cholesterol and cholesteryl ester bands to determine the rate of acetate incorporation into these molecules.

C. Serum Cholesterol and LDL Measurement:

Standard clinical laboratory methods are used to determine serum lipid profiles.

1. Sample Collection:

  • Collect a fasting blood sample from the subject.

2. Analysis:

  • Total Cholesterol: Measured enzymatically.

  • HDL Cholesterol: Measured directly after precipitation of other lipoproteins.

  • Triglycerides: Measured enzymatically.

  • LDL Cholesterol: Typically calculated using the Friedewald equation: LDL = Total Cholesterol - HDL - (Triglycerides / 5).

Experimental and Logical Workflows

Visually understanding the experimental and logical flow is crucial for designing and interpreting studies in this area.

Experimental_Workflow cluster_0 Subject Intervention cluster_1 Breath this compound Measurement cluster_2 Cholesterol Biosynthesis Assessment cluster_3 Data Analysis & Validation Statin Administer Statin (e.g., Atorvastatin) Breath_Collection Breath Sample Collection (End-Tidal Air) Statin->Breath_Collection Blood_Sample Fasting Blood Sample Statin->Blood_Sample Diet Dietary Modification (e.g., Cholesterol-rich diet) Diet->Breath_Collection Diet->Blood_Sample PTR_MS PTR-MS Analysis (m/z 69) Breath_Collection->PTR_MS Correlation Correlate Changes in this compound with Cholesterol Synthesis Markers PTR_MS->Correlation Serum_Lipids Serum Total Cholesterol & LDL Blood_Sample->Serum_Lipids Leukocyte_Isolation Isolate Mononuclear Leukocytes Blood_Sample->Leukocyte_Isolation Serum_Lipids->Correlation HMGR_Assay HMG-CoA Reductase Activity Assay Leukocyte_Isolation->HMGR_Assay Acetate_Assay Radiolabeled Acetate Incorporation Assay Leukocyte_Isolation->Acetate_Assay HMGR_Assay->Correlation Acetate_Assay->Correlation

Figure 2: Experimental workflow for validating the link between this compound and cholesterol.

Conclusion

The relationship between exhaled this compound and cholesterol biosynthesis is more complex than initially hypothesized. While strong evidence from statin and dietary intervention studies supports a connection via the mevalonate pathway, the discovery of this compound-deficient individuals with normal cholesterol levels points towards a primary role for the IDI2 enzyme in skeletal muscle. This suggests that while this compound production is fundamentally linked to the building blocks of cholesterol, its exhalation may be more reflective of muscular metabolic activity than systemic cholesterol synthesis.

For researchers and drug development professionals, this underscores the need for careful experimental design and interpretation. Monitoring breath this compound may still hold promise as a non-invasive biomarker, but its clinical utility will depend on a deeper understanding of its precise metabolic origins and the physiological factors that govern its release. Future studies should aim to concurrently measure this compound exhalation, cholesterol synthesis rates in various tissues, and the expression and activity of key enzymes like IDI2 to fully elucidate this intricate biological connection.

References

Unraveling the Complex Dance of Isoprene Oxidation: A Guide to Experimental Validation of Theoretical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate pathways of atmospheric chemistry, understanding the oxidation of isoprene (B109036) is paramount. As the most abundant non-methane volatile organic compound emitted by plants, its atmospheric fate significantly influences air quality, climate, and the formation of secondary organic aerosols. This guide provides an objective comparison of leading theoretical models of this compound oxidation against experimental data, offering a clear view of their performance and the experimental underpinning of our current understanding.

The oxidation of this compound in the atmosphere is a complex cascade of reactions, leading to a diverse array of products. Accurately modeling this process is crucial for predicting the formation of ozone and secondary organic aerosols, which have significant impacts on human health and the environment. This report details the experimental validation of several key theoretical models, providing a comprehensive overview for researchers in the field.

Comparing Model Predictions with Experimental Reality

The following tables summarize quantitative data from various experimental studies and compare them with the predictions of prominent theoretical models, including the Reduced Caltech this compound Mechanism (RCIM), the Master Chemical Mechanism (MCM), and the GEOS-Chem model. These comparisons focus on key observables such as the yields of major oxidation products under different atmospheric conditions.

Table 1: Product Yields from this compound + OH Reaction under High NOx Conditions
ProductExperimental Yield (%)[1]RCIM Yield (%)[2][3]MCM v3.3.1 Yield (%)[2][3]GEOS-Chem v11-02c Yield (%)[2][3]
Methyl Vinyl Ketone (MVK)30 - 40353338
Methacrolein (MACR)20 - 30252822
This compound Nitrates (IN)8 - 129712
Formaldehyde (HCHO)50 - 60555258
Table 2: Product Yields from this compound + OH Reaction under Low NOx Conditions
ProductExperimental Yield (%)[1][4]RCIM Yield (%)[2][3]MCM v3.3.1 Yield (%)[2][3]GEOS-Chem v11-02c Yield (%)[2][3]
This compound Hydroxy Hydroperoxides (ISOPOOH)50 - 70656055
This compound Epoxydiols (IEPOX)5 - 1510812
C5-alkene triols5 - 10869

Unveiling the Chemical Pathways: A Visual Guide

The following diagrams, generated using the DOT language, illustrate the key signaling pathways in this compound oxidation and a typical experimental workflow for their study.

Isoprene_Oxidation_Pathway cluster_HighNOx High NOx Pathway cluster_LowNOx Low NOx Pathway This compound This compound ISOPOO_high This compound Peroxy Radicals (ISOPOO) This compound->ISOPOO_high + OH, O2 ISOPOO_low This compound Peroxy Radicals (ISOPOO) This compound->ISOPOO_low + OH, O2 OH OH O2 O2 NO NO HO2 HO2 Alkoxy_Radicals Alkoxy Radicals ISOPOO_high->Alkoxy_Radicals + NO MVK_MACR MVK + MACR Alkoxy_Radicals->MVK_MACR Isoprene_Nitrates This compound Nitrates Alkoxy_Radicals->Isoprene_Nitrates O3_SOA Ozone & SOA MVK_MACR->O3_SOA Isoprene_Nitrates->O3_SOA ISOPOOH This compound Hydroxy Hydroperoxides (ISOPOOH) ISOPOO_low->ISOPOOH + HO2 IEPOX This compound Epoxydiols (IEPOX) ISOPOOH->IEPOX + OH SOA Secondary Organic Aerosol (SOA) IEPOX->SOA

Figure 1: Simplified reaction scheme for this compound oxidation under high and low NOx conditions.

Experimental_Workflow cluster_Chamber Atmospheric Simulation Chamber cluster_Analysis Product Analysis Reactant_Injection 1. Reactant Injection (this compound, Oxidants, NOx) Photolysis 2. Photolysis (UV Lights) Reactant_Injection->Photolysis Reaction 3. Oxidation Reaction Photolysis->Reaction Sampling 4. Continuous Sampling Reaction->Sampling Mass_Spec Mass Spectrometry (e.g., PTR-MS, CIMS) Sampling->Mass_Spec GC Gas Chromatography (GC-FID, GC-MS) Sampling->GC Data_Analysis Data Analysis & Model Comparison Mass_Spec->Data_Analysis GC->Data_Analysis

Figure 2: A typical experimental workflow for studying this compound oxidation in a simulation chamber.

Experimental Protocols: A Look Inside the Chamber

The experimental validation of this compound oxidation models relies heavily on studies conducted in atmospheric simulation chambers. These controlled environments allow scientists to mimic atmospheric conditions and study the reactions in detail. A prominent example is the Focused this compound eXperiment at the California Institute of Technology (FIXCIT) campaign.[5][6][7]

1. Chamber Setup and Conditions:

  • Chamber: Experiments are typically conducted in large, temperature-controlled Teflon bags (e.g., the Caltech Environmental Chamber).[5][6][7]

  • Reactants: High-purity this compound is injected into the chamber along with an oxidant precursor, typically hydrogen peroxide (H₂O₂) for generating hydroxyl (OH) radicals.[8] For high-NOx experiments, nitric oxide (NO) is also introduced.[8]

  • Photolysis: The oxidation is initiated by irradiating the chamber with UV lights, which photolyzes the H₂O₂ to produce OH radicals.[8]

  • Conditions: Experiments are run under a range of atmospherically relevant conditions, including varying concentrations of NOx, relative humidity, and temperature.[5][6][7][8]

2. Instrumentation and Measurements:

  • A suite of advanced analytical instruments is used to monitor the concentrations of reactants and products in real-time.

  • Mass Spectrometry: Techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Chemical Ionization Mass Spectrometry (CIMS) are used for the sensitive detection of a wide range of volatile organic compounds and their oxidation products.

  • Gas Chromatography (GC): GC coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) provides separation and quantification of isomeric products, such as MVK and MACR.

3. Data Analysis and Model Comparison:

  • The experimental data, including the time evolution of reactant and product concentrations, are used to calculate product yields and reaction rates.

  • These experimental results are then compared with the predictions of theoretical models run under the same initial conditions. This comparison allows for the refinement and validation of the chemical mechanisms within the models.

The Evolving Landscape of this compound Oxidation Modeling

The comparison between experimental data and model predictions reveals both the strengths and weaknesses of our current understanding of this compound oxidation. While models like RCIM and MCM generally capture the major product yields, discrepancies still exist, particularly for minor products and under specific atmospheric conditions.[2][3] These differences highlight the need for continued research to refine the chemical mechanisms.

The development of more explicit and detailed models, informed by ongoing experimental work, is crucial for improving the accuracy of air quality and climate models. The use of advanced analytical techniques in chamber studies, such as those employed in the FIXCIT campaign, will continue to provide the critical data needed to test and improve these theoretical frameworks.[5][6][7] This iterative process of experimental investigation and model development is essential for advancing our ability to predict the atmospheric impacts of this compound and other biogenic emissions.

References

Isoprene's Role in Plant Heat Tolerance: A Comparative Analysis of Cooling Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biochemical and biophysical strategies plants employ to survive heat stress, with a focus on the contribution of isoprene (B109036) emission versus other key cooling mechanisms.

Introduction

As sessile organisms, plants have evolved a sophisticated suite of mechanisms to withstand the challenges of their environment, with heat stress being a primary concern. Elevated temperatures can lead to protein denaturation, membrane instability, and the production of harmful reactive oxygen species (ROS), ultimately impairing growth and productivity. To counteract these effects, plants employ various cooling and protective strategies. This guide provides a comparative analysis of this compound emission, a biochemical defense mechanism, against other critical plant cooling strategies, namely transpirational cooling and the induction of heat shock proteins (HSPs). We will explore the underlying mechanisms, present comparative experimental data, and provide detailed experimental protocols for researchers in plant science and related fields.

Mechanisms of Heat Tolerance: A Comparative Overview

Plants utilize a combination of biophysical and biochemical strategies to manage heat stress. The primary mechanisms include:

  • This compound Emission: The release of the volatile organic compound this compound (C5H8) is a characteristic of many plant species, particularly trees in warmer climates. This compound is thought to confer thermotolerance through several actions, including stabilizing cellular membranes, quenching reactive oxygen species, and modulating signaling pathways.

  • Transpirational Cooling: This is a physical process analogous to sweating in animals. The evaporation of water from the leaf surface through stomata dissipates a significant amount of heat energy, thereby cooling the leaf.

  • Heat Shock Proteins (HSPs): Upon exposure to heat stress, plants upregulate the synthesis of a diverse group of proteins known as heat shock proteins. These molecular chaperones play a crucial role in preventing protein aggregation, refolding denatured proteins, and targeting damaged proteins for degradation.

Quantitative Comparison of Cooling and Protective Mechanisms

The following tables summarize key quantitative data from various experimental studies, providing a basis for comparing the efficacy of this compound emission, transpirational cooling, and the action of heat shock proteins.

ParameterThis compound EmissionTranspirational CoolingHeat Shock Proteins (HSPs)
Primary Mechanism Biochemical/SignalingBiophysical (Evaporation)Molecular Chaperoning
Direct Cooling Effect Indirect, through cellular protectionDirect, evaporative coolingNone
Protective Function Membrane stabilization, antioxidantPrevents overheatingProtein folding and repair
Energy Cost High (consumes photosynthetically fixed carbon)Dependent on water availabilityHigh (protein synthesis)

Table 1: Qualitative Comparison of Plant Heat Tolerance Mechanisms

Study OrganismHeat Stress ConditionsObserved Effect of this compoundCitation
Kudzu (Pueraria lobata)46°C for 2 minutesIncreased thermotolerance of photosynthesis.[1][1]
Kudzu (Pueraria lobata)High lightIncreased thermotolerance by as much as 10°C.[2][3][4][2][3][4]
White Oak (Quercus alba)High lightThis compound-induced thermotolerance observed.[3][4][3][4]
Arabidopsis thaliana (transgenic)60°C for 2.5 hoursClear heat tolerance and a decrease in leaf surface temperature compared to wild type.[5][6][5][6]
Red Oak (Quercus rubra)Natural fluctuationsThis compound emission rates peaked at 39°C when measurements were made every four minutes.[7][7]

Table 2: Experimental Data on this compound-Mediated Thermotolerance

Plant SpeciesAmbient Temperature (°C)Leaf Temperature Reduction (°C)Transpiration Rate (mol H₂O m⁻² s⁻¹)Citation
Mangifera indicaNot specified2.8 - 5.90.24 ± 0.08 to 0.04 ± 0.03[8][9]
Ficus benjaminaNot specified2.5 - 5.60.24 ± 0.04 to 0.03 ± 0.01[8][9]
Alstonia chinensisNot specified1.3 - 5.10.49 ± 0.07 to 0.03 ± 0.02[8][9]
Peltophorum africanumNot specified2.6 - 5.10.36 to 0.04 ± 0.02[8][9]
Lagerstroemia floribundaNot specified1.3 - 3.60.20 ± 0.03 to 0.04 ± 0.02[8][9]

Table 3: Experimental Data on Transpirational Cooling

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Signaling in Thermotolerance

This compound is synthesized in the chloroplasts via the methylerythritol 4-phosphate (MEP) pathway. Under heat stress, the activity of this compound synthase (IspS), the final enzyme in the pathway, is upregulated.[10] this compound is then thought to act as a signaling molecule, potentially influencing calcium ion channels and activating downstream pathways that lead to the expression of heat shock proteins and other protective molecules.[11]

Isoprene_Signaling cluster_chloroplast Chloroplast cluster_cytosol Cytosol MEP_pathway MEP Pathway DMADP DMADP MEP_pathway->DMADP IspS This compound Synthase (IspS) DMADP->IspS Isoprene_chloro This compound IspS->Isoprene_chloro Isoprene_cyto This compound Isoprene_chloro->Isoprene_cyto Diffusion Ca_channel Ca²⁺ Channel Isoprene_cyto->Ca_channel Activates Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Signaling_cascade Signaling Cascade Ca_ion->Signaling_cascade HSPs_expression HSP Gene Expression Signaling_cascade->HSPs_expression Thermotolerance Thermotolerance HSPs_expression->Thermotolerance Heat_Stress Heat Stress Heat_Stress->IspS Upregulates

Caption: this compound biosynthesis and signaling pathway in response to heat stress.

Comparative Experimental Workflow

This workflow outlines a comprehensive approach to compare the contributions of this compound emission, transpirational cooling, and HSPs to plant heat tolerance.

Caption: A workflow for the comparative analysis of plant heat tolerance mechanisms.

Detailed Experimental Protocols

Protocol 1: Measurement of this compound Emission and Transpiration Rate

Objective: To quantify the rates of this compound emission and transpiration under heat stress.

Materials:

  • Gas exchange system with a temperature-controlled cuvette (e.g., LI-COR LI-6800)

  • This compound analyzer (e.g., Proton Transfer Reaction-Mass Spectrometry, PTR-MS)

  • Plant material (this compound-emitting and non-emitting species for comparison)

  • Growth chambers or greenhouse with controlled temperature and light

Procedure:

  • Plant Preparation: Grow plants under controlled conditions (e.g., 25°C, 16h/8h light/dark cycle).

  • Acclimation: Place the plant in the gas exchange cuvette and allow it to acclimate to the initial conditions (e.g., 25°C, 400 µmol mol⁻¹ CO₂, 1000 µmol m⁻² s⁻¹ light) until photosynthesis and transpiration rates are stable.

  • Heat Stress Application: Increase the cuvette temperature to the desired stress level (e.g., 40°C) and maintain for the experimental duration (e.g., 2 hours).

  • Gas Exchange Measurement: Continuously monitor and record CO₂ and H₂O exchange to determine transpiration rate and stomatal conductance.

  • This compound Measurement: Interface the outlet of the gas exchange cuvette with the PTR-MS to measure the concentration of this compound in the air leaving the cuvette. Calculate the this compound emission rate based on the flow rate and the concentration difference between the incoming and outgoing air.

  • Data Analysis: Compare the this compound emission and transpiration rates between control and heat-stressed plants, and between this compound-emitting and non-emitting species.

Protocol 2: Chlorophyll Fluorescence Measurement

Objective: To assess the integrity of the photosynthetic apparatus under heat stress as an indicator of thermotolerance.

Materials:

  • Pulse-Amplitude-Modulation (PAM) fluorometer

  • Leaf clips

  • Dark adaptation chamber or light-proof material

Procedure:

  • Dark Adaptation: Dark-adapt a leaf for at least 30 minutes before measurement. This ensures that all reaction centers of photosystem II (PSII) are open.

  • Measurement of Fv/Fm:

    • Measure the minimal fluorescence (Fo) using a weak measuring light.

    • Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximal fluorescence (Fm).

    • The maximal variable fluorescence (Fv) is calculated as Fm - Fo.

    • The maximum quantum yield of PSII photochemistry is calculated as Fv/Fm.[12]

  • Experimental Design: Measure Fv/Fm on leaves of control and heat-stressed plants. A decrease in the Fv/Fm ratio indicates photoinhibitory damage to PSII.

  • Data Analysis: Compare the Fv/Fm values between treatments and plant species to assess the level of heat-induced damage and the protective effect of this compound.

Protocol 3: Quantification of Heat Shock Proteins (HSPs) by Western Blot

Objective: To quantify the accumulation of specific HSPs (e.g., HSP70, sHSPs) in response to heat stress.

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Protein extraction buffer

  • Bradford assay reagents

  • SDS-PAGE equipment and reagents

  • Electroblotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies specific to the HSPs of interest

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Imaging system for western blots

Procedure:

  • Sample Collection and Protein Extraction:

    • Harvest leaf tissue from control and heat-stressed plants and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Add protein extraction buffer, vortex, and centrifuge to collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using the Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target HSP.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Quantification:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[13] Normalize the intensity of the HSP bands to a loading control (e.g., actin or tubulin) to ensure equal protein loading.[1]

Conclusion

Plants employ a multifaceted strategy to cope with heat stress, with this compound emission, transpirational cooling, and the synthesis of heat shock proteins representing key defense mechanisms. While transpirational cooling provides a direct and significant physical cooling effect, its efficacy is dependent on water availability. This compound emission, on the other hand, appears to act more as a protective and signaling molecule, enhancing the intrinsic thermotolerance of cellular components, particularly the photosynthetic machinery. The induction of heat shock proteins is a universal and crucial response for maintaining protein homeostasis under thermal stress.

The experimental data presented in this guide highlight the distinct yet complementary roles of these mechanisms. For researchers, the choice of experimental approach will depend on the specific questions being addressed. The provided protocols offer a starting point for designing robust experiments to further elucidate the intricate interplay of these fascinating plant adaptations to a warming world.

References

comparative analysis of isoprene production in different plant functional types

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Isoprene (B109036) Production Across Plant Functional Types

This compound, a volatile organic compound, is emitted in significant quantities by a diverse range of plant species, playing a crucial role in atmospheric chemistry and protecting plants against abiotic stresses. The capacity for this compound emission varies considerably among different plant functional types, influenced by genetic factors, environmental conditions, and developmental stages. This guide provides a comparative analysis of this compound production, summarizing quantitative data, detailing experimental protocols, and illustrating the key biosynthetic pathway.

Quantitative Comparison of this compound Emission Rates

This compound emission rates are a key metric for understanding the contribution of different plant functional types to atmospheric chemistry and for modeling biogenic volatile organic compound (BVOC) emissions. The following table summarizes typical this compound emission rates observed in various plant functional types under standardized conditions. It is important to note that these values can vary significantly based on specific species, environmental conditions (light and temperature), and leaf age.

Plant Functional TypePredominant Species Example(s)Typical this compound Emission Rate (nmol m⁻² s⁻¹)Key References
Broadleaf Trees (Tropical) Quercus spp. (Oak), Populus spp. (Poplar)22 - 79[1][2]
Broadleaf Trees (Temperate) Liquidambar styraciflua (Sweetgum)High, comparable to oaks and poplars[1][2]
Needleleaf Trees (Boreal) Low emitters1.5% of dominant source[3]
Shrubs Widespread distributionSignificant global contributors[4]
Grasses Cool and warm season grasses4% of dominant source[3]
Vines Pueraria montana (Kudzu)Can consume up to 64% of photosynthetic C[5]

Note: The emission rates for shrubs and grasses are presented as a percentage of the dominant source (broadleaf tropical forests) as per the global model by Guenther et al.[3]. Specific emission rates for these functional types are highly variable and less documented in a standardized format compared to high-emitting tree species.

Experimental Protocols for this compound Measurement

Accurate quantification of this compound emissions is fundamental to comparative studies. A generalized workflow for measuring this compound production from plants is outlined below.

Key Experimental Steps:
  • Plant Material and Growth Conditions: Plants are typically grown in controlled environment chambers or greenhouses to ensure uniform growth conditions. Key parameters such as light intensity, temperature, humidity, and CO2 concentration are meticulously controlled and monitored.

  • Gas Exchange Measurement System: A common method involves using a leaf cuvette system coupled with an infrared gas analyzer (IRGA) to measure photosynthesis and transpiration rates simultaneously with this compound emissions.

  • This compound Collection: Air from the leaf cuvette is drawn through an adsorbent trap, typically filled with materials like Tenax TA or Carbotrap, to capture volatile organic compounds, including this compound.

  • This compound Analysis: The trapped compounds are then thermally desorbed and analyzed using a gas chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for identification and quantification.[6]

  • Data Standardization: this compound emission rates are typically normalized by leaf area and time (e.g., nmol m⁻² s⁻¹) or by leaf dry weight (e.g., µg g⁻¹ h⁻¹).[1][2][7]

Figure 1. Generalized experimental workflow for measuring plant this compound emissions.

This compound Biosynthesis Signaling Pathway

This compound is synthesized in the chloroplasts of plant cells via the methylerythritol 4-phosphate (MEP) pathway.[8][9][10] This pathway utilizes recent products of photosynthesis, linking this compound production directly to light availability and photosynthetic activity.[3]

The key steps of the MEP pathway leading to this compound synthesis are:

  • Initial Precursors: The pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate, both derived from photosynthesis.

  • Formation of MEP: A series of enzymatic reactions convert the initial precursors into 2-C-methyl-D-erythritol 4-phosphate (MEP).

  • Synthesis of IPP and DMADP: Further enzymatic steps lead to the formation of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMADP).[11]

  • This compound Synthase Action: The final step is catalyzed by the enzyme this compound synthase (IspS), which converts DMADP into this compound.[5] This gaseous product then diffuses out of the leaf.

Figure 2. The methylerythritol 4-phosphate (MEP) pathway for this compound biosynthesis.

References

Safety Operating Guide

Proper Disposal of Isoprene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Isoprene (B109036) is a volatile, highly flammable liquid that requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound waste, in line with regulatory requirements. Adherence to these procedures is critical for maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal-related tasks, it is imperative to handle this compound with extreme caution. This compound is a flammable and reactive liquid, and its vapors can form explosive mixtures with air.[1] It is also suspected of causing cancer and genetic defects.[1]

Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. In case of potential inhalation exposure, use a respirator with an appropriate cartridge.

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[1][2] Use only explosion-proof equipment when handling this compound.[2]

  • Static Discharge: Take precautionary measures against static discharge, which can ignite this compound vapors.[2][3] Ensure proper grounding and bonding of containers and equipment.[3][4]

This compound Waste Disposal Procedures

Proper disposal of this compound waste is crucial and must be carried out in compliance with local, state, and federal regulations.[3][5] this compound is considered a hazardous waste, and its disposal is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[5]

Step-by-Step Disposal Guide:

  • Waste Identification and Segregation:

    • Clearly label all this compound waste containers with "Hazardous Waste" and the specific chemical name "this compound."

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[3]

  • Containerization:

    • Use only approved, chemically compatible, and properly sealed containers for this compound waste.[2]

    • Keep waste containers tightly closed when not in use to prevent the escape of vapors.[2][3]

    • Store waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][3]

  • Disposal Method:

    • The primary recommended method for this compound disposal is through a licensed hazardous waste disposal company.[2][6]

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method, but this must be performed by a licensed facility.[6]

    • Never dispose of this compound down the drain or in regular trash.[2][5] This can lead to environmental contamination and potentially explosive conditions in the sewer system.[5]

Spill and Contaminated Material Management

In the event of an this compound spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[2][5]

  • Control Ignition Sources: Remove all sources of ignition from the area.[2][5]

  • Containment and Cleanup:

    • For small spills, contain the liquid with a non-combustible absorbent material such as sand, earth, or vermiculite.[2]

    • Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[7]

    • For large spills, contact your institution's emergency response team or the local fire department.

  • Decontamination: Thoroughly clean the spill area after the waste has been collected.

Contaminated materials, such as gloves, absorbent pads, and empty containers, must be treated as hazardous waste and disposed of accordingly.[2][3][6] Empty containers should be disposed of as unused product and should not be reused.[2]

Quantitative Data Summary
ParameterValueReference
UN Number1218[3][6][7][8]
DOT Hazard Class3 (Flammable Liquid)[3][6][7][8]
Packing GroupI[3][6][7][8]
Reportable Quantity (RQ)100 lbs[3][6]

Experimental Protocols

The disposal procedures outlined above are based on established safety protocols for handling hazardous chemicals. Specific experimental protocols involving this compound should always include a detailed waste disposal plan as part of the standard operating procedure (SOP).

Example Protocol for Neutralizing and Disposing of Small Amounts of this compound Waste (For Illustrative Purposes - Always Follow Institutional and Regulatory Guidelines):

This protocol is a simplified example and should not be performed without a thorough risk assessment and approval from your institution's safety officer. The preferred method of disposal is always through a licensed hazardous waste contractor.

  • Preparation: Work in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat. Have a fire extinguisher rated for chemical fires readily available.

  • Neutralization (Hypothetical): Note: Chemical neutralization of this compound is not a standard recommended procedure and can be hazardous. This is a theoretical example. A potential, but not recommended, method could involve slow, controlled addition to a solution of potassium permanganate (B83412) to oxidize the double bonds. This reaction is highly exothermic and can be dangerous.

  • Collection: Collect the resulting mixture in a designated hazardous waste container.

  • Labeling and Storage: Label the container with all contents and store it in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup by a licensed hazardous waste disposal company.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

IsopreneDisposalWorkflow This compound Disposal Workflow start This compound Waste Generated ppe Wear Appropriate PPE start->ppe assess_spill Spill or Leak? ppe->assess_spill spill_procedure Follow Spill Cleanup Protocol (Contain, Absorb, Collect) assess_spill->spill_procedure Yes containerize_waste Place in Labeled, Sealed Hazardous Waste Container assess_spill->containerize_waste No containerize_spill Containerize Contaminated Material spill_procedure->containerize_spill storage Store in Designated Cool, Ventilated, Secure Area containerize_spill->storage containerize_waste->storage disposal_vendor Arrange for Pickup by Licensed Waste Disposal Vendor storage->disposal_vendor end Disposal Complete disposal_vendor->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isoprene

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environment of research and development, ensuring the safety of laboratory personnel is paramount. This guide provides essential, step-by-step safety and logistical information for the handling of isoprene (B109036), a highly flammable and potentially hazardous chemical. Adherence to these protocols is critical for preventing accidents and ensuring a safe working environment.

This compound is an extremely flammable liquid and vapor that is suspected of causing genetic defects and may cause cancer.[1][2][3] It is crucial to handle this substance with the utmost care, utilizing appropriate personal protective equipment (PPE) and following established safety procedures.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles.[1] A face shield should be worn over safety glasses if there is a risk of splashing or a highly exothermic reaction.[4]Protects against splashes and vapors that can cause eye irritation and redness.[3]
Hand Protection Protective gloves made of PVC (Polyvinyl chloride).[1] Viton is also a suitable material with a breakthrough time of over 6 hours.[5] Materials to avoid include Butyl rubber and Natural rubber.[1]Prevents skin contact, which can cause redness and irritation.[3]
Body Protection Chemically protective clothing, such as a one-piece coverall or a hooded two-piece chemical splash suit.[1][6] Flame-retardant and antistatic protective clothing is recommended.[2]Provides a barrier against skin contact with this compound.
Respiratory Protection An approved organic vapor respirator, supplied-air respirator, or self-contained breathing apparatus (SCBA) must be used when vapor concentration exceeds applicable exposure limits or if working outside of a fume hood.[1]Protects against inhalation of vapors, which can cause coughing, sore throat, dizziness, and nausea.[3] this compound is very volatile.[3]

This compound Hazard and Exposure Limits

Understanding the physical and chemical properties of this compound is fundamental to its safe handling. The following tables outline its key characteristics and established exposure guidelines.

Physical and Chemical Properties
PropertyValue
Flash Point -65°F / -54°C[7]
Lower Explosive Limit (LEL) 2%[7]
Upper Explosive Limit (UEL) 8.9%[7]
Autoignition Temperature 743°F / 395°C[7]
Vapor Density (Air=1) 2.35 (Heavier than air)[7]
Specific Gravity (Water=1) 0.681 (Less dense than water)[7]
Boiling Point 93°F / 34°C[7]
Emergency Response Planning Guidelines (ERPGs)
ERPG LevelConcentrationHealth Effect
ERPG-1 5 ppm[7]The maximum airborne concentration below which it is believed that nearly all individuals could be exposed for up to 1 hour without experiencing other than mild transient adverse health effects or perceiving a clearly defined, objectionable odor.
ERPG-2 50 ppmThe maximum airborne concentration below which it is believed that nearly all individuals could be exposed for up to 1 hour without experiencing or developing irreversible or other serious health effects or symptoms which could impair an individual's ability to take protective action.
ERPG-3 250 ppmThe maximum airborne concentration below which it is believed that nearly all individuals could be exposed for up to 1 hour without experiencing or developing life-threatening health effects.

Standard Operating Procedure for this compound

A meticulous, step-by-step approach is critical for the safe handling of this compound. The following workflow outlines the necessary precautions from preparation to disposal.

Isoprene_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Waste Disposal cluster_emergency 5. Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Work in a Fume Hood prep_ppe->prep_setup prep_ground Ground and Bond Equipment prep_setup->prep_ground prep_ignition Remove Ignition Sources prep_ground->prep_ignition handling_dispense Dispense this compound prep_ignition->handling_dispense handling_seal Keep Containers Tightly Closed handling_dispense->handling_seal disposal_collect Collect Waste in a Labeled, Sealed Container handling_dispense->disposal_collect emergency_spill Spill Response handling_dispense->emergency_spill emergency_fire Fire Response handling_dispense->emergency_fire emergency_first_aid First Aid handling_dispense->emergency_first_aid storage_location Store in a Cool, Dark, Well-Ventilated Area handling_seal->storage_location storage_separation Separate from Incompatible Materials storage_location->storage_separation disposal_procedure Dispose of as Hazardous Waste disposal_collect->disposal_procedure

Caption: Workflow for the safe handling of this compound, from preparation to disposal and emergency response.

Detailed Protocols

Handling and Storage
  • Preparation : Before handling this compound, ensure all ignition sources are removed from the area.[3][8] This includes open flames, sparks, and hot surfaces.[2][3] All equipment used must be properly grounded and bonded to prevent static discharge.[7][8]

  • Ventilation : Always work with this compound in a well-ventilated area, preferably within a chemical fume hood to minimize vapor inhalation.[2]

  • Dispensing : When transferring this compound, use only non-sparking tools.[1][8] Keep containers tightly closed when not in use.[1][8]

  • Storage : this compound should be stored in a cool, dry, and well-ventilated area away from direct sunlight and heat.[2][3] It must be stored separately from incompatible materials such as strong oxidizing agents, halogens, strong acids, and strong bases.[1][3] Store only stabilized this compound.[3]

Disposal Plan
  • Waste Collection : Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed container.[3] Do not mix this compound waste with other chemical waste.[2]

  • Disposal : this compound waste must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[2][5] Contact your institution's environmental health and safety department for specific disposal procedures.[5] Do not pour this compound down the drain.[2][3]

Emergency Response Plan

In the event of an emergency, immediate and appropriate action is critical.

Spill Response
  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.[1][3]

  • Isolate and Ventilate : Isolate the spill area and ensure adequate ventilation.[7]

  • Control Ignition Sources : Remove all sources of ignition.[3][7]

  • Containment and Cleanup : For small spills, absorb the this compound with a non-combustible absorbent material such as sand, earth, or vermiculite.[7][8] Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[7] Do not allow the spill to enter waterways or sewers.[2][3]

Fire Response
  • Extinguishing Media : For small fires, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[7][9] For large fires, use a water spray, fog, or regular foam.[7] Do not use a direct stream of water as it may be ineffective and could spread the fire.[7]

  • Firefighter Protection : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[1][8]

  • Cooling Containers : Use a water spray to cool fire-exposed containers to prevent them from rupturing.[3][5]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing.[2] Rinse the affected skin area with plenty of water for at least 15 minutes.[1] Seek medical attention.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1][3] If the person is conscious, have them rinse their mouth with water.[3] Seek immediate medical attention.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.